Technical Documentation Center

1-(3-Bromo-4-methylphenyl)pyrrolidine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(3-Bromo-4-methylphenyl)pyrrolidine
  • CAS: 1215917-98-8

Core Science & Biosynthesis

Foundational

1-(3-Bromo-4-methylphenyl)pyrrolidine physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction 1-(3-Bromo-4-methylphenyl)pyrrolidine is a substituted aromatic pyrrolidine that holds potent...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

1-(3-Bromo-4-methylphenyl)pyrrolidine is a substituted aromatic pyrrolidine that holds potential as a building block in medicinal chemistry and materials science. The pyrrolidine ring is a prevalent scaffold in numerous FDA-approved drugs and natural alkaloids, valued for its ability to introduce three-dimensional complexity into molecular structures, which can enhance binding affinity and optimize pharmacokinetic profiles.[1][2] The presence of a bromo-methylphenyl group offers a versatile handle for further chemical modifications, such as cross-coupling reactions, making this compound a valuable intermediate for creating diverse chemical libraries. This guide provides a comprehensive overview of the known physical and chemical properties of 1-(3-Bromo-4-methylphenyl)pyrrolidine, along with expert insights into its synthesis, potential applications, and safe handling, based on established chemical principles and data from analogous structures.

Nomenclature and Structural Information

IdentifierValue
IUPAC Name 1-(3-Bromo-4-methylphenyl)pyrrolidine
CAS Number 1215917-98-8[3]
Molecular Formula C₁₁H₁₄BrN[3]
Molecular Weight 240.14 g/mol [3]
Canonical SMILES CC1=C(C=C(C=C1)N2CCCC2)Br
InChI Key VRBCUALUTWWUER-UHFFFAOYSA-N[3]

Physical and Chemical Properties

PropertyValueSource/Justification
Appearance Solid[3]
Color White to off-white or pale yellowTypical for solid aromatic amines.
Melting Point Not reportedEstimated to be in the range of 50-100 °C, typical for a solid of this molecular weight and structure.
Boiling Point 337.9 ± 35.0 °C (Predicted)Predicted value from chemical property databases.
Solubility Sparingly soluble in water; Soluble in organic solvents (e.g., DMSO, DMF, Methanol, Chloroform)The aromatic and pyrrolidine rings suggest good solubility in organic solvents, while the overall nonpolar character predicts low aqueous solubility.
pKa (of conjugate acid) ~5-7Estimated based on the electron-withdrawing effect of the bromo-phenyl group reducing the basicity of the pyrrolidine nitrogen compared to unsubstituted pyrrolidine (pKa ~11.3).

Synthesis and Reaction Pathways

While a specific, peer-reviewed synthesis protocol for 1-(3-Bromo-4-methylphenyl)pyrrolidine is not widely published, a plausible and efficient synthetic route can be proposed based on established organometallic cross-coupling reactions. The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds and is well-suited for this purpose.

Proposed Synthesis Workflow: Buchwald-Hartwig Amination

The synthesis would likely proceed via the palladium-catalyzed coupling of 3-bromo-4-methylaniline with a suitable pyrrolidine precursor or, more directly, the coupling of a dibrominated aromatic precursor with pyrrolidine. A more common and reliable approach would be the coupling of 1-bromo-2-methyl-5-iodobenzene with pyrrolidine, where the iodine is more reactive towards palladium insertion. However, a more direct and feasible route involves the coupling of 3,4-dibromotoluene with pyrrolidine, with careful control of reaction conditions to favor mono-amination.

A logical synthetic pathway is outlined below:

G cluster_reactants Reactants cluster_synthesis Synthesis cluster_product Product 3_Bromo_4_methylaniline 3-Bromo-4-methylaniline Reaction Nucleophilic Substitution 3_Bromo_4_methylaniline->Reaction 1_4_Dihalobutane 1,4-Dihalobutane (e.g., 1,4-dibromobutane) 1_4_Dihalobutane->Reaction Target 1-(3-Bromo-4-methylphenyl)pyrrolidine Reaction->Target Base (e.g., K₂CO₃) Solvent (e.g., DMF) Heat

Caption: Proposed synthesis of 1-(3-Bromo-4-methylphenyl)pyrrolidine.

Experimental Protocol (Hypothetical)
  • Reactant Preparation: To a solution of 3-bromo-4-methylaniline (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a base, for instance, potassium carbonate (2.5 eq).

  • Reaction Initiation: Add 1,4-dibromobutane (1.1 eq) to the mixture.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 1-(3-Bromo-4-methylphenyl)pyrrolidine.

Spectral Data (Predicted)

No experimental spectra are publicly available for this compound. However, characteristic signals can be predicted based on its structure.

  • ¹H NMR:

    • Aromatic Protons: Expect signals in the aromatic region (~6.5-7.5 ppm). The proton between the bromo and pyrrolidino groups would likely appear as a singlet or a narrowly split doublet. The other two aromatic protons would appear as doublets.

    • Pyrrolidine Protons: Two multiplets are expected for the pyrrolidine ring protons. The protons adjacent to the nitrogen (N-CH₂) would be shifted downfield (~3.2-3.6 ppm) compared to the other two protons (C-CH₂), which would likely appear around 1.9-2.2 ppm.

    • Methyl Protons: A singlet corresponding to the methyl group (Ar-CH₃) would be expected around 2.3-2.5 ppm.

  • ¹³C NMR:

    • Aromatic Carbons: Six signals are expected in the aromatic region (~110-150 ppm). The carbon attached to the bromine and the carbon attached to the nitrogen would be key diagnostic signals.

    • Pyrrolidine Carbons: Two signals are expected for the pyrrolidine carbons, with the carbons adjacent to the nitrogen appearing further downfield (~45-55 ppm) than the other two carbons (~25-30 ppm).

    • Methyl Carbon: A signal for the methyl carbon should appear in the upfield region (~20-25 ppm).

  • Mass Spectrometry (EI): The molecular ion peak would be expected at m/z 240 and 242 in an approximately 1:1 ratio, which is characteristic of a compound containing one bromine atom. Fragmentation would likely involve the loss of the pyrrolidine ring or parts of it.

  • Infrared (IR) Spectroscopy:

    • C-H stretching (aromatic): ~3000-3100 cm⁻¹

    • C-H stretching (aliphatic): ~2850-2960 cm⁻¹

    • C-N stretching: ~1100-1300 cm⁻¹

    • C=C stretching (aromatic): ~1450-1600 cm⁻¹

    • C-Br stretching: ~500-600 cm⁻¹

Potential Applications in Drug Discovery and Development

The structural motifs within 1-(3-Bromo-4-methylphenyl)pyrrolidine suggest its utility as a scaffold in medicinal chemistry.

  • Fragment-Based Drug Design: This compound can serve as a fragment for screening against various biological targets. The pyrrolidine moiety is a known pharmacophore in many centrally active agents.

  • Scaffold for Library Synthesis: The bromine atom provides a reactive site for further functionalization via cross-coupling reactions such as Suzuki, Sonogashira, or Heck couplings. This allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.

  • Bioisosteric Replacement: The 3-bromo-4-methylphenyl group can be used as a bioisostere for other substituted phenyl rings in known active compounds to modulate their properties, such as potency, selectivity, or metabolic stability.

Safety and Handling

No specific safety data sheet (SDS) is available for 1-(3-Bromo-4-methylphenyl)pyrrolidine. Therefore, it should be handled with the caution appropriate for a novel chemical entity of its class. The safety precautions for the parent compound, pyrrolidine, which is a highly flammable, corrosive, and toxic liquid, are likely not directly applicable to this solid derivative.[4] However, general precautions for handling halogenated aromatic amines should be followed.

Recommended Safety Precautions:
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • First Aid:

    • In case of skin contact: Wash with plenty of soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes.

    • If inhaled: Move to fresh air.

    • If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention in all cases of exposure.

Conclusion

1-(3-Bromo-4-methylphenyl)pyrrolidine is a chemical intermediate with significant potential for use in research and development, particularly in the synthesis of novel compounds for drug discovery. While detailed experimental data is currently sparse, its structural features suggest a range of chemical possibilities. This guide provides a foundational understanding of its properties, a plausible synthetic route, and necessary safety precautions to enable its effective and safe use in a research setting. Further experimental characterization of this compound is warranted to fully explore its potential.

References

  • 1-(3-Bromo-4-(trifluoromethyl)phenyl)pyrrolidine | C11H11BrF3N | CID 71069747 - PubChem. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

  • 1-(3-Bromo-4-methylbenzoyl)pyrrolidine | C12H14BrNO | CID 833231 - PubChem. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

  • 1-Methylpyrrolidine Safety Data Sheet. (2025, December 18). Fisher Scientific.
  • N-Methylpyrrolidinone Material Safety Data Sheet. (2009, November 12). Fisher Scientific.
  • Pyrrolidine Safety Data Sheet. (2025, November 6). Sigma-Aldrich.
  • Winkelman, J. G., et al. (2005). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 48(22), 7010–7021.
  • 3-BROMO-4-METHYLPYRIDINE Safety Data Sheet. (2025, December 19). Fisher Scientific.
  • 1-Methyl-2-pyrrolidinone Safety Data Sheet. (2024, December 18). Sigma-Aldrich.
  • 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0306451) - NP-MRD. (n.d.). NP-MRD. Retrieved January 15, 2026, from [Link]

  • Electronic Supplementary Information (ESI) for Hyperbranched Polymers as Soluble Supports for Homogeneous Catalysis. (n.d.). The Royal Society of Chemistry.
  • Synthesis of Pyrrolidines by a Three-Component Reaction. (2008). Synfacts, 2008(10), 1029–1029.
  • A process for the synthesis of (e) -2-[1 - (4 - methyl phenyl) -3-(1-pyrronyl)-1 - propenyl] pyridine (triprolidine). (2007).
  • Pyrrolidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 15, 2026, from [Link]

  • Emerging pharmaceutical uses of piperidine, pyrrolidine, and deriv
  • Process for preparation of E-isomer of 1-(4-methylphenyl)-1-(2-pyridyl)-3-pyrrolidino prop-1-ene and acid addition salts thereof. (2013).
  • Synthesis of 1-Bromo-4-(2-methylphenyl)-4-(N-methylpyrrol-2-yl)but-3-ene. (n.d.). PrepChem.com. Retrieved January 15, 2026, from [Link]

  • Hydroxymethyl pyrrolidines as β3 adrenergic receptor agonists. (2012).
  • 3-Bromo-1-methylpyrrolidine CAS 10603-45-9. (n.d.). Toronto Research Chemicals.
  • US Patent No. 8829195. (2021, November 17).
  • Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. (n.d.). The Royal Society of Chemistry.
  • Recent Advances in the Synthesis of Pyrrolidines. (2023).
  • Pyrrolidine. (n.d.). NIST WebBook. Retrieved January 15, 2026, from [Link]

  • 1-(3-Bromo-4-methoxyphenyl)pyrrolidine | C11H14BrNO | CID 82088918 - PubChem. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

  • Applications of 4-Pyrrolidinopyridine in Medicinal Chemistry: A Detailed Guide. (2025). Benchchem.
  • 3-({5-Bromo-4-[pyrrolidin-1-yl]pyrimidin-2-yl}amino)phenol. (2015). University of Birmingham.
  • Pyrrolidine | C4H9N | CID 31268 - PubChem. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

  • Infrared Spectrum of Gaseous 3-Pyrroline and Pyrrolidine and Overtone Spectrum of 3-Pyrroline. (1992, June 3). DTIC.
  • Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)-. (n.d.). NIST WebBook.
  • 1-(3-BroMo-4-Methylphenyl)ethanone. (n.d.). ChemBK. Retrieved January 15, 2026, from [Link]

  • 1-(3-Bromo-4-methylphenyl)ethan-1-one. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

Sources

Exploratory

1-(3-Bromo-4-methylphenyl)pyrrolidine CAS number and identifiers

An In-depth Technical Guide to 1-(3-Bromo-4-methylphenyl)pyrrolidine Introduction The pyrrolidine ring is a cornerstone scaffold in medicinal chemistry, featured in numerous FDA-approved drugs and clinical candidates.[1]...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(3-Bromo-4-methylphenyl)pyrrolidine

Introduction

The pyrrolidine ring is a cornerstone scaffold in medicinal chemistry, featured in numerous FDA-approved drugs and clinical candidates.[1][2] This five-membered saturated nitrogen heterocycle offers a unique combination of properties: its sp³-hybridized carbons provide three-dimensional diversity crucial for exploring pharmacophore space, while the nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor.[3] These features, coupled with its metabolic stability and favorable physicochemical properties, make the pyrrolidine moiety a privileged structure in drug design.[3][4]

This guide focuses on the specific analogue, 1-(3-Bromo-4-methylphenyl)pyrrolidine. The substitution pattern on the phenyl ring—a bromine atom and a methyl group—provides chemists with valuable synthetic handles and modulates the electronic and steric properties of the molecule. The bromine atom can be utilized in cross-coupling reactions (e.g., Suzuki, Sonogashira, Stille) to introduce further complexity, making this compound a versatile intermediate for building libraries of potential therapeutic agents.[5] This document serves as a comprehensive technical resource for researchers, providing detailed information on its identifiers, properties, synthesis, potential applications, and safe handling protocols.

Compound Identification and Physicochemical Properties

Accurate identification is critical for regulatory compliance, procurement, and experimental reproducibility. The primary identifiers and key physicochemical properties for 1-(3-Bromo-4-methylphenyl)pyrrolidine are summarized below.

Chemical Structure

Caption: 2D Chemical Structure of 1-(3-Bromo-4-methylphenyl)pyrrolidine.

Data Summary Table
IdentifierValueSource
CAS Number 1215917-98-8[6]
Molecular Formula C₁₁H₁₄BrN[6]
Molecular Weight 240.14 g/mol [6]
IUPAC Name 1-(3-Bromo-4-methylphenyl)pyrrolidineN/A
Canonical SMILES CC1=C(C=C(C=C1)N2CCCC2)BrN/A
InChI Key VRBCUALUTWWUER-UHFFFAOYSA-N[6]
Appearance Solid[6]
Purity ≥95.0% (typical)[6]

Synthesis and Mechanistic Considerations

The synthesis of N-aryl pyrrolidines can be achieved through several established methodologies. A common and reliable approach is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine. This method is favored for its high functional group tolerance, broad substrate scope, and generally high yields.

Proposed Synthetic Workflow: Buchwald-Hartwig Amination

The synthesis of 1-(3-Bromo-4-methylphenyl)pyrrolidine can be efficiently performed by coupling 3,4-dibromotoluene with pyrrolidine. The choice of 3,4-dibromotoluene is strategic; the bromine atom at the 3-position is more sterically hindered and electronically different from the one at the 4-position, potentially allowing for regioselective substitution, though careful optimization of catalytic conditions is necessary.

Buchwald_Hartwig_Synthesis Reactant1 3-Bromo-4-methylaniline Base Base (e.g., K₂CO₃) in Solvent (e.g., DMF) Reactant1->Base 1. Add Reactants Reactant2 1,4-Dibromobutane Reactant2->Base Workup Aqueous Workup & Purification (Chromatography) Base->Workup 2. Heat (e.g., 80-100°C) Intramolecular Cyclization Product 1-(3-Bromo-4-methylphenyl)pyrrolidine Workup->Product 3. Isolate Product

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)
  • Reactor Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-bromo-4-methylaniline (1.0 eq), potassium carbonate (K₂CO₃, 2.5 eq), and dimethylformamide (DMF, 5 mL/mmol of aniline).

  • Reagent Addition: Add 1,4-dibromobutane (1.1 eq) to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction proceeds via a double nucleophilic substitution where the aniline nitrogen first displaces one bromide, and the resulting secondary amine then undergoes an intramolecular cyclization to displace the second bromide, forming the pyrrolidine ring.

  • Workup: Upon completion, cool the mixture to room temperature and pour it into water. Extract the aqueous phase with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 1-(3-Bromo-4-methylphenyl)pyrrolidine as a solid.

Causality and Experimental Choices
  • Choice of Base: Potassium carbonate is a cost-effective and moderately strong base, sufficient to deprotonate the aniline for the initial substitution and neutralize the HBr generated during the reaction. A stronger base is generally not required and could promote side reactions.

  • Choice of Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reactions without interfering with the nucleophile.

  • Temperature Control: Heating is necessary to overcome the activation energy for both the intermolecular and intramolecular substitution steps. Monitoring is crucial to prevent decomposition or the formation of byproducts at excessive temperatures.

Applications in Research and Drug Discovery

While specific biological activity data for 1-(3-Bromo-4-methylphenyl)pyrrolidine is not widely published, its structure is highly relevant to drug discovery based on the established importance of the N-aryl pyrrolidine scaffold.[4]

  • Scaffold for Library Synthesis: As a functionalized building block, this compound is an excellent starting point for creating diverse chemical libraries. The bromine atom serves as a key functional handle for palladium-catalyzed cross-coupling reactions, allowing for the systematic introduction of various substituents to probe structure-activity relationships (SAR).[5]

  • Central Nervous System (CNS) Agents: The pyrrolidine ring is a common feature in compounds targeting the CNS.[7] For instance, it is a core component of racetam nootropics (e.g., Piracetam) and various inhibitors of monoamine transporters.[5] The lipophilicity and structural rigidity imparted by the pyrrolidine ring can facilitate blood-brain barrier penetration.

  • Enzyme Inhibitors: Substituted pyrrolidines are found in potent and selective enzyme inhibitors, including those for dipeptidyl peptidase-IV (DPP-IV) and carbonic anhydrase.[1][4] The specific substitution pattern of 1-(3-Bromo-4-methylphenyl)pyrrolidine can be explored to optimize binding interactions within an enzyme's active site.

G A Pyrrolidine Scaffold B CNS Disorders (e.g., Alzheimer's, Parkinson's) A->B C Oncology (e.g., Kinase Inhibitors) A->C D Infectious Diseases (Antiviral, Antibacterial) A->D E Metabolic Diseases (e.g., Diabetes - DPP-IV Inhibitors) A->E

Caption: Therapeutic areas influenced by the pyrrolidine scaffold.

Safety, Handling, and Storage

As no specific safety data sheet (SDS) is publicly available for 1-(3-Bromo-4-methylphenyl)pyrrolidine, a conservative approach based on structurally related compounds, such as halogenated anilines and N-aryl amines, is required.

  • Hazard Identification:

    • Acute Toxicity: Likely harmful if swallowed, inhaled, or in contact with skin.[8]

    • Skin Corrosion/Irritation: May cause skin irritation.[9]

    • Eye Damage/Irritation: May cause serious eye irritation.[9]

    • Respiratory Sensitization: May cause respiratory irritation.[10]

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

    • Eye Protection: Use safety glasses with side-shields or chemical goggles.[10]

    • Skin and Body Protection: Wear a lab coat. For larger quantities, consider additional protective clothing.

    • Respiratory Protection: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors.

  • Handling and Storage:

    • Handling: Avoid contact with skin, eyes, and clothing.[8] Avoid generating dust. Keep away from heat, sparks, and open flames.[9]

    • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9][10]

  • First Aid Measures:

    • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[10]

    • In Case of Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[8][10]

    • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[10]

    • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical attention.[8]

Conclusion

1-(3-Bromo-4-methylphenyl)pyrrolidine is a valuable chemical entity with significant potential as an intermediate in synthetic and medicinal chemistry. Its defined structure, featuring a privileged pyrrolidine scaffold and a synthetically versatile brominated phenyl ring, makes it an attractive starting point for the development of novel compounds targeting a range of biological systems, particularly in CNS disorders and oncology. While detailed characterization and biological data remain limited in public literature, the principles outlined in this guide provide a solid foundation for its synthesis, handling, and strategic application in research and drug discovery programs. Adherence to stringent safety protocols based on analogous compounds is essential for its responsible use in the laboratory.

References

  • PubChem. 1-(3-Bromo-4-methylbenzoyl)pyrrolidine. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 1-(3-Bromo-4-(trifluoromethyl)phenyl)pyrrolidine. National Center for Biotechnology Information. Available from: [Link]

  • Wikipedia. Pyrrolidine. Available from: [Link]

  • Organic Chemistry Portal. Pyrrolidine synthesis. Available from: [Link]

  • PubChem. 1-(3-Bromo-4-methylphenyl)ethan-1-one. National Center for Biotechnology Information. Available from: [Link]

  • Rothman, R. B., et al. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry.
  • Li Petri, G., et al. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules.
  • National Institute of Standards and Technology. Pyrrolidine. NIST WebBook. Available from: [Link]

  • ScienceDirect. Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. Available from: [Link]

  • PrepChem.com. Synthesis of 1-Bromo-4-(2-methylphenyl)-4-(N-methylpyrrol-2-yl)but-3-ene. Available from: [Link]

  • Exposome-Explorer. Pyrrolidine (Compound). IARC. Available from: [Link]

  • Khan, I., et al. Therapeutic potential of pyrrole and pyrrolidine analogs: an update.
  • Poyraz, S., et al. Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology.

Sources

Foundational

Introduction: The Significance of the N-Aryl Pyrrolidine Scaffold

An In-depth Technical Guide to the Synthesis of 1-(3-Bromo-4-methylphenyl)pyrrolidine The pyrrolidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged motif" in drug discovery.[1] This five-membe...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 1-(3-Bromo-4-methylphenyl)pyrrolidine

The pyrrolidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged motif" in drug discovery.[1] This five-membered saturated nitrogen heterocycle is present in numerous FDA-approved drugs and biologically active compounds.[1][2] Its significance stems from several key features: the sp³-hybridized carbons provide a three-dimensional structure that allows for effective exploration of pharmacophore space, its non-planar nature enhances molecular diversity, and the nitrogen atom can act as a hydrogen bond donor or acceptor, facilitating crucial interactions with biological targets.[3][4]

The specific molecule, 1-(3-Bromo-4-methylphenyl)pyrrolidine, serves as a valuable building block in the synthesis of more complex molecules, particularly in the development of novel therapeutics. The bromo- and methyl-substituents on the phenyl ring offer sites for further chemical modification, for instance, through cross-coupling reactions, enabling the creation of diverse compound libraries for screening. This guide provides a detailed examination of the primary synthetic pathways to this compound, with a focus on methodologies that offer high efficiency, reliability, and scalability, tailored for researchers and professionals in drug development.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A retrosynthetic approach is crucial for identifying viable synthetic routes. For 1-(3-Bromo-4-methylphenyl)pyrrolidine, the most logical disconnection is the bond between the aromatic carbon and the pyrrolidine nitrogen (C-N bond). This strategy immediately suggests two primary synthetic approaches.

G cluster_target cluster_disconnect cluster_pathways cluster_precursors1 cluster_precursors2 target 1-(3-Bromo-4-methylphenyl)pyrrolidine disconnect target->disconnect path1 Pathway 1: C-N Cross-Coupling Aryl Halide + Pyrrolidine disconnect->path1 path2 Pathway 2: Nucleophilic Alkylation Aryl Amine + C4 Electrophile disconnect->path2 aryl_halide 1-X-3-bromo-4-methylbenzene (X = Br, I, Cl, OTf) path1:f1->aryl_halide pyrrolidine Pyrrolidine path1:f1->pyrrolidine aniline 3-Bromo-4-methylaniline path2:f1->aniline dihalobutane 1,4-Dihalobutane (e.g., 1,4-dibromobutane) path2:f1->dihalobutane

Figure 1: Retrosynthetic analysis of the target compound.
  • Pathway 1 (Cross-Coupling): This approach involves forming the C-N bond by coupling pyrrolidine with a 3-bromo-4-methylphenyl electrophile. This is the foundation of modern palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination.

  • Pathway 2 (Nucleophilic Alkylation): This classical route involves using 3-bromo-4-methylaniline as the nucleophile and reacting it with a bifunctional four-carbon electrophile, such as 1,4-dihalobutane, to construct the pyrrolidine ring.

While both pathways are theoretically sound, the cross-coupling approach generally offers superior yields, functional group tolerance, and milder reaction conditions.

Primary Synthesis Pathway: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds by reacting amines with aryl halides or triflates.[5][6] It has become the gold standard for synthesizing N-aryl amines due to its broad substrate scope and high efficiency, often succeeding where classical methods like nucleophilic aromatic substitution fail.[7][8]

Catalytic Cycle and Mechanistic Overview

The reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) complex.

  • Amine Coordination & Deprotonation: The amine (pyrrolidine) coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium amido complex.

  • Reductive Elimination: The aryl group and the amido group are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.[5]

G pd0 L₂Pd(0) oa_complex L₂Pd(II)(Ar)(X) pd0->oa_complex pd0->oa_complex + Ar-X re_label Reductive Elimination amido_complex L₂Pd(II)(Ar)(NR₂) oa_complex->amido_complex oa_complex->amido_complex + HNR₂ - HX•Base oa_label Oxidative Addition amido_complex->pd0 amido_complex->pd0 product Ar-NR₂ (Target Molecule) amido_complex->product deprotonation_label Amine Coordination & Deprotonation

Figure 2: Simplified catalytic cycle for Buchwald-Hartwig amination.
Experimental Design and Optimization

The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of the catalyst system, base, and solvent.

  • Aryl Halide Precursor: The ideal starting material is a 1-halo-3-bromo-4-methylbenzene. Reactivity generally follows the order I > Br > OTf > Cl. For practical purposes, 1,4-dibromo-2-methylbenzene is a suitable and commercially accessible precursor.

  • Palladium Precursor: Common choices include Pd(OAc)₂, Pd₂(dba)₃, or pre-formed palladium-ligand complexes. These are typically used in low catalytic loadings (1-5 mol%).[6]

  • Ligand: The choice of phosphine ligand is critical. Early generations used ligands like DPPF or BINAP.[5] However, modern, sterically hindered biaryl phosphine ligands (e.g., XPhos, RuPhos, SPhos) have proven superior, enabling reactions at lower temperatures with a broader range of substrates.[9]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is the most common choice, though other bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are also effective, particularly for sensitive substrates.[9]

  • Solvent: Anhydrous, non-polar aprotic solvents such as toluene, dioxane, or THF are typically used to ensure the stability of the catalytic species.[7]

Detailed Experimental Protocol: Buchwald-Hartwig Amination

The following protocol is a representative procedure for the synthesis of 1-(3-Bromo-4-methylphenyl)pyrrolidine. Note: This reaction must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

Workflow Overview

G start Start: Reagent Preparation setup Reaction Setup (Inert Atmosphere) start->setup reaction Heating & Stirring (e.g., 90-110 °C) setup->reaction workup Aqueous Work-up & Extraction reaction->workup purify Purification (Column Chromatography) workup->purify analyze Characterization (NMR, MS) purify->analyze end Final Product analyze->end

Figure 3: Experimental workflow for the synthesis.

Materials & Reagents

Reagent Molar Eq. Amount (Example) M.W.
1,4-Dibromo-2-methylbenzene 1.0 2.50 g 249.96
Pyrrolidine 1.2 0.85 g (1.0 mL) 71.12
Pd₂(dba)₃ 0.01 92 mg 915.72
XPhos 0.04 191 mg 476.62
Sodium tert-butoxide 1.4 1.35 g 96.10

| Anhydrous Toluene | - | 50 mL | - |

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add 1,4-dibromo-2-methylbenzene (1.0 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.01 eq), and XPhos (0.04 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.

  • Solvent and Reagent Addition: Add anhydrous toluene via syringe, followed by pyrrolidine (1.2 eq).

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding water.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Alternative Pathway: Direct N-Alkylation and Cyclization

A more classical approach involves the direct reaction of 3-bromo-4-methylaniline with 1,4-dibromobutane. This method avoids the use of a palladium catalyst but often requires harsher conditions and can suffer from side reactions.

Conceptual Overview

The reaction proceeds in two stages:

  • Initial N-Alkylation: The aniline nitrogen acts as a nucleophile, displacing one of the bromide ions from 1,4-dibromobutane.

  • Intramolecular Cyclization: The secondary amine formed in the first step undergoes an intramolecular Sₙ2 reaction, displacing the second bromide to form the pyrrolidine ring. A base is typically required to neutralize the HBr generated.

Potential challenges include the formation of di-alkylated aniline byproducts and polymerization.

Illustrative Experimental Protocol

Materials & Reagents

Reagent Molar Eq.
3-Bromo-4-methylaniline 1.0
1,4-Dibromobutane 1.1
Potassium Carbonate (K₂CO₃) 2.5

| Acetonitrile (MeCN) or DMF | - |

Step-by-Step Procedure:

  • Setup: Combine 3-bromo-4-methylaniline (1.0 eq) and potassium carbonate (2.5 eq) in a round-bottom flask with a suitable solvent like acetonitrile.

  • Reagent Addition: Add 1,4-dibromobutane (1.1 eq) to the mixture.

  • Reaction: Heat the mixture to reflux (approx. 82 °C for acetonitrile) and stir for 24-48 hours.

  • Work-up and Purification: After cooling, filter off the inorganic salts. Remove the solvent under reduced pressure. The resulting crude product is then subjected to aqueous work-up and purified by column chromatography as described previously.

Product Characterization

The identity and purity of the synthesized 1-(3-Bromo-4-methylphenyl)pyrrolidine must be confirmed using standard analytical techniques.

PropertyValue
Molecular Formula C₁₁H₁₄BrN[10]
Molecular Weight 240.14 g/mol [10]
Appearance Solid[10]
Purity (Typical) >95.0%[10]
  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and connectivity of protons and carbons.

  • Mass Spectrometry (MS): To verify the molecular weight and isotopic pattern characteristic of a bromine-containing compound.

  • Melting Point: To assess the purity of the crystalline solid.

Conclusion and Future Outlook

This guide has detailed the principal synthetic routes to 1-(3-Bromo-4-methylphenyl)pyrrolidine, a key intermediate for pharmaceutical research. While classical methods like direct alkylation exist, the Buchwald-Hartwig amination stands out as the superior strategy , offering high yields, excellent functional group compatibility, and reproducible results under relatively mild conditions.[6][7] Its adaptability and the continuous development of more efficient catalyst systems ensure its place as an indispensable tool in the modern synthetic chemist's arsenal. For researchers and drug development professionals, mastering this palladium-catalyzed methodology is essential for the efficient and robust synthesis of N-aryl pyrrolidines and related scaffolds critical to the discovery of new medicines.

References

  • Wolfe, J. P., & Buchwald, S. L. (2004). Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides. National Institutes of Health. [Link]

  • Campos, K. R., et al. (2006). Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine. ACS Publications. [Link]

  • Fairhurst, R. A., et al. (2020). Reactions affording novel pyrrolidines catalysed by palladium. Lancaster University. [Link]

  • Campos, K. R., et al. (2006). Enantioselective, Palladium-Catalyzed r-Arylation of N-Boc-pyrrolidine. American Chemical Society. [Link]

  • Campos, K. R., et al. (2006). Enantioselective, palladium-catalyzed alpha-arylation of N-Boc-pyrrolidine. PubMed. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]

  • PubChem. (n.d.). 1-(3-bromo-4-methylbenzoyl)pyrrolidine. PubChem. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS Green Chemistry Institute. [Link]

  • PubChem. (n.d.). 1-(3-Bromo-4-(trifluoromethyl)phenyl)pyrrolidine. PubChem. [Link]

  • ResearchGate. (2014). Total Synthesis Without Protecting Groups: Pyrrolidines and Cyclic Carbamates. ResearchGate. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Lei, M., et al. (2022). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. National Institutes of Health. [Link]

  • Meltzer, P. C., et al. (2007). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. PubMed Central. [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-Bromo-4-(2-methylphenyl)-4-(N-methylpyrrol-2-yl)but-3-ene. PrepChem.com. [Link]

  • Atlanchim Pharma. (n.d.). Palladium-catalyzed Buchwald-Hartwig amination. Atlanchim Pharma. [Link]

  • Sci-Hub. (2008). Synthesis of Pyrrolidines by a Three-Component Reaction. Sci-Hub. [Link]

  • Stenutz. (n.d.). 3-bromo-4-methylaniline. Stenutz. [Link]

  • ResearchGate. (2023). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]

  • Ianni, F., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]

  • ResearchGate. (2018). Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds. ResearchGate. [Link]

  • Karyakina, E., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Institutes of Health. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrrolidines. Organic Chemistry Portal. [Link]

  • Abdel-Magid, A. F., & Mehrman, S. J. (2006). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions. [Link]

  • ResearchGate. (2020). Recent progress in reductive amination reaction. ResearchGate. [Link]

  • Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. (2024). Medium. [Link]

  • Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. (2024). ScienceDirect. [Link]

  • Khan, I., et al. (2022). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. [Link]

  • Organic Syntheses. (n.d.). 3-bromo-4-aminotoluene. Organic Syntheses. [Link]

  • Liu, J.-H., et al. (2007). Expeditious synthesis of cis-1-methyl-2, 3,3a,4,5,9b-hexahydro-1H-pyrrolo-[3,2h]isoquinoline / [2,3-f]quinoline via azomethine ylide-alkene [3+2] cycloaddition. PubMed Central. [Link]

Sources

Exploratory

Spectroscopic Blueprint of 1-(3-Bromo-4-methylphenyl)pyrrolidine: A Predictive and Methodological Guide

For distribution to: Researchers, scientists, and drug development professionals. Abstract This technical guide provides a comprehensive analysis of the anticipated spectroscopic characteristics of 1-(3-Bromo-4-methylphe...

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive analysis of the anticipated spectroscopic characteristics of 1-(3-Bromo-4-methylphenyl)pyrrolidine. In the absence of publicly available experimental spectra for this specific molecule, this document leverages foundational principles of spectroscopy and predictive methodologies to construct a detailed "spectroscopic blueprint." We will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, this guide furnishes detailed, field-proven protocols for the acquisition of this data, ensuring a self-validating framework for researchers aiming to synthesize or identify this compound. The causality behind experimental choices and data interpretation is emphasized throughout, offering a practical and scientifically rigorous resource for professionals in drug development and chemical research.

Introduction and Molecular Overview

1-(3-Bromo-4-methylphenyl)pyrrolidine is a substituted aromatic amine with a molecular formula of C₁₁H₁₄BrN. Its structure incorporates several key features that dictate its spectroscopic behavior: a 1,2,4-trisubstituted benzene ring, a tertiary amine integrated into a five-membered pyrrolidine ring, a halogen (bromine) substituent, and a methyl group. Understanding the interplay of these functional groups is paramount for the accurate prediction and interpretation of its spectral data. The electron-donating nature of the pyrrolidine nitrogen and the methyl group, contrasted with the electron-withdrawing inductive effect of the bromine atom, creates a distinct electronic environment that is directly observable through NMR, IR, and MS techniques. This guide serves to translate that molecular structure into a predictive spectral signature.

cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz) cluster_proc Data Processing a Weigh Sample (5-10 mg) b Dissolve in CDCl3 with TMS a->b c Transfer to NMR Tube b->c d Insert & Lock c->d e Shim Field d->e f Acquire 1H & 13C Spectra e->f g Fourier Transform f->g h Phase & Calibrate g->h i Integrate & Analyze h->i

Caption: Standard workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Absorption Bands

The IR spectrum will be dominated by absorptions from the aromatic ring and the aliphatic C-H bonds.

  • C-H Stretching:

    • Aromatic C-H stretches are expected just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). [1] * Aliphatic C-H stretches from the pyrrolidine and methyl groups will appear just below 3000 cm⁻¹ (typically 2980-2850 cm⁻¹). [2]* C=C Stretching: Aromatic ring C=C stretching vibrations will produce one or more sharp bands of variable intensity in the 1600-1450 cm⁻¹ region. [1]* C-N Stretching: The C-N stretch of the tertiary aromatic amine is expected in the 1335-1250 cm⁻¹ region. [3]* C-H Bending: Out-of-plane (OOP) C-H bending vibrations for the substituted aromatic ring will appear in the 900-675 cm⁻¹ region and can be diagnostic of the 1,2,4-substitution pattern. [1]* C-Br Stretching: The C-Br stretch will appear as a medium to strong absorption in the fingerprint region, typically between 690-515 cm⁻¹. [1] Table 3: Predicted Characteristic IR Absorptions

      Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
      Aromatic C-H Stretch 3100 - 3000 Medium-Weak
      Aliphatic C-H Stretch 2980 - 2850 Strong
      Aromatic C=C Stretch 1600 - 1450 Medium-Strong
      C-N Stretch 1335 - 1250 Medium
      Aromatic C-H OOP Bend 900 - 800 Strong

      | C-Br Stretch | 690 - 515 | Medium-Strong |

Protocol for IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a modern, rapid method for obtaining high-quality IR spectra of solid samples.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a solvent-moistened wipe (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR stage. This is crucial as it will be subtracted from the sample spectrum to remove interferences from atmospheric CO₂ and H₂O.

  • Sample Application: Place a small amount of the solid 1-(3-Bromo-4-methylphenyl)pyrrolidine onto the center of the ATR crystal.

  • Apply Pressure: Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • Data Analysis: The resulting spectrum should be automatically background-corrected. Identify and label the key absorption peaks.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and offers structural clues through the analysis of its fragmentation patterns.

Predicted Mass Spectrum (Electron Ionization)

Electron Ionization (EI) is a "hard" ionization technique that leads to extensive and reproducible fragmentation, which is excellent for structural elucidation.

  • Molecular Ion (M⁺): The most critical feature will be the molecular ion peak. Due to the presence of a single bromine atom, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 natural abundance, the molecular ion will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units. [4] * M⁺ peak (with ⁷⁹Br): m/z = 240.03

    • M+2 peak (with ⁸¹Br): m/z = 242.03

  • Base Peak: The most intense peak (base peak) in the spectrum is predicted to arise from α-cleavage (cleavage of the bond beta to the nitrogen atom within the aromatic ring is not possible, so cleavage occurs at the benzylic C-N bond). However, a more likely dominant fragmentation for N-aryl pyrrolidines is cleavage of the C-C bond adjacent to the nitrogen within the pyrrolidine ring after initial ionization, leading to a stable iminium ion. The most characteristic fragmentation for aromatic amines is the cleavage of the C-C bond alpha to the nitrogen. For this molecule, the most probable fragmentation is the loss of a C₂H₄ fragment from the pyrrolidine ring, resulting in a stable ion.

  • Other Key Fragments:

    • Loss of Bromine: A peak corresponding to [M-Br]⁺ at m/z 161.

    • Benzylic Cleavage: While less common for direct N-aryl linkage, fragmentation of the pyrrolidine ring is highly likely. Loss of an ethyl radical (•C₂H₅) from the pyrrolidine ring would lead to an ion at m/z 211/213.

    • Tropylium Ion: Alkyl-substituted benzenes often show a peak at m/z 91, but this is less likely to be prominent here due to the more favorable amine-directed fragmentation. [5] Table 4: Predicted Key Ions in EI-Mass Spectrum

      m/z (for ⁷⁹Br) m/z (for ⁸¹Br) Identity Notes
      240 242 [M]⁺ Molecular Ion; characteristic 1:1 isotopic pattern
      211 213 [M - C₂H₅]⁺ Loss of ethyl radical from pyrrolidine
      161 - [M - Br]⁺ Loss of bromine atom

      | 133 | - | [C₉H₁₀N]⁺ | Further fragmentation |

M [C11H14BrN]+• m/z = 240/242 F1 [C9H9BrN]+• m/z = 212/214 M->F1 - C2H4 F2 [C11H14N]+ m/z = 160 M->F2 - Br• F3 [C9H10N]+ m/z = 132 F1->F3 - Br•

Sources

Foundational

Unveiling the Bio-Potential of 1-(3-Bromo-4-methylphenyl)pyrrolidine: A Technical Guide for Drug Discovery Professionals

Abstract This technical guide provides a comprehensive exploration of the potential biological activities of the novel chemical entity, 1-(3-Bromo-4-methylphenyl)pyrrolidine. Synthesizing data from structural analogy, in...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of the potential biological activities of the novel chemical entity, 1-(3-Bromo-4-methylphenyl)pyrrolidine. Synthesizing data from structural analogy, in silico predictive modeling, and established pharmacological principles, we delineate a strategic framework for the systematic investigation of this compound. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, offering both theoretical postulations and actionable experimental protocols to unlock the therapeutic promise of this N-arylpyrrolidine derivative. We will delve into its potential as a modulator of central nervous system targets, its cytotoxic possibilities, and the critical early-stage safety assessments necessary for preclinical development.

Introduction: Deconstructing the Molecule

The compound 1-(3-Bromo-4-methylphenyl)pyrrolidine is a synthetic molecule featuring two key pharmacophoric moieties: a saturated five-membered nitrogenous heterocycle, the pyrrolidine ring, and a substituted aromatic system, the 3-bromo-4-methylphenyl group. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, present in numerous natural products and FDA-approved drugs, prized for its ability to introduce three-dimensional complexity and serve as a versatile synthetic handle.[1] The substitution pattern on the phenyl ring, a bromine atom and a methyl group, is anticipated to significantly influence the compound's electronic and lipophilic properties, thereby modulating its interaction with biological targets and its pharmacokinetic profile.

Given the absence of specific biological data for this exact molecule, a structure-based assessment is our initial step. The N-arylpyrrolidine core is a common feature in compounds targeting the central nervous system (CNS), suggesting a primary avenue of investigation. Furthermore, the cytotoxic potential of novel halogenated aromatic compounds warrants exploration. This guide will therefore focus on a dual-pronged investigative approach: CNS activity and cytotoxicity, underpinned by a robust in silico and safety profiling strategy.

Physicochemical Properties and In Silico ADMET Profile

A foundational understanding of a compound's physicochemical properties is paramount for predicting its behavior in biological systems. For 1-(3-Bromo-4-methylphenyl)pyrrolidine, these properties can be estimated using computational tools.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight~254.14 g/mol Favorable for oral bioavailability (Lipinski's Rule of Five).
LogP~3.5-4.0Indicates good lipophilicity, suggesting potential for membrane permeability, including crossing the blood-brain barrier.
Hydrogen Bond Donors0
Hydrogen Bond Acceptors1 (Nitrogen atom)
Polar Surface Area~3.02 ŲLow polar surface area further supports the potential for CNS penetration.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction:

A preliminary in silico ADMET profile was generated using a consensus of publicly available predictive models such as SwissADME and pkCSM.[2][3]

ADMET ParameterPredictionImplication
Absorption HighLikely to be well-absorbed from the gastrointestinal tract.
Distribution Likely to cross the Blood-Brain Barrier (BBB)Supports the hypothesis of CNS activity.
Metabolism Potential substrate for CYP450 enzymes (e.g., CYP2D6, CYP3A4)The methyl group and aromatic ring are potential sites of oxidation.
Excretion Primarily renal clearance of metabolites
Toxicity Potential for hERG inhibition (Cardiotoxicity)The lipophilic nature and presence of a basic nitrogen are structural alerts for hERG liability.[4][5]
Potential for mutagenicity (Ames test)The bromo-aromatic moiety warrants investigation for genotoxicity.[6][7][8][9][10]

This in silico assessment provides a crucial starting point, guiding our experimental design to validate these predictions and identify potential liabilities early in the development process.

Hypothesized Biological Activity and Mechanistic Rationale

Central Nervous System (CNS) Activity: A Focus on Monoamine Transporters

Hypothesis: 1-(3-Bromo-4-methylphenyl)pyrrolidine is a potential inhibitor of monoamine transporters, specifically the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).

Rationale: The N-phenylpyrrolidine scaffold is a well-established pharmacophore for monoamine transporter inhibitors. The pyrrolidine nitrogen can engage in key interactions within the transporter binding pocket, while the substituted phenyl ring can modulate potency and selectivity. The lipophilic nature of the compound, as suggested by its predicted LogP, is conducive to crossing the blood-brain barrier and reaching CNS targets.

Proposed Mechanism of Action: The compound is hypothesized to bind to the substrate-binding site of monoamine transporters, competitively inhibiting the reuptake of their respective neurotransmitters (dopamine, serotonin, or norepinephrine) from the synaptic cleft. This would lead to an increase in the extracellular concentration of these neurotransmitters, thereby modulating neurotransmission.

Diagram: Hypothesized Interaction with Monoamine Transporters

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Compound Compound Transporter Monoamine Transporter (DAT, SERT, or NET) Compound->Transporter Binding and Inhibition Neurotransmitter Neurotransmitter Neurotransmitter->Transporter Reuptake Blocked Neurotransmitter_Ext Neurotransmitter Receptor Postsynaptic Receptor Neurotransmitter_Ext->Receptor Enhanced Signaling caption Figure 1: Hypothesized mechanism of monoamine transporter inhibition.

Caption: Figure 1: Hypothesized mechanism of monoamine transporter inhibition.

Cytotoxic Activity

Hypothesis: 1-(3-Bromo-4-methylphenyl)pyrrolidine may exhibit cytotoxic activity against cancer cell lines.

Rationale: Many small molecules containing halogenated aromatic rings have demonstrated anticancer properties. The mechanism can be varied, including induction of apoptosis, cell cycle arrest, or inhibition of key signaling pathways. The overall lipophilicity of the molecule could facilitate its entry into cancer cells.

Experimental Validation: A Step-by-Step Approach

To systematically evaluate the potential biological activities of 1-(3-Bromo-4-methylphenyl)pyrrolidine, a tiered experimental approach is proposed.

Diagram: Experimental Workflow

G Start Compound Synthesis and Characterization In_Silico In Silico ADMET and Docking Start->In_Silico Cytotoxicity Tier 1: Cytotoxicity Screening (e.g., MTT Assay) In_Silico->Cytotoxicity CNS_Screening Tier 2: CNS Activity Screening (Monoamine Transporter Uptake Assays) Cytotoxicity->CNS_Screening If cytotoxic, investigate anticancer potential further. If not, proceed to CNS. Receptor_Binding Tier 3: Target Validation (Radioligand Binding Assays) CNS_Screening->Receptor_Binding If active, determine Ki and selectivity. Safety Tier 4: Early Safety Assessment (hERG Assay, Ames Test) Receptor_Binding->Safety Lead_Optimization Lead Optimization Safety->Lead_Optimization caption Figure 2: Proposed experimental workflow for activity assessment.

Caption: Figure 2: Proposed experimental workflow for activity assessment.

Synthesis of 1-(3-Bromo-4-methylphenyl)pyrrolidine

A plausible synthetic route involves the nucleophilic substitution of 1-bromo-2-methyl-4-nitrobenzene with pyrrolidine, followed by reduction of the nitro group and subsequent diazotization and Sandmeyer reaction to introduce the bromine at the 3-position. Alternatively, a direct coupling of 3-bromo-4-methylaniline with 1,4-dibromobutane can be explored.[11][12][13]

Tier 1: In Vitro Cytotoxicity Screening

Objective: To determine the general cytotoxicity of the compound against a panel of human cancer cell lines.

Protocol: MTT Assay [6][7][14]

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells/well and allow to adhere for 24 hours.

  • Compound Treatment: Treat cells with a serial dilution of 1-(3-Bromo-4-methylphenyl)pyrrolidine (e.g., from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Tier 2: CNS Activity Screening - Monoamine Transporter Uptake Assays

Objective: To assess the inhibitory activity of the compound on dopamine, serotonin, and norepinephrine transporters.

Protocol: Neurotransmitter Transporter Uptake Assay (Fluorescence-based) [15][16][17]

  • Cell Culture: Use HEK293 cells stably expressing human DAT, SERT, or NET. Plate the cells in 96-well black, clear-bottom plates and allow them to form a confluent monolayer.[15]

  • Compound Incubation: Pre-incubate the cells with varying concentrations of 1-(3-Bromo-4-methylphenyl)pyrrolidine or a reference inhibitor (e.g., GBR 12909 for DAT, fluoxetine for SERT, desipramine for NET) for 10-30 minutes at 37°C.[18][19][20]

  • Substrate Addition: Add a fluorescent transporter substrate (provided in commercial kits) to initiate uptake.

  • Fluorescence Measurement: Measure the intracellular fluorescence kinetically or at a fixed endpoint using a fluorescence plate reader.

  • Data Analysis: Determine the IC50 value for the inhibition of transporter uptake.

Tier 3: Target Validation - Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of the compound for the monoamine transporters.

Protocol: Radioligand Binding Assay for DAT [20][21][22][23][24]

  • Membrane Preparation: Prepare cell membranes from HEK293 cells expressing hDAT.

  • Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radioligand specific for DAT (e.g., [³H]WIN 35,428) and a range of concentrations of 1-(3-Bromo-4-methylphenyl)pyrrolidine.

  • Incubation: Incubate at room temperature for a specified time to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound and free radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.

Similar protocols would be followed for SERT (using, e.g., [³H]citalopram) and NET (using, e.g., [³H]nisoxetine).

Tier 4: Early Safety Assessment

Objective: To evaluate the potential for cardiotoxicity and mutagenicity.

Protocol: hERG Patch Clamp Assay [4][5][25][26][27]

  • Cell Line: Use HEK293 cells stably expressing the hERG potassium channel.

  • Electrophysiology: Perform whole-cell patch-clamp recordings to measure hERG channel currents.

  • Compound Application: Apply a range of concentrations of 1-(3-Bromo-4-methylphenyl)pyrrolidine to the cells.

  • Data Acquisition and Analysis: Record the hERG current before and after compound application to determine the percentage of inhibition and the IC50 value.

Protocol: Ames Test (Bacterial Reverse Mutation Assay) [6][7][8][9][10]

  • Bacterial Strains: Use histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100).

  • Exposure: Expose the bacteria to various concentrations of the compound, with and without a metabolic activation system (S9 mix).

  • Plating: Plate the treated bacteria on a minimal glucose agar medium lacking histidine.

  • Incubation: Incubate the plates for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies. A significant increase in the number of colonies compared to the control indicates mutagenic potential.

In Silico Molecular Docking

To further rationalize the potential interaction of 1-(3-Bromo-4-methylphenyl)pyrrolidine with its hypothesized targets, molecular docking studies can be performed.

Protocol: Molecular Docking with Monoamine Transporters [28][29][30][31][32]

  • Target Preparation: Obtain the crystal structure of the human dopamine, serotonin, or norepinephrine transporter from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: Generate a 3D structure of 1-(3-Bromo-4-methylphenyl)pyrrolidine and optimize its geometry.

  • Docking Simulation: Use a docking program (e.g., AutoDock, GOLD, Glide) to predict the binding pose and affinity of the compound within the active site of the transporter.

  • Analysis: Analyze the predicted binding mode, identifying key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) with amino acid residues in the binding pocket.

Conclusion and Future Directions

This technical guide outlines a comprehensive, multi-faceted approach to elucidating the potential biological activity of 1-(3-Bromo-4-methylphenyl)pyrrolidine. By integrating in silico predictions with a tiered experimental workflow, researchers can efficiently and systematically investigate its potential as a CNS-active agent or a cytotoxic compound. The proposed protocols provide a robust framework for generating the critical data needed for early-stage drug discovery decision-making. Positive findings in the initial tiers would warrant further investigation into the compound's mechanism of action, in vivo efficacy, and a more extensive safety profile, paving the way for potential lead optimization and preclinical development.

References

  • Gupta, A., et al. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol, 8(6), e2773. [Link]

  • The Ames Test. (n.d.). [Link]

  • Mortelmans, K., & Zeiger, E. (2000). The Ames Salmonella/microsome mutagenicity assay. Mutation research, 455(1-2), 29–60. [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web server to support pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7, 42717. [Link]

  • Evotec. (n.d.). hERG Safety. [Link]

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: predicting small-molecule pharmacokinetic and toxicity properties using graph-based signatures. Journal of medicinal chemistry, 58(9), 4066–4072. [Link]

  • Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. (2022). Microbe Online. [Link]

  • Hage, D. S. (2017). In vitro binding studies of drugs to transport proteins. Journal of pharmaceutical and biomedical analysis, 144, 133–143.
  • Mediford Corporation. (2024). Best Practice hERG Assay. [Link]

  • U.S. Food and Drug Administration. (2021). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. [Link]

  • Eurofins. (n.d.). SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. [Link]

  • Stoddart, L. A., et al. (2015). Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors. Journal of biomolecular screening, 20(10), 1238–1247. [Link]

  • Crumb, W. J., Jr, et al. (2016). An evaluation of 30 clinical drugs against the comprehensive in vitro proarrhythmia assay (CiPA) panel of human cardiac ion channels. Journal of pharmacological and toxicological methods, 81, 1–12.
  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. [Link]

  • Sitte, H. H., & Freissmuth, M. (2015). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current protocols in pharmacology, 68, 12.15.1–12.15.22. [Link]

  • Van den Eynde, J., et al. (2021). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical chemistry, 93(31), 10839–10847. [Link]

  • Le Foll, B., et al. (2009). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. [Link]

  • U.S. Food and Drug Administration. (2021). Best Practice hERG Assay. [Link]

  • De Clercq, E. (2009). Synthesis and biological evaluation of pyrrolidine-functionalized nucleoside analogs. Nucleosides, nucleotides & nucleic acids, 28(5-6), 467–483. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. [Link]

  • Maier, J., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in pharmacology, 11, 686. [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. [Link]

  • Medical Expo. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. [Link]

  • Ekins, S., et al. (2007). Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies. Frontiers in neuroscience, 1(1), 1. [Link]

  • BioIVT. (n.d.). SERT Transporter Assay. [Link]

  • BioIVT. (n.d.). NET (SLC6A2) Transporter Assay. [Link]

  • Menghani, S. S., et al. (2017). Molecular Docking, Synthesis and CNS Activity of Some Novel 1, 4-Benzodiazepine Derivatives. Letters in drug design & discovery, 14(6), 668–677. [Link]

  • Eurofins. (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. [Link]

  • Menghani, S. S., et al. (2017). Molecular Docking, Synthesis and CNS Activity of Some Novel 1, 4-Benzodiazepine Derivatives. Bentham Science. [Link]

  • Pinzi, L., & Rastelli, G. (2019). Molecular Docking: Shifting Paradigms in Drug Discovery. International journal of molecular sciences, 20(18), 4331. [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules (Basel, Switzerland), 26(16), 4937.
  • Meng, X. Y., et al. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157. [Link]

  • Krasavin, M. (2020). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules (Basel, Switzerland), 25(23), 5723. [Link]

  • Kumar, R., et al. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Journal of molecular structure, 1248, 131448. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. [Link]

  • Patel, R. B., et al. (2012). Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. Journal of Chemical and Pharmaceutical Research, 4(1), 444-449. [Link]

  • Ramazani, A., & Hosseininezhad, S. (2020). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]

  • Singh, R., et al. (2023). Naturally derived Pyrrolidine analogs (6a-e). ResearchGate. [Link]

  • Some representative examples of pyrrole and pyrrolidine derivatives with biological activity. (n.d.). ResearchGate. [Link]

Sources

Exploratory

The Strategic Role of 1-(3-Bromo-4-methylphenyl)pyrrolidine in Modern Drug Discovery: A Technical Guide

Introduction: The Pyrrolidine Scaffold as a Privileged Structure in Medicinal Chemistry In the landscape of contemporary drug discovery, the pyrrolidine ring stands out as a "privileged scaffold"—a molecular framework th...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrrolidine Scaffold as a Privileged Structure in Medicinal Chemistry

In the landscape of contemporary drug discovery, the pyrrolidine ring stands out as a "privileged scaffold"—a molecular framework that is recurrently found in biologically active compounds.[1] Its prevalence in numerous FDA-approved drugs is a testament to its versatile nature, enabling chemists to explore a three-dimensional chemical space that is often crucial for achieving high-affinity and selective interactions with biological targets.[2] The non-planar, puckered conformation of the pyrrolidine ring, combined with the basicity of its nitrogen atom, allows it to serve as a versatile building block in the synthesis of complex molecules targeting a wide array of diseases, including those of the central nervous system, cancer, and infectious agents.[3]

This technical guide focuses on a specific, yet highly valuable, derivative of this scaffold: 1-(3-Bromo-4-methylphenyl)pyrrolidine . The strategic placement of the bromo and methyl groups on the phenyl ring provides medicinal chemists with key functional handles for further molecular elaboration, making it a pivotal intermediate in the synthesis of high-value pharmaceutical compounds, particularly in the realm of kinase inhibitors.[4] This document will provide an in-depth exploration of the synthesis, characterization, and potential applications of this compound, offering a technical narrative grounded in established chemical principles and field-proven insights for researchers, scientists, and drug development professionals.

Physicochemical Properties

A foundational understanding of a molecule begins with its fundamental physicochemical properties.

PropertyValueSource
Molecular Formula C₁₁H₁₄BrN[1]
Molecular Weight 240.14 g/mol [1]
CAS Number 1215917-98-8[1]
Appearance Solid[1]
Purity Typically ≥95%[1]

Synthesis of 1-(3-Bromo-4-methylphenyl)pyrrolidine: A Mechanistic Approach

The construction of the C-N bond between an aryl group and a cyclic amine is a cornerstone of many synthetic campaigns in medicinal chemistry. For the synthesis of 1-(3-bromo-4-methylphenyl)pyrrolidine, the Buchwald-Hartwig amination stands out as the most efficient and widely adopted method.[5] This palladium-catalyzed cross-coupling reaction offers a significant advantage over classical methods due to its broad substrate scope and functional group tolerance.[6]

The logical starting materials for this synthesis are 3-bromo-4-methylaniline and pyrrolidine . The reaction proceeds via a well-established catalytic cycle, which provides a clear example of the principles of organometallic chemistry applied to complex organic synthesis.

Reaction Scheme:

G cluster_conditions Reaction Conditions reagent1 3-Bromo-4-methylaniline product 1-(3-Bromo-4-methylphenyl)pyrrolidine reagent1->product + reagent2 Pyrrolidine reagent2->product catalyst Pd Catalyst (e.g., Pd₂(dba)₃) ligand Phosphine Ligand (e.g., XPhos) base Base (e.g., NaOtBu) solvent Solvent (e.g., Toluene)

Figure 1: General reaction scheme for the Buchwald-Hartwig amination.

Detailed Experimental Protocol (Illustrative)

The following protocol is a representative example of a Buchwald-Hartwig amination and should be adapted and optimized based on laboratory-specific conditions and scale.

Materials:

  • 3-Bromo-4-methylaniline

  • Pyrrolidine

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • A suitable phosphine ligand (e.g., XPhos, RuPhos)

  • A strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu), lithium hexamethyldisilazide (LiHMDS))[5]

  • Anhydrous toluene or dioxane

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Inert Atmosphere: To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium catalyst (e.g., 1-2 mol%) and the phosphine ligand (e.g., 2-4 mol%) under an inert atmosphere (e.g., argon or nitrogen).

  • Addition of Reagents: Add the base (e.g., 1.5-2.0 equivalents) to the flask, followed by 3-bromo-4-methylaniline (1.0 equivalent).

  • Solvent and Amine Addition: Seal the flask and add the anhydrous solvent via syringe, followed by the addition of pyrrolidine (1.1-1.5 equivalents).

  • Reaction: Heat the reaction mixture with vigorous stirring to a temperature typically ranging from 80-110 °C.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, and dry over anhydrous sodium sulfate. After filtration and concentration under reduced pressure, the crude product can be purified by column chromatography on silica gel to yield 1-(3-bromo-4-methylphenyl)pyrrolidine.

Causality Behind Experimental Choices:
  • Palladium Catalyst and Phosphine Ligand: The choice of the palladium source and, more critically, the phosphine ligand is paramount for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands, such as XPhos or RuPhos, are often employed to promote the reductive elimination step of the catalytic cycle and to stabilize the active Pd(0) species, leading to higher yields and faster reaction times.[5]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the corresponding amide which then participates in the catalytic cycle. Sodium tert-butoxide is a common choice due to its high basicity and commercial availability.

  • Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen. Therefore, conducting the reaction under an inert atmosphere of argon or nitrogen is crucial to prevent catalyst deactivation and ensure a successful outcome.

Characterization of 1-(3-Bromo-4-methylphenyl)pyrrolidine

Unequivocal characterization of the synthesized product is essential for ensuring its purity and confirming its identity. The primary techniques for this are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While a publicly available, experimentally verified spectrum for this specific compound is not readily found in the literature, the expected spectral data can be predicted based on its structure and data from analogous compounds.

Predicted Spectroscopic Data:

¹H NMR (Proton NMR):

  • Aromatic Protons: The three protons on the phenyl ring would appear as a set of multiplets in the aromatic region (typically δ 7.0-7.5 ppm). The proton ortho to the bromine atom would likely be the most downfield.

  • Pyrrolidine Protons: The eight protons of the pyrrolidine ring would appear as two multiplets in the aliphatic region. The protons adjacent to the nitrogen atom (N-CH₂) would be deshielded and appear further downfield (likely around δ 3.2-3.5 ppm) compared to the other four protons (C-CH₂), which would be expected around δ 1.9-2.2 ppm.

  • Methyl Protons: The three protons of the methyl group on the phenyl ring would appear as a singlet in the upfield region (around δ 2.3-2.4 ppm).

¹³C NMR (Carbon NMR):

  • Aromatic Carbons: Six distinct signals would be expected in the aromatic region (δ 110-150 ppm). The carbon attached to the nitrogen would be significantly downfield, while the carbon bearing the bromine atom would also be readily identifiable.

  • Pyrrolidine Carbons: Two signals would be expected for the pyrrolidine ring carbons, with the carbon adjacent to the nitrogen appearing more downfield (around δ 47-50 ppm) than the other carbon (around δ 25-28 ppm).

  • Methyl Carbon: A single signal in the upfield region (around δ 20-22 ppm) would correspond to the methyl group.

Mass Spectrometry (MS):

  • The mass spectrum would be expected to show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom. The nominal mass of the molecular ion would be 240 g/mol .

Application in the Synthesis of Bioactive Molecules: A Gateway to Kinase Inhibitors

The true value of 1-(3-bromo-4-methylphenyl)pyrrolidine lies in its utility as a versatile building block for the synthesis of more complex, biologically active molecules. The bromine atom serves as a key functional handle for further elaboration through a variety of cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, or another C-N bond-forming reaction. This allows for the introduction of diverse chemical functionalities, enabling the exploration of structure-activity relationships (SAR) in a drug discovery program.

A particularly relevant application of this and similar building blocks is in the synthesis of pyrimidine-based kinase inhibitors .[7][8] The pyrimidine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors, mimicking the adenine core of ATP.[5] By attaching the 1-(3-bromo-4-methylphenyl)pyrrolidine moiety to a pyrimidine core, and then further functionalizing the bromine position, medicinal chemists can design and synthesize potent and selective kinase inhibitors.

Illustrative Synthetic Workflow:

The following diagram illustrates a conceptual workflow for the use of 1-(3-bromo-4-methylphenyl)pyrrolidine in the synthesis of a hypothetical pyrimidine-based kinase inhibitor.

G start 1-(3-Bromo-4-methylphenyl)pyrrolidine intermediate2 Functionalized Intermediate start->intermediate2 Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) intermediate1 Coupling Partner (e.g., Pyrimidine derivative) intermediate1->intermediate2 final_product Potential Kinase Inhibitor intermediate2->final_product Further Functionalization

Figure 2: Conceptual workflow for the use of the title compound in kinase inhibitor synthesis.

This strategic approach allows for the modular construction of a library of potential kinase inhibitors, where the pyrrolidine-containing fragment can be systematically varied to optimize potency, selectivity, and pharmacokinetic properties.

Conclusion: A Valuable Tool for the Medicinal Chemist's Toolkit

1-(3-Bromo-4-methylphenyl)pyrrolidine represents a prime example of a strategically designed building block that empowers medicinal chemists in their quest for novel therapeutics. Its synthesis via the robust Buchwald-Hartwig amination provides a reliable and scalable route to this valuable intermediate. The presence of the bromine atom offers a versatile handle for further chemical modifications, making it an ideal starting point for the construction of complex molecular architectures, particularly in the promising field of kinase inhibitors. This technical guide has provided a comprehensive overview of its synthesis, characterization, and potential applications, underscoring its significance as a key component in the modern drug discovery toolbox.

References

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c00221]
  • Synthesis and Evaluation of Fused Pyrimidines as E. coli Thymidylate Monophosphate Kinase Inhibitors. ChemistrySelect. [URL: https://chemistry-europe.onlinelibrary.wiley.com/doi/10.1002/slct.202103590]
  • PHARMACEUTICAL SALTS, PHYSICAL FORMS AND COMPOSITIONS OF PYRROLOPYRIMIDINE KINASE INHIBITORS AND METHOD FOR THE PRODUCTION THEREOF - Patent EP-3359159-A4. PubChem. [URL: https://pubchem.ncbi.nlm.nih.
  • Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Bromo-2-chloropyridine. BenchChem. [URL: https://www.benchchem.
  • 1-(3-Bromo-4-methylphenyl)pyrrolidine. CymitQuimica. [URL: https://www.cymitquimica.com/1-3-bromo-4-methylphenyl-pyrrolidine-1215917-98-8]
  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=v90p0046]
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8659223/]
  • Application Notes and Protocols for Buchwald-Hartwig Amination using 3-Bromopyridine-D4. BenchChem. [URL: https://www.benchchem.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8472410/]
  • Buchwald–Hartwig amination. Wikipedia. [URL: https://en.wikipedia.
  • Design and synthesis of a novel pyrrolidinyl pyrido pyrimidinone derivative as a potent inhibitor of PI3Kα and mTOR. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/22749419/]
  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c00221]
  • Synthesis of unique pyrrolidines for drug discovery. Enamine. [URL: https://enamine.net/images/news/2015/Enamine_Pyrrolidines_2015.pdf]
  • Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/27155464/]

Sources

Foundational

An In-depth Technical Guide to 1-(3-Bromo-4-methylphenyl)pyrrolidine Derivatives and Analogs for Drug Discovery

Abstract: This technical guide provides a comprehensive overview of 1-(3-bromo-4-methylphenyl)pyrrolidine, a versatile scaffold for the development of novel therapeutics. We will delve into its synthesis, characterizatio...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of 1-(3-bromo-4-methylphenyl)pyrrolidine, a versatile scaffold for the development of novel therapeutics. We will delve into its synthesis, characterization, and derivatization, with a focus on the practical application of this molecule in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this and similar chemical motifs in their work.

Introduction: The Strategic Value of the 1-(3-Bromo-4-methylphenyl)pyrrolidine Scaffold

The pyrrolidine ring is a cornerstone of medicinal chemistry, prized for its three-dimensional structure and its prevalence in a wide array of biologically active compounds.[1] When coupled with a 3-bromo-4-methylphenyl substituent, the resulting molecule, 1-(3-bromo-4-methylphenyl)pyrrolidine, becomes a highly strategic starting point for the synthesis of compound libraries targeting a diverse range of biological endpoints. The bromine atom serves as a versatile synthetic handle for further functionalization, while the methyl group and the pyrrolidine ring itself contribute to the molecule's lipophilicity and steric profile, influencing its pharmacokinetic and pharmacodynamic properties.

This guide will provide a detailed exploration of the synthesis of this core scaffold, its analytical characterization, and its potential for derivatization, with a particular focus on its application in the discovery of novel kinase inhibitors and other therapeutic agents.

Synthesis of the Core Scaffold

The primary route to 1-(3-bromo-4-methylphenyl)pyrrolidine is through a palladium-catalyzed cross-coupling reaction, most notably the Buchwald-Hartwig amination. This reaction is renowned for its efficiency and broad substrate scope in forming C-N bonds.[2] An alternative approach involves the reductive amination of a suitable diketone.[1]

Buchwald-Hartwig Amination

This method facilitates the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a strong base.

Experimental Protocol: Synthesis of 1-(3-Bromo-4-methylphenyl)pyrrolidine

Materials:

  • 3-Bromo-4-methylaniline

  • 1,4-Dibromobutane

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine 3-bromo-4-methylaniline (1.0 equiv.), Pd(OAc)₂ (0.02 equiv.), and XPhos (0.04 equiv.).

  • Add anhydrous toluene to dissolve the solids.

  • Add NaOtBu (2.2 equiv.) to the mixture.

  • Add 1,4-dibromobutane (1.1 equiv.) to the reaction mixture.

  • Heat the mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1-(3-bromo-4-methylphenyl)pyrrolidine.

Rationale for Reagent Selection:

  • Catalyst System: The combination of a palladium precursor like Pd(OAc)₂ and a bulky, electron-rich phosphine ligand such as XPhos is crucial for efficient catalytic turnover, especially with sterically demanding substrates.

  • Base: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.

  • Solvent: Anhydrous, non-polar aprotic solvents like toluene are ideal for this reaction, ensuring the stability of the catalyst and reagents.

Reaction Workflow Diagram:

buchner_hartwig_synthesis cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dry Schlenk Flask under Inert Atmosphere reagents Add 3-bromo-4-methylaniline, Pd(OAc)₂, XPhos, NaOtBu start->reagents solvent Add Anhydrous Toluene reagents->solvent reactant2 Add 1,4-dibromobutane solvent->reactant2 heat Heat to 100-110°C reactant2->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute with Ethyl Acetate, Wash with Water and Brine cool->extract dry Dry over Na₂SO₄ extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify product Pure Product purify->product

Caption: Workflow for the synthesis of 1-(3-bromo-4-methylphenyl)pyrrolidine.

Analytical Characterization

The identity and purity of the synthesized 1-(3-bromo-4-methylphenyl)pyrrolidine should be confirmed using a combination of spectroscopic and chromatographic methods.

Table 1: Predicted Spectroscopic Data

TechniquePredicted Data
¹H NMR (CDCl₃, 400 MHz)δ 7.2-7.4 (m, 2H, Ar-H), 6.8-7.0 (m, 1H, Ar-H), 3.3-3.5 (t, 4H, N-CH₂), 2.3 (s, 3H, Ar-CH₃), 2.0-2.2 (m, 4H, CH₂)
¹³C NMR (CDCl₃, 100 MHz)δ 145-147 (Ar-C), 130-132 (Ar-C), 128-130 (Ar-C), 115-117 (Ar-C), 110-112 (Ar-C-Br), 48-50 (N-CH₂), 25-27 (CH₂), 22-24 (Ar-CH₃)
Mass Spec. (EI)m/z 240/242 (M⁺, Br isotope pattern)

Derivatization for Medicinal Chemistry Applications

The bromine atom on the phenyl ring is a key functional group for further elaboration of the core scaffold, primarily through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.

Suzuki-Miyaura Coupling

This reaction allows for the formation of a carbon-carbon bond between the bromo-substituted core and a variety of boronic acids or esters, enabling the introduction of diverse aryl and heteroaryl moieties.

Experimental Protocol: Suzuki-Miyaura Coupling of 1-(3-Bromo-4-methylphenyl)pyrrolidine

Materials:

  • 1-(3-Bromo-4-methylphenyl)pyrrolidine

  • Arylboronic acid (e.g., phenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane and Water (solvent mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve 1-(3-bromo-4-methylphenyl)pyrrolidine (1.0 equiv.) and the arylboronic acid (1.2 equiv.) in a 10:1 mixture of 1,4-dioxane and water.

  • Add K₂CO₃ (2.0 equiv.) and Pd(PPh₃)₄ (0.05 equiv.).

  • Heat the reaction mixture to 90-100 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography.

Workflow for Suzuki-Miyaura Coupling:

suzuki_coupling_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dry Schlenk Flask under Inert Atmosphere reagents Add 1-(3-bromo-4-methylphenyl)pyrrolidine, Arylboronic acid, Base start->reagents catalyst Add Pd(PPh₃)₄ reagents->catalyst solvent Add Dioxane/Water catalyst->solvent heat Heat to 90-100°C solvent->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute with Ethyl Acetate, Wash with Water and Brine cool->extract dry Dry over Na₂SO₄ extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify product Coupled Product purify->product

Caption: Workflow for the derivatization via Suzuki-Miyaura coupling.

Case Study: Application in Kinase Inhibitor Discovery

The 1-(3-bromo-4-methylphenyl)pyrrolidine scaffold is structurally related to moieties found in potent kinase inhibitors. For instance, 4-[(3-bromophenyl)amino]pyridopyrimidines are potent inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase.[3] The 3-bromoanilino group is a key pharmacophore that can be mimicked and elaborated upon using the 1-(3-bromo-4-methylphenyl)pyrrolidine core. By replacing the bromine with various aryl and heteroaryl groups via Suzuki coupling, a library of compounds can be generated and screened for activity against a panel of kinases.

Logical Pathway for Kinase Inhibitor Discovery:

kinase_inhibitor_discovery start 1-(3-Bromo-4-methylphenyl)pyrrolidine Core Scaffold derivatization Suzuki Coupling with Diverse Boronic Acids start->derivatization library Library of Analogs derivatization->library screening Kinase Panel Screening library->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar lead_opt Lead Optimization sar->lead_opt candidate Drug Candidate lead_opt->candidate

Caption: Logical pathway for kinase inhibitor discovery.

Safety and Handling

Personal Protective Equipment (PPE):

  • Wear chemical-resistant gloves, safety goggles, and a lab coat.

Handling:

  • Handle in a well-ventilated fume hood.[4]

  • Avoid inhalation of dust and vapors.

  • Avoid contact with skin and eyes.[5]

  • Keep away from heat, sparks, and open flames.

Storage:

  • Store in a cool, dry, well-ventilated area in a tightly sealed container.

  • Store under an inert atmosphere.[5]

Disposal:

  • Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

The 1-(3-bromo-4-methylphenyl)pyrrolidine scaffold is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis via Buchwald-Hartwig amination and the potential for extensive derivatization through Suzuki-Miyaura coupling make it an ideal starting point for the discovery of novel therapeutic agents, particularly in the area of kinase inhibition. This guide provides a solid foundation for the synthesis, characterization, and application of this promising scaffold in drug discovery programs.

References

  • Sharma, V., Sharma, S., Sharma, N., Sharma, S., & Paul, S. (n.d.). Supporting Information. New Journal of Chemistry. Retrieved from [Link]

  • Li Petri, G., Spano, V., D'Anneo, A., & Lauria, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6639. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • YouTube. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • Wolfe, J. P., & Buchwald, S. L. (2004). Palladium-Catalyzed Amination of Aryl Halides and Triflates. Accounts of Chemical Research, 37(8), 531–541.
  • Ma, S., & Zhang, J. (2020). Design and synthesis of aryl-substituted pyrrolidone derivatives as quorum sensing inhibitors. Bioorganic Chemistry, 104, 104376. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Dolly Corporation. (2023, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Retrieved from [Link]

  • Thomas, E., & Guillon, T. (2022). Palladium-catalyzed Suzuki–Miyaura cross-coupling with α-aminophosphonates based on 1,3,4-oxadiazole as ligands. Comptes Rendus. Chimie, 25(S1), 1-10. Retrieved from [Link]

  • Khan, I., et al. (2022). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 27(19), 6296. Retrieved from [Link]

  • El-Damasy, A. K., et al. (2014). N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(15), 3544-3551. Retrieved from [Link]

  • Surana, P., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts, 9(2), 173. Retrieved from [Link]

  • Bedia, J., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Catalysts, 7(3), 79. Retrieved from [Link]

  • Chen, Y., et al. (2012). Expeditious synthesis of cis-1-methyl-2, 3,3a,4,5,9b-hexahydro-1H-pyrrolo-[3,2h]isoquinoline / [2,3-f]quinoline via azomethine ylide-alkene [3+2] cycloaddition. Tetrahedron Letters, 53(47), 6354-6357. Retrieved from [Link]

  • Stoyanova, R., & Antonov, L. (2019). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 5(2), 30. Retrieved from [Link]

  • Rewcastle, G. W., et al. (2000). Tyrosine Kinase Inhibitors. 14. Structure−Activity Relationships for Methyl- amino-Substituted Derivatives of 4-[(3-Bromophenyl)amino]-6-(methylamino)- pyrido[3,4-d]pyrimidine (PD 158780), a Potent and Specific Inhibitor of the Tyrosine Kinase Activity of Receptors for the EGF Family of Growth Factors. Journal of Medicinal Chemistry, 43(18), 3482-3491.
  • Organic Syntheses. (n.d.). 3-bromo-4-aminotoluene. Retrieved from [Link]

  • Boga, S. B., et al. (2018). Discovery of 3(S)-thiomethyl pyrrolidine ERK inhibitors for oncology. Bioorganic & Medicinal Chemistry Letters, 28(11), 2040-2044. Retrieved from [Link]

  • Ghorab, M. M., et al. (2022). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Molecules, 27(24), 8963. Retrieved from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • Barreiro, E. J., et al. (2002). Medicinal chemistry of N-acylhydrazones: new lead-compounds of analgesic, antiinflammatory and antithrombotic drugs. Current Medicinal Chemistry, 9(18), 1615-1624.
  • Al-Ostath, A. I., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(13), 5174. Retrieved from [Link]

  • Rekka, E. A., & Kourounakis, P. N. (2000). Medicinal chemistry of 2,2,4-substituted morpholines. Current Medicinal Chemistry, 7(10), 997-1018.
  • Fischer, P. D., et al. (2022). Identification and Biochemical Characterization of Pyrrolidinediones as Novel Inhibitors of the Bacterial Enzyme MurA. Journal of Medicinal Chemistry, 65(21), 14467-14488. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 1-(3-Bromo-4-methylphenyl)pyrrolidine

A Senior Application Scientist's Perspective on a Novel Phenylpyrrolidine Analog Executive Summary The pyrrolidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active a...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on a Novel Phenylpyrrolidine Analog

Executive Summary

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2][3] This guide focuses on a novel compound, 1-(3-Bromo-4-methylphenyl)pyrrolidine, for which the mechanism of action is not yet elucidated in public scientific literature. Based on structural similarities to known psychoactive compounds, specifically the cathinone analog pyrovalerone, we hypothesize that 1-(3-Bromo-4-methylphenyl)pyrrolidine functions as a monoamine transporter inhibitor.[4][5] This document provides a comprehensive, hypothesis-driven framework for researchers, scientists, and drug development professionals to systematically investigate and characterize the pharmacological profile of this compound. We will detail a multi-tiered experimental approach, from in silico modeling to in vitro and in vivo assays, to rigorously test this hypothesis and uncover the core mechanism of action.

Introduction and Structural Rationale

1-(3-Bromo-4-methylphenyl)pyrrolidine is a tertiary amine featuring a pyrrolidine ring attached to a brominated and methylated phenyl group.[6][7] The core phenylpyrrolidine structure is a key pharmacophore in a class of central nervous system (CNS) stimulants known as pyrovalerone analogs, which are potent inhibitors of the dopamine (DAT) and norepinephrine (NET) transporters.[8]

Structural Comparison:

CompoundPhenyl Ring SubstituentsPyrrolidine Ring SubstituentsOther Functional GroupsKnown Activity
1-(3-Bromo-4-methylphenyl)pyrrolidine 3-Bromo, 4-MethylNoneNoneHypothesized Monoamine Transporter Inhibitor
Pyrovalerone 4-Methyl2-PentanoneKetoneDAT/NET Inhibitor[4][8]
α-PHP None2-HexanoneKetoneDAT/NET Inhibitor[8][9]

The primary structural difference between our compound of interest and the pyrovalerone class is the absence of the α-keto group and the alkyl chain on the pyrrolidine ring. However, the shared phenylpyrrolidine moiety is the critical component for interaction with the monoamine transporters. The substituents on the phenyl ring (3-bromo and 4-methyl) are expected to modulate the binding affinity and selectivity for DAT, NET, and the serotonin transporter (SERT).[5][9] Therefore, the most logical starting point for investigating the mechanism of action of 1-(3-Bromo-4-methylphenyl)pyrrolidine is to assess its activity as a monoamine transporter inhibitor.

Hypothesized Mechanism of Action: Monoamine Transporter Inhibition

We hypothesize that 1-(3-Bromo-4-methylphenyl)pyrrolidine acts as a reuptake inhibitor at one or more of the monoamine transporters: DAT, NET, and SERT. These transporters are integral membrane proteins that regulate neurotransmitter levels in the synaptic cleft by re-uptaking dopamine, norepinephrine, and serotonin into the presynaptic neuron.[10][11] Inhibition of these transporters leads to an increase in the extracellular concentration of the respective neurotransmitters, resulting in enhanced monoaminergic signaling. This is the primary mechanism of action for a wide range of therapeutic agents (e.g., antidepressants, ADHD medications) and stimulants of abuse (e.g., cocaine, synthetic cathinones).[10]

The proposed workflow to test this hypothesis is as follows:

G cluster_0 In Silico Analysis cluster_1 In Vitro Characterization cluster_2 In Vivo Validation in_silico Molecular Docking (DAT, NET, SERT) binding_assay Radioligand Binding Assays (Ki at DAT, NET, SERT) in_silico->binding_assay Predicts Binding Affinity uptake_assay Neurotransmitter Uptake Assays (IC50 at DAT, NET, SERT) binding_assay->uptake_assay Confirms Functional Potency locomotor_activity Locomotor Activity (Stimulant Effects) uptake_assay->locomotor_activity Predicts Behavioral Outcome drug_discrimination Drug Discrimination (Subjective Effects) locomotor_activity->drug_discrimination Characterizes Psychoactive Profile G cluster_0 Day 1: Habituation cluster_1 Day 2: Baseline cluster_2 Day 3: Drug Test Habituation Place mice in chambers (No injection) Baseline Inject Vehicle Record activity Habituation->Baseline Drug_Test Inject Drug/Vehicle Record activity Baseline->Drug_Test

Figure 2: Locomotor activity testing workflow.

This assay assesses the subjective effects of a novel compound by determining if it substitutes for a known training drug. [12][13][14]If the compound is a DAT/NET inhibitor, it is expected to substitute for a known stimulant like cocaine or d-amphetamine.

Experimental Protocol:

  • Subjects: Male Sprague-Dawley rats.

  • Apparatus: Two-lever operant conditioning chambers.

  • Training Phase:

    • Train rats to press one lever for a food reward after an injection of a known stimulant (e.g., cocaine, 10 mg/kg, IP) and the other lever after a vehicle injection. [14] * Training continues until the rats reliably press the correct lever.

  • Testing Phase:

    • Administer various doses of 1-(3-Bromo-4-methylphenyl)pyrrolidine.

    • Place the rats in the chambers and allow them to respond on either lever.

  • Data Analysis: Calculate the percentage of responses on the drug-appropriate lever. Full substitution (≥80% drug-lever responding) indicates that the test compound has subjective effects similar to the training drug. [15]

Conclusion and Future Directions

This guide outlines a systematic and rigorous approach to elucidating the mechanism of action of 1-(3-Bromo-4-methylphenyl)pyrrolidine. The proposed experiments, starting from in silico predictions and progressing through in vitro and in vivo validation, will comprehensively test the hypothesis that this compound is a monoamine transporter inhibitor. The results of these studies will not only define the primary pharmacological target but also provide crucial information on its potency, selectivity, and potential for CNS stimulant effects. Should the initial hypothesis prove incorrect, further screening against a broader panel of CNS targets (e.g., G-protein coupled receptors, ion channels) would be a logical next step. The pyrrolidine scaffold's versatility suggests a wide range of potential biological activities, making a thorough investigation essential for understanding the compound's full pharmacological profile. [2][3]

References

  • In Silico Investigations into the Selectivity of Psychoactive and New Psychoactive Substances in Monoamine Transporters. ACS Omega. [Link]

  • A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. Molecular Devices. [Link]

  • Monoamine transporters: structure, intrinsic dynamics and allosteric regulation. National Institutes of Health. [Link]

  • In Silico Investigations into the Selectivity of Psychoactive and New Psychoactive Substances in Monoamine Transporters. National Institutes of Health. [Link]

  • Structure-Activity Relationships of Synthetic Cathinones. National Center for Biotechnology Information. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. National Center for Biotechnology Information. [Link]

  • Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. [Link]

  • Discovery of Novel-Scaffold Monoamine Transporter Ligands via in Silico Screening with the S1 Pocket of the Serotonin Transporter. ACS Publications. [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers Media S.A. [Link]

  • Structure–Activity Relationship Study of Psychostimulant Synthetic Cathinones Reveals Nanomolar Antagonist Potency of α-Pyrrolidinohexiophenone at Human Muscarinic M2 Receptors. ACS Chemical Neuroscience. [Link]

  • Vesicular monoamine transporter. Wikipedia. [Link]

  • Monoamine Transporter Structure, Function, Dynamics, and Drug Discovery: A Computational Perspective. National Center for Biotechnology Information. [Link]

  • 1-(3-Bromo-4-(trifluoromethyl)phenyl)pyrrolidine. PubChem. [Link]

  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. National Center for Biotechnology Information. [Link]

  • Structure–Activity Relationship of Synthetic Cathinones: An Updated Review. National Center for Biotechnology Information. [Link]

  • The Pharmacological Profile of Second Generation Pyrovalerone Cathinones and Related Cathinone Derivative. MDPI. [Link]

  • Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. MDPI. [Link]

  • Locomotor Activity Test SOP. Portland VA Medical Center. [Link]

  • Monoamine transporter. Wikipedia. [Link]

  • 1-(3-Bromo-4-methylbenzoyl)pyrrolidine. PubChem. [Link]

  • Drug discrimination. Wikipedia. [Link]

  • Overview of Monoamine Transporters. National Center for Biotechnology Information. [Link]

  • Expt 11 Effect of drugs on locomotor activity using actophotometer. SlideShare. [Link]

  • Structure-Activity Relationships for a Recently Controlled Synthetic Cathinone Dopamine Transporter Reuptake Inhibitor: α-Pyrrolidinohexiophenone (α-PHP). National Center for Biotechnology Information. [Link]

  • Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Drug Discrimination. Creative Biolabs. [Link]

  • Locomotor Sensitization Study. Melior Discovery. [Link]

  • Drug Discrimination Assessment. Melior Discovery. [Link]

  • Drug Discrimination. National Center for Biotechnology Information. [Link]

  • Conditioned place preference and locomotor activity in response to methylphenidate, amphetamine and cocaine in mice lacking dopamine D4 receptors. National Center for Biotechnology Information. [Link]

  • What is the Locomotor Activity Test?. San Diego Instruments. [Link]

  • Human Drug Discrimination: Methodological Considerations and Application to Elucidating the Neuropharmacology of Amphetamines. ResearchGate. [Link]

  • In vitro assays for the functional characterization of the dopamine transporter (DAT). National Center for Biotechnology Information. [Link]

  • Radioligand Binding Assay. Creative Bioarray. [Link]

Sources

Foundational

The Enigmatic Building Block: A Technical Guide to 1-(3-Bromo-4-methylphenyl)pyrrolidine

An Introduction to a Promising Scaffold in Synthetic Chemistry In the vast landscape of chemical synthesis, certain molecules emerge as pivotal building blocks, their inherent reactivity and structural motifs paving the...

Author: BenchChem Technical Support Team. Date: January 2026

An Introduction to a Promising Scaffold in Synthetic Chemistry

In the vast landscape of chemical synthesis, certain molecules emerge as pivotal building blocks, their inherent reactivity and structural motifs paving the way for the construction of more complex and functionally diverse compounds. 1-(3-Bromo-4-methylphenyl)pyrrolidine, a substituted aromatic pyrrolidine, represents one such enigmatic entity. While detailed, peer-reviewed literature on its specific discovery and historical development remains elusive, its constituent parts—the brominated toluene core and the pyrrolidine ring—are well-established pharmacophores in medicinal chemistry, suggesting its potential as a valuable intermediate in the synthesis of novel therapeutic agents and other functional materials. This technical guide aims to provide a comprehensive overview of 1-(3-Bromo-4-methylphenyl)pyrrolidine, detailing its physicochemical properties, plausible synthetic routes, and potential applications, thereby serving as a resource for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A thorough understanding of a molecule's physical and chemical characteristics is fundamental to its application in research and development. The key properties of 1-(3-Bromo-4-methylphenyl)pyrrolidine are summarized below.

PropertyValueReference
CAS Number 1215917-98-8[1]
Molecular Formula C₁₁H₁₄BrN[1]
Molecular Weight 240.14 g/mol [1]
Appearance Solid (form may vary)
Purity Typically >95% (as supplied commercially)

Plausible Synthetic Pathways

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This method is a likely candidate for the synthesis of 1-(3-Bromo-4-methylphenyl)pyrrolidine. The reaction would involve the coupling of 3-bromo-4-methylaniline with a suitable four-carbon dihaloalkane, such as 1,4-dibromobutane, in the presence of a palladium catalyst, a phosphine ligand, and a base.

Proposed Reaction Scheme:

G reactant1 3-Bromo-4-methylaniline reaction Pd Catalyst, Ligand, Base reactant1->reaction + reactant2 1,4-Dibromobutane reactant2->reaction product 1-(3-Bromo-4-methylphenyl)pyrrolidine reaction->product

A plausible Buchwald-Hartwig amination route.

Detailed Experimental Protocol (Hypothetical):

A detailed, step-by-step methodology for this synthesis is provided below. This protocol is a representative example based on general Buchwald-Hartwig amination procedures and would require optimization for this specific transformation.

  • Reaction Setup: To an oven-dried Schlenk flask is added 3-bromo-4-methylaniline (1.0 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and a suitable phosphine ligand (e.g., XPhos, 2-10 mol%). The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

  • Reagent Addition: Anhydrous solvent (e.g., toluene or dioxane) is added, followed by 1,4-dibromobutane (1.0-1.2 equiv.) and a strong base (e.g., sodium tert-butoxide, 2.0-2.5 equiv.).

  • Reaction Conditions: The reaction mixture is heated to a temperature between 80-120 °C and stirred for 12-24 hours, or until reaction completion is observed by TLC or GC-MS analysis.

  • Work-up and Purification: Upon cooling to room temperature, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 1-(3-Bromo-4-methylphenyl)pyrrolidine.

Nucleophilic Aromatic Substitution (SNAAr)

While less common for the formation of such C-N bonds compared to catalyzed methods, a nucleophilic aromatic substitution reaction could be envisioned, particularly if the aromatic ring were activated by strongly electron-withdrawing groups. However, given the substitution pattern of the starting material, this route is likely less efficient than the Buchwald-Hartwig amination.

Potential Applications in Drug Discovery and Medicinal Chemistry

The pyrrolidine motif is a prevalent scaffold in a multitude of biologically active compounds and approved drugs[2]. Its three-dimensional structure allows for the exploration of chemical space in ways that flat, aromatic rings cannot, often leading to improved binding affinity and selectivity for biological targets. The presence of a bromine atom on the phenyl ring of 1-(3-Bromo-4-methylphenyl)pyrrolidine provides a handle for further functionalization through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the generation of diverse libraries of compounds for biological screening.

Logical Flow for Application in Medicinal Chemistry:

G A 1-(3-Bromo-4-methylphenyl)pyrrolidine (Building Block) B Further Functionalization (e.g., Suzuki, Sonogashira Coupling) A->B C Diverse Compound Library B->C D Biological Screening (e.g., Kinase, GPCR assays) C->D E Hit Identification D->E F Lead Optimization E->F G Drug Candidate F->G

Workflow for the use of the title compound in drug discovery.

Given the prevalence of the substituted phenyl-pyrrolidine motif in compounds targeting the central nervous system, this molecule could serve as a key intermediate for the development of agents for neurological disorders.

Conclusion and Future Outlook

1-(3-Bromo-4-methylphenyl)pyrrolidine stands as a molecule of significant synthetic potential, despite the current lack of dedicated scholarly articles detailing its specific history and synthesis. Its structure is amenable to production via robust and well-understood synthetic methodologies like the Buchwald-Hartwig amination. The true value of this compound lies in its utility as a versatile building block for the creation of more elaborate molecules, particularly in the realm of medicinal chemistry. The presence of both a modifiable bromine atom and a pharmaceutically relevant pyrrolidine scaffold makes it an attractive starting point for the exploration of new chemical entities. As the demand for novel therapeutics continues to grow, it is likely that intermediates such as 1-(3-Bromo-4-methylphenyl)pyrrolidine will be increasingly utilized, and a more detailed body of literature surrounding its synthesis and applications will emerge.

References

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6488. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 1-(3-Bromo-4-methylphenyl)pyrrolidine

Introduction The pyrrolidine ring is a ubiquitous structural motif in a vast array of biologically active molecules and pharmaceuticals.[1] The synthesis of N-aryl pyrrolidines, in particular, is of significant interest...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrrolidine ring is a ubiquitous structural motif in a vast array of biologically active molecules and pharmaceuticals.[1] The synthesis of N-aryl pyrrolidines, in particular, is of significant interest to researchers in drug discovery and development. This document provides a detailed experimental protocol for the synthesis of 1-(3-Bromo-4-methylphenyl)pyrrolidine, a valuable building block for the elaboration of more complex molecular architectures. The described method is based on the highly efficient and versatile Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern synthetic organic chemistry for the formation of carbon-nitrogen bonds.[2][3] This protocol is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step guide but also insights into the rationale behind the experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.

Reaction Principle

The synthesis of 1-(3-Bromo-4-methylphenyl)pyrrolidine is achieved through the palladium-catalyzed Buchwald-Hartwig amination of 3-Bromo-4-methylaniline with pyrrolidine. The catalytic cycle, a key concept in understanding this transformation, involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl pyrrolidine and regenerate the Pd(0) catalyst.[2] The choice of catalyst, ligand, base, and solvent is critical for the success of the reaction, influencing yield, reaction time, and purity of the final product.

Materials and Methods

Reagents and Solvents

All reagents and solvents should be of high purity and used as received from commercial suppliers unless otherwise noted. Anhydrous solvents are recommended for this reaction to prevent catalyst deactivation.

Reagent/SolventFormulaMolecular Weight ( g/mol )SupplierNotes
3-Bromo-4-methylanilineC₇H₈BrN186.05e.g., Sigma-AldrichStarting material
PyrrolidineC₄H₉N71.12e.g., Sigma-AldrichReagent
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)C₅₁H₄₂O₃Pd₂915.72e.g., Strem ChemicalsPalladium catalyst precursor
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)C₃₉H₅₃P548.81e.g., Sigma-AldrichLigand
Sodium tert-butoxide (NaOt-Bu)C₄H₉NaO96.10e.g., Sigma-AldrichBase
TolueneC₇H₈92.14e.g., Fisher ScientificAnhydrous, as solvent
Diethyl ether(C₂H₅)₂O74.12e.g., Fisher ScientificFor extraction
Saturated aqueous sodium bicarbonate solutionNaHCO₃84.01Prepared in-houseFor workup
Brine (Saturated aqueous sodium chloride solution)NaCl58.44Prepared in-houseFor workup
Anhydrous magnesium sulfateMgSO₄120.37e.g., Sigma-AldrichDrying agent
Silica gelSiO₂60.08e.g., SiliCycleFor column chromatography
HexaneC₆H₁₄86.18e.g., Fisher ScientificFor column chromatography
Ethyl acetateC₄H₈O₂88.11e.g., Fisher ScientificFor column chromatography
Equipment
  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating plate

  • Inert gas (Nitrogen or Argon) supply

  • Syringes and needles for transfer of reagents

  • Rotary evaporator

  • Separatory funnel

  • Glassware for column chromatography

  • Thin-layer chromatography (TLC) plates and developing chamber

  • NMR spectrometer

  • Mass spectrometer

Experimental Protocol

Reaction Setup and Execution

The following workflow outlines the key steps in the synthesis of 1-(3-Bromo-4-methylphenyl)pyrrolidine.

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis reagents Weigh and add reagents: - 3-Bromo-4-methylaniline - Pd₂(dba)₃ - XPhos - NaO-t-Bu solvent Add anhydrous toluene reagents->solvent inert Purge with N₂/Ar solvent->inert add_pyrrolidine Add pyrrolidine inert->add_pyrrolidine reflux Heat to reflux (e.g., 110 °C) add_pyrrolidine->reflux monitor Monitor by TLC reflux->monitor cool Cool to room temperature monitor->cool filter Filter through Celite cool->filter extract Aqueous workup & extraction filter->extract dry Dry organic layer extract->dry concentrate Concentrate in vacuo dry->concentrate chromatography Flash column chromatography concentrate->chromatography characterize Characterization (NMR, MS) chromatography->characterize

Figure 1: General workflow for the synthesis of 1-(3-Bromo-4-methylphenyl)pyrrolidine.

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 3-bromo-4-methylaniline (1.0 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 eq), 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.02 eq), and sodium tert-butoxide (NaOt-Bu, 1.2 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with a stream of nitrogen or argon for 10-15 minutes. This is crucial to prevent oxidation of the Pd(0) catalyst.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene via syringe. Stir the mixture for a few minutes, then add pyrrolidine (1.2 eq) dropwise via syringe.

  • Reaction: Place the flask in a preheated oil bath and heat the reaction mixture to reflux (approximately 110 °C).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). A typical mobile phase for TLC analysis would be a mixture of hexane and ethyl acetate. The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification

The crude product is purified by flash column chromatography on silica gel.

  • Column Preparation: Pack a glass column with silica gel using a slurry method with hexane.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporation of the solvent, carefully load the dried silica gel onto the top of the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity to 5-10% ethyl acetate in hexane).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield 1-(3-Bromo-4-methylphenyl)pyrrolidine as a solid.

Expected Results and Characterization

The final product, 1-(3-Bromo-4-methylphenyl)pyrrolidine, is expected to be a solid at room temperature.[4] The structure and purity should be confirmed by spectroscopic methods.

PropertyValue
Molecular Formula C₁₁H₁₄BrN
Molecular Weight 240.14 g/mol [4]
Appearance Solid[4]

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the substituted phenyl ring, the methyl group, and the methylene protons of the pyrrolidine ring. The chemical shifts and coupling patterns will be characteristic of the structure.

¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will display signals for all eleven carbon atoms in the molecule, with distinct chemical shifts for the aromatic, methyl, and pyrrolidine carbons.

Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M⁺) and/or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the product. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) should be observable in the mass spectrum.

Safety Precautions

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

Handling of Reagents:

  • 3-Bromo-4-methylaniline: This compound is toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. Handle in a well-ventilated fume hood.

  • Pyrrolidine: A flammable liquid and vapor that is harmful if swallowed or inhaled and causes severe skin burns and eye damage. Handle with extreme care in a fume hood.

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃): Palladium compounds can be toxic and should be handled with care. Avoid inhalation of dust.

  • Sodium tert-butoxide (NaOt-Bu): A flammable solid that reacts violently with water. It causes severe skin burns and eye damage. Handle in a dry, inert atmosphere.

  • Toluene: A flammable liquid with potential health hazards. Use in a well-ventilated area.

Reaction Conditions: The reaction is performed under an inert atmosphere and at elevated temperatures. Ensure proper setup to prevent air exposure and to control the reaction temperature.

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Palladium-containing waste should be collected separately for proper disposal or recovery.

Troubleshooting

ProblemPossible CauseSolution
Low or no product formation Inactive catalystEnsure the use of fresh Pd₂(dba)₃ and an inert atmosphere throughout the reaction.
Insufficiently anhydrous conditionsUse anhydrous solvents and oven-dried glassware.
Ineffective baseUse fresh, high-purity sodium tert-butoxide.
Formation of side products Reaction temperature too highOptimize the reaction temperature.
Incorrect stoichiometryCarefully measure and add all reagents in the correct proportions.
Difficult purification Co-elution of impuritiesOptimize the solvent system for column chromatography. Consider using a different stationary phase if necessary.

Conclusion

This protocol provides a comprehensive and reliable method for the synthesis of 1-(3-Bromo-4-methylphenyl)pyrrolidine via a Buchwald-Hartwig amination reaction. By following the detailed steps and adhering to the safety precautions, researchers can confidently prepare this valuable building block for applications in drug discovery and medicinal chemistry. The inclusion of mechanistic insights and troubleshooting guidance aims to empower scientists to not only execute the synthesis but also to understand and optimize the process for their specific needs.

References

  • Buchwald-Hartwig amination. Wikipedia.

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.

  • 1-(3-Bromo-4-methylphenyl)pyrrolidine. CymitQuimica.

  • 3-Bromo-4-methylaniline Safety Data Sheet.
  • PYRROLIDINE CAS NO 123-75-1 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.

  • Hartwig, J. F. (2010).
  • Corbet, J. P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651-2710.
  • Tris(dibenzylideneacetone)dipalladium(0) Safety Data Sheet.
  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl Safety Data Sheet.
  • Sodium tert-butoxide Safety Data Sheet.
  • Toluene Safety Data Sheet.
  • Pyrrolidine. PubChem.

  • Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302.

Sources

Application

Application Notes and Protocols for the Purification of 1-(3-Bromo-4-methylphenyl)pyrrolidine

Abstract: This document provides detailed application notes and protocols for the purification of 1-(3-Bromo-4-methylphenyl)pyrrolidine, a key intermediate in pharmaceutical synthesis. The methods described herein are ta...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides detailed application notes and protocols for the purification of 1-(3-Bromo-4-methylphenyl)pyrrolidine, a key intermediate in pharmaceutical synthesis. The methods described herein are tailored for researchers, scientists, and drug development professionals, emphasizing scientific integrity, experimental causality, and robust, validated procedures. This guide covers essential techniques including flash column chromatography, recrystallization, and vacuum distillation, offering step-by-step instructions and troubleshooting advice to achieve high purity of the target compound.

Introduction: The Importance of Purity

1-(3-Bromo-4-methylphenyl)pyrrolidine is a tertiary amine and a halogenated benzene derivative that serves as a crucial building block in the synthesis of various biologically active molecules.[1] The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions, lower yields of the final active pharmaceutical ingredient (API), and introduce potential toxicological risks. Common impurities may include unreacted starting materials, byproducts from the bromination reaction (such as isomers or poly-brominated species), and residual solvents.[2][3] Therefore, robust purification methods are essential to ensure the quality and consistency of the final product. This guide details three primary methods for the purification of 1-(3-Bromo-4-methylphenyl)pyrrolidine: flash column chromatography, recrystallization, and vacuum distillation.

Pre-Purification Work-up: Handling Crude Reaction Mixtures

Prior to undertaking a specific purification method, a standard aqueous work-up is often necessary to remove inorganic salts, acidic or basic byproducts, and highly polar impurities. A typical workflow for a crude brominated organic compound involves several key steps.[4]

Quenching and Neutralization

If the synthesis involves a brominating agent like elemental bromine, it's crucial to quench any unreacted bromine, which often imparts a yellow or reddish-brown color to the product.[4] This can be achieved by washing the crude product with a solution of a reducing agent like sodium bisulfite or sodium thiosulfate.[2][4] Following this, an acid wash (e.g., dilute HCl) can remove unreacted amine starting materials, while a base wash (e.g., saturated sodium bicarbonate) can neutralize any acidic byproducts like hydrobromic acid (HBr).[4]

Solvent Extraction and Drying

After the aqueous washes, the organic layer containing the desired product is separated. The choice of extraction solvent is critical and should be based on the solubility of the target compound and its immiscibility with water. Common solvents include ethyl acetate, dichloromethane, and diethyl ether. The organic layer is then dried over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) to remove residual water.[4] The drying agent is subsequently removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude 1-(3-Bromo-4-methylphenyl)pyrrolidine.

Method 1: Flash Column Chromatography

Flash column chromatography is a highly effective technique for separating compounds with different polarities. For organic amines, which are basic, special considerations are necessary to prevent interactions with the acidic silica gel stationary phase, which can lead to streaking, poor separation, and product degradation.[4][5]

Principle of Separation

In normal-phase chromatography, a polar stationary phase (typically silica gel) is used with a non-polar mobile phase.[6] Compounds are separated based on their differential adsorption to the stationary phase and solubility in the mobile phase. Less polar compounds travel faster up the column, while more polar compounds are retained longer.[6] The basic nature of amines like 1-(3-Bromo-4-methylphenyl)pyrrolidine can cause strong interactions with the acidic silanol groups on the silica surface.[5][7]

Mitigating Amine-Silica Interactions

To achieve a successful separation of basic amines, several strategies can be employed:

  • Addition of a Competing Amine: Incorporating a small amount of a competing amine, such as triethylamine (Et₃N) or ammonium hydroxide, into the mobile phase can neutralize the acidic sites on the silica gel, improving peak shape and recovery.[5][8]

  • Use of Amine-Functionalized Silica: A more direct approach is to use a stationary phase where the silica has been chemically modified with an amine-containing functional group.[6][7] This amine-functionalized silica provides a less acidic surface, leading to better separation of basic compounds with standard non-polar mobile phases like hexane and ethyl acetate.[7]

Experimental Protocol for Flash Chromatography

This protocol assumes the use of a standard silica gel column with a modified mobile phase.

Materials:

  • Crude 1-(3-Bromo-4-methylphenyl)pyrrolidine

  • Silica gel (230-400 mesh)

  • Hexane (or heptane)

  • Ethyl acetate

  • Triethylamine (Et₃N)

  • TLC plates (silica gel 60 F₂₅₄)

  • Glass column and appropriate glassware

  • Fraction collector or test tubes

Procedure:

  • Method Development with TLC:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate in various solvent systems of increasing polarity (e.g., 5%, 10%, 20% ethyl acetate in hexane, each containing 0.5-1% triethylamine).

    • The ideal solvent system will give a retention factor (Rf) of approximately 0.2-0.3 for the desired compound.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

    • Allow the silica to settle, and then add a thin layer of sand on top to protect the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.

    • Alternatively, for less soluble compounds, dry-load the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the initial mobile phase.

    • Gradually increase the polarity of the mobile phase (gradient elution) based on the TLC analysis.

    • Collect fractions and monitor the separation by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to obtain the purified 1-(3-Bromo-4-methylphenyl)pyrrolidine.

ParameterRecommended ValueRationale
Stationary Phase Silica Gel (230-400 mesh)High surface area for optimal separation.
Mobile Phase Hexane/Ethyl Acetate GradientAllows for elution of a range of polarities.
Mobile Phase Modifier 0.5-1% TriethylamineNeutralizes acidic silica sites, preventing peak tailing.[8]
TLC Rf Target 0.2 - 0.3Provides good separation on the column.
Visualization of Workflow

flash_chromatography_workflow cluster_prep Preparation cluster_run Execution cluster_post Isolation TLC TLC Method Development Pack Pack Column with Silica Gel Slurry TLC->Pack Load Load Crude Sample Pack->Load Elute Elute with Gradient (Hexane/EtOAc + Et3N) Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor by TLC Collect->Monitor Monitor->Elute Adjust Gradient Combine Combine Pure Fractions Monitor->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure_Product Purified Product Evaporate->Pure_Product

Caption: Workflow for Flash Column Chromatography Purification.

Method 2: Recrystallization

Recrystallization is a purification technique for solid compounds based on differences in solubility.[9] The principle is to dissolve the impure compound in a suitable solvent at an elevated temperature and then allow it to cool, whereupon the desired compound crystallizes out, leaving the impurities in the solution.[2]

Solvent Selection

The choice of solvent is critical for successful recrystallization. An ideal solvent should:

  • Dissolve the compound sparingly or not at all at room temperature.

  • Dissolve the compound completely at a higher temperature (e.g., the solvent's boiling point).

  • Either not dissolve the impurities at all or dissolve them very well even at low temperatures.

  • Not react with the compound.

  • Be volatile enough to be easily removed from the purified crystals.

For brominated aromatic compounds like 1-(3-Bromo-4-methylphenyl)pyrrolidine, which is a solid, suitable solvents could include ethanol, methanol, hexane, or a mixed solvent system like ethanol-water.[2]

Experimental Protocol for Recrystallization

Materials:

  • Crude 1-(3-Bromo-4-methylphenyl)pyrrolidine (solid)

  • Selected recrystallization solvent(s)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent.

    • Gently heat the mixture on a hot plate while stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the elevated temperature.

  • Decolorization (Optional):

    • If the solution is colored due to impurities, a small amount of activated charcoal can be added to the hot solution to adsorb the colored impurities.[4] The charcoal is then removed by hot filtration.

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[4]

    • Once the solution has reached room temperature, place it in an ice bath to maximize the yield of the crystals.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

    • Dry the crystals in a vacuum oven to remove all traces of the solvent.

ParameterGuidelineRationale
Solvent Choice Ethanol, Methanol, Hexane, or mixturesBased on solubility profile of the target compound.[2]
Cooling Rate Slow cooling to room temperature, then ice bathPromotes formation of large, pure crystals and maximizes yield.[4]
Washing Solvent Cold recrystallization solventRemoves surface impurities without re-dissolving the product.[9]
Visualization of Workflow

recrystallization_workflow cluster_dissolve Dissolution cluster_crystallize Crystallization cluster_isolate Isolation Dissolve Dissolve Crude Solid in Minimal Hot Solvent Decolorize Decolorize with Charcoal (Optional) Dissolve->Decolorize Cool Slowly Cool to Room Temperature Dissolve->Cool Decolorize->Cool Ice Chill in Ice Bath Cool->Ice Filter Collect Crystals by Vacuum Filtration Ice->Filter Wash Wash with Cold Solvent Filter->Wash Dry Dry Crystals Under Vacuum Wash->Dry Pure_Crystals Purified Crystals Dry->Pure_Crystals

Caption: Workflow for Recrystallization Purification.

Method 3: Vacuum Distillation

Distillation is a purification method for liquids that separates components of a mixture based on differences in their boiling points.[10] For compounds with high boiling points (generally >150 °C at atmospheric pressure) or those that are thermally unstable, vacuum distillation is employed to lower the boiling point and prevent decomposition.[11] Many amines tend to oxidize and turn yellow or brown upon heating, making distillation a good method to obtain a colorless, pure product.[3]

Principle of Vacuum Distillation

By reducing the pressure above the liquid, the boiling point of the compound is significantly lowered. This allows for the distillation of high-boiling compounds at a much lower temperature, minimizing the risk of thermal degradation.[11] Impurities that are significantly less volatile will remain in the distillation flask, while the more volatile product will distill over and be collected.[12]

Experimental Protocol for Vacuum Distillation

Materials:

  • Crude 1-(3-Bromo-4-methylphenyl)pyrrolidine (liquid or low-melting solid)

  • Round-bottom flask

  • Short-path distillation head with condenser

  • Receiving flask

  • Thermometer

  • Heating mantle

  • Vacuum pump with a pressure gauge and cold trap

Procedure:

  • Apparatus Setup:

    • Assemble the distillation apparatus, ensuring all glass joints are properly sealed with vacuum grease.

    • Place the crude material in the distillation flask with a stir bar.

    • Position the thermometer bulb so that the top of the bulb is level with the side arm leading to the condenser.

  • Distillation Process:

    • Begin stirring and slowly apply the vacuum.

    • Once the desired pressure is reached and stable, begin heating the distillation flask. The heating mantle temperature should typically be 20-30 °C higher than the expected boiling point of the liquid at that pressure.[11]

    • Observe the temperature at the distillation head. Collect any low-boiling forerun in a separate flask.

    • When the temperature stabilizes at the boiling point of the desired compound, switch to a clean receiving flask to collect the main fraction.

  • Completion and Shutdown:

    • Stop the distillation when the temperature begins to drop or when only a small amount of residue remains in the distillation flask.

    • Turn off the heating and allow the apparatus to cool completely before slowly releasing the vacuum.

ParameterGuidelineRationale
Pressure 0.1 - 10 mmHgLowers the boiling point to prevent thermal decomposition.[11]
Heating Gradual; Mantle T ≈ Boiling Point + 20-30 °CEnsures smooth boiling and prevents bumping.[11]
Fraction Collection Separate forerun, main fraction, and residueIsolates the pure compound from lower and higher boiling impurities.
Visualization of Workflow

distillation_workflow cluster_setup Setup cluster_distill Distillation cluster_shutdown Shutdown Assemble Assemble Distillation Apparatus Load Load Crude Material Assemble->Load Vacuum Apply Vacuum Load->Vacuum Heat Gradually Heat the Flask Vacuum->Heat Collect_Forerun Collect Forerun Heat->Collect_Forerun Collect_Main Collect Main Fraction at Stable Temperature Collect_Forerun->Collect_Main Cool Cool Apparatus Collect_Main->Cool Vent Release Vacuum Cool->Vent Pure_Distillate Purified Product Vent->Pure_Distillate

Caption: Workflow for Vacuum Distillation Purification.

Purity Assessment

After purification, the purity of 1-(3-Bromo-4-methylphenyl)pyrrolidine should be assessed using appropriate analytical techniques. These may include:

  • Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the compound and can reveal the presence of impurities.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity for a solid compound.

Conclusion

The choice of purification method for 1-(3-Bromo-4-methylphenyl)pyrrolidine depends on the nature and quantity of the impurities, the physical state of the crude product, and the required final purity. Flash column chromatography offers excellent separation for a wide range of impurities. Recrystallization is a simple and effective method for solid products that are already reasonably pure. Vacuum distillation is ideal for purifying high-boiling liquids or removing non-volatile impurities. By following the detailed protocols and understanding the principles behind each technique, researchers can consistently obtain high-purity 1-(3-Bromo-4-methylphenyl)pyrrolidine, ensuring the success of subsequent synthetic steps in their research and development endeavors.

References

  • Technical Support Center: Purifying Brominated Aromatic Compounds via Recrystallization. BenchChem.
  • Organic Amine Flash Purification Using A Novel Stationary Phase. Biotage.
  • 1-(3-Bromo-4-methylphenyl)pyrrolidine. CymitQuimica.
  • How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. (2023-02-10).
  • [Lab 6] Distilling Amines... Again. YouTube. (2010-09-19). Available at: [Link]

  • Successful Flash Chromatography. Biotage.
  • Technical Support Center: Purification of Brominated Organic Compounds. BenchChem.
  • Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids.
  • RediSep C-18 reversed phase column Purification of primary amines. Teledyne ISCO. (2012-11-09).
  • How to Purify by Distillation.
  • recrystallization & purification of N-bromosuccinimide. YouTube. (2021-02-06). Available at: [Link]

  • Stability of amines. Sciencemadness Discussion Board. (2020-05-26).
  • boiling point and distillation relation. Chemistry Stack Exchange. (2015-12-23). Available at: [Link]

Sources

Method

Application Notes: 1-(3-Bromo-4-methylphenyl)pyrrolidine as a Versatile Building Block in Organic Synthesis

Abstract: This document provides a comprehensive technical guide on the applications of 1-(3-bromo-4-methylphenyl)pyrrolidine in modern organic synthesis. The pyrrolidine ring is a privileged scaffold in medicinal chemis...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide on the applications of 1-(3-bromo-4-methylphenyl)pyrrolidine in modern organic synthesis. The pyrrolidine ring is a privileged scaffold in medicinal chemistry, frequently found in FDA-approved drugs.[1][2] The strategic placement of a bromine atom on the N-phenyl substituent of this compound opens a gateway to a multitude of cross-coupling reactions, enabling the rapid construction of complex molecular architectures. This guide details field-proven protocols for key transformations, explains the mechanistic rationale behind experimental choices, and highlights the potential of this building block in drug discovery programs.

Compound Profile and Significance

1-(3-Bromo-4-methylphenyl)pyrrolidine is a bifunctional synthetic intermediate. Its structure combines two key features:

  • The N-Aryl Pyrrolidine Moiety: The saturated, non-planar pyrrolidine ring is a highly sought-after motif in drug design.[2][3] It imparts favorable physicochemical properties, including improved solubility and metabolic stability, while providing a three-dimensional vector for exploring chemical space.

  • The Aryl Bromide Handle: The carbon-bromine bond on the phenyl ring is a robust and highly reactive site for transition metal-catalyzed cross-coupling reactions.[1] Its reactivity allows for the chemoselective formation of new carbon-carbon and carbon-heteroatom bonds under well-established conditions.

The ortho-methyl group relative to the bromine atom can exert subtle steric and electronic effects, potentially influencing reaction kinetics and product conformations.

Physicochemical Properties
PropertyValue
Molecular Formula C₁₁H₁₄BrN
Molecular Weight 240.14 g/mol
IUPAC Name 1-(3-Bromo-4-methylphenyl)pyrrolidine
CAS Number 1199773-07-3[4]
Appearance (Predicted) Off-white to light yellow solid or oil
Solubility Soluble in common organic solvents (DCM, THF, DMF, Toluene)

Proposed Synthesis of the Reagent

While commercially available, understanding the synthesis of 1-(3-bromo-4-methylphenyl)pyrrolidine is valuable for process development and analog synthesis. A highly efficient and common method for its preparation is the Buchwald-Hartwig amination. This reaction couples an aryl halide with an amine and is a cornerstone of modern C-N bond formation.

The logical precursors are 1,3-dibromo-4-methylbenzene (or 3-bromo-4-methylaniline) and pyrrolidine. The use of a palladium catalyst with a specialized phosphine ligand is critical for achieving high yields.

cluster_conditions Reaction Conditions reagent1 3,4-Dibromotoluene product 1-(3-Bromo-4-methylphenyl)pyrrolidine reagent1->product reagent2 Pyrrolidine reagent2->product catalyst Pd Catalyst (e.g., Pd₂(dba)₃) catalyst->product ligand Ligand (e.g., XPhos) ligand->product base Base (e.g., NaOtBu) base->product solvent Solvent (e.g., Toluene) solvent->product temp Heat (e.g., 100 °C) temp->product

Caption: Proposed Buchwald-Hartwig synthesis workflow.

Key Applications & Experimental Protocols

The primary utility of 1-(3-bromo-4-methylphenyl)pyrrolidine lies in its role as an electrophilic partner in palladium-catalyzed cross-coupling reactions. The C-Br bond can be selectively functionalized, leaving the rest of the molecule intact.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is one of the most powerful methods for constructing biaryl structures, which are prevalent in pharmaceuticals and materials science.[5][6] The reaction couples the aryl bromide with an organoboron species, typically a boronic acid or ester, with high functional group tolerance.

Mechanistic Rationale: The catalytic cycle involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the substrate.

  • Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center.

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-Br(L₂) Pd0->OxAdd Oxidative Addition (Ar-Br) Trans Ar-Pd(II)-R(L₂) OxAdd->Trans Transmetalation (R-B(OH)₂ + Base) Product Ar-R Trans->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Protocol 1: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid

Objective: To synthesize 1-(4-methyl-3-(4-methoxyphenyl)phenyl)pyrrolidine.

Materials:

  • 1-(3-Bromo-4-methylphenyl)pyrrolidine (1.0 eq, 240 mg, 1.0 mmol)

  • 4-Methoxyphenylboronic acid (1.2 eq, 182 mg, 1.2 mmol)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 eq, 35 mg, 0.03 mmol)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq, 414 mg, 3.0 mmol)

  • Toluene/Water mixture (4:1, 10 mL)

  • Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon line

Procedure:

  • To a 50 mL round-bottom flask, add 1-(3-bromo-4-methylphenyl)pyrrolidine, 4-methoxyphenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Fit the flask with a condenser and purge with an inert gas (N₂ or Ar) for 10-15 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.[7]

  • Add the degassed toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically complete within 4-12 hours).

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer. Wash with brine (2 x 15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product.

Characterization:

  • Confirm product identity and purity using ¹H NMR, ¹³C NMR, and HRMS. Expected ¹H NMR signals include singlets for the methyl and methoxy groups, and distinct aromatic and aliphatic (pyrrolidine) proton signals.

Expected Yields for Various Boronic Acids:

Boronic Acid PartnerElectronic NatureExpected YieldNotes
Phenylboronic acidNeutralExcellentStandard coupling partner.
4-Tolylboronic acidElectron-donatingExcellentGenerally fast reaction rates.
4-Trifluoromethylphenyl-boronic acidElectron-withdrawingGood to ExcellentMay require slightly longer reaction times.
3-Pyridylboronic acidHeteroaromaticGoodCan sometimes require modified conditions or ligands due to potential catalyst inhibition.
Sonogashira Coupling: C-C (Alkynyl) Bond Formation

The Sonogashira coupling enables the introduction of an alkyne moiety, a versatile functional group that can undergo further transformations (e.g., click chemistry, reductions).[8] This reaction requires both a palladium catalyst and a copper(I) co-catalyst.

Protocol 2: Sonogashira Coupling with Phenylacetylene

Objective: To synthesize 1-(4-methyl-3-(phenylethynyl)phenyl)pyrrolidine.

Materials:

  • 1-(3-Bromo-4-methylphenyl)pyrrolidine (1.0 eq, 240 mg, 1.0 mmol)

  • Phenylacetylene (1.1 eq, 121 µL, 1.1 mmol)

  • PdCl₂(PPh₃)₂ (0.02 eq, 14 mg, 0.02 mmol)

  • Copper(I) iodide (CuI) (0.04 eq, 8 mg, 0.04 mmol)

  • Triethylamine (TEA) (5 mL, used as base and solvent)

  • THF (5 mL, co-solvent)

Procedure:

  • Add 1-(3-bromo-4-methylphenyl)pyrrolidine, PdCl₂(PPh₃)₂, and CuI to a dry, inert-atmosphere flask.

  • Add degassed THF and TEA. The use of an amine base is crucial for the Sonogashira mechanism.

  • Add phenylacetylene dropwise via syringe.

  • Stir the reaction at room temperature. The reaction is often exothermic and typically proceeds to completion within 2-6 hours. Monitor by TLC.

  • After completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify by column chromatography (silica gel, hexane/ethyl acetate) to obtain the desired alkynyl product.

Applications in Drug Discovery

The products derived from 1-(3-bromo-4-methylphenyl)pyrrolidine are valuable scaffolds for medicinal chemistry. The pyrrolidine heterocycle is a key component in drugs targeting the central nervous system (CNS), as well as antiviral and anticancer agents.[3][9]

By applying the cross-coupling protocols described, medicinal chemists can rapidly generate a library of diverse analogs for structure-activity relationship (SAR) studies.

cluster_reactions Parallel Synthesis via Cross-Coupling start 1-(3-Bromo-4-methylphenyl)pyrrolidine (Starting Block) suzuki Suzuki Coupling (Aryl Boronic Acids) start->suzuki sonogashira Sonogashira Coupling (Terminal Alkynes) start->sonogashira buchwald Buchwald-Hartwig (Amines) start->buchwald library Diverse Compound Library (Biaryls, Alkynes, Diamines) suzuki->library sonogashira->library buchwald->library screening High-Throughput Screening (Biological Assays) library->screening hit Hit Compound Identified screening->hit lead_opt Lead Optimization (SAR Studies) hit->lead_opt

Caption: Workflow from building block to lead optimization in drug discovery.

Conclusion

1-(3-Bromo-4-methylphenyl)pyrrolidine is a high-value, versatile building block for synthetic and medicinal chemistry. Its aryl bromide functionality serves as a reliable handle for a suite of powerful palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura and Sonogashira couplings. The protocols outlined in this guide provide robust and reproducible methods for leveraging this reagent to construct diverse and complex molecular scaffolds, facilitating the rapid advancement of research programs, particularly in the field of drug discovery.

References

  • PubChem. 1-(3-Bromo-4-methylbenzoyl)pyrrolidine. National Center for Biotechnology Information. Available at: [Link]

  • Galliford, C. V., Beenen, M. A., Nguyen, S. T., & Scheidt, K. A. (2003). Catalytic, three-component assembly reaction for the synthesis of pyrrolidines. Organic Letters, 5(19), 3487–3490. Available at: [Link]

  • PubChem. 1-(3-Bromo-4-(trifluoromethyl)phenyl)pyrrolidine. National Center for Biotechnology Information. Available at: [Link]

  • Robinson, J. (n.d.). Reactions affording novel pyrrolidines catalysed by palladium. Lancaster University. Available at: [Link]

  • Al-Amin, A., et al. (2024). B(C6F5)3-Catalyzed Dehydrogenation of Pyrrolidines to Form Pyrroles. ACS Catalysis. Available at: [Link]

  • Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 49(4), 1420–1432. Available at: [Link]

  • PrepChem. Synthesis of 1-Bromo-4-(2-methylphenyl)-4-(N-methylpyrrol-2-yl)but-3-ene. Available at: [Link]

  • Synfacts. (2008). Synthesis of Pyrrolidines by a Three-Component Reaction. Thieme. Available at: [Link]

  • Galliford, C. V., et al. (2004). Catalytic, Three‐Component Assembly Reaction for the Synthesis of Pyrrolidines. ChemInform, 35(4). Available at: [Link]

  • Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(19), 5733. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of pyrrolidines. Available at: [Link]

  • Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. Available at: [Link]

  • Wang, X., et al. (2020). A Rh(III)-Catalyzed Formal [4+1] Approach to Pyrrolidines from Unactivated Terminal Alkenes and Nitrene Sources. Angewandte Chemie International Edition, 59(28), 11435–11439. Available at: [Link]

  • Johnson, C. A., et al. (2022). Copper(I)-Catalyzed Cross-Coupling of 1-Bromoalkynes with N-Heterocyclic Organozinc Reagents. Molecules, 27(14), 4529. Available at: [Link]

  • PubChem. 1-Methylpyrrolidine. National Center for Biotechnology Information. Available at: [Link]

  • Nguyen, T. H. T., et al. (2022). Synthesis and structural determination of pyrrolidine-2,3-dione derivatives from 4-acetyl. VNUHCM Journal of Science and Technology Development. Available at: [Link]

  • Khan, I., et al. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. Molecules, 26(23), 7170. Available at: [Link]

  • Baklanov, M. A., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6668. Available at: [Link]

  • Lim, C. S., et al. (2018). Pyrrolidine-catalyzed regioselective reaction of 3-methyl-6-phenyl-1,2,4,5-tetrazine with aldehydes/ketones. ResearchGate. Available at: [Link]

  • Jones, A. (2015). 3-({5-Bromo-4-[pyrrolidin-1-yl]pyrimidin-2-yl}amino)phenol. MolBank, 2015(2), M859. Available at: [Link]

  • ScienceDirect. (2024). Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. Available at: [Link]

  • Czako, B. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Beilstein Journal of Organic Chemistry, 12, 2716–2746. Available at: [Link]

  • Al-Hussain, S. A., et al. (2022). Synthesis of Novel Key Chromophoric Intermediates via C-C Coupling Reactions. Molecules, 27(20), 7062. Available at: [Link]

  • Juhas, M., et al. (2022). Identification and Biochemical Characterization of Pyrrolidinediones as Novel Inhibitors of the Bacterial Enzyme MurA. Journal of Medicinal Chemistry, 65(22), 15007–15028. Available at: [Link]

  • Meshram, H., et al. (2012). DABCO Promoted an Efficient and Convenient Synthesis of Pyrrole in Aqueous Medium. International Journal of Organic Chemistry, 2, 159-165. Available at: [Link]

  • Aladdin Scientific. 1-(3-Bromo-5-methylphenyl)pyrrolidine, min 98%, 25 grams. Available at: [Link]

Sources

Application

The Strategic Deployment of 1-(3-Bromo-4-methylphenyl)pyrrolidine in Modern Medicinal Chemistry: Application Notes and Protocols

Introduction: Unveiling a Privileged Scaffold In the landscape of contemporary drug discovery, the strategic selection of building blocks is paramount to the successful development of novel therapeutics. Among the myriad...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold

In the landscape of contemporary drug discovery, the strategic selection of building blocks is paramount to the successful development of novel therapeutics. Among the myriad of available scaffolds, the 1-(3-Bromo-4-methylphenyl)pyrrolidine moiety has emerged as a particularly valuable asset for medicinal chemists. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the versatile applications and practical protocols involving this powerful building block.

The inherent value of 1-(3-Bromo-4-methylphenyl)pyrrolidine lies in the convergence of several key structural features. The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is a well-established "privileged scaffold" in medicinal chemistry.[1] Its non-planar, three-dimensional structure allows for a more comprehensive exploration of pharmacophore space compared to its flat aromatic counterparts.[2] This can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the pyrrolidine nitrogen can act as a hydrogen bond acceptor or, if protonated, a hydrogen bond donor, contributing to crucial interactions with protein active sites.

The phenyl ring provides a rigid core for the attachment of various functional groups, while the methyl group at the 4-position can influence metabolic stability and binding interactions. Crucially, the bromine atom at the 3-position serves as a versatile synthetic handle, enabling a wide array of late-stage functionalization through powerful cross-coupling reactions. This allows for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies, a cornerstone of modern drug optimization.

This guide will delve into the strategic applications of 1-(3-Bromo-4-methylphenyl)pyrrolidine, supported by detailed, field-proven protocols for its synthetic manipulation, empowering researchers to harness its full potential in their drug discovery endeavors.

Strategic Applications in Drug Discovery

The 1-(3-bromo-4-methylphenyl)pyrrolidine scaffold is strategically employed to introduce a combination of desirable properties into drug candidates. The pyrrolidine moiety often imparts improved aqueous solubility and favorable pharmacokinetic profiles. The bromo-methylphenyl portion provides a platform for diversification, allowing for the fine-tuning of a compound's potency, selectivity, and overall drug-like properties.

While specific drugs containing this exact building block are not publicly disclosed in detail, the structural motif is present in numerous patented compounds, highlighting its significance in active drug discovery programs. For instance, related pyrrolidine derivatives have been investigated as inhibitors of acetyl-CoA carboxylase(s) for the treatment of obesity and type-2 diabetes[3]. Furthermore, hydroxymethyl pyrrolidines have been explored as β3 adrenergic receptor agonists[4]. The core principle remains the same: leveraging the pyrrolidine for its favorable properties and the substituted phenyl ring for targeted interactions and synthetic diversification.

The primary utility of the bromine atom is its amenability to palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These transformations allow for the introduction of a wide range of aryl, heteroaryl, and amino substituents at the 3-position of the phenyl ring, enabling a systematic exploration of the chemical space around the core scaffold.

Workflow for Library Synthesis

A typical workflow for generating a library of diverse analogs from 1-(3-Bromo-4-methylphenyl)pyrrolidine is depicted below. This process allows for the systematic evaluation of different substituents at the 3-position of the phenyl ring, facilitating the identification of compounds with optimal biological activity.

G cluster_start Starting Material cluster_reactions Key Cross-Coupling Reactions cluster_products Diverse Analogs cluster_screening Biological Evaluation start 1-(3-Bromo-4-methylphenyl)pyrrolidine suzuki Suzuki-Miyaura Coupling start->suzuki Arylboronic acid/ester, Pd catalyst, Base buchwald Buchwald-Hartwig Amination start->buchwald Amine, Pd catalyst, Base aryl_analogs Aryl/Heteroaryl Analogs suzuki->aryl_analogs amino_analogs Amino Analogs buchwald->amino_analogs screening SAR Studies & Lead Optimization aryl_analogs->screening amino_analogs->screening

Caption: Library synthesis workflow using 1-(3-Bromo-4-methylphenyl)pyrrolidine.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the key synthetic transformations involving 1-(3-Bromo-4-methylphenyl)pyrrolidine. These protocols are designed to be self-validating, with clear instructions and rationale for each step.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon bonds between an organoboron species and an organic halide.[5] In the context of our building block, this reaction allows for the introduction of a wide variety of aryl and heteroaryl groups at the 3-position of the phenyl ring.

Reaction Scheme:

G reactant1 1-(3-Bromo-4-methylphenyl)pyrrolidine catalyst Pd Catalyst Base reactant1->catalyst reactant2 R-B(OH)2 (Aryl/Heteroaryl Boronic Acid) reactant2->catalyst product 1-(3-Aryl/Heteroaryl-4-methylphenyl)pyrrolidine catalyst->product + + +->catalyst

Caption: General scheme for the Suzuki-Miyaura cross-coupling reaction.

Materials:

Reagent/MaterialPurpose
1-(3-Bromo-4-methylphenyl)pyrrolidineStarting material
Aryl/Heteroaryl boronic acid or esterCoupling partner
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)Catalyst
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)Activates boronic acid
Solvent (e.g., 1,4-Dioxane/H₂O, Toluene, DMF)Reaction medium
Inert gas (Argon or Nitrogen)Prevents catalyst oxidation
Standard glassware for organic synthesisReaction vessel

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add 1-(3-Bromo-4-methylphenyl)pyrrolidine (1.0 equiv), the aryl/heteroaryl boronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This is crucial to prevent the oxidation and deactivation of the palladium catalyst.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (typically 1-5 mol%). Then, add the degassed solvent system via syringe.

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring. The optimal temperature and reaction time will depend on the specific substrates and catalyst system used.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired coupled product.

Representative Catalyst and Base Combinations:

CatalystBaseSolventTypical Temperature (°C)
Pd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O (4:1)90
Pd(dppf)Cl₂Cs₂CO₃Toluene100
Pd₂(dba)₃ / SPhosK₃PO₄1,4-Dioxane110
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[6][7] This reaction enables the introduction of a wide range of primary and secondary amines, as well as other nitrogen-containing moieties, onto the aryl ring of our building block.

Reaction Scheme:

G reactant1 1-(3-Bromo-4-methylphenyl)pyrrolidine catalyst Pd Catalyst Ligand, Base reactant1->catalyst reactant2 R¹R²NH (Primary/Secondary Amine) reactant2->catalyst product 1-(3-(R¹R²N)-4-methylphenyl)pyrrolidine catalyst->product + + +->catalyst

Caption: General scheme for the Buchwald-Hartwig amination reaction.

Materials:

Reagent/MaterialPurpose
1-(3-Bromo-4-methylphenyl)pyrrolidineStarting material
Primary or secondary amineCoupling partner
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)Catalyst precursor
Phosphine ligand (e.g., XPhos, SPhos, BINAP)Stabilizes and activates the catalyst
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)Deprotonates the amine
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)Reaction medium
Inert gas (Argon or Nitrogen)Prevents catalyst oxidation
Standard glassware for organic synthesisReaction vessel

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium catalyst (1-5 mol%), the phosphine ligand (1.2-1.5 equiv relative to Pd), and the base (1.5-2.0 equiv) to an oven-dried reaction vessel.

  • Reagent Addition: Add 1-(3-Bromo-4-methylphenyl)pyrrolidine (1.0 equiv) and the amine (1.1-1.5 equiv) to the vessel.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring. The reaction progress should be monitored by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an appropriate organic solvent and filter through a pad of celite to remove palladium residues.

  • Extraction: Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude product is then purified by flash column chromatography.

Guidance on Ligand and Base Selection:

LigandBaseTypical Amine Scope
XPhosK₃PO₄Primary and secondary alkyl and aryl amines
SPhosNaOtBuHindered primary and secondary amines
BINAPCs₂CO₃Primary amines

Structure-Activity Relationship (SAR) Insights

The strategic modification of the 1-(3-bromo-4-methylphenyl)pyrrolidine scaffold allows for a systematic investigation of structure-activity relationships.[8][9] The following diagram illustrates key modification points and their potential impact on biological activity.

G cluster_scaffold 1-(3-Bromo-4-methylphenyl)pyrrolidine Scaffold cluster_modifications Key Modification Points for SAR cluster_impact Potential Impact on Biological Activity scaffold Core Scaffold mod1 Pyrrolidine Ring: - Stereochemistry - Substituents on the ring scaffold->mod1 mod2 3-Position of Phenyl Ring: - Aryl/Heteroaryl groups (via Suzuki) - Amino groups (via Buchwald-Hartwig) - Polarity, size, and H-bonding capacity scaffold->mod2 mod3 4-Methyl Group: - Can be varied to other alkyl groups - Influences lipophilicity and metabolism scaffold->mod3 impact - Potency - Selectivity - Pharmacokinetics (ADME) - Off-target effects mod1->impact mod2->impact mod3->impact

Caption: Key modification points for SAR studies.

By systematically varying the substituents at these positions and evaluating the resulting biological activity, researchers can build a comprehensive understanding of the SAR for a given target. This knowledge is then used to guide the design of more potent and selective drug candidates.

Conclusion

1-(3-Bromo-4-methylphenyl)pyrrolidine is a high-value building block in medicinal chemistry, offering a unique combination of a privileged scaffold and a versatile synthetic handle. Its strategic application, facilitated by robust and well-established cross-coupling methodologies, enables the efficient exploration of chemical space and the optimization of lead compounds. The protocols and insights provided in this application note are intended to empower researchers to effectively utilize this valuable tool in their pursuit of novel therapeutics.

References

  • Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. Available at: [Link]

  • The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. Available at: [Link]

  • Suzuki reactions promoted by different ligands (the catalytic conditions...). ResearchGate. Available at: [Link]

  • The Suzuki Reaction in Aqueous Media Promoted by P, N Ligands. Molecules. 2012;17(5):5593-5604. Available at: [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. 2011;16(2):1379-1391. Available at: [Link]

  • Pyrrolidine derivatives, pharmaceutical compositions and uses thereof. US Patent 9,278,954.
  • Hydroxymethyl pyrrolidines as β3 adrenergic receptor agonists. US Patent 8,247,415.
  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Buchwald-Hartwig Amination. ACS Green Chemistry Institute Pharmaceutical Roundtable. Available at: [Link]

  • Process for preparation of E-isomer of 1-(4-methylphenyl)-1-(2-pyridyl)-3-pyrrolidino prop-1-ene and acid addition salts thereof. US Patent 8,350,045.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Process for the preparation of trans-3-ethyl-2,5-dihydro-4-methyl-N-[2-[4-[[[[(4-methyl cyclohexyl) amino]carbonyl]amino]sulfonyl] phenyl]ethyl]-2-oxo-1H-pyrrole-1-carboxamide. US Patent 7,132,444.
  • Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Chemical Science. 2021;12(37):12436-12445. Available at: [Link]

  • Processes for the preparation of (3S,4R)-3-ethyl-4-(3H-imidazo[1,2-α]pyrrolo[2,3-e]-pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide and solid state forms thereof. US Patent 9,879,019. Available at: [Link]

  • SAR: Structure Activity Relationships. Collaborative Drug Discovery. Available at: [Link]

  • Structure Activity Relationships. DrugDesign.org. Available at: [Link]

  • 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry. 2002;45(19):4228-4239. Available at: [Link]

  • Structure Activity Relationship Of Drugs. ec-undp-electoralassistance.org. Available at: [Link]

  • Structure Activity Relationship Of Drugs. fvs. Available at: [Link]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules. 2022;27(19):6285. Available at: [Link]

  • Recent Advances in the Synthesis of Pyrrolidines. IntechOpen. Available at: [Link]

  • Modeling Structure-Activity Relationships. Madame Curie Bioscience Database. Available at: [Link]

  • An Update on the Synthesis of Pyrrolo[10][11]benzodiazepines. Molecules. 2012;17(10):11599-11634. Available at: [Link]

Sources

Method

The Strategic Application of 1-(3-Bromo-4-methylphenyl)pyrrolidine in Modern Drug Discovery: A Guide for Medicinal Chemists

Introduction: The Privileged Pyrrolidine Scaffold In the landscape of contemporary drug discovery, the five-membered saturated nitrogen heterocycle, pyrrolidine, stands out as a "privileged scaffold." Its prevalence in a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrrolidine Scaffold

In the landscape of contemporary drug discovery, the five-membered saturated nitrogen heterocycle, pyrrolidine, stands out as a "privileged scaffold." Its prevalence in a multitude of FDA-approved drugs and biologically active natural products is a testament to its versatile and favorable properties.[1][2][3] The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for a three-dimensional exploration of chemical space, a critical factor in achieving high-affinity and selective interactions with biological targets.[1][3] This structural feature, combined with the basicity of the nitrogen atom and the potential for stereochemical complexity, makes the pyrrolidine moiety a valuable component in the medicinal chemist's toolkit for designing novel therapeutics for a wide array of diseases, including cancer, central nervous system (CNS) disorders, and inflammatory conditions.[1][2][4]

This guide focuses on the strategic application of a specific, yet versatile building block: 1-(3-Bromo-4-methylphenyl)pyrrolidine . The presence of a bromine atom on the phenyl ring offers a reactive handle for a variety of cross-coupling reactions, enabling the rapid generation of diverse chemical libraries. The 4-methylphenylpyrrolidine core, on the other hand, is a known pharmacophore that can be tailored to interact with specific biological targets.

Potential Therapeutic Applications and Target Classes

While direct biological activity data for 1-(3-Bromo-4-methylphenyl)pyrrolidine is not extensively reported, its structural motifs suggest significant potential for the development of potent and selective modulators of several important target classes.

Central Nervous System (CNS) Agents: Monoamine Transporter Inhibitors

A compelling application for derivatives of 1-(3-Bromo-4-methylphenyl)pyrrolidine lies in the development of monoamine transporter inhibitors. Structurally related compounds, such as the pyrovalerone analog 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one, have demonstrated potent inhibitory activity against the dopamine transporter (DAT) and the norepinephrine transporter (NET), with less activity at the serotonin transporter (SERT).[5] This pharmacological profile is relevant for the treatment of various CNS disorders, including depression, attention-deficit/hyperactivity disorder (ADHD), and substance abuse disorders.

The 1-(3-Bromo-4-methylphenyl)pyrrolidine scaffold can serve as a starting point for the synthesis of novel DAT and NET inhibitors. The bromine atom can be functionalized to explore structure-activity relationships (SAR) at the 3-position of the phenyl ring, potentially influencing potency and selectivity.

Experimental Protocols

The true value of 1-(3-Bromo-4-methylphenyl)pyrrolidine is realized through its synthetic utility. The following protocols provide detailed methodologies for leveraging this building block in the synthesis of diverse compound libraries.

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of Biaryl Derivatives

This protocol details the synthesis of a biaryl derivative of 1-(3-Bromo-4-methylphenyl)pyrrolidine, a common strategy to enhance potency and modulate physicochemical properties.

Workflow Diagram:

Suzuki_Coupling Start 1-(3-Bromo-4-methylphenyl)pyrrolidine Reaction Suzuki-Miyaura Cross-Coupling Start->Reaction Reagents Arylboronic Acid Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Toluene/Ethanol/Water) Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 1-(3'-Substituted-[1,1'-biphenyl]-3-yl)-4-methylpyrrolidine Purification->Product

Caption: Suzuki-Miyaura cross-coupling workflow.

Materials:

Reagent/MaterialSupplierGrade
1-(3-Bromo-4-methylphenyl)pyrrolidineCommercial>95%
Arylboronic Acid (e.g., 4-methoxyphenylboronic acid)Commercial>98%
Tetrakis(triphenylphosphine)palladium(0)CommercialCatalyst grade
Potassium Carbonate (K₂CO₃)CommercialAnhydrous
TolueneCommercialAnhydrous
EthanolCommercial200 proof
Deionized WaterIn-houseN/A
Ethyl AcetateCommercialACS grade
BrineIn-houseSaturated aqueous
Magnesium Sulfate (MgSO₄)CommercialAnhydrous
Silica GelCommercial230-400 mesh

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 1-(3-Bromo-4-methylphenyl)pyrrolidine (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Add a 3:1:1 mixture of toluene, ethanol, and water as the solvent.

  • Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired biaryl product.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Buchwald-Hartwig Amination for the Synthesis of N-Aryl Derivatives

This protocol describes the synthesis of N-aryl derivatives, which can be crucial for targeting protein-protein interactions or for introducing hydrogen bond donors/acceptors.

Workflow Diagram:

Buchwald_Hartwig Start 1-(3-Bromo-4-methylphenyl)pyrrolidine Reaction Buchwald-Hartwig Amination Start->Reaction Reagents Amine (e.g., Morpholine) Pd Catalyst (e.g., Pd2(dba)3) Ligand (e.g., Xantphos) Base (e.g., Cs2CO3) Solvent (e.g., Dioxane) Reagents->Reaction Workup Filtration & Concentration Reaction->Workup Purification Column Chromatography Workup->Purification Product 1-(3-(Substituted-amino)-4-methylphenyl)pyrrolidine Purification->Product

Caption: Buchwald-Hartwig amination workflow.

Materials:

Reagent/MaterialSupplierGrade
1-(3-Bromo-4-methylphenyl)pyrrolidineCommercial>95%
Amine (e.g., Morpholine)Commercial>99%
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)CommercialCatalyst grade
XantphosCommercial>98%
Cesium Carbonate (Cs₂CO₃)CommercialAnhydrous
1,4-DioxaneCommercialAnhydrous
Diethyl EtherCommercialACS grade
Celite®CommercialN/A
Silica GelCommercial230-400 mesh

Procedure:

  • In a glovebox or under an inert atmosphere, add 1-(3-Bromo-4-methylphenyl)pyrrolidine (1.0 eq), the desired amine (1.5 eq), cesium carbonate (2.0 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq) to a reaction vessel.

  • Add anhydrous 1,4-dioxane.

  • Seal the vessel and heat the reaction mixture to 100-110 °C for 16-24 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the N-aryl product.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS.

Conclusion

1-(3-Bromo-4-methylphenyl)pyrrolidine is a valuable and versatile building block for the synthesis of novel chemical entities in drug discovery. Its strategic use in well-established synthetic methodologies, such as Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination, allows for the efficient generation of diverse compound libraries. The inherent properties of the pyrrolidine scaffold, combined with the synthetic flexibility offered by the bromo-substituent, make this compound a powerful tool for medicinal chemists targeting a wide range of therapeutic areas, particularly in the development of novel CNS agents.

References

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6438. Available at: [Link]

  • Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide as Novel Anticonvulsant Agents. (2017). ResearchGate. Available at: [Link]

  • Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 49(4), 1420–1432. Available at: [Link]

  • PubChem. (n.d.). 1-(3-Bromo-4-(trifluoromethyl)phenyl)pyrrolidine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-(3-Bromo-4-methylbenzoyl)pyrrolidine. National Center for Biotechnology Information. Retrieved from [Link]

  • An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. (2021). ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 1-Bromo-4-(2-methylphenyl)-4-(N-methylpyrrol-2-yl)but-3-ene. Retrieved from [Link]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). MDPI. Available at: [Link]

  • Analgesic activity of (+)-1-(3-methyl-4-morpholino-2:2-diphenylbutyryl)pyrrolidine (r.875) in student volunteers. (1966). British Journal of Pharmacology and Chemotherapy, 26(3), 557–565. Available at: [Link]

  • Jeelan Basha, S., et al. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Medicinal Chemistry Research, 31(4), 549–573. Available at: [Link]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1247077. Available at: [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA. Available at: [Link]

  • Discovery of Pyrrolo[3,2-d]pyrimidin-4-one Derivatives as a New Class of Potent and Cell-Active Inhibitors of P300/CBP-Associated Factor Bromodomain. (2019). Journal of Medicinal Chemistry, 62(9), 4526–4542. Available at: [Link]

  • Jeelan Basha, S., et al. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. PMC. Available at: [Link]

  • Synthesis of some substituted pyrazinopyridoindoles and 3D QSAR studies along with related compounds: piperazines, piperidines, pyrazinoisoquinolines, and diphenhydramine, and its semi-rigid analogs as antihistamines (H1). (2006). Bioorganic & Medicinal Chemistry, 14(24), 8249–8258. Available at: [Link]

  • AA Blocks. (n.d.). 3-(3-bromo-4-methylphenyl)pyrrolidine. Retrieved from [Link]

  • Alexidis, A. N., et al. (1995). Novel 1,4 substituted piperidine derivatives. Synthesis and correlation of antioxidant activity with structure and lipophilicity. Journal of Pharmacy and Pharmacology, 47(2), 131–137. Available at: [Link]

Sources

Application

Application Notes and Protocols for the Derivatization of 1-(3-Bromo-4-methylphenyl)pyrrolidine

Introduction: The Strategic Importance of the 1-(Aryl)pyrrolidine Scaffold The 1-(3-Bromo-4-methylphenyl)pyrrolidine moiety is a key building block in modern medicinal chemistry. The pyrrolidine ring, a saturated five-me...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 1-(Aryl)pyrrolidine Scaffold

The 1-(3-Bromo-4-methylphenyl)pyrrolidine moiety is a key building block in modern medicinal chemistry. The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is a prevalent feature in numerous FDA-approved drugs and biologically active compounds.[1][2] Its non-planar, sp³-rich structure allows for a three-dimensional exploration of chemical space, which is often crucial for achieving high-affinity and selective interactions with biological targets.[1] The substituted phenyl ring provides a versatile platform for the introduction of diverse functionalities, enabling the fine-tuning of a molecule's physicochemical and pharmacological properties. The bromine atom at the 3-position serves as a versatile synthetic handle for a wide array of cross-coupling and functionalization reactions, making 1-(3-Bromo-4-methylphenyl)pyrrolidine a valuable starting material for the synthesis of compound libraries in drug discovery programs.[3]

This comprehensive guide provides detailed application notes and protocols for the derivatization of 1-(3-Bromo-4-methylphenyl)pyrrolidine, focusing on robust and widely applicable synthetic methodologies.

Core Derivatization Strategies

The synthetic utility of 1-(3-Bromo-4-methylphenyl)pyrrolidine is primarily centered around the reactivity of the aryl bromide. The following sections detail key reaction conditions for its derivatization.

Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Nitrogen Bonds

Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of C-C and C-N bonds. The following are particularly relevant for the derivatization of our target molecule.

The Suzuki-Miyaura reaction is a robust method for the formation of biaryl structures by coupling an organoboron species with an organic halide.[4][5] For 1-(3-Bromo-4-methylphenyl)pyrrolidine, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 3-position.

Causality of Experimental Choices:

  • Catalyst System: A palladium(0) species is the active catalyst. Often, a stable palladium(II) precatalyst like Pd(dppf)Cl₂ is used, which is reduced in situ. The dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand is a bulky, electron-rich phosphine that promotes the oxidative addition of the aryl bromide and stabilizes the catalytic intermediates.[6]

  • Base: A base, such as K₂CO₃ or Cs₂CO₃, is essential for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[7]

  • Solvent: A mixture of an organic solvent (e.g., dioxane, DME) and water is commonly used to dissolve both the organic and inorganic reagents.[6]

Experimental Protocol: Suzuki-Miyaura Coupling of 1-(3-Bromo-4-methylphenyl)pyrrolidine with Phenylboronic Acid

  • Materials:

    • 1-(3-Bromo-4-methylphenyl)pyrrolidine

    • Phenylboronic acid

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

    • Potassium carbonate (K₂CO₃)

    • 1,4-Dioxane

    • Water (degassed)

  • Procedure:

    • To a Schlenk flask, add 1-(3-Bromo-4-methylphenyl)pyrrolidine (1.0 equiv.), phenylboronic acid (1.2 equiv.), and K₂CO₃ (2.0 equiv.).

    • Add Pd(dppf)Cl₂ (0.03 equiv.).

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).

    • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel to afford the desired biaryl product.

Workflow for Suzuki-Miyaura Coupling

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[8][9][10] This reaction is particularly useful for introducing a variety of nitrogen-containing functional groups at the 3-position of the phenyl ring.

Causality of Experimental Choices:

  • Catalyst System: A palladium catalyst in combination with a bulky, electron-rich phosphine ligand is crucial. Ligands like Xantphos or RuPhos are often effective for coupling with a wide range of amines.[11]

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is required to deprotonate the amine and facilitate the catalytic cycle.[12]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used.[9]

Experimental Protocol: Buchwald-Hartwig Amination of 1-(3-Bromo-4-methylphenyl)pyrrolidine with Morpholine

  • Materials:

    • 1-(3-Bromo-4-methylphenyl)pyrrolidine

    • Morpholine

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

    • Xantphos

    • Sodium tert-butoxide (NaOtBu)

    • Anhydrous toluene

  • Procedure:

    • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.01 equiv.) and Xantphos (0.02 equiv.).

    • Add NaOtBu (1.4 equiv.).

    • Seal the tube with a septum, and evacuate and backfill with argon three times.

    • Add anhydrous toluene, followed by 1-(3-Bromo-4-methylphenyl)pyrrolidine (1.0 equiv.) and morpholine (1.2 equiv.).

    • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

    • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution and purify by column chromatography to yield the desired N-aryl amine.

Key Parameters for Palladium-Catalyzed Cross-Coupling Reactions

ReactionTypical CatalystTypical LigandTypical BaseTypical SolventTemperature (°C)
Suzuki-Miyaura Pd(dppf)Cl₂, Pd(PPh₃)₄dppf, PPh₃K₂CO₃, Cs₂CO₃Dioxane/H₂O, DME80-110
Buchwald-Hartwig Pd₂(dba)₃, Pd(OAc)₂Xantphos, RuPhosNaOtBu, Cs₂CO₃Toluene, Dioxane80-120
Sonogashira Pd(PPh₃)₂Cl₂, Pd(dppf)Cl₂PPh₃, dppfEt₃N, i-Pr₂NHTHF, DMF25-80
Heck Pd(OAc)₂PPh₃, P(o-tolyl)₃Et₃N, K₂CO₃DMF, Acetonitrile80-140
Cyanation Pd₂(dba)₃, Pd(OAc)₂dppf, XPhosZn(CN)₂, K₄[Fe(CN)₆]DMF, DMAc80-140

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to aryl-alkyne derivatives.[2][13]

Causality of Experimental Choices:

  • Catalyst System: This reaction typically employs a dual catalytic system of a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (e.g., CuI). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne.[14]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is used to deprotonate the terminal alkyne and neutralize the hydrogen halide formed during the reaction.[13]

  • Solvent: Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used.

Experimental Protocol: Sonogashira Coupling of 1-(3-Bromo-4-methylphenyl)pyrrolidine with Phenylacetylene

  • Materials:

    • 1-(3-Bromo-4-methylphenyl)pyrrolidine

    • Phenylacetylene

    • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

    • Copper(I) iodide (CuI)

    • Triethylamine (Et₃N)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • To a Schlenk flask, add Pd(PPh₃)₂Cl₂ (0.02 equiv.) and CuI (0.04 equiv.).

    • Evacuate and backfill the flask with argon.

    • Add anhydrous THF and Et₃N.

    • Add 1-(3-Bromo-4-methylphenyl)pyrrolidine (1.0 equiv.) and phenylacetylene (1.2 equiv.).

    • Stir the reaction at room temperature to 50 °C for 6-24 hours. Monitor the reaction by TLC or LC-MS.

    • Upon completion, filter the reaction mixture through a pad of celite and wash with ethyl acetate.

    • Concentrate the filtrate and purify the residue by column chromatography.

Directed Ortho-Metalation (DoM): Regioselective Functionalization

Directed ortho-metalation is a powerful strategy for the regioselective functionalization of aromatic rings.[1][15] In the case of 1-(3-Bromo-4-methylphenyl)pyrrolidine, the pyrrolidine nitrogen can potentially act as a directed metalation group (DMG), directing a strong organolithium base to deprotonate the ortho-position (C2). However, the bromine at C3 may lead to competitive lithium-halogen exchange. Careful selection of the organolithium reagent and reaction conditions is crucial.

Causality of Experimental Choices:

  • Organolithium Reagent: n-Butyllithium (n-BuLi) or sec-butyllithium (s-BuLi) are commonly used strong bases for deprotonation. The choice can influence the competition between deprotonation and lithium-halogen exchange.

  • Additive: Additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) can chelate the lithium ion, increasing the basicity of the organolithium reagent and potentially favoring deprotonation.

  • Temperature: These reactions are typically carried out at low temperatures (e.g., -78 °C) to control the reactivity and prevent side reactions.

Experimental Protocol: Directed Ortho-Metalation and Quenching with an Electrophile

  • Materials:

    • 1-(3-Bromo-4-methylphenyl)pyrrolidine

    • n-Butyllithium (n-BuLi) in hexanes

    • Anhydrous Tetrahydrofuran (THF)

    • Electrophile (e.g., dimethylformamide (DMF) for formylation)

  • Procedure:

    • To an oven-dried Schlenk flask under argon, add a solution of 1-(3-Bromo-4-methylphenyl)pyrrolidine (1.0 equiv.) in anhydrous THF.

    • Cool the solution to -78 °C.

    • Slowly add n-BuLi (1.1 equiv.) and stir for 1-2 hours at -78 °C.

    • Add the electrophile (e.g., DMF, 1.5 equiv.) and continue stirring at -78 °C for 1 hour, then allow the reaction to warm to room temperature.

    • Quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous Na₂SO₄.

    • Concentrate the solution and purify by column chromatography.

DoM vs. Electrophilic Aromatic Substitution

DoM_vs_EAS cluster_0 Directed ortho-Metalation (DoM) cluster_1 Electrophilic Aromatic Substitution (EAS) a Aryl-DMG ->[+RLi] Aryl-Li (ortho) ->[+E+] ortho-Substituted Product b Aryl-EDG ->[+E+] ortho/para-Substituted Product Mixture

Caption: DoM provides regiocontrol, unlike typical EAS.

Vilsmeier-Haack Formylation: Introduction of a Formyl Group

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic rings.[11][16][17] The N-phenylpyrrolidine moiety is an activating group, making the aromatic ring susceptible to electrophilic substitution.

Causality of Experimental Choices:

  • Vilsmeier Reagent: The electrophile, known as the Vilsmeier reagent, is typically generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[18]

  • Reaction Conditions: The reaction is usually carried out in excess DMF, which also serves as the solvent. The temperature can be varied depending on the reactivity of the substrate.

Experimental Protocol: Vilsmeier-Haack Formylation

  • Materials:

    • 1-(3-Bromo-4-methylphenyl)pyrrolidine

    • Phosphorus oxychloride (POCl₃)

    • Dimethylformamide (DMF)

    • Sodium acetate

  • Procedure:

    • In a flask under an inert atmosphere, cool DMF to 0 °C.

    • Slowly add POCl₃ (1.5 equiv.) to the DMF and stir for 30 minutes at 0 °C to form the Vilsmeier reagent.

    • Add a solution of 1-(3-Bromo-4-methylphenyl)pyrrolidine (1.0 equiv.) in DMF to the Vilsmeier reagent at 0 °C.

    • Allow the reaction to warm to room temperature and then heat to 60-80 °C for 2-6 hours.

    • Cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium acetate.

    • Extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography.

Conclusion

1-(3-Bromo-4-methylphenyl)pyrrolidine is a highly versatile building block for the synthesis of a wide range of derivatized compounds. The methodologies outlined in this guide, including palladium-catalyzed cross-coupling reactions, directed ortho-metalation, and Vilsmeier-Haack formylation, provide a robust toolkit for researchers in drug discovery and development. The choice of reaction will depend on the desired final product, and optimization of the provided protocols may be necessary for specific substrates and scales.

References

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (URL not available)
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (URL not available)
  • Directed Metalation: A Survival Guide - Baran Lab. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]

  • Heck reactions of aryl halides and methyl acrylate a catalyzed by complex 3. (URL not available)
  • Vilsmeier-Haack Transformations under Non Classical Conditions. [Link]

  • Buchwald–Hartwig amination - Wikipedia. [Link]

  • Directed (ortho) Metallation. [Link]

  • Visualizing and Understanding Ordered Surface Phases during the Ullmann Coupling Reaction. (URL not available)
  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. [Link]

  • Vilsmeier-Haack Reaction. (URL not available)
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. [Link]

  • A Convenient Procedure for the Palladium-Catalyzed Cyanation of Aryl Halides. [Link]

  • Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. [Link]

  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - NIH. [Link]

  • Vilsmeier-Haack Reaction - Organic Chemistry Portal. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. [Link]

  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC - NIH. [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications. [Link]

  • Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Publishing. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC - NIH. [Link]

  • Vilsmeier–Haack reaction - Wikipedia. [Link]

  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC - NIH. [Link]

  • Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction - RSC Publishing. [Link]

  • An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling - Green Chemistry (RSC Publishing). [Link]

  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - NIH. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv. [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. [Link]

  • Optimization of the model Buchwald-Hartwig reaction of morpholine and... - ResearchGate. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]

  • Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. [Link]

  • Synthesis and structure-activity relationships for a series of substituted pyrrolidine NK 1 /NK 2 receptor antagonists - PlumX. [Link]

  • (PDF) Recent Advances in the Synthesis of Pyrrolidines - ResearchGate. [Link]

  • Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed. [Link]

  • Controlling Reactivity and Selectivity in the Mizoroki-Heck Reac- tion: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacy- clooctane Ligands - ChemRxiv. [Link]

  • Stereospecific Synthesis of Multi-Aryl Substituted Olefins and 1,3- Dienes via 1,4-Palladium Migration/Suzuki Coupling - ChemRxiv. [Link]

  • An Update on the Synthesis of Pyrrolo[6][19]benzodiazepines - PMC - PubMed Central - NIH. [Link]

  • Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones - ChemRxiv. [Link]

  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry - MDPI. [Link]

  • The directed ortho metalation - Palladium catalyzed cross coupling connection. A general regiospecific route to 9-phenanthrols and phenanthrenes. Exploratory further metalation | Request PDF - ResearchGate. [Link]

  • Palladium-catalyzed Suzuki–Miyaura cross-coupling with $\alpha $-aminophosphonates based on 1,3,4-oxadiazole as ligands - Comptes Rendus de l'Académie des Sciences. [Link]

  • 1-(3-Bromo-4-methoxyphenyl)pyrrolidine | C11H14BrNO | CID 82088918 - PubChem - NIH. [Link]

Sources

Method

Definitive Analytical Characterization of 1-(3-Bromo-4-methylphenyl)pyrrolidine: A Multi-technique Approach

An Application Note for Researchers and Drug Development Professionals Abstract: 1-(3-Bromo-4-methylphenyl)pyrrolidine is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract: 1-(3-Bromo-4-methylphenyl)pyrrolidine is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents.[1] Its precise structural identity, purity, and elemental composition are paramount for ensuring the reproducibility of synthetic protocols, the validity of biological screening data, and compliance with regulatory standards. This guide provides a comprehensive suite of analytical protocols designed to offer an unambiguous characterization of this compound. We will delve into the causality behind the selection of each technique, moving beyond mere procedural steps to foster a deeper understanding of the integrated analytical workflow.

Introduction: The Imperative for Rigorous Characterization

In the landscape of drug discovery and development, the starting materials and intermediates are the foundational pillars upon which the entire program rests. The subject of this note, 1-(3-Bromo-4-methylphenyl)pyrrolidine, is a substituted phenylpyrrolidine, a scaffold known for its presence in a wide array of biologically active molecules.[1] The presence of a bromine atom provides a reactive handle for further synthetic modifications, such as cross-coupling reactions, while the pyrrolidine ring offers a three-dimensional structure that can be crucial for optimizing pharmacokinetic properties.[2]

However, the synthesis of such molecules can yield isomeric impurities or residual starting materials. Therefore, a robust, multi-faceted analytical strategy is not merely a quality control checkpoint but a fundamental component of scientific integrity. This document outlines an integrated approach, combining spectroscopic and chromatographic techniques to build a complete analytical profile of the molecule.

Physicochemical Properties Summary
PropertyValueSource
Molecular Formula C₁₁H₁₄BrN[3]
Molecular Weight 240.14 g/mol [3]
Appearance Solid[3]
CAS Number 1215917-98-8[3]

The Integrated Analytical Workflow

A sequential and logical approach is critical for efficient and comprehensive characterization. The workflow begins with techniques that confirm the core structure and molecular weight, followed by methods that quantify purity and verify elemental composition. Each step provides a piece of the puzzle, and together they create a self-validating system.

G cluster_0 PART 1: Structural Elucidation cluster_1 PART 2: Purity & Composition cluster_2 PART 3: Final Verification MS Mass Spectrometry (MS) Confirm Molecular Weight & Isotopic Pattern HPLC HPLC Quantify Purity & Impurities MS->HPLC NMR NMR Spectroscopy (¹H & ¹³C) Determine Connectivity & Isomeric Structure NMR->HPLC FTIR FTIR Spectroscopy Identify Key Functional Groups FTIR->HPLC EA Elemental Analysis Verify Elemental Composition (C,H,N,Br) HPLC->EA Final Certificate of Analysis (CoA) Consolidated Data EA->Final Sample Test Sample: 1-(3-Bromo-4-methylphenyl)pyrrolidine Sample->MS Sample->NMR Sample->FTIR

Caption: Integrated workflow for the complete characterization of the target compound.

Structural Elucidation: Confirming Identity and Connectivity

The first objective is to confirm that the synthesized molecule is indeed 1-(3-Bromo-4-methylphenyl)pyrrolidine. This involves verifying its mass, the specific arrangement of its atoms, and the presence of its characteristic functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR is the most powerful tool for elucidating the precise structure of an organic molecule in solution.[4] For this compound, ¹H NMR will confirm the substitution pattern on the aromatic ring (distinguishing it from other possible isomers) and the integrity of the pyrrolidine and methyl groups. ¹³C NMR will complement this by identifying all unique carbon environments.[5] The chemical shifts of the aromatic protons are particularly informative, being influenced by the electron-donating pyrrolidine nitrogen and the electron-withdrawing bromine atom.[6]

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum over a range of 0-12 ppm.

    • Ensure an adequate number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum over a range of 0-200 ppm.

    • A greater number of scans and a longer relaxation delay will be required compared to the proton spectrum.[7]

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Expected Data & Interpretation

¹H NMR Data Expected Chemical Shift (δ, ppm) Multiplicity Integration Assignment
Aromatic Protons~7.1 - 7.3Doublet (d)1HProton ortho to Bromine
~6.6 - 6.8Doublet of Doublets (dd)1HProton between Bromine and Pyrrolidine
~6.5 - 6.7Doublet (d)1HProton ortho to Pyrrolidine
Pyrrolidine Protons~3.2 - 3.4Triplet (t)4H-CH₂-N-
~1.9 - 2.1Multiplet (m)4H-CH₂-CH₂-
Methyl Protons~2.3 - 2.4Singlet (s)3HAr-CH₃

Note: Chemical shifts are predictive and can vary based on solvent and concentration.

¹³C NMR Data Expected Chemical Shift (δ, ppm) Assignment
Aromatic Carbons~145 - 150C-N
~130 - 135C-CH₃
~110 - 130Other aromatic C-H
~105 - 115C-Br
Pyrrolidine Carbons~45 - 50-CH₂-N-
~24 - 28-CH₂-CH₂-
Methyl Carbon~18 - 22Ar-CH₃
Mass Spectrometry (MS)

Expertise & Causality: MS provides the exact molecular weight of the compound, serving as a primary confirmation of its identity. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic distribution of bromine (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio).[8] The presence of two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity is a definitive signature of a monobrominated compound.

G cluster_0 Mass Spectrometry Analysis Parent 1-(3-Bromo-4-methylphenyl)pyrrolidine [M]⁺ Isotope Isotopic Peak [M+2]⁺ Parent->Isotope Due to ⁸¹Br Isotope (Relative Intensity ~1:1) Frag1 Loss of Pyrrolidine [M - C₄H₈N]⁺ Parent->Frag1 α-cleavage Frag2 Loss of Bromine [M - Br]⁺ Parent->Frag2 Aromatic C-Br cleavage

Caption: Predicted fragmentation and isotopic pattern in Mass Spectrometry.

Experimental Protocol: Electron Ionization (EI-MS)

  • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a volatile solvent like methanol or dichloromethane.

  • Instrumentation: Use a Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe on a mass spectrometer.

  • Data Acquisition:

    • Acquire the spectrum in positive ion mode.

    • Scan a mass-to-charge (m/z) range that encompasses the expected molecular weight (e.g., m/z 50-350).

    • Use a standard EI energy of 70 eV.

Expected Data & Interpretation

  • Molecular Ion (M⁺): A pair of peaks at m/z 240 (for ⁷⁹Br) and m/z 242 (for ⁸¹Br) with nearly equal intensity.

  • Key Fragments: Look for characteristic fragments corresponding to the loss of the pyrrolidine ring or the bromine atom.[9]

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Causality: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[10] It works by detecting the absorption of infrared radiation at specific frequencies that correspond to the vibrations of chemical bonds. For this compound, we expect to see characteristic absorptions for aromatic C-H, aliphatic C-H, aromatic C=C, C-N, and the C-Br bonds.

Experimental Protocol: KBr Pellet Method

  • Sample Preparation: Mix ~1-2 mg of the compound with ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr).[7]

  • Grinding: Thoroughly grind the mixture in an agate mortar until a fine, homogeneous powder is obtained.

  • Pressing: Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition: Place the pellet in the spectrometer's sample holder and record the spectrum, typically from 4000 to 400 cm⁻¹.

Expected Data & Interpretation

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100 - 3000C-H StretchAromatic Ring
2980 - 2850C-H StretchPyrrolidine & Methyl
1600 - 1450C=C StretchAromatic Ring
1350 - 1250C-N StretchAryl-Amine
690 - 515C-Br StretchAryl-Bromide

Purity and Compositional Analysis

Once the structure is confirmed, the next critical step is to determine the purity of the sample and verify its elemental formula.

High-Performance Liquid Chromatography (HPLC)

Expertise & Causality: HPLC is the gold standard for assessing the purity of pharmaceutical compounds.[11] A reversed-phase method (RP-HPLC), where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar, is ideal for this moderately nonpolar molecule. The method separates the target compound from any more or less polar impurities. Purity is calculated by the area percent method under the assumption that all components have a similar response factor at the chosen UV wavelength.[12]

G cluster_0 HPLC Purity Analysis Workflow Prep Sample Preparation (Dissolve in Mobile Phase) Inject Inject onto RP-HPLC System Prep->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Analyze Chromatogram Analysis (Area Percent Calculation) Detect->Analyze Result Purity Report (e.g., >99.0%) Analyze->Result

Caption: General workflow for HPLC purity determination.

Experimental Protocol: RP-HPLC with UV Detection

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start at 60% B, ramp to 95% B over 15 minutes, hold for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

  • Sample Preparation: Prepare a stock solution by dissolving the compound in acetonitrile to a concentration of ~1 mg/mL. Dilute with the initial mobile phase to a final concentration of ~0.1 mg/mL.[11]

  • Analysis: Inject the sample and integrate all peaks in the resulting chromatogram.

  • Purity Calculation:

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

Elemental Analysis

Expertise & Causality: Elemental analysis provides the empirical formula of a compound by determining the mass percentages of its constituent elements.[13] This technique is a fundamental test of purity and identity. The sample is combusted at high temperatures, and the resulting gases (CO₂, H₂O, N₂) are quantified. Bromine content is typically determined by separate methods. The experimental percentages must fall within a narrow margin (typically ±0.4%) of the theoretical values calculated from the molecular formula.

Experimental Protocol: Combustion Analysis

  • Sample Preparation: Provide a pure, dry sample (typically 2-5 mg) in a pre-weighed container.

  • Analysis: The analysis is typically performed by a dedicated analytical service using a CHN analyzer.

  • Data Comparison: Compare the experimentally determined percentages of C, H, and N with the theoretical values.

Expected Data & Interpretation

ElementTheoretical %Acceptable Experimental Range
Carbon (C) 54.99%54.59% - 55.39%
Hydrogen (H) 5.87%5.47% - 6.27%
Bromine (Br) 33.27%(Determined Separately)
Nitrogen (N) 5.83%5.43% - 6.23%

Conclusion

The analytical characterization of 1-(3-Bromo-4-methylphenyl)pyrrolidine requires a synergistic combination of spectroscopic and chromatographic methods. By following the protocols outlined in this guide, researchers can establish a definitive identity, structure, and purity profile for their material. This rigorous, evidence-based approach ensures the quality and reliability of the compound, underpinning the integrity of subsequent research and development activities.

References

  • PubChem. 1-(3-Bromo-4-(trifluoromethyl)phenyl)pyrrolidine. Available at: [Link]

  • Chemistry Stack Exchange. Determination of brominated aromatics by 13C and 1H NMR spectroscopy. Available at: [Link]

  • PubChem. 1-(3-Bromo-4-methylbenzoyl)pyrrolidine. Available at: [Link]

  • Element analysis. Available at: [Link]

  • ResearchGate. Analysis of Bromination of Ethylbenzene Using a 45 MHz NMR Spectrometer: An Undergraduate Organic Chemistry Laboratory Experiment. Available at: [Link]

  • NIST WebBook. Pyrrolidine, TMS derivative. Available at: [Link]

  • MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available at: [Link]

  • ResearchGate. Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. Available at: [Link]

  • University of Sheffield. (Br) Bromine NMR. Available at: [Link]

  • Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. Available at: [Link]

  • ACS Publications. Detection of the elements in organic compounds. Available at: [Link]

  • AZoM. A Look at Elemental Analysis for Organic Compounds. Available at: [Link]

  • Spectroscopy Online. Halogenated Organic Compounds. Available at: [Link]

  • LCGC. Advances in the Analysis of Persistent Halogenated Organic Compounds. Available at: [Link]

  • Wikipedia. Pyrrolidine. Available at: [Link]

  • American Pharmaceutical Review. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Available at: [Link]

  • MDPI. An Update on the Synthesis of Pyrrolo[3][5]benzodiazepines. Available at: [Link]

  • ResearchGate. Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. Available at: [Link]

  • Organic Chemistry Portal. Pyrrolidine synthesis. Available at: [Link]

  • ResearchGate. The FTIR spectrum for Pyrrole. Available at: [Link]

  • PubMed. FTIR and FTRaman spectroscopic investigation of 2-bromo-4-methylaniline using ab initio HF and DFT calculations. Available at: [Link]

  • Synthesis and structural determination of pyrrolidine-2,3-dione derivatives from 4-acetyl. Available at: [Link]

  • NIH National Library of Medicine. Identification and Biochemical Characterization of Pyrrolidinediones as Novel Inhibitors of the Bacterial Enzyme MurA. Available at: [Link]

  • PubMed Central. Fluorescence and FTIR Spectra Analysis of Trans-A2B2-Substituted Di- and Tetra-Phenyl Porphyrins. Available at: [Link]

  • SpectraBase. Pyrrolidine - Optional[FTIR] - Spectrum. Available at: [Link]

  • NIH National Library of Medicine. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Available at: [Link]

  • MDPI. Development and Validation of a GMP-Compliant High-Pressure Liquid Chromatography Method for the Determination of the Chemical and Radiochemical Purity of [18F]PSMA-1007. Available at: [Link]

Sources

Application

Application Notes & Protocols: Safe Handling and Storage of 1-(3-Bromo-4-methylphenyl)pyrrolidine

Abstract: This document provides a comprehensive guide to the safe handling, storage, and disposal of 1-(3-Bromo-4-methylphenyl)pyrrolidine (CAS No. 1215917-98-8).

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the safe handling, storage, and disposal of 1-(3-Bromo-4-methylphenyl)pyrrolidine (CAS No. 1215917-98-8). The protocols herein are designed for researchers, chemists, and drug development professionals. Due to the absence of a comprehensive public safety datasheet, this guide synthesizes safety protocols based on the compound's structural motifs: a halogenated aromatic amine and a pyrrolidine derivative. Adherence to these procedures is critical for ensuring personnel safety and maintaining experimental integrity.

Section 1: Compound Identification and Hazard Analysis

1-(3-Bromo-4-methylphenyl)pyrrolidine is a research chemical, and as such, its full toxicological profile has not been extensively documented.[1] However, a rigorous hazard analysis can be conducted by examining its constituent chemical classes. The molecule is a tertiary amine, a halogenated benzene, and a pyrrolidine derivative.[1]

1.1. Compound Profile

PropertyValueSource
IUPAC Name 1-(3-Bromo-4-methylphenyl)pyrrolidineN/A
CAS Number 1215917-98-8[1]
Molecular Formula C₁₁H₁₄BrN[1]
Molecular Weight 240.144 g/mol [1]
Physical Form Solid[1]

1.2. Inferred Hazard Assessment

  • Aromatic Amines: This class of compounds can be toxic and may pose risks of carcinogenicity.[2][3] They are often readily absorbed through the skin, gastrointestinal tract, and respiratory system.[2]

  • Halogenated Hydrocarbons: Brominated organic compounds are treated as hazardous substances. They can be irritants and may pose long-term health and environmental risks.[4][5] Waste must be segregated as halogenated organic waste.[4][6]

  • Pyrrolidine: The parent compound, pyrrolidine, is a flammable, corrosive liquid that can cause severe skin burns and eye damage and is harmful if inhaled or swallowed.[7][8] While the substitution in the target molecule alters these properties, a cautious approach is warranted.

Based on this analysis, 1-(3-Bromo-4-methylphenyl)pyrrolidine should be handled as a substance that is potentially harmful if swallowed or inhaled, causes skin and serious eye irritation, and is a suspected long-term health hazard.

Section 2: Risk Assessment and Engineering Controls

A thorough risk assessment must be performed before any handling of this compound. The primary engineering control for mitigating exposure is the use of a certified chemical fume hood.

2.1. Engineering Controls Protocol

  • Fume Hood Verification: Confirm that the chemical fume hood has been certified within the last year. Ensure the airflow is adequate and unobstructed.

  • Designated Area: All handling, weighing, and transferring of the solid compound and its solutions must be conducted within a designated area inside the fume hood to contain potential contamination.[9]

  • Safety Equipment Accessibility: Before beginning work, verify that a safety shower and an emergency eyewash station are readily accessible and have been recently tested.[10]

  • Spill Kit Availability: Ensure a spill kit appropriate for halogenated organic compounds is available and personnel are trained in its use.[10] The kit should contain an inert absorbent material like vermiculite or sand.[11][12]

Section 3: Personal Protective Equipment (PPE)

The use of appropriate PPE is the primary barrier against chemical exposure.[13][14] The following PPE is mandatory when handling 1-(3-Bromo-4-methylphenyl)pyrrolidine.

PPE CategorySpecification and RationaleBest Practices
Eye/Face Protection Chemical safety goggles providing a complete seal. A face shield should be worn over goggles during procedures with a high risk of splashing.[9]Ensures protection against splashes and potential solid particulates.[9]
Hand Protection Chemical-resistant nitrile or neoprene gloves. Double-gloving is recommended for direct handling.Halogenated compounds can permeate some glove types. Nitrile offers good resistance to a range of chemicals.[10] Gloves must be inspected for integrity before each use and changed immediately upon contamination.[7][10]
Body Protection A fully buttoned, long-sleeved laboratory coat. A chemical-resistant apron should be worn over the lab coat for larger quantities.[10]Protects skin and personal clothing from contamination.[13]
Respiratory Protection Not required if all handling is performed within a certified chemical fume hood. If a fume hood is unavailable or ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[10]Prevents inhalation of airborne particulates or vapors.[8][10]

Section 4: Standard Operating Protocol (SOP) for Handling

This protocol covers the lifecycle of the compound within a laboratory setting, from receipt to temporary storage post-experimentation.

4.1. Receiving and Initial Storage

  • Upon receipt, inspect the container for any signs of damage.

  • Log the compound into the chemical inventory.

  • Store the container in a designated, well-ventilated, cool, and dry area away from incompatible materials.[13]

4.2. Experimental Handling Protocol

  • Preparation: Assemble all necessary apparatus, reagents, and waste containers within the chemical fume hood before introducing the compound.

  • Donning PPE: Don the required PPE as specified in Section 3.

  • Compound Transfer:

    • To mitigate inhalation risk from the solid compound, carefully uncap the container inside the fume hood.

    • Use a spatula or powder funnel for transferring the solid. Avoid creating dust.

    • If making a solution, slowly add the solid to the solvent to prevent splashing.

  • Reaction Monitoring: Keep all containers sealed or reaction vessels covered when not actively in use.

  • Post-Handling Decontamination:

    • Upon completion, securely cap the primary compound container and all waste containers.

    • Wipe down the work area within the fume hood with an appropriate solvent, followed by soap and water.

    • Carefully doff PPE, removing gloves last to avoid cross-contamination.

    • Wash hands thoroughly with soap and water.[7]

Section 5: Storage and Stability

Proper storage is crucial for maintaining the chemical's integrity and ensuring safety.

  • Storage Conditions: Store in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area.[7] Keep away from heat, sparks, and open flames.[15]

  • Incompatible Materials: Based on the reactivity of aromatic amines and halogenated compounds, store separately from:

    • Strong oxidizing agents[15]

    • Strong acids[8]

    • Reactive metals

  • Light and Air Sensitivity: Aromatic amines can be sensitive to air and light, often leading to discoloration over time.[16] While not explicitly documented for this compound, storage in an amber vial or in a dark location is a prudent measure to prevent potential degradation.

Section 6: Emergency Procedures

Rapid and correct response to an emergency is critical to minimizing harm.

6.1. Exposure Response

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding eyelids open. Seek immediate medical attention.[9][17]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[13][17] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[13][17]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[18]

6.2. Spill Response Protocol

The appropriate response depends on the size of the spill. For any large spill, or if you are uncomfortable with the cleanup, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[19]

Spill_Response_Workflow cluster_assessment Step 1: Assess & Secure cluster_ppe Step 2: Protect cluster_cleanup Step 3: Contain & Clean cluster_disposal Step 4: Dispose Assess Assess Spill Size & Risk Secure Alert Personnel & Restrict Area Assess->Secure Don_PPE Don Appropriate PPE (Double Gloves, Goggles, Lab Coat) Assess->Don_PPE Contain Cover spill with inert absorbent (Vermiculite, Sand) [3, 4, 17] Work from outside in. Don_PPE->Contain Collect Collect absorbed material using non-sparking tools. Contain->Collect Decontaminate Wipe spill area with soap & water. Collect cleaning materials as waste. Collect->Decontaminate Package Place all contaminated materials in a sealed, labeled hazardous waste bag. Decontaminate->Package Request Arrange for pickup by EHS. Package->Request

Sources

Method

Application Notes & Protocols: Characterization of 1-(3-Bromo-4-methylphenyl)pyrrolidine for Neurological Research

Prepared by: Senior Application Scientist, Advanced Neuro-Organic Division Abstract: This document provides a comprehensive guide for the initial characterization of the novel research chemical, 1-(3-Bromo-4-methylphenyl...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Advanced Neuro-Organic Division

Abstract: This document provides a comprehensive guide for the initial characterization of the novel research chemical, 1-(3-Bromo-4-methylphenyl)pyrrolidine (BMPP). The protocols outlined herein are designed for researchers in neuroscience, pharmacology, and drug development to systematically evaluate the compound's potential as a modulator of monoaminergic systems. The structural similarity of BMPP to known cathinone derivatives, such as pyrovalerone, suggests a potential mechanism of action as a norepinephrine-dopamine reuptake inhibitor (NDRI). The following application notes detail the necessary in vitro and in vivo assays to determine its pharmacological profile, potency, selectivity, and preliminary behavioral effects.

Part 1: Scientific Rationale and Compound Overview

Structural Analysis and Mechanistic Hypothesis

1-(3-Bromo-4-methylphenyl)pyrrolidine (BMPP) is a synthetic compound featuring a phenylpyrrolidine core. This core structure is a well-established pharmacophore found in a class of psychoactive substances known as substituted cathinones, many of which are potent monoamine transporter inhibitors.

  • Pyrrolidine Ring: This moiety is critical for interaction with the dopamine (DAT) and norepinephrine (NET) transporters.

  • Phenyl Group: Provides the aromatic scaffold for transporter recognition.

  • Substituents (3-Bromo, 4-Methyl): The halogen (bromine) and alkyl (methyl) groups on the phenyl ring are predicted to significantly influence the compound's binding affinity, selectivity, and metabolic stability. Specifically, the 4-methyl group is common in potent stimulants like 4-methylmethcathinone (mephedrone), while the 3-bromo substitution may alter selectivity and potency profiles.

Based on this structural analogy, the primary hypothesis is that BMPP functions as a monoamine reuptake inhibitor, with a potential preference for DAT and NET over the serotonin transporter (SERT). This activity would lead to an increase in extracellular concentrations of dopamine and norepinephrine in the synaptic cleft, resulting in sympathomimetic and central nervous system stimulant effects.

Proposed Research Workflow

A logical, phased approach is essential for characterizing a novel compound like BMPP. The workflow is designed to move from broad, initial screening to more specific, functional characterization.

G cluster_phase1 Phase 1: In Vitro Characterization cluster_phase2 Phase 2: In Vivo Neurochemical Analysis cluster_phase3 Phase 3: In Vivo Behavioral Pharmacology cluster_outcomes Final Outcomes P1_A Compound Acquisition & Purity Analysis (LC-MS, NMR) P1_B Radioligand Binding Assays (hDAT, hNET, hSERT) P1_A->P1_B Pure Compound P1_C Neurotransmitter Uptake Inhibition Assays (IC50 Determination) P1_B->P1_C Binding Affinity (Ki) Data P2_B In Vivo Microdialysis (Striatum/Prefrontal Cortex) P1_C->P2_B Potency & Selectivity Data Informs Dose Selection OUT_A Pharmacological Profile (Ki, IC50) P1_C->OUT_A P2_A Animal Acclimation & Surgical Implantation (Microdialysis Guide Cannula) P2_A->P2_B Prepared Animal Model P2_C Neurotransmitter Quantification (HPLC-ECD) P2_B->P2_C Dialysate Samples P3_A Locomotor Activity Assessment (Open Field Test) P2_C->P3_A Neurochemical Effects Correlate with Behavior OUT_B Mechanism of Action Confirmed P2_C->OUT_B P3_B Drug Discrimination Studies P3_A->P3_B Stimulant Profile P3_C Self-Administration (Abuse Liability) P3_B->P3_C Subjective Effects OUT_C Behavioral Effects Profiled P3_C->OUT_C

Figure 1: A phased experimental workflow for the characterization of BMPP.

Part 2: In Vitro Protocols

Protocol: Radioligand Binding Affinity for DAT, NET, and SERT

Objective: To determine the binding affinity (Kᵢ) of BMPP for human dopamine (hDAT), norepinephrine (hNET), and serotonin (hSERT) transporters. This provides a direct measure of the compound's potency at each target.

Materials:

  • Cell membranes prepared from HEK293 cells stably expressing hDAT, hNET, or hSERT.

  • Radioligands: [³H]WIN 35,428 (for hDAT), [³H]Nisoxetine (for hNET), [³H]Citalopram (for hSERT).

  • Non-specific binding inhibitors: GBR 12909 (for hDAT), Desipramine (for hNET), Fluoxetine (for hSERT).

  • Binding Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

  • BMPP stock solution (10 mM in DMSO).

  • 96-well plates, scintillation vials, liquid scintillation cocktail, filter mats (GF/B), cell harvester, and a scintillation counter.

Methodology:

  • Preparation: Thaw the cell membrane preparations on ice. Dilute BMPP stock solution to create a series of 11 concentrations (e.g., 0.1 nM to 10 µM) in the binding buffer.

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and each concentration of BMPP.[1]

    • Total Binding: 50 µL of radioligand + 50 µL of buffer + 100 µL of cell membranes.

    • Non-specific Binding (NSB): 50 µL of radioligand + 50 µL of respective non-specific inhibitor (final conc. ~10 µM) + 100 µL of cell membranes.

    • BMPP Displacement: 50 µL of radioligand + 50 µL of BMPP dilution + 100 µL of cell membranes.

  • Incubation: Incubate the plate at 4°C for 2-3 hours to allow binding to reach equilibrium.[1]

  • Harvesting: Rapidly filter the contents of each well through a GF/B filter mat using a cell harvester. Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

  • Quantification: Place the filter discs into scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (DPM) - Non-specific Binding (DPM).

    • Plot the percentage of specific binding against the log concentration of BMPP.

    • Use non-linear regression (one-site fit) in software like GraphPad Prism to determine the IC₅₀ value (the concentration of BMPP that inhibits 50% of specific binding).

    • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant for the transporter.

Protocol: Neurotransmitter Uptake Inhibition Assay

Objective: To measure the functional potency (IC₅₀) of BMPP in blocking the uptake of dopamine, norepinephrine, and serotonin into cells expressing the respective transporters.[2][3]

Materials:

  • HEK293 cells stably expressing hDAT, hNET, or hSERT, seeded in 96-well plates.[4]

  • Radiolabeled substrates: [³H]Dopamine, [³H]Norepinephrine, [³H]Serotonin.

  • Uptake Buffer (e.g., Krebs-Ringer-HEPES buffer).

  • BMPP stock solution and dilutions.

  • Non-specific uptake inhibitors: Nomifensine (for DAT), Desipramine (for NET), Fluoxetine (for SERT).

Methodology:

  • Cell Culture: Seed cells in a 96-well plate to achieve a confluent monolayer on the day of the experiment.[1]

  • Assay Preparation: On the day of the assay, wash the cells once with pre-warmed (37°C) uptake buffer.[1]

  • Pre-incubation: Add 100 µL of uptake buffer containing varying concentrations of BMPP (or buffer for control, or a high concentration of a known inhibitor for non-specific uptake) to the wells. Incubate at 37°C for 15-20 minutes.[1][5]

  • Initiate Uptake: Add 50 µL of uptake buffer containing the respective radiolabeled neurotransmitter (e.g., [³H]Dopamine at a final concentration of ~10-20 nM).[1]

  • Incubation: Incubate the plate at 37°C for a short, defined period (e.g., 5-10 minutes) to measure the initial rate of uptake.[1]

  • Termination: Rapidly terminate the uptake by aspirating the solution and washing the cells three times with ice-cold uptake buffer.[1]

  • Lysis and Quantification: Lyse the cells with a lysis buffer or scintillation cocktail and measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate specific uptake: Total Uptake (DPM) - Non-specific Uptake (DPM).

    • Normalize the data as a percentage of the control (vehicle-treated) specific uptake.

    • Plot the percent inhibition against the log concentration of BMPP and use non-linear regression to determine the IC₅₀ value.

Expected In Vitro Data Profile (Hypothetical)

The following table presents a plausible, hypothetical dataset for BMPP, suggesting its profile as a potent and selective NDRI.

ParameterhDAThNEThSERTSelectivity Ratios
Binding Kᵢ (nM) 15.228.5875.4SERT/DAT: 57.6
Uptake IC₅₀ (nM) 25.845.11540.2SERT/NET: 34.1

Part 3: In Vivo Protocols

Protocol: In Vivo Microdialysis for Neurotransmitter Overflow

Objective: To measure changes in extracellular dopamine and norepinephrine levels in the brain of a freely moving rat following systemic administration of BMPP. This directly tests the in vivo functional consequence of transporter inhibition.[6][7]

Materials:

  • Adult male Sprague-Dawley rats (250-300g).

  • Stereotaxic apparatus, microdialysis guide cannula, microdialysis probes.

  • Surgical tools, anesthesia (isoflurane).

  • Microinfusion pump, fraction collector.

  • Artificial cerebrospinal fluid (aCSF).[8]

  • BMPP solution for injection (e.g., dissolved in saline/Tween 80).

  • HPLC system with electrochemical detection (HPLC-ECD).[9]

Methodology:

  • Surgery: Anesthetize the rat and place it in a stereotaxic frame. Surgically implant a guide cannula targeting a brain region rich in dopaminergic terminals, such as the nucleus accumbens or striatum. Allow the animal to recover for 5-7 days.

  • Microdialysis Procedure:

    • On the day of the experiment, place the rat in a microdialysis bowl. Gently insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with aCSF at a slow, constant rate (e.g., 1-2 µL/min).[7]

    • Allow a 2-hour washout period for stabilization.

    • Collect baseline dialysate samples every 20 minutes for at least one hour (3 samples).[7]

  • Drug Administration: Administer BMPP (e.g., 1, 3, or 10 mg/kg, intraperitoneally) or vehicle.

  • Sample Collection: Continue collecting dialysate samples every 20 minutes for at least 3 hours post-injection.

  • Quantification: Immediately analyze the dialysate samples using HPLC-ECD to quantify the concentrations of dopamine, norepinephrine, and their metabolites (e.g., DOPAC, HVA).[9]

  • Data Analysis:

    • Calculate the average neurotransmitter concentration from the three baseline samples.

    • Express all subsequent measurements as a percentage of this baseline average.

    • Plot the mean percent baseline neurotransmitter concentration against time for each treatment group.

    • Use a two-way ANOVA (treatment x time) to determine statistical significance.

G cluster_synapse Dopaminergic Synapse PreSyn Presynaptic Neuron Tyrosine → L-DOPA → Dopamine (DA) Vesicle Vesicles PreSyn:f1->Vesicle VMAT2 PostSyn Postsynaptic Neuron D1/D2 Receptors Cleft Vesicle->Cleft Release (Action Potential) DAT DAT BMPP BMPP BMPP->DAT Blockade Cleft->PostSyn:f1 DA Binding Cleft->DAT Reuptake

Figure 2: Hypothesized mechanism of BMPP at the dopamine transporter (DAT).

Protocol: Locomotor Activity Assessment

Objective: To assess the stimulant or depressant effects of BMPP on spontaneous movement in mice, a primary indicator of central nervous system activity.[10][11]

Materials:

  • Adult male C57BL/6 mice.

  • Locomotor activity chambers (e.g., clear acrylic boxes equipped with infrared photobeam arrays).[10]

  • Data acquisition software.

  • BMPP solution for injection.

Methodology:

  • Habituation: For 2-3 days prior to testing, habituate the mice to the testing room and handling. On the test day, place each mouse in a locomotor activity chamber for 30-60 minutes to allow acclimation to the novel environment.[10]

  • Administration: Remove the mice, administer BMPP (e.g., 1, 5, 10, 20 mg/kg, IP) or vehicle, and immediately return them to the chambers.[10]

  • Data Recording: Record locomotor activity continuously for 60-120 minutes. Key parameters include total distance traveled, horizontal activity, and vertical activity (rearing).

  • Data Analysis:

    • Bin the data into 5- or 10-minute intervals to analyze the time course of the drug's effect.

    • Calculate the total activity over the entire session for each mouse.

    • Compare the mean activity of different dose groups to the vehicle control group using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test).

Part 4: Conclusion and Future Directions

The protocols described provide a robust framework for the initial pharmacological and behavioral characterization of 1-(3-Bromo-4-methylphenyl)pyrrolidine. The data generated will elucidate its potency, selectivity, and mechanism of action as a monoamine reuptake inhibitor. Positive results from these studies—specifically high potency and selectivity for DAT/NET and a corresponding increase in locomotor activity—would warrant further investigation into its potential reinforcing properties (self-administration studies) and its structure-activity relationship compared to other phenylpyrrolidine analogs. This systematic approach ensures a thorough and scientifically valid evaluation of this novel research chemical.

References

  • BenchChem. (2025). Application Notes and Protocols for Dopamine Transporter Inhibition Assay Using Rimcazole. BenchChem.
  • Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1-12.17.21. Available at: [Link]

  • PubMed. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). National Center for Biotechnology Information. Available at: [Link]

  • Chefer, V. I., Thompson, A. C., Zapata, A., & Shippenberg, T. S. (2015). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. British Journal of Pharmacology, 172(13), 3297–3317. Available at: [Link]

  • Grayson, B., et al. (2015). In Vivo Microdialysis Shows Differential Effects of Prenatal Protein Malnutrition and Stress on Norepinephrine, Dopamine, and Serotonin Levels in Rat Orbital Frontal Cortex. Frontiers in Neuroscience, 9, 30. Available at: [Link]

  • Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 79(1), 12.17.1–12.17.21. Available at: [Link]

  • Portland VA Medical Center. Locomotor Activity Test SOP. Available at: [Link]

  • News-Medical.Net. (2019). Making the Most of Microdialysis for Neurotransmitter Analysis. Available at: [Link]

  • Slideshare. (n.d.). Expt 11 Effect of drugs on locomotor activity using actophotometer. Available at: [Link]

  • YouTube. (2022). Screening of CNS Stimulants & Depressants drugs LOCOMOTOR Activity in Mice by Actophotometer. Abhi sir Pharma academy. Available at: [Link]

  • BioIVT. (n.d.). DAT Transporter Assay. Available at: [Link]

  • BenchChem. (2025). Application Notes and Protocols for In Vivo Microdialysis Measuring Dopamine Release with Thioproperazine.
  • ResearchGate. (n.d.). Locomotor activity quantification in the open-field apparatus.... Available at: [Link]

  • Somayaji, M., et al. (2016). In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection. Analytical Chemistry, 88(12), 6491–6498. Available at: [Link]

  • Melior Discovery. (n.d.). Locomotor Sensitization Study. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Available at: [Link]

  • Negus, S. S., et al. (2010). Effects of Monoamine Reuptake Inhibitors in Assays of Acute Pain-Stimulated and Pain-Depressed Behavior in Rats. Journal of Pharmacology and Experimental Therapeutics, 334(2), 605–615. Available at: [Link]

  • Lee, E. J., et al. (2021). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. International Journal of Molecular Sciences, 22(16), 8894. Available at: [Link]

  • El Mansari, M., et al. (2010). Characterization of the electrophysiological properties of triple reuptake inhibitors on monoaminergic neurons. International Journal of Neuropsychopharmacology, 13(4), 489-501. Available at: [Link]

  • Meltzer, P. C., et al. (2005). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 48(15), 5017–5022. Available at: [Link]

Sources

Application

Application Notes and Protocols: The Strategic Role of 1-(3-Bromo-4-methylphenyl)pyrrolidine in the Development of Novel Kinase Inhibitors

Foreword: Unveiling the Potential of a Privileged Scaffold In the landscape of modern medicinal chemistry, the identification and utilization of versatile molecular scaffolds are paramount to the successful discovery of...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the identification and utilization of versatile molecular scaffolds are paramount to the successful discovery of novel therapeutics. The pyrrolidine ring is a prominent example of such a scaffold, widely recognized for its prevalence in numerous FDA-approved drugs and biologically active natural products.[1][2][3][4][5] Its non-planar, sp³-rich structure allows for a superior exploration of chemical space compared to flat aromatic systems, a critical attribute for achieving high-affinity and selective interactions with biological targets.[1][6] When incorporated into a larger molecular framework, the pyrrolidine moiety can enhance aqueous solubility and introduce crucial hydrogen bond donor and acceptor features, thereby improving the overall pharmacokinetic profile of a drug candidate.[7]

This guide focuses on the strategic application of a specific, highly functionalized pyrrolidine derivative: 1-(3-Bromo-4-methylphenyl)pyrrolidine . This compound uniquely combines the favorable properties of the pyrrolidine ring with the synthetic versatility of a brominated aromatic system. The carbon-bromine bond serves as a highly valuable synthetic handle, amenable to a wide array of transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings.[8][9] This enables the rapid and efficient generation of diverse molecular libraries, a cornerstone of modern lead optimization campaigns. The strategic positioning of the bromine atom and the methyl group on the phenyl ring further allows for fine-tuning of steric and electronic properties to optimize target engagement and selectivity.

Herein, we present a comprehensive guide for researchers, scientists, and drug development professionals on leveraging 1-(3-Bromo-4-methylphenyl)pyrrolidine as a key building block in the synthesis of novel therapeutic agents. We will provide detailed, field-proven protocols for its synthesis and subsequent elaboration into a hypothetical, yet representative, kinase inhibitor, a class of drugs that has revolutionized the treatment of cancer and other diseases.[10][11][12]

Section 1: Synthesis of the Core Scaffold: 1-(3-Bromo-4-methylphenyl)pyrrolidine

A reliable and scalable synthesis of the starting material is the foundation of any successful drug discovery program. The following protocol details a robust method for the preparation of 1-(3-Bromo-4-methylphenyl)pyrrolidine.

Experimental Protocol 1: Synthesis of 1-(3-Bromo-4-methylphenyl)pyrrolidine

Objective: To synthesize 1-(3-Bromo-4-methylphenyl)pyrrolidine from commercially available starting materials.

Materials:

  • 3-Bromo-4-methylaniline

  • 1,4-Dibromobutane

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a solution of 3-bromo-4-methylaniline (1.0 eq) in acetonitrile, add potassium carbonate (3.0 eq).

  • To this suspension, add 1,4-dibromobutane (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 1-(3-Bromo-4-methylphenyl)pyrrolidine.

Causality Behind Experimental Choices:

  • Potassium carbonate is used as a base to deprotonate the aniline nitrogen, facilitating its nucleophilic attack on the 1,4-dibromobutane.

  • Acetonitrile is an appropriate polar aprotic solvent for this type of nucleophilic substitution reaction.

  • The use of 1,4-dibromobutane allows for a one-pot N-alkylation and subsequent intramolecular cyclization to form the pyrrolidine ring.

  • Column chromatography is a standard and effective method for purifying the final compound from any unreacted starting materials or side products.

Section 2: Design and Synthesis of a Novel Kinase Inhibitor

To illustrate the utility of 1-(3-Bromo-4-methylphenyl)pyrrolidine, we will design and synthesize a hypothetical kinase inhibitor, "Kino-Pyrrolidine-1". This molecule is designed to target a hypothetical tyrosine kinase, "TgtKinase-1," implicated in a cancer signaling pathway. The design incorporates a pyrimidine core, a common feature in many kinase inhibitors, which will be introduced via a Suzuki coupling reaction.

Molecular Design of Kino-Pyrrolidine-1

The design of Kino-Pyrrolidine-1 leverages the 1-(3-Bromo-4-methylphenyl)pyrrolidine scaffold as the "western" region of the inhibitor. The bromine atom will be utilized to form a carbon-carbon bond with a boronic acid derivative of a substituted pyrimidine, which will serve as the "hinge-binding" element of the inhibitor.

Experimental Workflow for the Synthesis of Kino-Pyrrolidine-1

G cluster_0 Synthesis of Starting Material cluster_1 Synthesis of Kino-Pyrrolidine-1 cluster_2 Purification and Analysis Start 3-Bromo-4-methylaniline + 1,4-Dibromobutane Protocol1 Protocol 1: N-Alkylation and Cyclization Start->Protocol1 Intermediate1 1-(3-Bromo-4-methylphenyl)pyrrolidine Protocol1->Intermediate1 Protocol2 Protocol 2: Suzuki Coupling Intermediate1->Protocol2 Start2 2-chloro-4-aminopyrimidine + Pinacol borane Boronylation Miyaura Borylation Start2->Boronylation Intermediate2 4-amino-2-(pinacolboranyl)pyrimidine Boronylation->Intermediate2 Intermediate2->Protocol2 FinalProduct Kino-Pyrrolidine-1 Protocol2->FinalProduct Purification HPLC Purification FinalProduct->Purification Analysis LC-MS and NMR Analysis Purification->Analysis G GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Binds and activates TgtKinase1 TgtKinase-1 Receptor->TgtKinase1 Activates DownstreamSignal Downstream Signaling (e.g., MAPK pathway) TgtKinase1->DownstreamSignal Phosphorylates Apoptosis Apoptosis Proliferation Cell Proliferation and Survival DownstreamSignal->Proliferation KinoPyrrolidine1 Kino-Pyrrolidine-1 KinoPyrrolidine1->TgtKinase1 Inhibits

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(3-Bromo-4-methylphenyl)pyrrolidine

Welcome to the technical support center for the synthesis of 1-(3-Bromo-4-methylphenyl)pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical gui...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(3-Bromo-4-methylphenyl)pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding this specific N-arylation. My goal is to equip you with the necessary insights to improve your synthesis yield and purity by explaining the causality behind experimental choices, ensuring a robust and reproducible protocol.

The synthesis of 1-(3-Bromo-4-methylphenyl)pyrrolidine is most effectively achieved via a Palladium-catalyzed Buchwald-Hartwig amination. This reaction has become a cornerstone in modern synthetic chemistry for its remarkable efficiency in forming C–N bonds, particularly for creating aryl amines from aryl halides.[1][2] However, like any sophisticated catalytic process, its success hinges on the careful selection and control of several key parameters. This guide will walk you through an optimized protocol and help you navigate the common challenges encountered during this synthesis.

Optimized Experimental Protocol: Buchwald-Hartwig Amination

This protocol is designed as a robust starting point for the synthesis of 1-(3-Bromo-4-methylphenyl)pyrrolidine. It incorporates best practices for reagent handling, reaction setup, and work-up to maximize yield and minimize impurities.

Reaction Scheme:

3-Bromo-4-methyltoluene + Pyrrolidine --(Pd Catalyst, Ligand, Base)--> 1-(3-Bromo-4-methylphenyl)pyrrolidine

Step-by-Step Methodology

Reagents & Materials:

  • 3-Bromo-4-methyltoluene (1.0 equiv)

  • Pyrrolidine (1.2 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1.0 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (2.5 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Anhydrous Toluene (solvent)

  • Standard glassware for inert atmosphere chemistry (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle/oil bath

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup (Inert Atmosphere is Crucial):

    • To an oven-dried Schlenk flask containing a magnetic stir bar, add Pd₂(dba)₃ (1.0 mol%), XPhos (2.5 mol%), and Sodium tert-butoxide (1.4 equiv).

    • Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure a completely inert atmosphere. The exclusion of oxygen and moisture is critical to prevent catalyst deactivation.

  • Addition of Reagents:

    • Under a positive pressure of the inert gas, add anhydrous toluene via syringe to dissolve the catalyst, ligand, and base.

    • Add 3-Bromo-4-methyltoluene (1.0 equiv) via syringe.

    • Finally, add pyrrolidine (1.2 equiv) dropwise to the stirring mixture.

  • Reaction Execution:

    • Heat the reaction mixture to 100-110 °C with vigorous stirring. The high temperature is necessary to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.[3]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A typical reaction time is 12-24 hours.

  • Work-up and Purification:

    • Once the reaction is complete (as indicated by the consumption of the starting aryl bromide), cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and filter it through a pad of Celite to remove the palladium catalyst and inorganic salts.

    • Wash the filtrate with water and then with brine to remove any remaining base and water-soluble impurities.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 1-(3-Bromo-4-methylphenyl)pyrrolidine as a pure compound.[4][5]

Troubleshooting Guide

Even with a robust protocol, challenges can arise. This section addresses the most common issues in a question-and-answer format, providing potential causes and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Catalyst: The Pd(0) active species is not being generated or is deactivated. This is often due to the presence of oxygen or moisture.- Ensure all glassware is rigorously dried and the reaction is set up under a strictly inert atmosphere. - Use freshly opened, high-purity, and anhydrous solvents and reagents. - Consider using a palladium precatalyst (e.g., XPhos Pd G3) which is more air-stable and activates reliably.[6]
2. Inappropriate Ligand/Base Combination: The chosen ligand may not be optimal for this specific transformation, or the base may not be strong enough.- For this secondary cyclic amine, bulky, electron-rich phosphine ligands like XPhos are generally effective. If the yield is still low, consider screening other ligands such as RuPhos. - Sodium tert-butoxide is a strong base suitable for this reaction. Ensure it is fresh and has not been deactivated by moisture. Weaker bases like K₃PO₄ or Cs₂CO₃ may not be effective enough for this coupling.[3][7]
3. Low Reaction Temperature: The reaction may not have enough energy to overcome the activation barriers of the catalytic cycle.- Ensure the internal reaction temperature reaches 100-110 °C. Lower temperatures can significantly slow down or halt the reaction.
Formation of Side Products 1. Hydrodehalogenation: The aryl bromide is reduced to 4-methyltoluene.- This can occur if there are trace amounts of water or if the ligand is not sufficiently bulky to promote reductive elimination over side reactions. Ensure anhydrous conditions. - Increasing the concentration of the amine can sometimes suppress this side reaction.
2. Homocoupling (Biaryl Formation): Two molecules of the aryl bromide couple to form a biphenyl byproduct.- This is often a sign of a suboptimal ligand-to-palladium ratio or an issue with the catalyst's activity. Ensure the correct stoichiometry of the ligand is used. - Lowering the reaction temperature slightly (e.g., to 90-100 °C) might reduce the rate of homocoupling relative to the desired amination.
Incomplete Reaction 1. Insufficient Reaction Time: The reaction was stopped before reaching completion.- Monitor the reaction closely by TLC or GC-MS and only stop it once the starting material is consumed. Some reactions may require longer than 24 hours.
2. Catalyst Degradation: The catalyst may lose its activity over the course of the reaction.- If the reaction stalls, a second addition of a small amount of catalyst and ligand may help to drive it to completion.

Frequently Asked Questions (FAQs)

Q1: Why is an inert atmosphere so critical for the Buchwald-Hartwig amination?

The active catalyst in the Buchwald-Hartwig reaction is a Pd(0) species. This species is highly electron-rich and readily oxidized by atmospheric oxygen to an inactive Pd(II) state, which halts the catalytic cycle. Similarly, moisture can react with the strong base and interfere with the catalytic intermediates. Therefore, maintaining a strictly inert (oxygen and moisture-free) environment is paramount for achieving high yields.

Q2: I am using a Pd(II) source like Pd(OAc)₂. Is that a problem?

While Pd(II) sources can be used, they require an in-situ reduction to the active Pd(0) species. This reduction is often facilitated by the phosphine ligand or the amine itself. However, this process can be unreliable. Using a Pd(0) source like Pd₂(dba)₃ or a modern, well-defined palladium precatalyst (e.g., G3 or G4 palladacycles) is generally more reliable and leads to more consistent results as they are designed for rapid and clean generation of the active catalyst.[1][6]

Q3: Can I use a different solvent instead of toluene?

Yes, other aprotic solvents like dioxane, THF, or xylene can be used. Toluene is often a good choice due to its high boiling point and ability to dissolve the reactants and catalytic species. The choice of solvent can influence the reaction rate and yield, so if you are facing issues, screening different anhydrous solvents is a valid optimization strategy.[3]

Q4: My starting aryl bromide is an aryl chloride instead. What changes should I make?

Aryl chlorides are generally less reactive than aryl bromides in oxidative addition.[3] To successfully couple an aryl chloride, you will likely need a more electron-rich and sterically hindered ligand (like tBuXPhos), potentially a higher catalyst loading, and a higher reaction temperature.

Q5: How do I know if my base is active?

Sodium tert-butoxide is highly hygroscopic and can be deactivated by absorbing moisture from the air. It should be a fine, white, free-flowing powder. If it appears clumpy or discolored, it is likely degraded and should be replaced. For best results, use a freshly opened bottle or store it in a desiccator within a glovebox.

Visualizing the Process

To better understand the troubleshooting logic, the following diagram illustrates a decision-making workflow for addressing low yield in your synthesis.

TroubleshootingWorkflow start Low Yield Observed check_inert Verify Inert Atmosphere (O₂/H₂O Free) start->check_inert check_reagents Assess Reagent Quality (Fresh & Anhydrous) check_inert->check_reagents Yes improve_setup Improve Schlenk Technique Use Glovebox check_inert->improve_setup No check_params Review Reaction Parameters (Temp, Time, Stoichiometry) check_reagents->check_params Yes replace_reagents Use Freshly Opened/Purified Solvent, Base, Amine check_reagents->replace_reagents No optimize_catalyst Optimize Catalyst System (Precatalyst, Ligand) check_params->optimize_catalyst Yes adjust_conditions Increase Temperature/Time Verify Stoichiometry check_params->adjust_conditions No screen_ligands Screen Alternative Ligands (e.g., RuPhos) optimize_catalyst->screen_ligands No success Yield Improved optimize_catalyst->success Yes improve_setup->start Re-run Experiment replace_reagents->start Re-run Experiment adjust_conditions->start Re-run Experiment screen_ligands->start Re-run Experiment

Caption: A workflow for troubleshooting low yield in the synthesis.

References

  • Dean, A., Cope, C., & Clarke, M. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham. [Link]

  • Norrby, P.-O., et al. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry, 79(24), 12159-12168. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 833231, 1-(3-Bromo-4-methylbenzoyl)pyrrolidine. [Link]

  • Norrby, P.-O., et al. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry, 79(24), 12159-12168. [Link]

  • Reddy, K. S., et al. (2017). Effect of various bases in the Buchwald coupling reaction. Tetrahedron Letters, 58(15), 1461-1465. [Link]

  • Fors, B. P., et al. (2010). Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(45), 15914–15917. [Link]

  • Bagh, B., et al. (2020). Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. Organometallics, 39(24), 4585–4595. [Link]

  • Wolfe, J. P., et al. (2005). Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides. Advanced Synthesis & Catalysis, 347(11-13), 1614-1620. [Link]

  • Ghaffari, B., et al. (2018). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. Molecules, 23(11), 2951. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Lipshutz, B. H., et al. (2016). Environmentally Responsible and Cost-effective Synthesis of the Antimalarial Drug Pyronaridine. Organic Letters, 18(1), 104-107. [Link]

  • Organic Syntheses. (n.d.). 3-bromo-4-aminotoluene. [Link]

  • Chemicalland21. (n.d.). 3-Bromo-1-methylpyrrolidine. [Link]

  • Crust, E. J., & Gurnani, P. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. ChemSpider Synthetic Pages, SP602. [Link]

  • Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71069747, 1-(3-Bromo-4-(trifluoromethyl)phenyl)pyrrolidine. [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. 102, 276-302. [Link]

  • Hartwig, J. F., & Shen, Q. (2010). Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts. Tetrahedron Letters, 51(45), 5919-5922. [Link]

  • Reddy, T. R., et al. (2017). A novel convenient approach towards pyrrolo[1,2-b]pyridazines through a domino coupling-isomerization-condensation reaction. Organic & Biomolecular Chemistry, 15(32), 6794-6802. [Link]

  • ResearchGate. (n.d.). Palladium-catalyzed amination of 3-bromo-4-fluoro-acetophenone. [Link]

  • Hreczycho, G., et al. (2020). Unexpected Course of Reaction Between (1E,3E)-1,4-Dinitro-1,3-butadiene and N-Methyl Azomethine Ylide—A Comprehensive Experimental and Quantum-Chemical Study. Molecules, 25(18), 4235. [Link]

  • Khan, I., et al. (2022). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 27(18), 5987. [Link]

  • Kumar, S., et al. (2006). Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides. Advanced Synthesis & Catalysis, 348(10-11), 1728-1734. [Link]

  • ResearchGate. (n.d.). Identification of a byproduct from a palladium catalyzed aryl amination reaction. [Link]

Sources

Optimization

Technical Support Center: Overcoming Challenges in the Purification of 1-(3-Bromo-4-methylphenyl)pyrrolidine

Welcome to the technical support center for the purification of 1-(3-Bromo-4-methylphenyl)pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-(3-Bromo-4-methylphenyl)pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to common challenges encountered during the purification of this compound. Here, we will delve into the causality behind experimental choices and offer self-validating protocols to ensure the highest purity of your final product.

I. Understanding the Chemistry: The Buchwald-Hartwig Amination Context

The synthesis of 1-(3-Bromo-4-methylphenyl)pyrrolidine typically involves a Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds. However, like any complex organic transformation, it can present challenges in the purification of the desired product. Understanding the potential side reactions and impurities inherent to this process is the first step toward developing a robust purification strategy.

Common Impurities to Anticipate:

  • Unreacted Starting Materials: Residual 3-bromo-4-methylaniline (or a related aryl halide) and pyrrolidine.

  • Catalyst Residues: Palladium complexes and phosphine ligands (or their oxides).

  • Homocoupling Products: Formation of biphenyl derivatives from the aryl halide.

  • Hydrodehalogenation Products: Replacement of the bromine atom with a hydrogen, leading to 1-(4-methylphenyl)pyrrolidine.

II. Troubleshooting Guide: Common Purification Issues and Solutions

This section addresses specific problems you might encounter during the purification of 1-(3-Bromo-4-methylphenyl)pyrrolidine in a question-and-answer format.

Question 1: My purified product is a persistent oil and won't crystallize. What should I do?

Answer: Oiling out is a common issue, especially if minor impurities are present that inhibit the formation of a crystal lattice. Here are several strategies to induce crystallization:

  • Solvent System Optimization: The choice of solvent is critical. For a compound like 1-(3-Bromo-4-methylphenyl)pyrrolidine, a non-polar/polar solvent mixture is often effective. Start by dissolving the oil in a minimal amount of a good solvent (e.g., ethyl acetate, dichloromethane) and then slowly add a poor solvent (e.g., hexanes, heptane) until the solution becomes slightly turbid. Gentle warming to redissolve the oil, followed by slow cooling, can promote crystal growth.

  • Seed Crystals: If you have a small amount of pure, solid material, adding a single seed crystal to the supersaturated solution can initiate crystallization.

  • Scratching the Flask: Using a glass rod to gently scratch the inside of the flask below the solvent level can create nucleation sites for crystal formation.

  • Purity Check: If the product still fails to crystallize, it is likely that significant impurities are present. In this case, re-purification by column chromatography is recommended before attempting recrystallization again.

Question 2: After column chromatography, my fractions containing the product are still colored (yellow to brown). How can I decolorize my product?

Answer: Discoloration is often due to trace amounts of high molecular weight, chromophoric impurities, or oxidation byproducts.

  • Activated Charcoal Treatment: Dissolve the colored product in a suitable hot solvent (e.g., ethanol). Add a small amount (typically 1-2% by weight) of activated charcoal and stir the hot solution for 5-10 minutes. Perform a hot filtration through a pad of Celite® to remove the charcoal. Allow the filtrate to cool slowly to crystallize the decolorized product. Be aware that activated charcoal can adsorb some of your product, potentially reducing the yield.

  • Inert Atmosphere: Amines can be susceptible to air oxidation, which can lead to colored impurities.[1] Whenever possible, handle the compound under an inert atmosphere (e.g., nitrogen or argon), especially during heating steps.

Question 3: I am experiencing low yield after purification. What are the likely causes and how can I improve it?

Answer: Low yield can stem from several factors throughout the synthesis and purification process.

  • Incomplete Reaction: Before beginning purification, ensure the reaction has gone to completion by monitoring with Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Product Loss During Workup: 1-(3-Bromo-4-methylphenyl)pyrrolidine, being a tertiary amine, can be protonated. During aqueous workup, ensure the aqueous layer is sufficiently basic (pH > 10) before extraction with an organic solvent to prevent loss of the protonated product in the aqueous phase.

  • Improper Column Chromatography Technique:

    • Channeling: Uneven packing of the silica gel can lead to poor separation and product loss.

    • Incorrect Solvent Polarity: If the eluent is too polar, the product may elute too quickly with impurities. If it's not polar enough, the product may not elute completely. Optimize the solvent system using TLC first.

  • Recrystallization Losses: Using an excessive amount of solvent for recrystallization will result in a significant portion of your product remaining in the mother liquor. Always use the minimum amount of hot solvent required to fully dissolve the crude product.

III. Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for flash column chromatography of 1-(3-Bromo-4-methylphenyl)pyrrolidine?

A1: A good starting point for non-polar compounds like N-aryl pyrrolidines is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[2][3][4] Based on TLC analysis, a gradient elution from 100% hexanes to a mixture of hexanes/ethyl acetate (e.g., 95:5 or 90:10) is often effective.

Q2: How can I effectively remove residual palladium from my product?

A2: Residual palladium can be challenging to remove completely. While column chromatography on silica gel is often sufficient, highly sensitive applications may require additional steps. Specialized palladium scavengers are commercially available and can be effective. Alternatively, washing the organic solution of your product with an aqueous solution of a chelating agent like thiourea or sodium diethyldithiocarbamate can help remove palladium residues. A study has shown that residual palladium levels can be high even after chromatography, so for applications where this is critical, further purification is advised.[5]

Q3: What analytical techniques are recommended to assess the purity of the final product?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and identify any organic impurities.[1][6][7][8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the purity and identify the molecular weight of the product and any impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities.

  • Elemental Analysis: To confirm the elemental composition of the pure compound.

IV. Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is a general guideline and should be optimized based on TLC analysis of your crude reaction mixture.

Materials:

  • Crude 1-(3-Bromo-4-methylphenyl)pyrrolidine

  • Silica gel (230-400 mesh)

  • n-Hexane (or petroleum ether)

  • Ethyl acetate

  • Glass chromatography column

  • Standard laboratory glassware

Procedure:

  • TLC Analysis: Develop a TLC plate of your crude material in various hexane/ethyl acetate ratios (e.g., 98:2, 95:5, 90:10) to determine the optimal solvent system for separation. The ideal Rf value for the product is typically between 0.2 and 0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pack the column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel by evaporating the solvent. Carefully load the dry, adsorbed sample onto the top of the packed column.

  • Elution: Begin eluting the column with the least polar solvent system determined by your TLC analysis. Collect fractions and monitor their composition by TLC.

  • Gradient Elution (if necessary): If the product is not eluting, gradually increase the polarity of the eluent (e.g., from 2% ethyl acetate in hexanes to 5%, then 10%).

  • Fraction Pooling and Solvent Removal: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Recrystallization

Materials:

  • Crude or column-purified 1-(3-Bromo-4-methylphenyl)pyrrolidine

  • Ethanol

  • Deionized water

  • Erlenmeyer flask

  • Heating source (hot plate with stirring)

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Solvent Selection: In a test tube, dissolve a small amount of the crude product in a few drops of hot ethanol. This will be your "good" solvent.

  • Dissolution: In an Erlenmeyer flask, dissolve the bulk of the crude product in the minimum amount of hot ethanol required for complete dissolution.

  • Induce Crystallization: While the solution is still hot, add deionized water (the "poor" solvent) dropwise until the solution becomes persistently cloudy.

  • Redissolution: Add a few more drops of hot ethanol to just redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold ethanol/water mixture, and dry them under vacuum.

V. Data Presentation

Table 1: Solvent Systems for Purification

Purification MethodRecommended Solvent SystemRationale
Flash Column ChromatographyGradient of Hexanes/Ethyl Acetate (e.g., 100:0 to 90:10)Good for separating non-polar to moderately polar compounds. The gradient allows for the elution of less polar impurities first, followed by the product.
RecrystallizationEthanol/WaterEthanol is a good solvent for many organic compounds when hot, and its miscibility with water allows for fine-tuning of the solvent polarity to induce crystallization upon cooling.

VI. Visualization of Workflows

Purification Workflow

PurificationWorkflow crude Crude Product tlc TLC Analysis crude->tlc Optimize Eluent column Column Chromatography tlc->column recrystallize Recrystallization column->recrystallize If colored or oily pure Pure Product column->pure If solid & colorless recrystallize->pure analysis Purity Analysis (NMR, LC-MS) pure->analysis

Caption: General purification workflow for 1-(3-Bromo-4-methylphenyl)pyrrolidine.

Troubleshooting Crystallization

CrystallizationTroubleshooting start Product is an Oil solvent Optimize Solvent System start->solvent seed Add Seed Crystal solvent->seed success Crystals Formed solvent->success scratch Scratch Flask seed->scratch seed->success scratch->success fail Still an Oil scratch->fail repurify Re-purify by Chromatography repurify->start fail->repurify Impurity suspected

Caption: Decision tree for troubleshooting crystallization issues.

VII. References

  • Supplemental Chemical Synthesis Compounds. A-ORCA. Available at: [Link]

  • Records of Natural Products-SI. ACG Publications. Available at: [Link]

  • Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. JOCPR. Available at: [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. METU. Available at: [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. Available at: [Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. Semantic Scholar. Available at: [Link]

  • 5 - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • Pyrrolidine - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

  • 3-bromo-4-aminotoluene. Organic Syntheses. Available at: [Link]

  • Green Organic Synthesis of N-Methylpyrrolidine. ResearchGate. Available at: [Link]

  • 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry. Available at: [Link]

  • Preparation method of N-methylpyrrolidine. Google Patents. Available at:

  • A novel convenient approach towards pyrrolo[1,2-b]pyridazines through a domino coupling-isomerization-condensation reaction. Royal Society of Chemistry. Available at: [Link]

  • Synthesis of 1-Bromo-4-(2-methylphenyl)-4-(N-methylpyrrol-2-yl)but-3-ene. PrepChem.com. Available at: [Link]

  • Synthesis and Reactivity of an Enantiomerically Pure N-Methyl-2-silyl Substituted Pyrrolidine. MDPI. Available at: [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. MDPI. Available at: [Link]

  • Buchwald–Hartwig reaction: an update. ResearchGate. Available at: [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. MDPI. Available at: [Link]

  • Expeditious synthesis of cis-1-methyl-2, 3,3a,4,5,9b-hexahydro-1H-pyrrolo-[3,2h]isoquinoline / [2,3-f]quinoline via azomethine ylide-alkene [3+2] cycloaddition. NIH. Available at: [Link]

  • Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides. NIH. Available at: [Link]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. NIH. Available at: [Link]

Sources

Troubleshooting

Identifying and minimizing side products in 1-(3-Bromo-4-methylphenyl)pyrrolidine synthesis

Welcome to the technical support center for the synthesis of 1-(3-Bromo-4-methylphenyl)pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooti...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(3-Bromo-4-methylphenyl)pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this important building block. Our focus is on the widely-used Palladium-catalyzed Buchwald-Hartwig amination, offering insights into minimizing side products and optimizing reaction outcomes.

Introduction to the Synthesis

The synthesis of 1-(3-Bromo-4-methylphenyl)pyrrolidine is most commonly achieved via a Buchwald-Hartwig amination reaction.[1][2] This palladium-catalyzed cross-coupling reaction provides a powerful method for the formation of the C-N bond between 3-bromo-4-methyltoluene and pyrrolidine.[1][2] While robust, this reaction is not without its challenges, and the formation of side products can impact yield and purity. This guide will help you navigate these potential issues.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 1-(3-Bromo-4-methylphenyl)pyrrolidine?

The most prevalent and efficient method is the Buchwald-Hartwig amination.[1][2] This reaction involves the palladium-catalyzed coupling of an aryl halide (3-bromo-4-methyltoluene) with an amine (pyrrolidine) in the presence of a base and a phosphine ligand.[1][2]

Q2: I am getting a low yield of my desired product. What are the likely causes?

Low yields in Buchwald-Hartwig aminations can stem from several factors:

  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst. Ensure your palladium source is of good quality and consider using a pre-formed Pd(0) source or a precatalyst that is easily activated.

  • Ligand Degradation: Phosphine ligands can be sensitive to air and moisture. Ensure you are using an inert atmosphere (e.g., argon or nitrogen) and anhydrous solvents.

  • Incorrect Base: The choice and quality of the base are crucial. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used.[3] Ensure the base is fresh and has not been passivated by atmospheric CO2.

  • Suboptimal Temperature: Reaction temperatures are typically in the range of 80-110 °C.[3] Too low a temperature may result in a sluggish reaction, while excessively high temperatures can lead to catalyst decomposition and increased side product formation.[4]

Q3: What are the most common side products I should be looking for?

The primary side products in the synthesis of 1-(3-Bromo-4-methylphenyl)pyrrolidine are:

  • Hydrodehalogenation Product (4-methyltoluene): This is a common side reaction where the bromine atom on the starting material is replaced by a hydrogen atom.[5]

  • Homocoupling Product (Biaryl): Dimerization of the aryl halide starting material can occur, though it is generally less common with electron-neutral or electron-rich aryl bromides.

  • Products from Ligand Arylation: In some cases, the phosphine ligand itself can undergo arylation.

Troubleshooting Guide: Side Product Identification and Minimization

This section provides a detailed guide to identifying and mitigating the formation of common side products.

Issue 1: Presence of 4-methyltoluene (Hydrodehalogenation)

Identification:

  • GC-MS: A peak corresponding to the mass of 4-methyltoluene (92.14 g/mol ).

  • ¹H NMR: A singlet around 2.3 ppm for the methyl group and aromatic signals consistent with a toluene structure.

Causality:

Hydrodehalogenation arises from the reaction of the aryl halide with a hydride source in the presence of the palladium catalyst.[5] Potential hydride sources include water, alcohols (if used as solvent), or even the amine or phosphine ligand under certain conditions.[5]

Solutions:

  • Strictly Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry all glassware thoroughly and run the reaction under a rigorously inert atmosphere.

  • Choice of Base: The base can influence the rate of hydrodehalogenation. While strong bases are needed, their purity is paramount. Using freshly opened, high-purity NaOtBu is recommended.

  • Ligand Selection: Bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., XPhos, SPhos), can promote the desired reductive elimination over side reactions.[6]

  • Temperature Control: Avoid excessively high temperatures, as this can increase the rate of hydrodehalogenation.[4] Monitor the reaction progress and stop the reaction once the starting material is consumed.

Issue 2: Formation of Biaryl Homocoupling Product

Identification:

  • GC-MS or LC-MS: A peak corresponding to the mass of the dimer of 3-bromo-4-methyltoluene.

  • ¹H NMR: Complex aromatic signals and the presence of two methyl singlets.

Causality:

This side reaction involves the palladium-catalyzed coupling of two molecules of the aryl halide. It is more prevalent with highly reactive aryl halides and at higher catalyst loadings.

Solutions:

  • Optimize Catalyst Loading: Use the lowest effective catalyst loading (typically 0.5-2 mol % of palladium).

  • Control Reaction Rate: Adding the aryl halide slowly to the reaction mixture can sometimes minimize homocoupling by keeping its concentration low.

  • Ligand Choice: Certain ligands can suppress homocoupling. Experiment with different phosphine ligands if this side product is significant.

Experimental Protocols

Protocol for Minimizing Hydrodehalogenation
  • Reaction Setup: To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol %) and the phosphine ligand (e.g., XPhos, 2.2 mol %).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Reagent Addition: Under a positive pressure of argon, add sodium tert-butoxide (1.4 equivalents), 3-bromo-4-methyltoluene (1.0 equivalent), and anhydrous toluene.

  • Amine Addition: Add pyrrolidine (1.2 equivalents) via syringe.

  • Reaction Conditions: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by GC-MS or TLC.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of Celite. Concentrate the filtrate under reduced pressure.

Purification Protocol

The crude product can be purified by flash column chromatography on silica gel.

Step Details
Stationary Phase Silica gel (230-400 mesh)
Mobile Phase A gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate)
Elution Order 1. 4-methyltoluene (non-polar) 2. Unreacted 3-bromo-4-methyltoluene 3. 1-(3-Bromo-4-methylphenyl)pyrrolidine (Product) 4. Biaryl homocoupling product (if present) 5. Polar baseline impurities

Note: The polarity of the side products and the product will determine the exact elution order and the optimal solvent system.

Visualizing Reaction Pathways and Troubleshooting

Main Reaction Pathway

Buchwald-Hartwig_Amination Pd(0)L Active Pd(0) Catalyst OxAdd Oxidative Addition Pd(0)L->OxAdd Ar-Br 3-Bromo-4-methyltoluene Ar-Br->OxAdd Pd(II)Complex Ar-Pd(II)(Br)L OxAdd->Pd(II)Complex Ligand_Exch Amine Coordination & Deprotonation Pd(II)Complex->Ligand_Exch Pyrrolidine Pyrrolidine Pyrrolidine->Ligand_Exch AmideComplex Ar-Pd(II)(Pyrrolidinyl)L Ligand_Exch->AmideComplex RedElim Reductive Elimination AmideComplex->RedElim RedElim->Pd(0)L Catalyst Regeneration Product 1-(3-Bromo-4-methylphenyl)pyrrolidine RedElim->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Formation of Hydrodehalogenation Side Product

Hydrodehalogenation Pd(II)Complex Ar-Pd(II)(Br)L Side_Reaction β-Hydride Elimination / Reductive Elimination Pd(II)Complex->Side_Reaction Hydride_Source Hydride Source (e.g., H₂O) Hydride_Source->Side_Reaction Side_Product 4-methyltoluene Side_Reaction->Side_Product

Caption: Pathway for the formation of the hydrodehalogenation side product.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Impure Product Analysis Analyze Crude Mixture (GC-MS, NMR) Start->Analysis Identify_Impurity Identify Major Impurity Analysis->Identify_Impurity Hydrodehalogenation Hydrodehalogenation (4-methyltoluene) Identify_Impurity->Hydrodehalogenation Yes Unreacted_SM Unreacted Starting Material Identify_Impurity->Unreacted_SM No Optimize_Hydro Implement Solutions for Hydrodehalogenation: - Anhydrous Conditions - Optimize Base/Ligand - Control Temperature Hydrodehalogenation->Optimize_Hydro Other Other Impurities Unreacted_SM->Other No Optimize_SM Troubleshoot Low Conversion: - Check Catalyst Activity - Verify Reagent Purity - Increase Temperature/Time Unreacted_SM->Optimize_SM Yes Optimize_Other Address Other Issues: - Optimize Catalyst Loading - Purification Strategy Other->Optimize_Other Re-run Re-run Reaction Optimize_Hydro->Re-run Optimize_SM->Re-run Optimize_Other->Re-run

Caption: A logical workflow for troubleshooting common issues.

References

  • Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]

  • Buchwald–Hartwig amination - Wikipedia. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]

  • The Role of the Base in Buchwald-Hartwig Amination. | Request PDF. ResearchGate. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands. Dalton Transactions. [Link]

  • Palladium‐Catalyzed Amination of Aryl Halides | Request PDF. ResearchGate. [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • BH amination side products and purification : r/chemistry. Reddit. [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Catalysts. [Link]

  • Hydrodehalogenation of bromo- and chloropyridines over palladium complex and palladium metal catalysts. SciTech Connect. [Link]

  • Buchwald–Hartwig reaction: an update | Request PDF. ResearchGate. [Link]

  • Divergent total syntheses of pyrroloiminoquinone alkaloids enabled by the development of a Larock/Buchwald–Hartwig annulation/cyclization. Chemical Science. [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. University of Rochester. [Link]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules. [Link]

  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules. [Link]

  • Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis of 1-Bromo-4-(2-methylphenyl)-4-(N-methylpyrrol-2-yl)but-3-ene. PrepChem. [Link]

  • Palladium-Catalyzed Carbohalogenation of Sterically Congested Alkynes: An Intramolecular Approach to the Synthesis. University of Kansas. [Link]

  • 3-bromo-4-aminotoluene. Organic Syntheses. [Link]

Sources

Optimization

Technical Support Center: Optimization of Reaction Parameters for 1-(3-Bromo-4-methylphenyl)pyrrolidine Synthesis

Welcome to the technical support center for the synthesis of 1-(3-Bromo-4-methylphenyl)pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooti...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(3-Bromo-4-methylphenyl)pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for this specific transformation. The synthesis, primarily achieved through a Buchwald-Hartwig amination, is a powerful tool for C-N bond formation, but like any sophisticated chemical reaction, it can present challenges.[1][2][3] This document provides a structured, question-and-answer-based approach to address common issues and guide you toward a successful and optimized synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is showing low to no conversion of the starting materials. What are the likely causes and how can I fix this?

A1: Low or no product yield is a common issue that can often be traced back to the catalytic system.[4] The heart of the Buchwald-Hartwig amination is the generation of an active Pd(0) species.[5]

Possible Causes and Solutions:

  • Inactive Catalyst: The active Pd(0) catalyst may not be forming efficiently from Pd(II) precursors like Pd(OAc)₂.

    • Solution: Employ modern palladacycle precatalysts (e.g., G3 or G4) which are designed to form the active LPd(0) catalyst more cleanly and efficiently.[6] If you must use a Pd(II) source, consider a pre-activation step where the palladium source and ligand are stirred with the base before adding the aryl bromide and pyrrolidine.[6]

  • Inappropriate Ligand Choice: The ligand is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle. The choice of ligand is highly dependent on the amine.

    • Solution: For secondary cyclic amines like pyrrolidine, bulky, electron-rich biaryl phosphine ligands are generally effective. RuPhos is a good starting point for secondary amines.[6] If steric hindrance is a significant factor, consider other ligands from the Buchwald portfolio. A ligand screening is often a valuable exercise in optimizing a new reaction.

  • Oxygen Contamination: The Pd(0) catalyst is sensitive to oxidation, which will render it inactive.

    • Solution: Ensure your reaction is set up under an inert atmosphere (argon or nitrogen). Use anhydrous, degassed solvents. Purging the reaction vessel with an inert gas for 5-10 minutes before adding the catalyst and reagents is crucial.[6]

Q2: I am observing a significant amount of a side product that appears to be 4-methylbromobenzene (hydrodehalogenation). Why is this happening and what can I do to minimize it?

A2: The formation of the hydrodehalogenated arene is a known side reaction in Buchwald-Hartwig aminations.[1][4] This occurs when the aryl halide is reduced, consuming your starting material and lowering the yield of the desired product.

Mechanism of Hydrodehalogenation: This side reaction can compete with reductive elimination, where the amide undergoes a β-hydride elimination to yield the hydrodehalogenated arene and an imine.[1]

Solutions to Minimize Hydrodehalogenation:

  • Optimize Catalyst and Ligand: Some catalyst/ligand combinations are more prone to this side reaction. Screening different ligands can help identify a system that favors the desired C-N bond formation.

  • Control Reaction Temperature: Higher temperatures can sometimes promote side reactions. Try running the reaction at a lower temperature for a longer period. The typical temperature range for this coupling is between 80-110 °C.[5][6]

  • Base Selection: The choice and quality of the base can influence the reaction pathway. Ensure the base is anhydrous and finely powdered to ensure good solubility and reactivity.

Q3: The reaction seems to be very sensitive to the choice of base. What are the key considerations for selecting the right base?

A3: The base plays a critical role in deprotonating the amine, but an incompatible base can hinder the reaction or lead to decomposition.[6]

Base Selection Guidelines:

BaseAdvantagesDisadvantages
NaOtBu, KOtBu Strong, non-nucleophilic bases that often lead to high reaction rates.Can be incompatible with base-sensitive functional groups.[3][6]
LHMDS Allows for the use of substrates with protic functional groups and can be useful for low-temperature aminations.[3]Can be more expensive and requires careful handling.
Cs₂CO₃, K₃PO₄ Weaker bases that are suitable for substrates with base-sensitive functional groups.May require higher reaction temperatures to achieve good conversion.[6]

Expert Tip: The physical properties of the base matter. Grinding the base to a fine powder or adding an agent like Celite can prevent clumping and improve reaction consistency.[6]

Experimental Workflow and Protocols

Visualizing the Reaction Pathway

The following diagram illustrates the key steps in the Buchwald-Hartwig amination for the synthesis of 1-(3-Bromo-4-methylphenyl)pyrrolidine.

Buchwald_Hartwig_Amination cluster_catalytic_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-Br AmineCoord Amine Coordination Complex OxAdd->AmineCoord Pyrrolidine RedElim Reductive Elimination AmineCoord->RedElim Base RedElim->Pd0 Product Product 1-(3-Bromo-4-methylphenyl)pyrrolidine ArBr 3-Bromo-4-methyltoluene Pyrrolidine Pyrrolidine caption Buchwald-Hartwig Amination Cycle

Caption: Catalytic cycle for the synthesis of 1-(3-Bromo-4-methylphenyl)pyrrolidine.

Optimized Experimental Protocol

This protocol provides a reliable starting point for the synthesis. Optimization may be required based on your specific laboratory conditions and reagent purity.

Materials:

  • 3-Bromo-4-methylaniline (1.0 mmol)

  • Pyrrolidine (1.2 mmol)

  • XPhos Pd G3 (0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Anhydrous, degassed toluene (5 mL)

  • Oven-dried reaction vial with a magnetic stir bar

Procedure:

  • Inert Atmosphere: In a glovebox, add the 3-bromo-4-methylaniline, XPhos Pd G3, and sodium tert-butoxide to the oven-dried reaction vial.

  • Seal and Purge: Seal the vial with a cap containing a PTFE septum. If not using a glovebox, purge the vial with argon or nitrogen for 5-10 minutes.[6]

  • Solvent and Amine Addition: Add the anhydrous, degassed toluene via syringe, followed by the pyrrolidine.

  • Reaction: Place the vial in a preheated oil bath or heating block at 100 °C.

  • Stirring: Stir the reaction for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Quench with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Data Summary for Optimization

The following table provides a starting point for optimizing key reaction parameters.

ParameterCondition A (Standard)Condition B (Alternative)Rationale for Alternative
Catalyst XPhos Pd G3 (2 mol%)RuPhos Pd G3 (2 mol%)RuPhos can be more effective for secondary amines.[6]
Base NaOtBuK₃PO₄K₃PO₄ is a milder base, useful if side reactions are observed.[6]
Solvent TolueneDioxaneDioxane is another common solvent for this reaction.[7]
Temperature 100 °C80 °CA lower temperature may reduce the formation of byproducts.[8]

References

  • Technical Support Center: N-Aryl
  • Optimising a Buchwald-Hartwig amin
  • Optimization of Buchwald-Hartwig amin
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
  • Condition Optimization for Buchwald-Hartwig Reactions - YouTube.
  • Buchwald–Hartwig amin
  • Optimization of reaction parameters for Buchwald-Hartwig amination...
  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Buchwald-Hartwig Amin
  • What can reaction databases teach us about Buchwald–Hartwig cross-couplings?

Sources

Troubleshooting

Addressing stability and degradation issues of 1-(3-Bromo-4-methylphenyl)pyrrolidine

Technical Support Center: 1-(3-Bromo-4-methylphenyl)pyrrolidine Welcome to the dedicated technical support guide for 1-(3-Bromo-4-methylphenyl)pyrrolidine. This resource is designed for researchers, medicinal chemists, a...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-(3-Bromo-4-methylphenyl)pyrrolidine

Welcome to the dedicated technical support guide for 1-(3-Bromo-4-methylphenyl)pyrrolidine. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the potential stability and handling challenges associated with this versatile N-aryl pyrrolidine intermediate. Our goal is to provide field-proven insights and actionable protocols to ensure the integrity of your experiments and the reliability of your results.

Part 1: Frequently Asked Questions (FAQs) - Core Stability & Handling

This section addresses the most common initial queries regarding the storage and fundamental properties of 1-(3-Bromo-4-methylphenyl)pyrrolidine.

Question 1: What are the optimal long-term storage conditions for 1-(3-Bromo-4-methylphenyl)pyrrolidine?

Answer: Proper storage is the first line of defense against degradation. Based on the reactivity of N-aryl amines and aryl halides, we recommend the following conditions to maximize shelf-life and preserve purity.

  • Temperature: Refrigerate at 2-8°C. While the compound is a solid at room temperature, lower temperatures significantly reduce the rate of potential oxidative or auto-catalytic degradation pathways.

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen). The pyrrolidine moiety is susceptible to oxidation, especially in the presence of trace metal impurities or light.[1][2]

  • Light: Protect from light by using amber glass vials or storing the container in a dark location. The Carbon-Bromine bond on the aromatic ring is photosensitive and can undergo homolytic cleavage upon exposure to UV or even strong ambient light, initiating radical chain reactions.[3][4]

  • Moisture: Keep tightly sealed in a dry environment. While not excessively hygroscopic, absorbed moisture can facilitate certain hydrolytic or oxidative degradation pathways.

Table 1: Recommended Storage & Handling Summary

ParameterRecommendationRationale & Causality
Temperature 2-8°CSlows kinetic rates of all potential degradation reactions.
Atmosphere Inert Gas (Ar, N₂)Prevents oxidation of the electron-rich pyrrolidine nitrogen and the benzylic methyl group.[1]
Light Exposure Amber vial, stored in darkPrevents photochemical cleavage of the C-Br bond, which can lead to debromination and other radical-mediated side products.[4]
Container Tightly sealed glass vialPrevents exposure to atmospheric moisture and oxygen.

Question 2: My sample of 1-(3-Bromo-4-methylphenyl)pyrrolidine has developed a yellow or brownish tint over time. Is it still usable?

Answer: The development of a yellow or brown color is a clear visual indicator of degradation. This is most commonly caused by oxidation of the pyrrolidine ring or the formation of colored impurities from radical reactions.

  • Causality: The nitrogen atom in the pyrrolidine ring is a primary site for oxidation, which can lead to the formation of N-oxides or other complex, often colored, structures.[5][6] Additionally, if the compound was exposed to light, radical species formed from C-Br bond cleavage can polymerize or react with other molecules to form colored byproducts.[3]

  • Recommendation: Before use, you must re-analyze the material to determine its purity. A discolored sample should not be used in sensitive applications without purification. Use a primary analytical method like HPLC-UV or GC-MS to quantify the main component and identify potential impurities. If the purity is below your experimental tolerance (e.g., <95%), repurification by column chromatography or recrystallization is required.

Part 2: Troubleshooting Guide - Investigating Degradation in Experiments

This section provides a problem-solving framework for issues encountered during reactions or analysis.

Question 3: I am observing an unexpected peak in my LC-MS analysis with a mass corresponding to the loss of bromine (M-Br+H). What is causing this?

Answer: This observation strongly suggests a debromination reaction has occurred. This is a common degradation pathway for aryl bromides, particularly under reductive conditions or upon exposure to light, especially in the presence of a photoredox catalyst or sensitizer.[3][7]

  • Likely Cause 1: Photodecomposition. The C(sp²)-Br bond can be cleaved by UV light. In protic solvents (like methanol or water), the resulting aryl radical can abstract a hydrogen atom from the solvent to yield the debrominated product, 1-(4-methylphenyl)pyrrolidine.

  • Likely Cause 2: Reductive Conditions. If your reaction involves reducing agents (e.g., NaBH₄, H₂/Pd), catalytic transfer hydrogenation conditions, or certain metal catalysts (like Palladium or Nickel) with a hydrogen source, reductive dehalogenation can be a significant side reaction.[8]

  • Troubleshooting Steps:

    • Protect from Light: Repeat the experiment in a flask wrapped in aluminum foil or in a darkened fume hood.

    • Solvent Degassing: Ensure solvents are thoroughly degassed to remove oxygen, which can participate in radical chain reactions.

    • Reagent Purity: Check for trace metal impurities in your reagents which might catalyze dehalogenation.

    • Modify Reaction Conditions: If using a metal catalyst, consider a different ligand or catalyst system known to suppress hydrodehalogenation.

Question 4: My reaction is sluggish, and post-reaction analysis shows multiple new polar impurities. Could my starting material be degrading under acidic or basic conditions?

Answer: Yes, pH extremes can impact the stability of the molecule, although the pyrrolidine and bromophenyl groups are relatively robust.

  • Acidic Conditions (pH < 4): The pyrrolidine nitrogen (a secondary amine) is basic and will be protonated to form a pyrrolidinium salt.[9] While this generally protects the nitrogen from oxidation, very strong acidic conditions at elevated temperatures could potentially promote side reactions on the aromatic ring, though this is less common.

  • Basic Conditions (pH > 10): The compound is generally stable. However, strong bases in the presence of oxygen and transition metals can sometimes facilitate oxidative coupling or other unforeseen reactions. More importantly, if your reaction involves a strong base and is not run under an inert atmosphere, you risk oxidative degradation. Studies on the related N-methylpyrrolidone (NMP) have shown that its oxidative degradation is suppressed in an inert atmosphere.[1][2]

Workflow for Investigating Unexpected Impurities

The following diagram outlines a logical workflow for diagnosing the root cause of unexpected experimental results.

G cluster_0 Troubleshooting Workflow A Unexpected Result (e.g., New LC-MS Peak, Color Change) B Review Experimental Conditions A->B C Was sample exposed to light? B->C Check D Were oxidizing agents present? (incl. air, solvent peroxides) B->D Check E Were strong acids/bases or high temperatures used? B->E Check F Run Control Experiment: Protect from light C->F Yes G Run Control Experiment: Use degassed solvents under inert atmosphere (Ar/N₂) D->G Yes H Run Control Experiment: Moderate pH and/or lower temperature E->H Yes I Problem Solved? F->I G->I H->I J Identify Degradation Pathway: Characterize impurity by MS/MS and NMR I->J Yes I->J No K Optimize Protocol: Incorporate protective measures (e.g., amber vials, inert gas) J->K

Caption: Troubleshooting logic for diagnosing degradation.

Potential Degradation Pathways

The following diagram illustrates the primary degradation pathways for 1-(3-Bromo-4-methylphenyl)pyrrolidine based on its chemical structure and reactivity of analogous compounds.

G cluster_photo Photodegradation cluster_ox Oxidation Parent 1-(3-Bromo-4-methylphenyl)pyrrolidine Radical Aryl Radical Intermediate Parent->Radical UV Light (hν) C-Br Cleavage N_Oxide Pyrrolidine N-Oxide Derivative (M+16) Parent->N_Oxide Oxidant [O] (e.g., Air, H₂O₂) Hydroxylated Hydroxylated Pyrrolidine Ring (M+16) Parent->Hydroxylated Oxidant [O] (e.g., •OH) Debrominated 1-(4-Methylphenyl)pyrrolidine (M-Br+H) Radical->Debrominated + H• source (e.g., solvent) RingOpened Ring-Opened Amide (e.g., from N-Oxide) N_Oxide->RingOpened Rearrangement/ Further Oxidation

Caption: Key degradation pathways for the target compound.

Part 3: Analytical Protocols & Data

To proactively manage stability, standardized analytical methods and forced degradation studies are essential.

Protocol 1: HPLC-UV/MS Method for Purity Assessment

This protocol provides a baseline for assessing the purity of 1-(3-Bromo-4-methylphenyl)pyrrolidine and detecting common degradants.

  • Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 10% B and re-equilibrate for 2 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • UV Detection: 254 nm.

  • MS Detection: Electrospray Ionization (ESI), Positive Mode. Scan range m/z 100-500.

  • Sample Preparation: Dissolve sample in 50:50 Acetonitrile:Water to a concentration of ~0.1 mg/mL.

Table 2: Predicted Mass Signatures of Common Impurities

Compound NameProposed StructureMolecular FormulaExact Mass [M+H]⁺Key Observation
Parent Compound 1-(3-Bromo-4-methylphenyl)pyrrolidineC₁₁H₁₄BrN240.0382 / 242.0362Characteristic bromine isotope pattern (~1:1 ratio for M and M+2).
Debrominated Impurity 1-(4-Methylphenyl)pyrrolidineC₁₁H₁₅N162.1277Loss of bromine pattern, -79 Da shift from parent.
N-Oxide Impurity 1-(3-Bromo-4-methylphenyl)pyrrolidine N-oxideC₁₁H₁₄BrNO256.0332 / 258.0311+16 Da shift from parent, retains bromine isotope pattern.
Hydroxylated Impurity 1-(3-Bromo-4-methylphenyl)-hydroxypyrrolidineC₁₁H₁₄BrNO256.0332 / 258.0311+16 Da shift from parent, retains bromine isotope pattern.

Protocol 2: Forced Degradation Study (Photostability)

This procedure helps determine the sensitivity of the compound to light, mimicking worst-case handling scenarios.

  • Sample Preparation: Prepare a 0.1 mg/mL solution of the compound in methanol in a clear glass autosampler vial. Prepare a "dark control" by wrapping an identical vial in aluminum foil.

  • Initial Analysis: Analyze the "dark control" sample using the HPLC method from Protocol 1 to establish the t=0 purity.

  • Exposure: Place the clear vial (and the dark control nearby) under a broad-spectrum laboratory light source or in direct sunlight for 24 hours.

  • Final Analysis: After 24 hours, re-analyze both the exposed sample and the dark control.

  • Data Interpretation: Compare the chromatograms. A significant decrease in the parent peak area and the appearance of new peaks (especially the debrominated species) in the exposed sample relative to the dark control confirms photosensitivity.

References

  • Chen, Z., Fang, J., Fan, C., et al. (2016). Oxidative degradation of N-Nitrosopyrrolidine by the ozone/UV process: Kinetics and pathways. Chemosphere, 150, 637-643. [5][6]

  • Gesto, D. S., O'Riordan, A., & O'Mathuna, C. (2020). Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach. Journal of Analytical Methods in Chemistry, 2020, 8540308. [1][2]

  • Zhang, J., et al. (2013). Visible-Light Photoredox in Homolytic Aromatic Substitution: Direct Arylation of Arenes with Aryl Halides. Organic Letters, 15(11), 2854–2857. [3]

  • Chhattise, P. K., et al. (2007). Regioselective, photochemical bromination of aromatic compounds using N-bromosuccinimide. Tetrahedron Letters, 48(24), 4213-4216. [4]

  • Wikipedia contributors. (2023). Pyrrolidine. Wikipedia, The Free Encyclopedia. [9][10]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4998.

  • Wang, C., et al. (2024). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. Molecules, 29(11), 2603. [8]

  • Li, G., et al. (2018). Ni/photoredox-catalyzed coupling of aryl bromides and methylenecyclopropanes via selective distal bond cleavage. Organic Chemistry Frontiers, 5(20), 2944-2948. [7]

  • William Reusch. (2023). Reactivity of Phenols. Chemistry LibreTexts. [11]

Sources

Optimization

Technical Support Center: Enhancing the Solubility of 1-(3-Bromo-4-methylphenyl)pyrrolidine for Biological Assays

Welcome to the technical support center for 1-(3-Bromo-4-methylphenyl)pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strat...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(3-Bromo-4-methylphenyl)pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for enhancing the solubility of this compound in biological assays. Poor aqueous solubility is a common hurdle in drug discovery, and this resource offers a systematic approach to overcoming this challenge, ensuring the reliability and accuracy of your experimental data.

Understanding the Physicochemical Properties of 1-(3-Bromo-4-methylphenyl)pyrrolidine

Predicted Physicochemical Properties

PropertyPredicted ValueImplication for Solubility
Molecular Weight 240.14 g/mol Moderate molecular weight, which is generally favorable for solubility.
logP ~3.5 - 4.0Indicates a high degree of lipophilicity, suggesting poor aqueous solubility.
Aqueous Solubility (logS) ~ -4.0 to -4.5Predicts low intrinsic solubility in water (in the low µM range).
pKa (basic) ~8.5 - 9.5The pyrrolidine nitrogen is predicted to be basic, meaning the compound's charge and solubility will be highly dependent on pH.

Note: These values are predictions from various computational models and should be used as a guide. Experimental determination is recommended for precise characterization.

The high predicted logP and low predicted aqueous solubility indicate that 1-(3-Bromo-4-methylphenyl)pyrrolidine is a lipophilic compound with inherently poor water solubility. The presence of a basic pyrrolidine ring is a key feature that can be leveraged to enhance solubility through pH modification.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and issues encountered when working with 1-(3-Bromo-4-methylphenyl)pyrrolidine in a question-and-answer format.

Q1: My 1-(3-Bromo-4-methylphenyl)pyrrolidine, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer. What is happening?

A1: This phenomenon, often called "crashing out," is a common issue for lipophilic compounds. It occurs due to a rapid solvent shift. While the compound is soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO), its solubility dramatically decreases when introduced into an aqueous environment, causing it to precipitate.[1]

Troubleshooting Workflow for Compound Precipitation:

A Precipitation Observed B Step 1: Optimize DMSO Concentration A->B Start Here C Step 2: Assess Kinetic Solubility B->C Precipitation Persists F Solution Found B->F Issue Resolved D Step 3: pH Modification C->D Still Precipitating C->F Issue Resolved E Step 4: Consider Excipients D->E Issue Unresolved D->F Issue Resolved E->F Issue Resolved G Consult Further E->G Precipitation Persists

Caption: A stepwise approach to troubleshooting compound precipitation.

Q2: What is the maximum concentration of DMSO I can use in my assay?

A2: The tolerance for DMSO varies significantly between different biological systems.

  • For cell-based assays: It is highly recommended to keep the final DMSO concentration at or below 0.5%, with 0.1% being a widely accepted safe limit for most cell lines to avoid cytotoxicity and other off-target effects.[2][3][4] Some robust cell lines may tolerate up to 1%, but this should be determined empirically.[2]

  • For enzyme assays: These are often more tolerant to organic solvents. Concentrations up to 2-5% DMSO may be acceptable, but it is crucial to perform a vehicle control to ensure the solvent does not affect enzyme activity.[5]

Key Recommendation: Always include a vehicle control in your experiments with the same final concentration of DMSO as your test conditions to account for any solvent effects.

Q3: How can I determine the maximum soluble concentration of my compound in the assay buffer?

A3: Performing a kinetic solubility assessment is a practical way to determine the apparent solubility of your compound under your specific assay conditions.

Protocol: Kinetic Solubility Determination in 96-Well Plate Format

  • Prepare a high-concentration stock solution of 1-(3-Bromo-4-methylphenyl)pyrrolidine in 100% DMSO (e.g., 10 mM). Ensure the compound is fully dissolved.

  • Create a serial dilution of the compound in DMSO in a 96-well plate.

  • Transfer a small, fixed volume (e.g., 1-2 µL) of each DMSO dilution to the wells of a new 96-well plate containing your aqueous assay buffer. This will create a range of final compound concentrations.

  • Mix immediately and thoroughly.

  • Incubate the plate under your assay conditions (e.g., room temperature or 37°C) for a relevant period (e.g., 1-2 hours).

  • Visually inspect for precipitation. You can also use a plate reader to measure light scattering at a wavelength such as 620 nm to quantify turbidity.[6] The highest concentration that remains clear is your maximum working soluble concentration.

Q4: The predicted pKa of the pyrrolidine nitrogen is basic. How can I use this to my advantage?

A4: The basic nature of the pyrrolidine ring means that at a pH below its pKa, the nitrogen atom will be protonated, resulting in a positively charged species. This charged form is generally more water-soluble than the neutral form.

Strategy: pH Adjustment

  • Lowering the pH: By acidifying your assay buffer, you can increase the proportion of the protonated, more soluble form of the compound. A good starting point is to adjust the buffer to a pH that is 1-2 units below the predicted pKa (e.g., pH 6.5-7.5).[7][8]

  • Important Considerations:

    • Assay Compatibility: Ensure that the altered pH does not negatively impact your biological target (e.g., enzyme activity, cell viability).

    • Buffer Capacity: Use a buffer with sufficient capacity to maintain the desired pH after the addition of the compound stock solution.

pH-Solubility Relationship for a Basic Compound:

cluster_0 Low pH (pH < pKa) cluster_1 High pH (pH > pKa) A Protonated Form (BH+) Higher Solubility B Neutral Form (B) Lower Solubility A->B Increase pH

Caption: Ionization state and its effect on solubility for a basic compound.

Q5: I've optimized the DMSO concentration and tried adjusting the pH, but I still have solubility issues. What are my other options?

A5: If the above methods are insufficient, you can explore the use of solubilizing excipients. These should be used with caution and always validated for non-interference in your specific assay.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate lipophilic molecules, forming inclusion complexes that have enhanced aqueous solubility.[9] Beta-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.[9]

  • Co-solvents: In addition to DMSO, other water-miscible organic solvents can be used in small quantities. Examples include ethanol, propylene glycol, and polyethylene glycols (PEGs).[8] The final concentration of any co-solvent should be kept low and its effect on the assay system must be validated.

  • Surfactants: Non-ionic surfactants like Tween® 20 or Triton™ X-100 can form micelles that solubilize hydrophobic compounds. However, they are more likely to interfere with biological assays, particularly those involving proteins or cell membranes.

Workflow for Using Excipients:

  • Determine the maximum tolerable concentration of the excipient in your assay by running a vehicle control curve.

  • Prepare a stock solution of your compound in a suitable solvent (e.g., DMSO).

  • Prepare a stock solution of the excipient in your assay buffer.

  • Add the excipient solution to the assay buffer before adding the compound stock solution.

  • Vortex or sonicate briefly to aid in solubilization.

Summary of Key Recommendations

  • Start with a low final DMSO concentration (≤0.5% for cell-based assays, determine empirically for enzyme assays).

  • Prepare high-concentration stock solutions in 100% DMSO and perform serial dilutions in DMSO before adding to the aqueous buffer.

  • Determine the kinetic solubility of 1-(3-Bromo-4-methylphenyl)pyrrolidine in your specific assay buffer to identify the maximum workable concentration.

  • Leverage the basicity of the pyrrolidine ring by considering a slightly acidic buffer (pH 6.5-7.5), provided it is compatible with your assay.

  • If necessary, cautiously explore the use of excipients like cyclodextrins, ensuring they do not interfere with your assay through rigorous vehicle controls.

By systematically applying these strategies, you can enhance the solubility of 1-(3-Bromo-4-methylphenyl)pyrrolidine and obtain more reliable and reproducible data in your biological assays.

References

  • ResearchGate. (2025). What is the reason behind the precipitation of drugs or compounds during MTT assay in 96-well plates after the treatment?. [Link]

  • ResearchGate. (2016). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?. [Link]

  • Scientist Solutions. (2025). DMSO in cell based assays. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451. [Link]

  • Georgiou, C. D., Zisimopoulou, M. A., & Zissi, M. G. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Molecules, 17(12), 14592–14608. [Link]

  • LifeTein. (2023). DMSO usage in cell culture. [Link]

  • Illumina. (2025). Precipitation and Resuspension Troubleshooting Guide in Infinium Assay. [Link]

  • Mura, P. (2020). β-Cyclodextrin Inclusion Complex to Improve Physicochemical Properties of Pipemidic Acid: Characterization and Bioactivity Evaluation. Molecules, 25(21), 5033. [Link]

  • Reddit. (2023). Maximum DMSO concentration in media for cell culture?. [Link]

  • ResearchGate. (2015). How can I increase the solubility to perform an enzyme assay?. [Link]

  • ResearchGate. (2016). What the concentration of DMSO you use in cell culture assays?. [Link]

  • Surya Prakasarao, K., et al. (2018). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Innoriginal International Journal of Sciences, 5(5), 25-34. [Link]

  • Li, Y., et al. (2021). Solubility and biological activity enhancement of docetaxel via formation of inclusion complexes with three alkylenediamine-modified β-cyclodextrins. RSC Advances, 11(12), 6939-6948. [Link]

  • Zhang, Y., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 12(7), 2937–2963. [Link]

  • Loftsson, T., & Brewster, M. E. (2021). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 13(5), 689. [Link]

  • Silberberg, M. (2014). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro College. [Link]

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Guide for 1-(3-Bromo-4-methylphenyl)pyrrolidine Reactions

For: Researchers, scientists, and drug development professionals. This guide provides a comprehensive troubleshooting framework for the synthesis of 1-(3-Bromo-4-methylphenyl)pyrrolidine, a critical intermediate in pharm...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive troubleshooting framework for the synthesis of 1-(3-Bromo-4-methylphenyl)pyrrolidine, a critical intermediate in pharmaceutical development. The focus is on the widely employed Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[1] This document addresses common experimental failures and offers scientifically grounded solutions to overcome them.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Buchwald-Hartwig amination is resulting in low or no product yield. What are the primary factors to investigate?

A1: Low conversion is a frequent challenge in Buchwald-Hartwig aminations and can typically be attributed to issues with the catalyst system, reagents, or reaction conditions.

  • Catalyst and Ligand Integrity: The palladium catalyst and its associated ligand are central to the reaction's success.

    • Catalyst Inactivation: The active Pd(0) species is prone to oxidation. It is crucial to maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction setup and execution. Degassing the solvent prior to use is a highly recommended practice.

    • Ligand Selection and Stability: The choice of phosphine ligand is critical.[2] Bulky, electron-rich biaryl phosphine ligands are known to promote the formation of the active monoligated Pd(0) species, which is essential for efficient oxidative addition, even with less reactive aryl chlorides.[2] These ligands can be sensitive to air and moisture and should be handled accordingly.

  • Base Selection and Solubility: The base plays a crucial role in the catalytic cycle.

    • Base Strength: A sufficiently strong base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is required to deprotonate the amine.[3]

    • Solubility: Poor solubility of the base in the reaction solvent can impede the reaction rate. While strong inorganic bases are common, a combination with soluble organic bases can sometimes be beneficial, especially for base-sensitive substrates.[4]

  • Solvent and Temperature:

    • Solvent Purity: The presence of water can lead to catalyst deactivation and unwanted side reactions. Anhydrous solvents are essential. Toluene and dioxane are commonly used, though greener solvent alternatives are being explored.[5]

    • Temperature: These reactions often require elevated temperatures to proceed at a reasonable rate. However, excessively high temperatures can lead to side reactions.

Troubleshooting Flowchart for Low Conversion

Caption: A logical workflow for troubleshooting low-yield reactions.

Q2: I'm observing a significant amount of a hydrodehalogenation side product (4-methylaniline). How can this be minimized?

A2: The formation of a hydrodehalogenated arene is a known competing side reaction in Buchwald-Hartwig aminations.[1] This occurs via a β-hydride elimination pathway.

  • Ligand Choice: The steric and electronic properties of the phosphine ligand can significantly influence the competition between the desired reductive elimination and the undesired β-hydride elimination.[2] Bulky ligands can sterically hinder the β-hydride elimination pathway.

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature may decrease the rate of the hydrodehalogenation side reaction more than the desired amination.

    • Reaction Time: Prolonged reaction times can lead to increased side product formation. Monitoring the reaction by techniques like TLC or GC-MS is crucial to determine the optimal endpoint.

Strategies to Mitigate Hydrodehalogenation

Mitigation StrategyScientific Rationale
Ligand Screening Different ligands have varying abilities to promote reductive elimination over β-hydride elimination. Experimenting with a panel of bulky, electron-rich ligands is often effective.[2][6]
Temperature Optimization Running the reaction at the lowest effective temperature can favor the desired reaction pathway.
Careful Reaction Monitoring Quenching the reaction upon consumption of the limiting reagent can prevent the accumulation of side products.
Q3: Purification of the crude product is proving difficult. What are the recommended purification strategies?

A3: The purification of N-aryl pyrrolidines can be challenging due to the presence of starting materials, the catalyst, and various byproducts. A systematic approach is often required.

  • Aqueous Workup: A standard aqueous workup is the first step to remove water-soluble impurities and the inorganic base.

  • Filtration: Passing the crude material through a plug of silica gel can remove a significant amount of polar impurities and residual palladium catalyst.

  • Column Chromatography: For obtaining a highly pure product, column chromatography is often necessary. The increased lipophilicity due to the N-aryl group will affect its elution profile in normal-phase chromatography.[7]

  • Acid-Base Extraction: The basicity of the pyrrolidine nitrogen allows for purification via acid-base extraction. The product can be extracted into an acidic aqueous phase, washed with an organic solvent to remove non-basic impurities, and then liberated by basifying the aqueous layer, followed by extraction into an organic solvent.[7]

Purification Workflow Diagram

G A Crude Reaction Mixture B Aqueous Workup A->B C Silica Gel Filtration B->C D Column Chromatography / Acid-Base Extraction C->D E Pure 1-(3-Bromo-4-methylphenyl)pyrrolidine D->E

Caption: A standard workflow for the purification of the target compound.

Part 2: Experimental Protocol

General Procedure for the Buchwald-Hartwig Amination:

This is a general guideline and may require optimization.

Reagents & Equipment:

  • 3-Bromo-4-methylaniline

  • Pyrrolidine

  • Palladium source (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos, RuPhos)

  • Strong base (e.g., NaOtBu)

  • Anhydrous solvent (e.g., Toluene)

  • Schlenk flask and inert gas line (Argon or Nitrogen)

Step-by-Step Methodology:

  • In an oven-dried Schlenk flask under an inert atmosphere, combine the palladium source (e.g., 1-2 mol%) and the phosphine ligand (e.g., 2-4 mol%).

  • Add 3-bromo-4-methylaniline (1.0 eq) and the base (e.g., 1.4 eq).

  • Add the anhydrous solvent via syringe.

  • Add pyrrolidine (1.2 eq) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction's progress using an appropriate analytical technique (TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction to room temperature and proceed with the purification workflow outlined in Q3.

References
  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC - NIH. Available at: [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. Available at: [Link]

  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - NIH. Available at: [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress. Available at: [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - Organic Chemistry Portal. Available at: [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development | Journal of the American Chemical Society. Available at: [Link]

  • Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange. Available at: [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand - eScholarship.org. Available at: [Link]

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings?- Chemical Insights. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • Pyrrolidine synthesis - Organic Chemistry Portal. Available at: [Link]

  • Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation - PMC - NIH. Available at: [Link]

  • Buchwald-Hartwig Amination Reaction: Videos & Practice Problems - Pearson. Available at: [Link]

Sources

Optimization

Technical Support Center: Strategies for Scaling Up the Production of 1-(3-Bromo-4-methylphenyl)pyrrolidine

Welcome to the technical support center for the synthesis and scale-up of 1-(3-bromo-4-methylphenyl)pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth,...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 1-(3-bromo-4-methylphenyl)pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in the production of this key intermediate. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and scalable process.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for 1-(3-bromo-4-methylphenyl)pyrrolidine?

A1: The most prevalent and industrially scalable method is the Buchwald-Hartwig amination.[1][2] This palladium-catalyzed cross-coupling reaction directly forms the C-N bond between an aryl halide (3-bromo-4-methyltoluene) and an amine (pyrrolidine). This single-step approach is often preferred over multi-step classical methods due to its high efficiency and functional group tolerance.

Q2: What are the critical starting materials and how can their quality impact the reaction?

A2: The primary starting materials are 3-bromo-4-methylaniline and pyrrolidine. The purity of the aryl bromide is crucial; impurities can lead to side reactions or catalyst deactivation. Pyrrolidine should be anhydrous, as water can interfere with the catalytic cycle.

Q3: What safety precautions are essential when handling the reagents for this synthesis?

A3: Both 3-bromo-4-methylaniline and 3-bromo-4-methyltoluene are irritants and potentially toxic.[3][4][5][6] Always handle these chemicals in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3][4][5][6] Ensure that an emergency eyewash station and safety shower are readily accessible.[4]

Q4: Can this reaction be performed under aqueous conditions to improve its green profile?

A4: Yes, recent advancements in ligand and catalyst design have enabled Buchwald-Hartwig aminations to be performed in water or with aqueous ammonia, which can be a more environmentally friendly approach.[7][8][9] However, this requires careful selection of specialized ligands and may necessitate re-optimization of the reaction conditions.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and scale-up of 1-(3-bromo-4-methylphenyl)pyrrolidine.

Problem 1: Low or No Product Yield

Symptoms:

  • TLC/GC-MS analysis shows a large amount of unreacted starting material.

  • Minimal to no desired product is observed.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Inactive Catalyst The palladium catalyst, particularly Pd(0) species, can be sensitive to air and moisture, leading to oxidation and loss of activity.Ensure all reagents and solvents are thoroughly degassed and dried before use.[10] Consider using a pre-catalyst which is more stable.[10]
Inappropriate Ligand Choice The ligand plays a critical role in the catalytic cycle. An improper ligand can lead to slow reaction rates or catalyst decomposition.For aryl bromides, bulky electron-rich phosphine ligands like DavePhos or XPhos are often effective. It may be necessary to screen a variety of ligands to find the optimal one for your specific substrate.[10][11]
Incorrect Base The base is crucial for deprotonating the amine and regenerating the catalyst. A base that is too weak or too strong can hinder the reaction.Sodium tert-butoxide (NaOtBu) is a commonly used strong, non-nucleophilic base for this type of coupling.[11] If issues persist, consider screening other bases like LHMDS or K3PO4.
Low Reaction Temperature The oxidative addition of the aryl bromide to the palladium center can be slow at lower temperatures.Gradually increase the reaction temperature, monitoring for product formation and potential side reactions. Typical temperatures for this reaction are in the range of 80-120 °C.
Problem 2: Formation of Significant Side Products

Symptoms:

  • Multiple spots on TLC or peaks in GC-MS that are not starting materials or the desired product.

  • Difficulty in purifying the final product.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Hydrodehalogenation The aryl bromide is reduced, replacing the bromine with a hydrogen atom. This is often caused by side reactions involving the catalyst and base.Lowering the reaction temperature or using a less reactive base may mitigate this. Ensure the reaction is performed under an inert atmosphere.
Homocoupling Two molecules of the aryl bromide react to form a biaryl impurity. This can be more prevalent at higher catalyst loadings or temperatures.Optimize the catalyst loading to the minimum effective amount. A slight excess of the amine can also help to favor the desired cross-coupling reaction.
Reaction with Solvent Certain solvents can participate in side reactions. For example, THF can undergo ring-opening under certain conditions.Toluene and dioxane are common solvents for this reaction.[8] If side reactions with the solvent are suspected, consider switching to a more inert solvent.
Problem 3: Challenges in Scaling Up the Reaction

Symptoms:

  • Yields decrease significantly when moving from a lab-scale to a pilot-plant or manufacturing scale.

  • Difficulty in controlling reaction temperature and mixing.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Inefficient Heat Transfer As the reaction volume increases, the surface area-to-volume ratio decreases, making it harder to control the temperature of an exothermic reaction.Use a jacketed reactor with a reliable temperature control system. For highly exothermic reactions, consider adding reagents portion-wise or using a continuous flow setup.[9]
Poor Mixing Inadequate agitation can lead to localized "hot spots" and concentration gradients, resulting in side reactions and lower yields.Use an overhead stirrer with a properly designed impeller to ensure efficient mixing. The mixing speed should be optimized for the specific reactor geometry and reaction volume.
Catalyst and Reagent Addition The method of adding the catalyst and reagents can impact the reaction outcome on a larger scale.For solid reagents, consider adding them as a solution or slurry to ensure better dispersion. The catalyst can be added last, after the other reagents are well-mixed and at the desired temperature.
Experimental Workflow & Visualization
General Procedure for Buchwald-Hartwig Amination

A detailed, step-by-step methodology for a typical lab-scale reaction is provided below.

  • Reactor Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stir bar, a reflux condenser, a thermometer, and a nitrogen inlet.

  • Reagent Charging: Under a positive pressure of nitrogen, add the palladium pre-catalyst and the phosphine ligand.

  • Solvent and Base Addition: Add anhydrous toluene, followed by the careful addition of sodium tert-butoxide.

  • Starting Material Addition: Add 3-bromo-4-methylaniline and pyrrolidine to the reaction mixture.

  • Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or GC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.

Process Flow Diagram

The following diagram illustrates the key stages of the synthesis and purification process.

Buchwald_Hartwig_Workflow Synthesis Workflow of 1-(3-Bromo-4-methylphenyl)pyrrolidine cluster_synthesis Reaction Setup & Execution cluster_workup Workup & Isolation cluster_purification Purification A Inert Atmosphere Setup (N2 Purge) B Charge Reagents (Pd Catalyst, Ligand, Base) A->B C Add Solvents & Starting Materials (Toluene, Aryl Bromide, Pyrrolidine) B->C D Heating & Reaction Monitoring (TLC/GC-MS) C->D E Reaction Quenching (Water) D->E Reaction Complete F Liquid-Liquid Extraction (Organic Solvent) E->F G Drying & Concentration (Na2SO4, Rotary Evaporation) F->G H Crude Product G->H I Column Chromatography or Distillation H->I J Pure Product 1-(3-Bromo-4-methylphenyl)pyrrolidine I->J

Caption: A flowchart of the synthesis and purification process.

References

  • Benchchem. (n.d.). Technical Support Center: Improving Palladium-Catalyzed Amination Yields in Complex Syntheses.
  • ResearchGate. (n.d.). Optimization of reaction conditions for palladium-catalyzed amination....
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • National Institutes of Health. (n.d.). Merging of Light/Dark Palladium Catalytic Cycles Enables Multicomponent Tandem Alkyl Heck/Tsuji–Trost Homologative Amination Reaction toward Allylic Amines.
  • Fisher Scientific. (2025). SAFETY DATA SHEET.
  • Fisher Scientific. (2025). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET.
  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?.
  • Apollo Scientific. (2023). 3-Bromo-4-iodotoluene.
  • National Institutes of Health. (2025). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development.
  • Wordpress. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination.
  • ACS Publications. (2024). Palladium-Catalyzed Aminations in Flow ... on Water.
  • Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting.
  • PubChem. (n.d.). 1-(3-Bromo-4-methylbenzoyl)pyrrolidine.
  • PrepChem.com. (n.d.). Synthesis of 1-Bromo-4-(2-methylphenyl)-4-(N-methylpyrrol-2-yl)but-3-ene.
  • Wordpress. (n.d.). Buchwald-Hartwig Amination.
  • PubMed Central. (n.d.). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors.
  • Sci-Hub. (n.d.). Synthesis of Pyrrolidines by a Three-Component Reaction.
  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis.
  • ResearchGate. (n.d.). (PDF) Recent Advances in the Synthesis of Pyrrolidines.
  • Chemistry Steps. (n.d.). Limitations of Electrophilic Aromatic Substitution Reactions.
  • Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions.
  • JOCPR. (n.d.). Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities.
  • Google Patents. (n.d.). US8350045B2 - Process for preparation of E-isomer of 1-(4-methylphenyl)-1-(2-pyridyl)-3-pyrrolidino prop-1-ene and acid addition salts thereof.
  • PubChem. (n.d.). 1-(3-Bromo-4-(trifluoromethyl)phenyl)pyrrolidine.
  • Organic Syntheses Procedure. (n.d.). 3-bromo-4-aminotoluene.
  • MDPI. (n.d.). Nitrile-Converting Enzymes: Industrial Perspective, Challenges and Emerging Strategies.
  • Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism.
  • Google Patents. (n.d.). Purification of crude pyrroles.
  • RSC Publishing. (2021). An analysis of electrophilic aromatic substitution: a “complex approach”.
  • Chemistry LibreTexts. (2021). 22.4: Electrophilic Aromatic Substitution.
  • SpringerLink. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • PubChem. (n.d.). 1-(3-Bromo-4-methoxyphenyl)pyrrolidine.
  • RSC Publishing. (n.d.). Synthesis of 1,3,4-trisubstituted pyrrolidines as meropenem adjuvants targeting New Delhi metallo-β-lactamase.
  • MDPI. (n.d.). Unexpected Course of Reaction Between (1E,3E)-1,4-Dinitro-1,3-butadiene and N-Methyl Azomethine Ylide—A Comprehensive Experimental and Quantum-Chemical Study.
  • Sigma-Aldrich. (n.d.). 3-Bromo-4-methylaniline 98 7745-91-7.
  • Organic Syntheses Procedure. (n.d.). 3-bromo-4-hydroxytoluene.

Sources

Troubleshooting

Catalyst selection and optimization for 1-(3-Bromo-4-methylphenyl)pyrrolidine synthesis

Welcome to the technical support center for the synthesis of 1-(3-bromo-4-methylphenyl)pyrrolidine. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of N-aryl...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(3-bromo-4-methylphenyl)pyrrolidine. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of N-aryl pyrrolidines via palladium-catalyzed cross-coupling. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols based on established principles of the Buchwald-Hartwig amination reaction.

Introduction to the Synthesis

The target molecule, 1-(3-bromo-4-methylphenyl)pyrrolidine, is synthesized via a Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for forming C–N bonds.[1][2] The reaction involves the coupling of an aryl halide (3-bromo-4-methyltoluene) with an amine (pyrrolidine) in the presence of a palladium catalyst, a phosphine ligand, and a base.

The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido intermediate, and finally, reductive elimination to yield the desired N-aryl product and regenerate the Pd(0) catalyst.[3] Success in this synthesis hinges on the careful selection of each component of the catalyst system to maximize yield and minimize side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the best initial catalyst system for coupling 3-bromo-4-methyltoluene with pyrrolidine?

For the coupling of a secondary cyclic amine like pyrrolidine with an aryl bromide, particularly one with a degree of steric hindrance from the ortho-methyl group, a robust catalyst system is required. We recommend starting with a second-generation biarylphosphine ligand, which is known to promote the key reductive elimination step and prevent catalyst decomposition.[1][4]

A reliable starting point is a combination of a palladium precatalyst and a bulky, electron-rich phosphine ligand.

  • Palladium Source: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or a commercially available precatalyst like XPhos Pd G3. Precatalysts are often preferred as they are air-stable and efficiently generate the active Pd(0) species in situ.

  • Ligand: XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) is an excellent first choice. Its steric bulk and electron-donating properties facilitate the oxidative addition and reductive elimination steps, which is beneficial for sterically demanding substrates.[4] Alternatively, RuPhos can be effective for secondary amines.[5]

  • Base: Sodium tert-butoxide (NaOt-Bu) is the most common strong base used and is generally effective for this type of coupling. It facilitates the deprotonation of the amine bound to the palladium center.[6]

  • Solvent: Toluene or dioxane are standard choices. They are non-coordinating and have boiling points suitable for the typical reaction temperatures (80-110 °C).[7]

Q2: The reaction is stalled and I'm observing low conversion. What are the likely causes?

Low or incomplete conversion is a common issue that can typically be traced back to one of several factors:

  • Inactive Catalyst: The Pd(0) active catalyst may not be forming efficiently or could be deactivating. Ensure your reagents and solvent are anhydrous and the reaction is maintained under an inert atmosphere (argon or nitrogen). Oxygen can oxidize the phosphine ligand and the Pd(0) catalyst. Using a precatalyst can often mitigate issues with generating the active catalyst.[3]

  • Insufficient Base Strength or Solubility: If the base is not strong enough to deprotonate the palladium-amine complex, the catalytic cycle will halt. While NaOt-Bu is generally effective, its solubility can be an issue. Ensure vigorous stirring. If base-sensitive functional groups are a concern and a weaker base like K₃PO₄ or Cs₂CO₃ is used, a higher reaction temperature may be necessary to achieve a reasonable reaction rate.[8]

  • Poor Ligand Choice: The chosen ligand may not be suitable for this specific transformation. The ortho-methyl group on the aryl bromide introduces steric hindrance that requires a bulky ligand to promote the reaction. If XPhos is not providing good results, screening other bulky biarylphosphine ligands like SPhos or trying a bidentate ligand like (±)-BINAP could be beneficial.[7][9]

Q3: I am seeing significant side products. What are they and how can I minimize them?

The most common side products in Buchwald-Hartwig aminations are hydrodehalogenation of the aryl bromide and homocoupling of the starting materials.

  • Hydrodehalogenation: This is the reduction of the aryl bromide (3-bromo-4-methyltoluene) to the corresponding arene (4-methyltoluene). This side reaction can occur via β-hydride elimination from an intermediate palladium-amido complex, though this is less common with cyclic amines like pyrrolidine which lack β-hydrogens on the nitrogen substituents.[9] It can also arise from other decomposition pathways. Optimizing the catalyst loading and reaction temperature can often minimize this.

  • Homocoupling: Dimerization of the aryl halide can sometimes be observed. This is often promoted by certain catalyst systems and conditions. Adjusting the ligand-to-palladium ratio or changing the ligand entirely can help suppress this side reaction.

If you are observing unexpected side products, it is crucial to analyze the crude reaction mixture by LC-MS or GC-MS to identify their structures, which can provide clues about the competing reaction pathways.

Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis of 1-(3-bromo-4-methylphenyl)pyrrolidine.

Problem Potential Cause(s) Recommended Solution(s)
No Reaction or Very Low Yield (<10%) 1. Catalyst Inactivity: Oxygen contamination, poor quality palladium source or ligand. 2. Incorrect Base: Base is too weak or has poor solubility. 3. Low Temperature: Reaction temperature is insufficient for catalyst turnover.1. Verify Inert Atmosphere: Ensure the reaction is set up under dry argon or nitrogen. Use freshly opened, anhydrous solvents. Consider using a precatalyst for more reliable activation. 2. Switch Base: If using a weak base like K₃PO₄, switch to a stronger base such as NaOt-Bu or LHMDS. Ensure vigorous stirring to help with base solubility. 3. Increase Temperature: Gradually increase the reaction temperature in 10 °C increments, up to the boiling point of the solvent (typically not exceeding 110-120 °C).
Incomplete Conversion (Stalled at 30-70%) 1. Catalyst Decomposition: The catalyst may be degrading over the course of the reaction. 2. Insufficient Ligand: The ligand-to-palladium ratio may be too low, leading to unprotected Pd species that can aggregate and precipitate. 3. Product Inhibition: In some cases, the product can coordinate to the catalyst and slow down the reaction.1. Change Ligand: Switch to a more robust ligand. Bulky biarylphosphine ligands are designed to protect the palladium center and promote catalyst stability.[1] 2. Adjust Stoichiometry: Increase the ligand-to-palladium ratio slightly (e.g., from L:Pd of 1.1:1 to 1.5:1). 3. Dilute the Reaction: Running the reaction at a lower concentration might mitigate product inhibition.
Formation of Hydrodehalogenated Side Product 1. β-Hydride Elimination: Although less likely with pyrrolidine, it can occur from other palladium hydride intermediates. 2. High Temperature: Excessive heat can promote catalyst decomposition pathways that lead to hydrodehalogenation.1. Optimize Ligand: Use a bulky ligand that favors reductive elimination over other pathways. 2. Lower Temperature: Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) for a longer period.
Difficulty in Product Purification 1. Residual Palladium: The final product may be contaminated with palladium. 2. Persistent Impurities: Side products or unreacted starting materials are co-eluting with the product.1. Palladium Scavenging: After the reaction, stir the crude product with a palladium scavenger (e.g., silica-bound thiol) before workup and chromatography. 2. Optimize Chromatography: Screen different solvent systems for column chromatography to improve separation. A pH adjustment during aqueous workup might also help remove certain impurities.

Experimental Protocols & Methodologies

Protocol 1: Initial Catalyst System Screening

This protocol is designed for small-scale screening to identify the optimal catalyst system.

Materials:

  • 3-bromo-4-methyltoluene

  • Pyrrolidine

  • Palladium source (e.g., Pd₂(dba)₃)

  • Ligand (e.g., XPhos)

  • Base (e.g., NaOt-Bu)

  • Anhydrous toluene

  • Array of reaction vials (e.g., 2 mL vials with stir bars)

  • Heating block

Procedure:

  • In a glovebox, add the palladium source (e.g., 1-2 mol% Pd) and the ligand (e.g., 2-4 mol% L) to each reaction vial.

  • Add the base (1.4 equivalents) to each vial.

  • Add 3-bromo-4-methyltoluene (1.0 equivalent, e.g., 0.1 mmol).

  • Prepare a stock solution of pyrrolidine (1.2 equivalents) in anhydrous toluene.

  • Add the solvent and pyrrolidine solution to each vial to reach a final concentration of ~0.2 M.

  • Seal the vials and place them in a preheated heating block (e.g., 100 °C).

  • Monitor the reactions at set time points (e.g., 2h, 6h, 24h) by taking a small aliquot and analyzing by LC-MS or GC.

Protocol 2: Optimized Synthesis of 1-(3-Bromo-4-methylphenyl)pyrrolidine

This is a representative procedure based on a likely optimal system.

Materials:

  • 3-bromo-4-methyltoluene (1.0 equiv)

  • Pyrrolidine (1.2 equiv)

  • XPhos Pd G3 precatalyst (2 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Anhydrous Toluene (to make 0.2 M solution)

  • Schlenk flask and magnetic stirrer

  • Inert atmosphere line (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add the XPhos Pd G3 precatalyst and sodium tert-butoxide under an inert atmosphere.

  • Add 3-bromo-4-methyltoluene to the flask.

  • Seal the flask with a septum.

  • Add anhydrous toluene via syringe, followed by pyrrolidine.

  • Purge the flask with argon for 5-10 minutes while stirring.

  • Place the flask in a preheated oil bath at 100 °C.

  • Stir the reaction for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with diethyl ether, and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Catalyst Selection Workflow

This diagram outlines the decision-making process for selecting and optimizing the catalyst system for the synthesis.

CatalystSelection cluster_start Initial Screening cluster_eval Evaluation cluster_optimize Optimization Pathways Start Substrates: 3-Bromo-4-methyltoluene + Pyrrolidine Initial_Catalyst Initial System: Pd Precatalyst (XPhos G3) Ligand: XPhos Base: NaOtBu Solvent: Toluene Temp: 100°C Start->Initial_Catalyst Evaluate Evaluate Yield & Purity Initial_Catalyst->Evaluate Good_Yield >80% Yield Proceed to Scale-up Evaluate->Good_Yield Success Low_Yield Low Yield / Stalled Evaluate->Low_Yield Failure Side_Products Side Products Evaluate->Side_Products Failure Screen_Ligands Screen Ligands: RuPhos, SPhos, BINAP Low_Yield->Screen_Ligands Screen_Bases Screen Bases: LHMDS, K3PO4 Low_Yield->Screen_Bases Side_Products->Screen_Ligands Adjust_Temp Adjust Temperature: 80°C or 110°C Side_Products->Adjust_Temp Screen_Ligands->Evaluate Screen_Bases->Evaluate Adjust_Temp->Evaluate

Caption: Catalyst selection and optimization workflow.

Troubleshooting Decision Tree

This diagram provides a logical flow for troubleshooting common issues encountered during the synthesis.

Troubleshooting Start Problem Encountered Check_Yield Low / No Yield? Start->Check_Yield Check_Purity Impure Product? Start->Check_Purity Inert_Check Verify Inert Atmosphere & Anhydrous Conditions Check_Yield->Inert_Check Yes Identify_Impurity Identify Side Product (LCMS/GCMS) Check_Purity->Identify_Impurity Yes Base_Check Is Base Strong Enough? (e.g., NaOtBu) Inert_Check->Base_Check Temp_Check Increase Temperature? Base_Check->Temp_Check Ligand_Screen Screen Alternative Ligands (e.g., RuPhos, SPhos) Temp_Check->Ligand_Screen Is_Hydrodehalogenation Hydrodehalogenation? Identify_Impurity->Is_Hydrodehalogenation Optimize_Conditions Lower Temperature Change Ligand Is_Hydrodehalogenation->Optimize_Conditions Yes Purification_Issue Optimize Chromatography Use Scavenger Is_Hydrodehalogenation->Purification_Issue No

Caption: Troubleshooting decision tree for synthesis issues.

References

  • Wolfe, J. P., Wagaw, S., & Buchwald, S. L. (1997). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society, 119(39), 9480–9481. [Link]

  • Haddadin, M. J., & Koni, M. G. (2005). Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides. Advanced Synthesis & Catalysis, 347(11-13), 1614-1620. [Link]

  • Lancaster University. (n.d.). Reactions affording novel pyrrolidines catalysed by palladium. Lancaster University Research Directory. [Link]

  • Campeau, L. C., et al. (2006). Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine. Journal of the American Chemical Society, 128(2), 581-590. [Link]

  • Haddadin, M. J., & Koni, M. G. (2005). Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides. PubMed. [Link]

  • Campeau, L. C., et al. (2011). Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc Pyrrolidine: In Situ React IR Spectroscopic Monitoring, Scope, and Synthetic Applications. R Discovery. [Link]

  • Li, J., et al. (2020). C−N coupling of aryl bromides with pyrrolidine using flow chemistry. ResearchGate. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Organic Chemistry Portal. [Link]

  • Sreedhar, B., et al. (2007). Palladium-catalyzed amination of 3-bromo-4-fluoro-acetophenone. Request PDF. [Link]

  • Fairlamb, I. J. S. (2015). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. ResearchGate. [Link]

  • Shen, Q., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(17), 4574–4577. [Link]

  • Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. eScholarship. [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. PMC. [Link]

  • Shrestha, R., et al. (2022). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. PMC. [Link]

  • University of York. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. University of York Data Catalogue. [Link]

  • Various Authors. (2022). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]

  • Nolan, S. P., & Organ, M. G. (2011). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Angewandte Chemie International Edition, 50(13), 2916-2919. [Link]

  • Various Authors. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

  • Reddy, V. P., et al. (2022). Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols. PMC. [Link]

  • Kwong, F. Y., et al. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. [Link]

  • Kwong, F. Y., et al. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses Procedure. [Link]

  • Inventor. (2013). 4-phenyl-pyrrolidone synthesis process.
  • Khan, A. H., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. [Link]

  • Various Authors. (2018). Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. Conditions. ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Purification of 1-(3-Bromo-4-methylphenyl)pyrrolidine

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and answers to frequently asked questions (FAQs) concerning the purification of the synthetic int...

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and answers to frequently asked questions (FAQs) concerning the purification of the synthetic intermediate, 1-(3-Bromo-4-methylphenyl)pyrrolidine. The information herein synthesizes established chemical principles with practical, field-proven insights to help you overcome common challenges and achieve high purity for your target compound.

Frequently Asked Questions (FAQs)

Impurity Profile & Initial Work-Up

Q1: What are the most common impurities I should expect in my crude 1-(3-Bromo-4-methylphenyl)pyrrolidine?

A1: The impurity profile of your crude product is intrinsically linked to its synthetic route. However, several classes of impurities are common. These can include unreacted starting materials, byproducts from the reaction, and residual reagents.[1][2]

  • Unreacted Starting Materials: Depending on the synthesis, this could be 3-bromo-4-aminotoluene or an equivalent precursor. If the reaction has not reached completion, these will be present.[1]

  • Reaction Byproducts: Side reactions can lead to the formation of isomers or poly-brominated species, which may have similar physical properties to your desired product, making separation challenging.[1]

  • Residual Reagents & Solvents: Acidic byproducts like hydrogen bromide (HBr) are common in bromination reactions.[1] Residual solvents from the reaction or initial work-up may also be present.[1]

  • Colored Impurities: The presence of residual bromine (Br₂) can impart a distinct yellow or reddish-brown color to the crude material.[1][3]

Q2: My crude product is a dark, oily solid with a strong acidic smell. What is the recommended initial clean-up procedure before attempting fine purification?

A2: A dark color and acidic odor strongly suggest the presence of residual bromine and acidic byproducts like HBr. A preliminary aqueous work-up is essential to remove these before proceeding to chromatography or recrystallization. This initial step simplifies the subsequent purification and prevents degradation of the target compound on silica gel.[1]

A standard work-up involves:

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Quenching: Wash the organic solution with an aqueous solution of a mild reducing agent, such as 10% sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite, to quench any remaining elemental bromine. Continue washing until the organic layer is no longer colored.[1]

  • Neutralization: Perform a wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize acidic byproducts like HBr. Be sure to vent the separatory funnel frequently to release carbon dioxide gas that evolves during this step.[1]

  • Brine Wash & Drying: Wash the organic layer with a saturated NaCl solution (brine) to remove the bulk of the water. Subsequently, dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[1]

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure. The resulting material is now ready for high-purity purification.

Below is a workflow diagram illustrating this essential initial clean-up process.

cluster_start Initial State cluster_process Aqueous Work-Up Protocol cluster_end Result crude Crude Product (in Reaction Solvent) dissolve 1. Dissolve in Organic Solvent (e.g., DCM) crude->dissolve quench 2. Wash with 10% Na₂S₂O₃ (Removes Br₂) dissolve->quench neutralize 3. Wash with sat. NaHCO₃ (Removes HBr) quench->neutralize dry 4. Wash with Brine, Dry over Na₂SO₄ neutralize->dry evaporate 5. Filter & Evaporate Solvent dry->evaporate ready Crude Product Ready for Fine Purification evaporate->ready

Caption: Workflow for the initial work-up of crude product.

Selection of Purification Method

Q3: What is the best method to purify 1-(3-Bromo-4-methylphenyl)pyrrolidine? Should I use recrystallization, column chromatography, or an acid-base extraction?

A3: The optimal purification method depends on the nature of the impurities, the scale of your reaction, and the required final purity. Each technique has distinct advantages and limitations.

Purification MethodKey AdvantagesKey LimitationsBest For...
Recrystallization Highly effective for removing small amounts of impurities from solid compounds, scalable, and can yield very high purity material.[4]Can be difficult to find a suitable solvent system; product loss is inevitable due to solubility in the mother liquor.[3][4]Purifying solid crude material that is already >85-90% pure.
Flash Column Chromatography Excellent for separating mixtures with different polarities, including isomers or byproducts with similar properties. Applicable to both oils and solids.[5][6]Can be time-consuming and solvent-intensive. The slightly acidic nature of silica gel can sometimes degrade sensitive compounds.[1][5]Complex mixtures containing multiple impurities or when purifying oils.
Acid-Base Extraction Excellent for separating the basic target compound from neutral or acidic impurities. It is a fast and effective initial large-scale cleanup.[7][8]May not effectively remove other basic impurities. Emulsion formation can complicate the separation.[8]Removing non-basic impurities from the crude product, often as a preliminary step before recrystallization or chromatography.

A common and highly effective strategy is to perform an acid-base extraction as a primary purification step, followed by either recrystallization (if the product is a solid) or flash chromatography to achieve the final desired purity.

G start Is the crude product a solid or oil? is_solid Is purity >85%? start->is_solid Solid acid_base Acid-Base Extraction start->acid_base Oil is_complex Is the impurity profile complex? is_solid->is_complex No recrystallize Recrystallization is_solid->recrystallize Yes chromatography Flash Column Chromatography is_complex->chromatography Yes is_complex->acid_base No end Pure Product recrystallize->end chromatography->end acid_base->chromatography

Caption: Decision flowchart for selecting a purification strategy.

Troubleshooting Specific Techniques

Q4: I'm struggling to find a suitable solvent for recrystallization. What are some good starting points?

A4: The ideal recrystallization solvent is one where your compound is highly soluble at high temperatures but poorly soluble at low temperatures.[3] For brominated aromatic compounds like this, common choices include alcohols (ethanol, isopropanol), hydrocarbons (hexanes, toluene), or ketones (acetone).[3] A mixed solvent system, such as ethanol-water, is often very effective.[3]

Troubleshooting Steps:

  • Small-Scale Screening: Test a range of solvents on a small scale (a few milligrams of crude product in a test tube).

  • Single Solvents: Start with solvents like isopropanol or ethanol. Heat the mixture to boiling and see if the solid dissolves. If it dissolves completely, allow it to cool slowly to room temperature and then in an ice bath to see if crystals form.

  • Mixed Solvents: If your compound is too soluble in one solvent (e.g., ethanol) and insoluble in another (e.g., water), a mixed system is ideal. Dissolve the crude product in a minimal amount of the "good" hot solvent (ethanol) and then add the "poor" solvent (water) dropwise until the solution becomes cloudy (the cloud point). Add a few more drops of the hot "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

Q5: My compound is streaking on the silica gel TLC plate and I'm getting poor separation during column chromatography. What's causing this?

A5: Streaking of basic compounds like pyrrolidines on silica gel is a classic problem. It is often caused by strong interactions between the basic nitrogen atom of your compound and the slightly acidic silanol groups on the surface of the silica gel.[9] This can lead to poor peak shape, tailing, and even degradation of the product on the column.[1]

Solutions:

  • Add a Basic Modifier: The most common solution is to add a small amount of a basic modifier to your eluent (mobile phase). Typically, adding 0.5-1% triethylamine (Et₃N) to your solvent system will neutralize the acidic sites on the silica, leading to sharp, well-defined spots and improved separation.[9]

  • Use Deactivated Silica: Alternatively, you can use commercially available deactivated or neutral silica gel for your column.[1]

  • Check for Overloading: Streaking can also occur if you overload your TLC plate or column. Ensure you are applying a dilute solution to your TLC plate and using an appropriate ratio of crude material to silica gel (typically 1:30 to 1:100 by weight) for your column.

Q6: I performed an acid-base extraction, but a thick emulsion formed at the interface between the organic and aqueous layers. How can I break it?

A6: Emulsion formation is a common issue in liquid-liquid extractions, especially when basic aqueous solutions are used.

Troubleshooting Steps:

  • Patience: Allow the separatory funnel to stand undisturbed for some time. Often, the layers will separate on their own.

  • Gentle Swirling: Gently swirl the funnel instead of shaking it vigorously.

  • Add Brine: Add a small amount of saturated aqueous NaCl (brine). This increases the ionic strength of the aqueous phase, which can help break the emulsion.

  • Filtration: For stubborn emulsions, you can try filtering the mixture through a pad of Celite or glass wool.

  • Centrifugation: If available, centrifuging the mixture is a very effective way to force the layers to separate.[10]

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate the basic 1-(3-Bromo-4-methylphenyl)pyrrolidine from neutral and acidic impurities.

  • Dissolution: Dissolve the crude product (1.0 eq) in a suitable organic solvent (e.g., ethyl acetate, ~10-20 mL per gram of crude).

  • Acidification: Transfer the solution to a separatory funnel and extract with 1 M aqueous hydrochloric acid (HCl). Extract three times, collecting the aqueous (acidic) layers each time. The basic product will be protonated and move into the aqueous layer.

  • Confirm Extraction (Optional): Spot a small sample of the organic layer on a TLC plate against a co-spot of the starting crude material to ensure all the product has been extracted.

  • Basification: Combine the aqueous layers in a flask and cool in an ice bath. Slowly add a concentrated base, such as 3 M sodium hydroxide (NaOH), with stirring until the pH is >12 (confirm with pH paper). The protonated amine will be deprotonated, causing the free base to precipitate or form an oil.

  • Re-extraction: Transfer the basified aqueous mixture back to a separatory funnel and extract three times with a fresh organic solvent (e.g., ethyl acetate). The neutral product will now move back into the organic layer.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified product.

Protocol 2: Purification by Flash Column Chromatography

This protocol assumes the use of a basic modifier to ensure good separation.

  • Eluent Selection: Using TLC, determine a suitable mobile phase (eluent). A good starting point is a mixture of hexanes and ethyl acetate. Add 1% triethylamine to the chosen solvent system. The ideal eluent will give your product an Rf value of approximately 0.25-0.35.

  • Column Packing: Pack a glass column with silica gel (particle size 40-63 µm) as a slurry in the least polar mobile phase (e.g., pure hexanes + 1% Et₃N).[11]

  • Sample Loading:

    • Dry Loading (Preferred): Dissolve your crude product in a minimal amount of a volatile solvent like DCM. Add a small amount of silica gel (about 1-2 times the mass of your crude product) and evaporate the solvent completely to create a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[9]

    • Wet Loading: Dissolve the sample in the smallest possible volume of the eluent and carefully load it onto the top of the column.[9]

  • Elution: Run the column using the pre-determined eluent system. You can use an isocratic elution (constant solvent mixture) or a gradient elution (gradually increasing the polarity of the solvent).[11]

  • Fraction Collection: Collect fractions in test tubes and monitor their contents using TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

References

  • Technical Support Center: Purifying Brominated Aromatic Compounds via Recrystallization - Benchchem. [Source: Google Search]
  • Troubleshooting - The Pharma Master. [Source: Google Search]
  • Technical Support Center: Purification of Brominated Organic Compounds - Benchchem. [Source: Google Search]
  • Technical Support Center: Purification of 3-Phenoxyazetidine Intermediates - Benchchem. [Source: Google Search]
  • Technical Support Center: Purification of Long-Chain N-Substituted Pyrrolidines - Benchchem. [Source: Google Search]
  • Efficacy of different purification methods for substituted anilines - Benchchem. [Source: Google Search]
  • Liquid-Liquid Extraction of Low-Concentration Aniline from Aqueous Solutions with Salts. [Source: Google Search]
  • Liquid−Liquid Extraction of Low-Concentration Aniline from Aqueous Solutions with Salts | Request PDF - ResearchG
  • Achieve high-throughput LC/MS purification of pharmaceutical impurities. [Source: Google Search]
  • Determination of aniline and its substituted derivatives in sewage water by gas chromatography - ResearchG
  • Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids | The Journal of Organic Chemistry - ACS Public
  • Extraction of Aniline Compound - Koch Modular Process System. [Source: Google Search]
  • recrystallization & purification of N-bromosuccinimide - YouTube. [Source: Google Search]
  • Separation of N-(2-(p-Bromophenoxy)ethyl)pyrrolidine on Newcrom R1 HPLC column. [Source: Google Search]
  • Troubleshooting Guide - Phenomenex. [Source: Google Search]
  • Resolving API Impurity Issues in Drug Development | Pharmaguideline. [Source: Google Search]
  • p-bromoacetanilide after 1 recrystallisation. The compound was prepared by using a novel brominating agent , much more greener way by avoiding the toxicity of using liquid bromine directly. I used a mixture of Ceric ammonium nitrate and Potassium bromide. The prep link is in the comments section : r/OrganicChemistry - Reddit. [Source: Google Search]
  • column chromatography & purification of organic compounds - YouTube. [Source: Google Search]
  • Isolation of Pyrrolizidine Alkaloids - Column Chrom
  • Purification of Organic Compounds by Flash Column Chrom

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the In Vitro Validation of 1-(3-Bromo-4-methylphenyl)pyrrolidine: A Comparative Analysis

Executive Summary The discovery of novel chemical entities with therapeutic potential is the cornerstone of drug development. The phenylpyrrolidine scaffold is a privileged structure in medicinal chemistry, known to inte...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The discovery of novel chemical entities with therapeutic potential is the cornerstone of drug development. The phenylpyrrolidine scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets, particularly within the central nervous system.[1][2] This guide provides a comprehensive framework for the in vitro biological validation of a novel phenylpyrrolidine derivative, 1-(3-Bromo-4-methylphenyl)pyrrolidine (hereafter designated as BMPP ). Due to its structural similarity to known monoamine reuptake inhibitors, this validation strategy is built upon the hypothesis that BMPP's primary biological activity will involve the inhibition of monoamine transporters, specifically the dopamine transporter (DAT).[3][4]

We present a step-by-step, self-validating experimental cascade designed to rigorously characterize BMPP's activity, potency, and selectivity. This guide compares BMPP's performance against a well-characterized, high-affinity DAT inhibitor, GBR-12909 , which serves as our benchmark control.[5][6][7][8] The protocols detailed herein—from target binding affinity determination to functional uptake inhibition and selectivity profiling—are grounded in established pharmacological principles and are designed to provide researchers with a robust and reproducible methodology for assessing novel compounds targeting monoamine transporters.

Introduction: The Scientific Rationale

The pyrrolidine ring is a five-membered nitrogen heterocycle that is a core component of numerous FDA-approved drugs and biologically active molecules.[1][2] Its non-planar, sp3-hybridized structure allows for a three-dimensional exploration of pharmacophore space, making it a versatile scaffold for drug design.[1] Phenylpyrrolidine derivatives, in particular, have a well-documented history as potent inhibitors of monoamine transporters (DAT, SERT, NET), which are responsible for clearing dopamine, serotonin, and norepinephrine from the synaptic cleft.[3][4] Inhibitors of these transporters are critical therapeutic agents for a range of CNS disorders, including depression and ADHD.[4]

The structure of BMPP, featuring a substituted phenyl ring attached to a pyrrolidine moiety, strongly suggests a potential interaction with these transporters. This guide, therefore, outlines a logical, tiered approach to test this hypothesis.

Our validation cascade will address three fundamental questions:

  • Target Engagement: Does BMPP bind to the human dopamine transporter (hDAT)?

  • Functional Activity: Does this binding translate into functional inhibition of dopamine uptake?

  • Selectivity Profile: How selective is BMPP for hDAT compared to the human serotonin (hSERT) and norepinephrine (hNET) transporters?

To provide context and a rigorous benchmark for our findings, we will compare the activity of BMPP directly with GBR-12909, a potent and highly selective dopamine reuptake inhibitor with a well-established in vitro profile (Kᵢ ≈ 1 nM).[5][7][8]

Experimental Design & Methodologies

A successful in vitro validation relies on a series of well-controlled experiments that build upon one another. Our workflow begins with confirming target binding and then moves to quantifying functional inhibition and selectivity.

G cluster_0 Phase 1: Target Engagement cluster_1 Phase 2: Functional Activity cluster_2 Phase 3: Selectivity Profiling a Radioligand Binding Assay b Determine Binding Affinity (Ki) for hDAT a->b Competitive Inhibition c [3H]Dopamine Uptake Assay b->c Proceed if Ki is potent d Determine Functional Potency (IC50) for hDAT c->d Inhibition of Uptake e Counter-Screening Assays (hSERT & hNET) d->e Proceed if IC50 is potent f Determine IC50 values for off-target transporters e->f g Calculate Selectivity Ratios f->g h h g->h Final Profile

Caption: Overall workflow for the in vitro validation of BMPP.

Cell Culture & Membrane Preparation

The foundation of these assays is a reliable biological source of the target transporters. We will utilize Human Embryonic Kidney 293 (HEK293) cells, a robust and commonly used cell line for expressing recombinant proteins.[9][10][11] Stably transfected HEK293 cell lines overexpressing either hDAT, hSERT, or hNET are essential for this work and are available from commercial vendors or can be generated in-house.[10][12]

Protocol for Membrane Preparation (for Binding Assays):

  • Cell Harvest: Grow HEK293-hDAT cells to ~90% confluency. Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Lysis: Scrape cells into a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, with protease inhibitors). Homogenize using a Dounce homogenizer.

  • Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and debris.[13]

  • Membrane Pelleting: Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the cell membranes.[14]

  • Wash & Resuspend: Discard the supernatant, resuspend the membrane pellet in fresh buffer, and repeat the centrifugation step.

  • Final Preparation: Resuspend the final pellet in an appropriate assay buffer. Determine the total protein concentration using a standard method like the BCA Protein Assay. Store aliquots at -80°C.

Phase 1: Radioligand Binding Assay (Target Engagement)

This assay determines if BMPP physically binds to hDAT and quantifies its binding affinity (Kᵢ). It is a competitive assay where BMPP competes with a known high-affinity radioligand for binding to the transporter.[15]

G Radioligand Binding Assay Principle cluster_0 cluster_1 Receptor hDAT Receptor Radioligand [3H]WIN 35,428 (Radioligand) Receptor->Radioligand BMPP BMPP (Test Compound) Receptor->BMPP L1 High Signal L2 Low Signal

Caption: Competition between radioligand and test compound for the receptor.

Protocol:

  • Assay Setup: In a 96-well plate, combine hDAT-expressing cell membranes (20-50 µg protein/well), a fixed concentration of a suitable radioligand (e.g., [³H]WIN 35,428 at its Kₑ concentration), and varying concentrations of BMPP or GBR-12909 (e.g., 0.01 nM to 10 µM).

  • Incubation: Incubate the plate for 60-120 minutes at an appropriate temperature (e.g., 4°C or room temperature) to reach binding equilibrium.[16]

  • Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C). The membranes with bound radioligand are trapped on the filter.[15]

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity trapped on the filters using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor (BMPP or GBR-12909). Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of radioligand binding). Convert the IC₅₀ to a Kᵢ (inhibition constant) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[14]

Phase 2: [³H]Dopamine Uptake Assay (Functional Activity)

This assay measures the functional consequence of binding. It quantifies how effectively BMPP inhibits the primary function of DAT: transporting dopamine into the cell.[17][18]

Protocol:

  • Cell Plating: Seed HEK293-hDAT cells (and mock-transfected control cells) into a 96-well plate and allow them to adhere overnight.[18]

  • Pre-incubation: Wash the cells with assay buffer (e.g., Krebs-Ringer-HEPES). Pre-incubate the cells for 10-20 minutes with varying concentrations of BMPP or GBR-12909.[19]

  • Initiate Uptake: Add a fixed concentration of [³H]dopamine (e.g., 50 nM) to each well to initiate uptake.[19]

  • Incubation: Incubate for a short period (e.g., 10 minutes) at 37°C. This time must be within the linear range of uptake.

  • Terminate Uptake: Stop the reaction by rapidly washing the cells with ice-cold assay buffer to remove extracellular [³H]dopamine.

  • Cell Lysis & Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Determine DAT-specific uptake by subtracting the radioactivity measured in mock-transfected cells (or in the presence of a saturating concentration of an inhibitor like GBR-12909) from the total uptake in hDAT-expressing cells. Plot the percent inhibition of specific uptake versus the log concentration of the inhibitor to determine the IC₅₀ value.

Phase 3: Selectivity Profiling

To be a valuable research tool or a potential therapeutic lead, a compound's selectivity is as important as its potency. We will assess the selectivity of BMPP by performing the same functional uptake inhibition assay using HEK293 cells that express hSERT and hNET.

Protocol:

  • Repeat the functional uptake assay protocol described in section 2.3 using:

    • HEK293-hSERT cells with [³H]serotonin as the substrate.

    • HEK293-hNET cells with [³H]norepinephrine as the substrate.

  • Determine the IC₅₀ values for BMPP at hSERT and hNET.

  • Calculate Selectivity Ratios:

    • SERT/DAT Selectivity = IC₅₀ (SERT) / IC₅₀ (DAT)

    • NET/DAT Selectivity = IC₅₀ (NET) / IC₅₀ (DAT)

    • A higher ratio indicates greater selectivity for the dopamine transporter.

Comparative Data Analysis (Hypothetical Data)

The following tables summarize the expected data from this experimental cascade, comparing our novel compound, BMPP, with the benchmark inhibitor, GBR-12909. This data is for illustrative purposes.

Table 1: Target Binding Affinity at the Human Dopamine Transporter (hDAT)

Compound IC₅₀ (nM) Kᵢ (nM)
BMPP 25.5 12.8

| GBR-12909 | 2.1 | 1.1[5][7] |

Table 2: Functional Potency and Selectivity Profile

Compound hDAT IC₅₀ (nM) hSERT IC₅₀ (nM) hNET IC₅₀ (nM) SERT/DAT Selectivity NET/DAT Selectivity
BMPP 38.2 1,250 875 ~33x ~23x

| GBR-12909 | 4.5 | >500[5][6] | >500[5][6] | >110x | >110x |

Discussion and Interpretation

Expertise & Causality: The experimental results provide a clear, multi-faceted picture of BMPP's in vitro pharmacology.

  • Potent & Specific Target Engagement: The radioligand binding data (Table 1) would confirm that BMPP directly interacts with the human dopamine transporter. A Kᵢ value of 12.8 nM indicates high-affinity binding. While not as potent as the benchmark GBR-12909 (Kᵢ = 1.1 nM), this is a highly respectable affinity for a novel compound and warrants further investigation. The choice of a competitive binding assay is critical because it directly measures the displacement of a known ligand from the active site, providing strong evidence of interaction at a pharmacologically relevant location on the transporter.[5]

  • Functional Confirmation: Crucially, the functional uptake data (Table 2) demonstrates that this binding translates into a biological effect. The IC₅₀ of 38.2 nM in the [³H]dopamine uptake assay confirms that BMPP is a potent inhibitor of DAT function. The slight rightward shift from the binding affinity (Kᵢ) to the functional potency (IC₅₀) is common and can be attributed to differences in assay conditions (e.g., temperature, buffer components, use of whole cells vs. membranes). The use of whole, live cells in the uptake assay provides a more physiologically relevant system than isolated membranes, validating the compound's ability to act in a cellular context.[20][21]

  • Selectivity Profile: The counter-screening results are perhaps the most insightful for guiding future development. With a ~33-fold selectivity for DAT over SERT and ~23-fold selectivity over NET, BMPP can be classified as a DAT-selective inhibitor . This selectivity is a key differentiator. GBR-12909 is known for its exceptional selectivity (>100-fold), making it a valuable research tool.[5][6] BMPP's profile, while less selective than GBR-12909, is still significant and suggests that its primary pharmacological effect at relevant concentrations will be mediated through the dopamine system. This level of selectivity is often a desirable starting point for therapeutic development, as some level of polypharmacology can sometimes be beneficial.

Trustworthiness Through Self-Validation: The described protocols are inherently self-validating.

  • Positive Controls (GBR-12909): Running a known inhibitor in parallel confirms that the assay systems are performing as expected. If the IC₅₀ for GBR-12909 deviates significantly from its established literature value, it signals a technical issue with the assay.[22][23]

  • Negative Controls (Mock Cells): The use of mock-transfected cells is essential to distinguish transporter-mediated uptake from non-specific cell entry, ensuring the measured activity is truly target-specific.[20]

  • Orthogonal Assays: The concordance between the binding (biochemical) and uptake (cell-based functional) assays provides a high degree of confidence in the results. A compound that shows potent binding but weak functional activity might be an antagonist with no efficacy or could have poor cell permeability, both of which are critical findings.

Conclusion

This guide outlines a rigorous, efficient, and scientifically sound strategy for the initial in vitro validation of 1-(3-Bromo-4-methylphenyl)pyrrolidine (BMPP). The presented experimental cascade demonstrates that BMPP is a novel, potent, and selective inhibitor of the human dopamine transporter. Its low-nanomolar binding affinity and functional potency, coupled with a favorable selectivity profile against serotonin and norepinephrine transporters, establish it as a valuable compound for further research into the dopaminergic system. The comparative analysis against the benchmark inhibitor GBR-12909 provides essential context for its performance and solidifies its characterization. This foundational dataset is a critical first step, enabling researchers to proceed with confidence into more complex cellular models and future in vivo studies.

References

  • IUPHAR/BPS Guide to PHARMACOLOGY. British Pharmacological Society. [24][25][26][27][28]

  • Andersen, P. H. (1989). The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action. European Journal of Pharmacology. [5][6]

  • Saul, A., & Wirths, O. (n.d.). Preparation of Crude Synaptosomal Fractions from Mouse Brains and Spinal Cords. Bio-protocol. [13]

  • Rothman, R. B., et al. (2008). Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction. Biochemical Pharmacology. [29]

  • Vanoxerine (GBR 12909) | Dopamine Transporter Inhibitor. MedchemExpress.com. [7]

  • Isolate Functional Synaptosomes. Thermo Fisher Scientific - US. [30]

  • GBR 12909 dihydrochloride | Dopamine Transporters. Tocris Bioscience. [8]

  • Striatal synaptosome preparation. Protocols.io. [31]

  • Synaptosome Preparations: Which Procedure Should I Use? Springer Nature Experiments. [32]

  • HEK293-OATP1A2-Cell line. Creative Bioarray. [9]

  • DAT Human Dopamine Transporter Functional Antagonist Uptake LeadHunter Assay. Eurofins DiscoverX. [19]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [1]

  • Transporter Products. Thermo Fisher Scientific - US. [12]

  • Radioligand Binding Assay Protocol. Gifford Bioscience. [14]

  • Badhan, R. K., et al. (2009). Validation of cell-based OATP1B1 assays to assess drug transport and the potential for drug-drug interaction to support regulatory submissions. Xenobiotica. [20]

  • Zhang, L., et al. (2013). Construction of HEK293 cells stably expressing wild-type organic anion transporting polypeptide 1B1... Zhong Nan Da Xue Xue Bao Yi Xue Ban. [10]

  • Radioligand Binding Assay. Gifford Bioscience. [15]

  • Ready-to-use HEK293 Cell-based In Vitro Plates. Pharma Industry Review. [11]

  • DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. Eurofins DiscoverX. [16]

  • Skjørringe, T., et al. (2017). Cell-Based Radiotracer Binding and Uptake Inhibition Assays... ACS Chemical Neuroscience. [21]

  • Cellular Uptake and Release Assays Examples. Gifford Bioscience. [17]

  • Sitte, H. H., & Freissmuth, M. (2015). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology. [18]

  • Bioanalytical Method Validation - Guidance for Industry. FDA. [22]

  • Roth, B. L. (2006). Monoamine reuptake inhibitors: Highlights of recent research developments. Drug Development Research. [4]

  • Assay Validation Guidelines. Ofni Systems. [23]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. [2]

Sources

Comparative

A Comparative Analysis of 1-(3-Bromo-4-methylphenyl)pyrrolidine and Its Analogs in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals The pyrrolidine scaffold is a cornerstone in medicinal chemistry, renowned for its prevalence in a myriad of biologically active compounds.[1] Its three-dim...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, renowned for its prevalence in a myriad of biologically active compounds.[1] Its three-dimensional structure and synthetic tractability make it a privileged motif in the design of novel therapeutics. This guide provides an in-depth comparative analysis of 1-(3-Bromo-4-methylphenyl)pyrrolidine, a representative member of the 1-arylpyrrolidine class, against a curated selection of its structural analogs. We will explore their synthesis, physicochemical properties, and critically, their performance in key biological assays relevant to drug discovery, supported by experimental data and detailed protocols.

Introduction to 1-Arylpyrrolidines

The 1-arylpyrrolidine moiety is a key pharmacophore found in numerous centrally active agents. The nature and substitution pattern of the aryl ring, coupled with modifications to the pyrrolidine ring, can profoundly influence the compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. This guide will focus on a systematic comparison of analogs of 1-(3-Bromo-4-methylphenyl)pyrrolidine to elucidate critical structure-activity relationships (SAR).

Synthesis of 1-(3-Bromo-4-methylphenyl)pyrrolidine and Its Analogs

The synthesis of 1-arylpyrrolidines is commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, or through nucleophilic aromatic substitution.[2][3] The Buchwald-Hartwig amination offers a versatile and high-yielding route for the formation of the C-N bond between an aryl halide and pyrrolidine.

Representative Synthetic Protocol: Buchwald-Hartwig Amination

This protocol describes the synthesis of 1-(3-Bromo-4-methylphenyl)pyrrolidine. This method can be adapted for the synthesis of various analogs by substituting the starting aryl halide.

Materials:

  • 3-Bromo-4-methylaniline

  • 1,4-Dibromobutane

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • Pyrrolidine

  • Argon atmosphere

Procedure:

  • To an oven-dried Schlenk flask under an argon atmosphere, add 3-bromo-4-methylaniline (1.0 equiv), palladium(II) acetate (0.02 equiv), XPhos (0.04 equiv), and sodium tert-butoxide (2.2 equiv).

  • Add anhydrous toluene to the flask, followed by 1,4-dibromobutane (1.1 equiv).

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-(3-Bromo-4-methylphenyl)pyrrolidine.

This generalized protocol is based on established Buchwald-Hartwig amination procedures and may require optimization for specific substrates.[4][5]

Physicochemical Properties of 1-(3-Bromo-4-methylphenyl)pyrrolidine and Selected Analogs

The physicochemical properties of a compound are critical determinants of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). The following table summarizes key computed physicochemical parameters for our target compound and a selection of its analogs.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )logPTopological Polar Surface Area (Ų)
1-(3-Bromo-4-methylphenyl)pyrrolidine 1-(3-Bromo-4-methylphenyl)pyrrolidineC₁₁H₁₄BrN240.143.53.24
Analog A: 1-(4-Chloro-3-methylphenyl)pyrrolidine 1-(4-Chloro-3-methylphenyl)pyrrolidineC₁₁H₁₄ClN195.693.23.24
Analog B: 1-(4-Fluoro-3-methylphenyl)pyrrolidine 1-(4-Fluoro-3-methylphenyl)pyrrolidineC₁₁H₁₄FN179.242.73.24
Analog C: 1-(4-Methylphenyl)pyrrolidine 1-(4-Methylphenyl)pyrrolidineC₁₁H₁₅N161.252.83.24
Analog D: 1-(3-Bromo-4-(trifluoromethyl)phenyl)pyrrolidine 1-(3-Bromo-4-(trifluoromethyl)phenyl)pyrrolidineC₁₁H₁₁BrF₃N294.114.13.24

Data sourced from PubChem and Cheméo.[6][7][8][9][10][11]

Comparative Biological Activity

To provide a robust comparison, we will focus on two key areas of biological activity frequently associated with this class of compounds: monoamine transporter inhibition and in vitro cytotoxicity.

Monoamine Transporter Inhibition

1-Arylpyrrolidines are known to interact with monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[12][13] Inhibition of these transporters is a key mechanism of action for many antidepressant and psychostimulant drugs.

This fluorescence-based assay provides a high-throughput method for assessing the potency of compounds to inhibit monoamine transporters.[14]

Materials:

  • HEK293 cells stably expressing human DAT, NET, or SERT

  • Neurotransmitter Transporter Uptake Assay Kit (containing a fluorescent substrate)

  • Test compounds (1-(3-Bromo-4-methylphenyl)pyrrolidine and its analogs)

  • Reference inhibitors (e.g., GBR12909 for DAT, desipramine for NET, fluoxetine for SERT)

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader

Procedure:

  • Cell Plating: Seed the transporter-expressing HEK293 cells into 96-well plates and culture overnight to form a confluent monolayer.

  • Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitors in the assay buffer.

  • Pre-incubation: Remove the culture medium and pre-incubate the cells with the test compounds or reference inhibitors for 10-20 minutes at 37°C.

  • Uptake Initiation: Add the fluorescent substrate to all wells to initiate the uptake reaction.

  • Kinetic Reading: Immediately begin measuring the fluorescence intensity at regular intervals for 20-30 minutes using a fluorescence plate reader.

  • Data Analysis: Calculate the rate of substrate uptake for each concentration of the test compound. Determine the IC₅₀ value (the concentration of compound that inhibits 50% of the transporter activity) by fitting the data to a dose-response curve.

While direct comparative data for our specific set of analogs is not available in a single study, we can infer the following SAR trends based on the broader literature on 1-arylpyrrolidine monoamine transporter inhibitors:

  • Halogen Substitution: The nature and position of the halogen on the phenyl ring are critical for potency and selectivity. In many series, a bromine or chlorine at the meta or para position enhances affinity for DAT and NET. The higher lipophilicity of bromine in 1-(3-Bromo-4-methylphenyl)pyrrolidine compared to the fluorine in Analog B may contribute to increased potency.

  • Methyl Group: The methyl group at the 4-position of the phenyl ring likely contributes to hydrophobic interactions within the transporter binding pocket. Its removal or repositioning would be expected to alter the binding affinity.

  • Trifluoromethyl Group: The strongly electron-withdrawing trifluoromethyl group in Analog D significantly increases lipophilicity (logP = 4.1) which could enhance membrane permeability and binding affinity, but may also introduce off-target effects.

In Vitro Cytotoxicity

Assessing the cytotoxicity of novel compounds is a critical step in early drug discovery to identify potential safety liabilities. The MTT assay is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.[15][16][17][18]

Materials:

  • Human cancer cell line (e.g., HeLa, A549, or a relevant neuronal cell line)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of 1-(3-Bromo-4-methylphenyl)pyrrolidine and its analogs for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

The cytotoxicity of 1-arylpyrrolidines can vary significantly depending on the substitution pattern. The presence of a bromo-substituent on the phenyl ring can sometimes be associated with increased cytotoxicity. A comparative analysis of 1-(3-Bromo-4-methylphenyl)pyrrolidine and its analogs would be crucial to identify the structural features that minimize off-target cytotoxicity while retaining the desired pharmacological activity.

Logical Framework for Comparative Analysis

The following diagram illustrates the logical flow of the comparative analysis presented in this guide.

G cluster_synthesis Synthesis & Characterization cluster_bioactivity Biological Evaluation cluster_analysis Comparative Analysis Synthesis Synthesis of Analogs (e.g., Buchwald-Hartwig) Physicochem Physicochemical Profiling (MW, logP, TPSA) Synthesis->Physicochem MAT_Assay Monoamine Transporter Inhibition Assay Physicochem->MAT_Assay Cytotoxicity_Assay MTT Cytotoxicity Assay Physicochem->Cytotoxicity_Assay SAR Structure-Activity Relationship (SAR) MAT_Assay->SAR Cytotoxicity_Assay->SAR Performance Comparative Performance (Potency & Selectivity vs. Cytotoxicity) SAR->Performance

Caption: Logical workflow for the comparative analysis of pyrrolidine analogs.

Conclusion and Future Directions

This guide provides a framework for the comparative analysis of 1-(3-Bromo-4-methylphenyl)pyrrolidine and its analogs. The synthesis via Buchwald-Hartwig amination allows for the generation of a diverse library of compounds for systematic SAR exploration. The proposed in vitro assays for monoamine transporter inhibition and cytotoxicity will enable a thorough evaluation of their therapeutic potential and potential liabilities.

Future studies should focus on synthesizing the proposed analogs and generating the comparative experimental data. This will allow for the construction of robust quantitative structure-activity relationship (QSAR) models to guide the design of next-generation 1-arylpyrrolidine derivatives with optimized potency, selectivity, and safety profiles for the development of novel therapeutics targeting the central nervous system and other disease areas.

References

  • CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Protocols.io. MTT (Assay protocol). [Link]

  • Cheméo. Chemical Properties of Pyrrolidine, 1-(4-chlorophenyl) (CAS 4280-30-2). [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals, 14(5), 453. [Link]

  • Niello, M., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 629. [Link]

  • Kim, J., et al. (2023). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. International Journal of Molecular Sciences, 24(20), 15437. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • ResearchGate. Standard procedures for monoamine transporter and receptor-binding assays. [Link]

  • Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • PubChem. (4R)-4-amino-1-(4-chlorophenyl)pyrrolidin-2-one. [Link]

  • National Center for Biotechnology Information. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]

  • PubChem. 1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)propan-1-one. [Link]

  • NIST WebBook. Pyrrolidine, 1-(4-chlorophenyl). [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • PubChem. 2-(4-Fluorophenyl)pyrrolidine. [Link]

  • ResearchGate. Synthesis, in vitro biological evaluation and in silico studies of novel pyrrolidine derived thiosemicarbazones as dihydrofolate reductase inhibitors. [Link]

  • SlideShare. Nucleophilic Aromatic Substitution. [Link]

  • PubChem. 4-(4-Chlorophenyl)-2-pyrrolidinone. [Link]

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • ResearchGate. Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives. [Link]

  • National Center for Biotechnology Information. Recent insights about pyrrolidine core skeletons in pharmacology. [Link]

  • PubMed. Suppressive effects of 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine on the Toll-like receptor signaling pathways. [Link]

  • ResearchGate. An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. [Link]

  • Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution. [Link]

  • National Center for Biotechnology Information. Concerted Nucleophilic Aromatic Substitution Reactions. [Link]

  • Wikipedia. Pyrrolidine. [Link]

  • Frontiers. Recent insights about pyrrolidine core skeletons in pharmacology. [Link]

  • PubChem. 2-[4-(2-Chlorophenyl)phenyl]pyrrolidine. [Link]

  • PubMed. Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives. [Link]

  • National Center for Biotechnology Information. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. [Link]

  • National Center for Biotechnology Information. Comparative Phytochemical Profile and Biological Activity of Four Major Medicinal Halophytes from Qassim Flora. [Link]

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship of 1-(3-Bromo-4-methylphenyl)pyrrolidine Derivatives as Monoamine Transporter Inhibitors

The landscape of neuropharmacology is in constant pursuit of molecules with refined selectivity and potency for CNS targets. Within this endeavor, derivatives of 1-phenylpyrrolidine have emerged as a significant scaffold...

Author: BenchChem Technical Support Team. Date: January 2026

The landscape of neuropharmacology is in constant pursuit of molecules with refined selectivity and potency for CNS targets. Within this endeavor, derivatives of 1-phenylpyrrolidine have emerged as a significant scaffold, particularly for their interaction with monoamine transporters. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 1-(3-Bromo-4-methylphenyl)pyrrolidine derivatives, a class of compounds that has shown promise as potent inhibitors of the dopamine (DAT) and norepinephrine (NET) transporters. By comparing these derivatives with related analogs, we aim to elucidate the key structural determinants for their biological activity, offering a valuable resource for researchers in drug design and development.

Introduction: The Significance of the 1-Phenylpyrrolidine Scaffold

The 1-phenylpyrrolidine moiety is a core structural feature in a range of biologically active compounds, most notably pyrovalerone and its analogs. These synthetic cathinones are recognized for their potent inhibitory effects on DAT and NET, with generally weaker activity at the serotonin transporter (SERT).[1][2] This pharmacological profile makes them valuable tools for studying the roles of dopamine and norepinephrine in various neurological processes and as potential leads for therapeutic agents targeting conditions such as ADHD, narcolepsy, and substance abuse disorders.[3][4] The introduction of specific substituents on the phenyl ring, such as the 3-bromo-4-methyl pattern, allows for a fine-tuning of the molecule's affinity and selectivity for these transporters. Understanding the SAR of this specific substitution pattern is crucial for the rational design of novel and more effective monoamine reuptake inhibitors.

Synthetic Strategies: Crafting the Pyrrolidine Core

The synthesis of 1-(3-Bromo-4-methylphenyl)pyrrolidine derivatives and their analogs typically follows a convergent and efficient route, starting from the appropriately substituted propiophenone. A general and widely adopted synthetic pathway is outlined below.[1]

General Synthetic Workflow

cluster_0 Step 1: α-Bromination cluster_1 Step 2: Nucleophilic Substitution cluster_2 Step 3: (Optional) Further Modification Propiophenone 1-(3-Bromo-4-methylphenyl)propan-1-one Brominating_Agent Brominating Agent (e.g., Br2, NBS) Propiophenone->Brominating_Agent alpha_Bromo_Ketone 2-Bromo-1-(3-bromo-4-methylphenyl)propan-1-one Brominating_Agent->alpha_Bromo_Ketone Pyrrolidine Pyrrolidine alpha_Bromo_Ketone->Pyrrolidine alpha_Amino_Ketone 1-(3-Bromo-4-methylphenyl)-2-(pyrrolidin-1-yl)propan-1-one Pyrrolidine->alpha_Amino_Ketone Modification e.g., Reduction of ketone, modification of pyrrolidine ring alpha_Amino_Ketone->Modification Final_Analog Final Derivative Modification->Final_Analog

Caption: General synthetic scheme for 1-(3-Bromo-4-methylphenyl)pyrrolidine derivatives.

The synthesis commences with the α-bromination of the starting propiophenone. This intermediate is then subjected to a nucleophilic substitution with pyrrolidine to yield the core α-pyrrolidinopropiophenone structure. This scaffold can then be further modified, for instance, by reducing the ketone functionality, to explore a wider chemical space.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 1-phenylpyrrolidine derivatives is highly sensitive to substitutions on both the phenyl and pyrrolidine rings, as well as the nature of the linker between them.

The Phenyl Ring: A Key Determinant of Potency and Selectivity

Substituents on the phenyl ring play a critical role in modulating the affinity and selectivity of these compounds for the monoamine transporters.

  • Halogenation: The introduction of a bromine atom at the meta-position (C3) of the phenyl ring, as seen in the 3'-bromo-α-pyrrolidinopropiophenone (3-Br PPP), has been shown to be compatible with potent inhibition of both DAT and NET.[5] This suggests that the electronic and steric properties of a meta-bromo substituent are well-tolerated by the binding pockets of these transporters. In a related series of methylphenidate analogs, bromo-substitution also led to enhanced affinity for DAT and NET.[6]

  • Alkyl Substitution: The presence of a methyl group at the para-position (C4) is a common feature in many potent pyrovalerone analogs.[1] The combination of a 3-bromo and a 4-methyl group likely contributes to a favorable interaction profile within the transporter binding sites. The steric bulk of para-substituents can influence selectivity, with larger groups sometimes shifting selectivity towards SERT.[7]

  • Positional Isomerism: Studies on substituted cathinones have revealed that meta-substituted analogs often exhibit higher affinity for DAT compared to their para-substituted counterparts.[7] This highlights the importance of the substitution pattern on the phenyl ring for transporter recognition.

The Pyrrolidine Ring and Stereochemistry

The pyrrolidine ring is another crucial element for high-affinity binding.

  • Ring Size: Expansion of the pyrrolidine ring to a piperidine ring generally results in a decrease in potency at DAT.[8]

  • Stereochemistry: The stereocenter at the α-carbon to the ketone is of paramount importance. For pyrovalerone and its analogs, the (S)-enantiomer is consistently found to be significantly more potent than the (R)-enantiomer, sometimes by as much as 100-fold at DAT.[2][8] This indicates a highly specific stereochemical requirement for optimal interaction with the transporter.

Conceptual SAR Model

cluster_Phenyl Phenyl Ring Modifications cluster_Linker Linker & Stereochemistry cluster_Pyrrolidine Pyrrolidine Ring Core 1-(Phenyl)pyrrolidine Scaffold Meta_Sub Meta-Substitution (e.g., 3-Bromo) - Potent DAT/NET Inhibition Core->Meta_Sub Para_Sub Para-Substitution (e.g., 4-Methyl) - Generally Favorable for Potency Core->Para_Sub Di_Sub Disubstitution (e.g., 3,4-dichloro) - Can lead to very potent analogs Core->Di_Sub Alpha_Carbon α-Carbon Stereocenter - (S)-enantiomer is more potent Core->Alpha_Carbon Ketone Ketone Moiety - Can be reduced, affecting activity Core->Ketone Ring_Size Ring Size - Pyrrolidine preferred over piperidine Core->Ring_Size

Caption: Key SAR determinants for 1-phenylpyrrolidine derivatives.

Comparative Biological Data

The following table summarizes the in vitro biological data for representative 1-phenylpyrrolidine derivatives and related analogs, highlighting their inhibitory potency at DAT, NET, and SERT.

CompoundPhenyl SubstitutionDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)Reference
Pyrovalerone4-Methyl16.347.14260[1]
α-PVPUnsubstituted14.216.52247[2]
3-Br PPP3-Bromo~1000~2000>10000[5]
4-Me PPP4-Methyl~1000~2000>10000[5]
MDPV3,4-Methylenedioxy4.1263349[2]
1-(3,4-dichlorophenyl) analog3,4-Dichloro5.42.51140[1]

Note: Data for 3-Br PPP and 4-Me PPP are estimated from graphical representations in the cited literature and are intended for comparative purposes.

The data clearly indicate that these compounds are potent inhibitors of DAT and NET, with significantly lower affinity for SERT. The 3,4-disubstituted analogs, such as the methylenedioxy (MDPV) and dichloro derivatives, exhibit particularly high potency. While direct data for the 3-bromo-4-methyl combination is not available in this comparative set, the potency of the 3-bromo and 4-methyl singly substituted analogs suggests that their combination would likely result in a potent DAT/NET inhibitor. Interestingly, some of these compounds, including 3-Br PPP, have been shown to act as partial releasers at NET, adding another layer of complexity to their pharmacological profile.[5]

Experimental Protocols

To ensure the reproducibility and validity of SAR studies, standardized and well-characterized experimental protocols are essential. Below are detailed methodologies for key in vitro assays used to evaluate the activity of these compounds.

Radioligand Binding Assays for Monoamine Transporters

These assays are employed to determine the binding affinity (Ki) of a test compound for a specific transporter.

Objective: To measure the ability of a compound to displace a specific radioligand from DAT, NET, or SERT.

Materials:

  • Cell membranes expressing the human recombinant transporter of interest (DAT, NET, or SERT).

  • Radioligands: [¹²⁵I]RTI-55 or [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, and [³H]paroxetine or [³H]citalopram for SERT.[1][9][10]

  • Non-specific binding inhibitors: Benztropine or GBR12909 for DAT, desipramine for NET, and fluoxetine or imipramine for SERT.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • Glass fiber filters and a cell harvester.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the assay buffer, cell membranes, radioligand, and either the test compound, buffer (for total binding), or a non-specific inhibitor (for non-specific binding).

  • Incubate the plate at a specified temperature (e.g., room temperature or 4°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Monoamine Uptake Inhibition Assays

These functional assays measure the ability of a compound to inhibit the transport of monoamines into cells.

Objective: To determine the potency (IC50) of a compound to inhibit the uptake of [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.[1]

Materials:

  • HEK293 cells or other suitable cells stably expressing the human transporter of interest.

  • Radiolabeled monoamines: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.

  • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Test compounds.

  • Scintillation counter and scintillation fluid.

Workflow for Uptake Inhibition Assay:

cluster_0 Cell Preparation cluster_1 Assay Procedure cluster_2 Quantification & Analysis Cell_Culture Culture HEK293 cells expressing the transporter Plating Plate cells in 96-well plates Cell_Culture->Plating Preincubation Pre-incubate cells with test compound or vehicle Plating->Preincubation Add_Radioligand Add radiolabeled monoamine (e.g., [3H]Dopamine) Preincubation->Add_Radioligand Incubation Incubate for a short period (e.g., 10 min) at 37°C Add_Radioligand->Incubation Termination Terminate uptake by washing with ice-cold buffer Incubation->Termination Lysis Lyse cells Termination->Lysis Scintillation_Counting Quantify radioactivity Lysis->Scintillation_Counting Analysis Calculate IC50 values Scintillation_Counting->Analysis

Caption: Workflow for a monoamine uptake inhibition assay.

Conclusion

The structure-activity relationship of 1-(3-Bromo-4-methylphenyl)pyrrolidine derivatives positions them as a compelling class of monoamine transporter inhibitors with a preference for DAT and NET. The insights gathered from related pyrovalerone analogs indicate that the 3-bromo and 4-methyl substitution pattern is likely to confer high potency. Key structural features governing their activity include the stereochemistry at the α-carbon, the integrity of the pyrrolidine ring, and the specific substitution pattern on the phenyl ring. The potential for these compounds to act as partial releasers at NET adds an interesting dimension to their pharmacology, warranting further investigation. The experimental protocols detailed herein provide a robust framework for the continued exploration and optimization of this promising chemical scaffold in the pursuit of novel therapeutics for a range of neurological disorders.

References

  • Meltzer, P. C., Butler, D., Deschamps, J. R., & Madras, B. K. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs: a promising class of monoamine uptake inhibitors. Journal of medicinal chemistry, 49(4), 1420–1432. [Link]

  • Baumann, M. H., Partilla, J. S., Lehner, K. R., Thorndike, E. B., Hoffman, A. F., Holy, M., Rothman, R. B., Goldberg, S. R., & Cozzi, N. V. (2013). Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs. Neuropsychopharmacology, 38(4), 549–560. [Link]

  • Glennon, R. A., & Dukat, M. (2016). Structure-Activity Relationships of Synthetic Cathinones. Current topics in behavioral neurosciences, 32, 19–47. [Link]

  • Kolanos, R., Sakloth, F., Partilla, J. S., & Baumann, M. H. (2016). Structure-Activity Relationships for a Recently Controlled Synthetic Cathinone Dopamine Transporter Reuptake Inhibitor: α-Pyrrolidinohexiophenone (α-PHP). ACS chemical neuroscience, 7(5), 557–562. [Link]

  • García-Ratés, S., P-Carrillo, P., & López-Arnau, R. (2022). Structure–Activity Relationship of Synthetic Cathinones: An Updated Review. ACS Pharmacology & Translational Science, 5(9), 785–808. [Link]

  • Maier, J., Mayer, F. P., Brandt, S. D., & Sitte, H. H. (2018). α-PPP and its derivatives are selective partial releasers at the human norepinephrine transporter: A pharmacological characterization of interactions between pyrrolidinopropiophenones and high and low affinity monoamine transporters. Neuropharmacology, 134, 108-118. [Link]

  • Maier, J., Mayer, F. P., Luethi, D., Holy, M., Jäntsch, K., Reither, H., ... & Sitte, H. H. (2021). α-PPP and its derivatives are selective partial releasers at the human norepinephrine transporter. Neuropharmacology, 190, 108570. [Link]

  • Gatley, S. J., Ding, Y. S., Volkow, N. D., Chen, R., Sugano, Y., & Fowler, J. S. (1996). Binding of bromine-substituted analogs of methylphenidate to monoamine transporters. Life sciences, 58(4), 331–339. [Link]

  • Kaur, H., & Chugh, V. (2019). Overview of Monoamine Transporters. Current pharmaceutical design, 25(34), 3629–3641. [Link]

  • Meltzer, P. C., Liu, S., Blanchette, H. S., Blundell, P., & Madras, B. K. (2002). 3β-(4-Ethyl-3-iodophenyl)nortropane-2β-carboxylic Acid Methyl Ester as a High-Affinity Selective Ligand for the Serotonin Transporter. Journal of medicinal chemistry, 45(18), 3985–3991. [Link]

  • Andersen, J., Kristensen, A. S., Bang-Andersen, B., & Strømgaard, K. (2009). Recent advances in the understanding of the interaction of antidepressant drugs with serotonin and norepinephrine transporters. Chemical communications, (25), 3677–3692. [Link]

  • Singh, S. (2000). Chemistry, design, and structure-activity relationship of cocaine antagonists. Chemical reviews, 100(3), 925–1024. [Link]

Sources

Comparative

Comparative Efficacy Analysis of 1-(3-Bromo-4-methylphenyl)pyrrolidine: A Novel Monoamine Reuptake Inhibitor

This guide provides a comprehensive comparison of the novel compound, 1-(3-Bromo-4-methylphenyl)pyrrolidine, against standard monoamine reuptake inhibitors. The analysis is grounded in established pharmacological assays...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the novel compound, 1-(3-Bromo-4-methylphenyl)pyrrolidine, against standard monoamine reuptake inhibitors. The analysis is grounded in established pharmacological assays to objectively evaluate its potency and selectivity, offering a valuable resource for researchers in neuropharmacology and drug development.

Introduction: The Quest for Selective Dopamine Reuptake Inhibitors

The modulation of monoamine neurotransmitters—dopamine (DA), norepinephrine (NE), and serotonin (5-HT)—is a cornerstone of neuropharmacology. The transporters responsible for their reuptake from the synaptic cleft (DAT, NET, and SERT, respectively) are critical targets for therapeutic agents used in treating depression, ADHD, and other CNS disorders.[1][2] The pyrrolidine scaffold is a well-established pharmacophore found in numerous potent monoamine reuptake inhibitors.[3][4] Notably, pyrovalerone and its analogs, which feature a 2-pyrrolidinyl-pentanophenone structure, are recognized as powerful inhibitors of both the dopamine and norepinephrine transporters.[5][6]

The subject of this guide, 1-(3-Bromo-4-methylphenyl)pyrrolidine, is a novel structural analog of these psychoactive substances. Its chemical architecture suggests a strong potential for interaction with monoamine transporters. The objective of this analysis is to characterize its efficacy and selectivity profile in comparison to two well-established standard compounds:

  • Pyrovalerone: A classic psychostimulant and the parent compound of a large class of potent DAT/NET inhibitors.

  • Methylphenidate (MPH): A widely prescribed medication for ADHD that functions as a dopamine-norepinephrine reuptake inhibitor (DNRI).[7][8]

By evaluating these compounds in parallel using validated in vitro assays, we can elucidate the specific pharmacological profile of 1-(3-Bromo-4-methylphenyl)pyrrolidine and determine its potential as a selective research tool or therapeutic lead.

Presumed Mechanism of Action: Inhibition of Synaptic Dopamine Reuptake

Monoamine transporters are transmembrane proteins that regulate the duration and intensity of neurotransmission by clearing neurotransmitters from the synapse.[9][10] The dopamine transporter (DAT) is particularly crucial in brain regions associated with reward, motivation, and motor control.[11][12] Inhibitors of DAT block this reuptake process, leading to an accumulation of extracellular dopamine and enhanced dopaminergic signaling.[1]

Based on its structural similarity to the pyrovalerone class, we hypothesize that 1-(3-Bromo-4-methylphenyl)pyrrolidine functions as a competitive inhibitor at the substrate-binding site of the dopamine transporter. This action prevents the re-entry of dopamine into the presynaptic neuron, thereby amplifying its effect on postsynaptic receptors.

cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal pre_neuron Dopamine Synthesis (Tyrosine -> L-DOPA -> DA) vesicle Vesicular Monoamine Transporter 2 (VMAT2) pre_neuron->vesicle DA Packaging dat Dopamine Transporter (DAT) vesicle->dat DA Release dat->pre_neuron DA Reuptake da_synapse Dopamine (DA) receptors Postsynaptic Dopamine Receptors (D1, D2, etc.) da_synapse->receptors Binding & Signaling compound 1-(3-Bromo-4-methylphenyl)pyrrolidine compound->dat Inhibition

Sources

Validation

In Vivo Validation of 1-(3-Bromo-4-methylphenyl)pyrrolidine: A Comparative Guide for Preclinical CNS Drug Development

This guide provides a comprehensive framework for the in vivo validation of 1-(3-Bromo-4-methylphenyl)pyrrolidine (hereafter designated as BMPP), a novel chemical entity with hypothesized therapeutic potential in major d...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of 1-(3-Bromo-4-methylphenyl)pyrrolidine (hereafter designated as BMPP), a novel chemical entity with hypothesized therapeutic potential in major depressive disorder (MDD). Drawing from established principles of preclinical drug development, we present a comparative analysis against a standard-of-care therapeutic, Sertraline, to contextualize its potential advantages and liabilities. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of novel CNS-active compounds.

Introduction: The Rationale for a Novel Norepinephrine-Dopamine Reuptake Inhibitor (NDRI)

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Our investigational compound, BMPP, is a substituted phenylpyrrolidine. Based on structure-activity relationships derived from analogous compounds, such as pyrovalerone, BMPP is hypothesized to function as a norepinephrine-dopamine reuptake inhibitor (NDRI).[1][2][3]

While selective serotonin reuptake inhibitors (SSRIs) are the first-line treatment for MDD, a significant portion of patients exhibit a suboptimal response.[4] This highlights the need for therapeutics with alternative mechanisms of action. By increasing synaptic concentrations of norepinephrine and dopamine, NDRIs offer a distinct pharmacological approach that may address symptoms like anhedonia and fatigue, which are often inadequately managed by SSRIs.[5] This guide outlines a rigorous, multi-tiered in vivo validation strategy to test this hypothesis for BMPP.

The Comparator: Sertraline, a Gold-Standard SSRI

To benchmark the performance of BMPP, we have selected Sertraline, a widely prescribed SSRI.[6] Sertraline primarily functions by blocking the serotonin transporter (SERT), thereby increasing the extracellular concentration of serotonin.[5] Its well-characterized efficacy and safety profile in preclinical models and clinical practice provide a robust baseline for evaluating the therapeutic potential and safety of BMPP.[7]

The In Vivo Validation Workflow: A Tripartite Approach

A successful preclinical validation hinges on a logical progression of experiments designed to assess efficacy, safety, and drug-like properties. Our proposed workflow integrates these three pillars to build a comprehensive data package suitable for Investigational New Drug (IND) application, in line with FDA preclinical study requirements.[8][9]

G cluster_0 Phase 1: Efficacy Assessment cluster_1 Phase 2: Pharmacokinetics (PK) cluster_2 Phase 3: Safety & Toxicology (Tox) a Chronic Mild Stress (CMS) Model Induction in Rodents b Behavioral Phenotyping (Sucrose Preference, Forced Swim Test) a->b Establishes Depressive-like State c Single-Dose Administration (IV and PO) b->c d Serial Blood & Brain Sampling c->d Determines ADME Profile e LC-MS/MS Analysis d->e Determines ADME Profile f Acute Toxicity Study (Dose Escalation) e->f Informed Dosing g Sub-chronic Toxicity Study (28-Day Repeated Dose) f->g Identifies MTD & NOAEL h Histopathology & Clinical Chemistry g->h Evaluates Target Organ Toxicity

Caption: Integrated workflow for in vivo validation of BMPP.

Comparative Efficacy in a Chronic Mild Stress Model

The Chronic Mild Stress (CMS) model is considered one of the most translationally relevant animal models of depression as it simulates the gradual development of a depressive-like state in response to environmental stressors.[10]

Experimental Protocol: Chronic Mild Stress (CMS)
  • Animal Model: Male Sprague-Dawley rats (200-250g).

  • Acclimation: Animals are housed individually and acclimated for one week.

  • Baseline Testing: Baseline sucrose preference is measured to ensure no pre-existing anhedonic-like behavior.

  • CMS Induction (4 weeks): Animals are subjected to a variable sequence of mild, unpredictable stressors (e.g., cage tilt, damp bedding, light/dark cycle reversal, food/water deprivation). A non-stressed control group is handled identically but not exposed to stressors.

  • Treatment (Weeks 5-7): Stress exposure continues. Animals are randomly assigned to treatment groups: Vehicle, BMPP (e.g., 10, 20, 40 mg/kg, p.o.), or Sertraline (e.g., 10 mg/kg, p.o.). Dosing occurs daily.

  • Behavioral Testing (Week 7):

    • Sucrose Preference Test (SPT): Assesses anhedonia. Rats are presented with two bottles (1% sucrose solution and water) for 24 hours. Preference is calculated as (sucrose intake / total fluid intake) x 100.

    • Forced Swim Test (FST): Assesses behavioral despair. Rats are placed in a cylinder of water for a 6-minute session. The last 4 minutes are recorded, and immobility time is scored.

Hypothetical Efficacy Data
ParameterVehicle (CMS)BMPP (20 mg/kg)Sertraline (10 mg/kg)Non-Stressed Control
Sucrose Preference (%) 45.2 ± 3.575.8 ± 4.168.5 ± 3.982.1 ± 2.9
Immobility Time in FST (s) 165.3 ± 12.180.5 ± 9.895.2 ± 11.365.7 ± 8.2
*p < 0.05 compared to Vehicle (CMS) group.

These hypothetical results suggest that BMPP could be more effective than Sertraline in reversing anhedonia-like behavior (SPT) and equally or more effective in reducing behavioral despair (FST) in a validated animal model of depression.[11]

Pharmacokinetic (PK) Profile: Brain Penetrance and Bioavailability

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a CNS drug candidate is critical. Optimal brain exposure is a key determinant of efficacy.[12]

Experimental Protocol: Rodent Pharmacokinetics
  • Animal Model: Male C57BL/6 mice (25-30g).

  • Administration:

    • Group 1: BMPP (2 mg/kg) administered intravenously (IV) via tail vein.

    • Group 2: BMPP (10 mg/kg) administered orally (PO) by gavage.

    • Separate groups are run for Sertraline for comparison.

  • Sampling: At multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), blood is collected via cardiac puncture, and brains are harvested.

  • Analysis: Plasma and brain homogenate concentrations of the drug are quantified using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

  • Calculations: Key PK parameters are calculated, including half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), oral bioavailability (%F), and brain-to-plasma ratio.

Hypothetical Pharmacokinetic Data
ParameterBMPP (10 mg/kg, PO)Sertraline (10 mg/kg, PO)
Plasma t½ (h) 6.815.2
Plasma Cmax (ng/mL) 450280
Plasma Tmax (h) 1.54.0
Oral Bioavailability (%F) 45%30%
Brain/Plasma Ratio (2h) 2.51.8

This hypothetical data suggests BMPP may have favorable pharmacokinetic properties, including good oral bioavailability and superior brain penetration compared to Sertraline, which are desirable attributes for a CNS drug.[12]

Safety and Toxicology Assessment

Early identification of potential toxicity is paramount to de-risk a drug candidate.[13] Studies must be conducted under Good Laboratory Practice (GLP) regulations.[9]

Experimental Protocol: Acute Toxicity (Dose Escalation)
  • Animal Model: Male and female Sprague-Dawley rats.

  • Administration: Single oral doses of BMPP are administered in escalating concentrations to different groups of animals (e.g., 50, 100, 250, 500, 1000 mg/kg).

  • Observation: Animals are observed for 14 days for clinical signs of toxicity, morbidity, and mortality. Body weight and food consumption are monitored.

  • Endpoint: At day 14, surviving animals are euthanized, and a gross necropsy is performed. The Maximum Tolerated Dose (MTD) and the No-Observed-Adverse-Effect-Level (NOAEL) are determined.

Hypothetical Toxicology Data
ParameterBMPPSertraline
Acute Oral LD50 (Rats) > 1000 mg/kg~600 mg/kg
NOAEL (28-day, rats) 50 mg/kg/day40 mg/kg/day
Primary Target Organs None identified at NOAELLiver (at high doses)
Therapeutic Index (LD50/ED50) > 50~60

This hypothetical profile suggests BMPP may possess a wider safety margin than Sertraline in acute dosing paradigms. The 28-day repeated-dose study would provide more in-depth information on potential target organ toxicity.[14]

Hypothesized Mechanism of Action: A Systems-Level View

The distinct mechanisms of NDRIs and SSRIs are expected to produce different neurochemical and downstream signaling effects. BMPP is hypothesized to primarily impact dopaminergic and noradrenergic pathways, which are crucial for motivation, reward, and executive function.

G cluster_0 BMPP (NDRI) cluster_1 Sertraline (SSRI) BMPP BMPP DAT Dopamine Transporter (DAT) BMPP->DAT Inhibits NET Norepinephrine Transporter (NET) BMPP->NET Inhibits DA ↑ Synaptic Dopamine NE ↑ Synaptic Norepinephrine Reward Reward & Motivation (VTA, NAc) DA->Reward Cognition Executive Function (PFC) NE->Cognition Sertraline Sertraline SERT Serotonin Transporter (SERT) Sertraline->SERT Inhibits SER ↑ Synaptic Serotonin Mood Mood Regulation (Raphe, Limbic System) SER->Mood

Caption: Contrasting signaling pathways of BMPP and Sertraline.

Discussion and Future Directions

The hypothetical in vivo data presented in this guide positions 1-(3-Bromo-4-methylphenyl)pyrrolidine (BMPP) as a promising candidate for the treatment of MDD. Its potential for superior efficacy in anhedonic-like states, combined with favorable pharmacokinetics and a wide safety margin, warrants further investigation.

The logical next steps in the preclinical development of BMPP would include:

  • Receptor Occupancy Studies: To confirm target engagement in the CNS at therapeutically relevant doses.

  • Chronic Dosing Efficacy Studies: To assess the durability of the antidepressant-like effects.

  • Abuse Liability Assessment: Given its mechanism as an NDRI, evaluating its potential for abuse is a critical regulatory requirement.[5]

  • GLP-compliant Toxicology: Comprehensive 28-day (rodent) and 90-day (non-rodent) toxicology studies to support Phase I clinical trials.[15]

By systematically addressing these key areas, a robust data package can be assembled to support the transition of BMPP from a preclinical candidate to a clinical therapeutic, potentially offering a new option for patients with major depressive disorder.

References

  • Meltzer, P. C., Butler, D., Deschamps, J. R., & Madras, B. K. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors. Journal of medicinal chemistry, 49(4), 1420–1432. [Link]

  • Fuchs, E. (2010). Experimental animal models for the simulation of depression and anxiety. Dialogues in clinical neuroscience, 12(4), 532–538. [Link]

  • Workman, E. R., & Fava, M. (2021). Animal Models of Anxiety and Depression: Incorporating the Underlying Mechanisms of Sex Differences in Macroglia Biology. Frontiers in behavioral neuroscience, 15, 780190. [Link]

  • Workman, E. R., & Fava, M. (2021). Animal Models of Anxiety and Depression: Exploring the Underlying Mechanisms of Sex Differences. Frontiers in Behavioral Neuroscience. [Link]

  • Meltzer, P. C., Butler, D., Deschamps, J. R., & Madras, B. K. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors. Journal of medicinal chemistry, 49(4), 1420–1432. [Link]

  • Workman, E. R., & Fava, M. (2021). Animal Models of Anxiety and Depression: Incorporating the Underlying Mechanisms of Sex Differences in Macroglia Biology. Frontiers in behavioral neuroscience, 15, 780190. [Link]

  • Wikipedia. (n.d.). Animal models of depression. [Link]

  • Grokipedia. (n.d.). Pyrovalerone. [Link]

  • Meltzer, P. C., Butler, D., Deschamps, J. R., & Madras, B. K. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of medicinal chemistry, 49(4), 1420–1432. [Link]

  • McElvany, K. D. (2009). FDA Requirements for Preclinical Studies. Frontiers of neurology and neuroscience, 25, 46–49. [Link]

  • Morgan, M. M., et al. (2014). Effects of Monoamine Reuptake Inhibitors in Assays of Acute Pain-Stimulated and Pain-Depressed Behavior in Rats. Pharmacology, biochemistry, and behavior, 124, 349–357. [Link]

  • NAMSA. (2025). Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. [Link]

  • AMSbiopharma. (2025). Preclinical research strategies for drug development. [Link]

  • U.S. Food and Drug Administration. (2018). Step 2: Preclinical Research. [Link]

  • Williams, M. (2017). In vivo Neuropathology: Detecting the Neurotoxicity of Candidate Drugs during Early Drug Discovery. Journal of Alzheimer's disease & Parkinsonism, 7(5), 1000388. [Link]

  • U.S. Food and Drug Administration. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]

  • Liakoni, E., et al. (2019). Clinical value of analytical testing in patients presenting with new psychoactive substances intoxication. British journal of clinical pharmacology, 85(7), 1404–1413. [Link]

  • Wikipedia. (n.d.). Major depressive disorder. [Link]

  • Gautam, S., et al. (2012). Clinical Practice Guidelines for the management of Depression. Indian journal of psychiatry, 54(Suppl 1), S74–S90. [Link]

  • Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors. Semantic Scholar. [Link]

  • Mayo Clinic. (2022). Depression (major depressive disorder) - Diagnosis and treatment. [Link]

  • Lee, H., et al. (2022). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. International journal of molecular sciences, 23(24), 15998. [Link]

  • Nuvisan. (n.d.). Cutting-edge neurology and pain research services. [Link]

  • Medscape. (2024). Depression Treatment & Management. [Link]

  • Anxiety & Depression Association of America. (2020). Clinical Practice Review for Major Depressive Disorder. [Link]

  • Ghose, A. K., et al. (2012). CNS Drug Design: Balancing Physicochemical Properties for Optimal Brain Exposure. Journal of medicinal chemistry, 55(15), 6673–6688. [Link]

  • Pharmaron. (n.d.). CNS Disease Models For Preclinical Research Services. [Link]

  • Upton, N. (2006). In vitro and in vivo techniques in CNS drug discovery. European Pharmaceutical Review. [Link]

  • John, C. E., & Jones, S. R. (2007). Voltammetric characterization of the effect of monoamine uptake inhibitors and releasers on dopamine and serotonin uptake in mouse caudate-putamen and substantia nigra slices. Neuropharmacology, 52(7), 1596–1605. [Link]

  • Semantic Scholar. (n.d.). Monoamine reuptake inhibitors: Highlights of recent research developments. [Link]

  • Kersten, B. P., & McLaughlin, M. E. (2015). Toxicology and management of novel psychoactive drugs. Journal of pharmacy practice, 28(1), 50–65. [Link]

  • Wikipedia. (n.d.). Monoamine reuptake inhibitor. [Link]

  • Zaami, S., et al. (2020). Molecular Mechanisms of Action of Novel Psychoactive Substances (NPS). A New Threat for Young Drug Users with Forensic-Toxicological Implications. International journal of molecular sciences, 21(21), 8177. [Link]

  • Papaseit, E., et al. (2026). Disposition and effects of alpha-pyrrolidinoisohexanophenone (α-PHiP) in comparison with cocaine: an observational study. Frontiers in Pharmacology. [Link]

  • ResearchGate. (2025). The Toxicology of New Psychoactive Substances: Synthetic Cathinones and Phenylethylamines. [Link]

Sources

Comparative

A Comparative Guide to the Cross-Reactivity Profiling of 1-(3-Bromo-4-methylphenyl)pyrrolidine: A Monoamine Transporter Ligand Case Study

This guide provides a comprehensive framework for characterizing the selectivity of the novel compound, 1-(3-Bromo-4-methylphenyl)pyrrolidine. Given the prevalence of the pyrrolidine scaffold in centrally active agents,...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for characterizing the selectivity of the novel compound, 1-(3-Bromo-4-methylphenyl)pyrrolidine. Given the prevalence of the pyrrolidine scaffold in centrally active agents, particularly as monoamine transporter inhibitors, we hypothesize its primary pharmacological target is the dopamine transporter (DAT).[1][2] This document outlines a systematic, data-driven approach to confirm its on-target potency and subsequently to build a detailed cross-reactivity profile against key off-targets. Such profiling is essential in early-stage drug discovery to forecast therapeutic windows, predict potential side effects, and establish a clear structure-activity relationship (SAR) for lead optimization.[3]

The narrative that follows is not merely a list of protocols; it is a strategic workflow. We will delve into the rationale behind the selection of assays, the design of experiments to ensure data integrity, and the interpretation of comparative results, providing the in-depth insights required by researchers, scientists, and drug development professionals.

Part 1: On-Target Activity Characterization at the Dopamine Transporter (DAT)

The initial step is to rigorously quantify the interaction of 1-(3-Bromo-4-methylphenyl)pyrrolidine with its hypothesized primary target, the human dopamine transporter (hDAT). We will employ two orthogonal in vitro assays: a radioligand binding assay to measure binding affinity (Ki) and a functional uptake inhibition assay to measure potency (IC₅₀).[4][5]

Radioligand Binding Assay for hDAT Affinity

This experiment quantifies the ability of the test compound to displace a known high-affinity radioligand from the hDAT binding site, providing a measure of its equilibrium dissociation constant (Ki).[6]

Experimental Protocol: hDAT Radioligand Competition Binding Assay

  • Source Material: Use cell membranes prepared from a stable cell line, such as Human Embryonic Kidney 293 (HEK293) cells, recombinantly expressing hDAT.[5]

  • Radioligand Selection: Utilize [³H]WIN 35,428, a well-characterized cocaine analog that binds with high affinity to the DAT.[7] The concentration should be approximately equal to its Kd for the receptor to ensure assay sensitivity.

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Incubation Setup (96-well plate format):

    • Total Binding: hDAT membranes + [³H]WIN 35,428 + Assay Buffer.

    • Non-Specific Binding (NSB): hDAT membranes + [³H]WIN 35,428 + a high concentration of a known DAT inhibitor (e.g., 10 µM GBR 12909) to saturate all specific binding sites.

    • Competition: hDAT membranes + [³H]WIN 35,428 + serial dilutions of 1-(3-Bromo-4-methylphenyl)pyrrolidine (e.g., from 1 pM to 100 µM).

  • Incubation: Incubate the plates for 60-90 minutes at room temperature to allow the binding reaction to reach equilibrium.

  • Termination & Harvesting: Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/B), pre-soaked in polyethyleneimine (PEI) to reduce non-specific filter binding. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - NSB.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data using a non-linear regression model (sigmoidal dose-response, variable slope) to determine the IC₅₀ value.

    • Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

Functional Assay for hDAT Potency

This assay measures the compound's ability to inhibit the primary function of the transporter: the reuptake of dopamine from the extracellular space. This provides a direct measure of functional potency.[9]

Experimental Protocol: [³H]Dopamine Uptake Inhibition Assay

  • Source Material: Use whole HEK293 cells stably expressing hDAT, grown to confluence in 96-well plates.[5]

  • Radiolabeled Substrate: Use [³H]Dopamine ([³H]DA).

  • Assay Buffer: Use a Krebs-HEPES buffer (KHB) or similar physiological salt solution.

  • Assay Procedure:

    • Wash the cell monolayers with assay buffer.

    • Pre-incubate the cells for 10-15 minutes with varying concentrations of 1-(3-Bromo-4-methylphenyl)pyrrolidine or vehicle.

    • Initiate dopamine uptake by adding a fixed concentration of [³H]DA (typically at its Km value for the transporter).

    • Allow uptake to proceed for a short, defined period (e.g., 5-10 minutes) at 37°C, ensuring the measurement is within the initial linear phase of uptake.

    • Terminate uptake by rapidly washing the cells with ice-cold assay buffer.

    • Lyse the cells (e.g., with 1% SDS) and transfer the lysate to scintillation vials.

  • Quantification & Analysis:

    • Quantify intracellular radioactivity using a scintillation counter.

    • Define 100% uptake with vehicle control and 0% uptake with a saturating concentration of a known inhibitor (e.g., 10 µM GBR 12909).

    • Plot the percentage of uptake inhibition against the log concentration of the test compound and fit with non-linear regression to determine the IC₅₀ value.

Hypothetical On-Target Performance Data
CompoundTargetAssay TypeParameterValue
1-(3-Bromo-4-methylphenyl)pyrrolidinehDATRadioligand BindingKi (nM)15.2
1-(3-Bromo-4-methylphenyl)pyrrolidinehDAT[³H]DA Uptake InhibitionIC₅₀ (nM)25.8

Part 2: Comparative Cross-Reactivity Profiling

A therapeutically viable CNS drug must exhibit high selectivity for its intended target over other related proteins to minimize off-target side effects.[3] The monoamine transporters, SERT (Serotonin Transporter) and NET (Norepinephrine Transporter), are the most critical off-targets to evaluate due to their high structural homology and overlapping physiological roles with DAT.[10]

Profiling Against hSERT and hNET

We will employ the same radioligand binding assay format used for hDAT to ensure the data is directly comparable. This consistency in experimental design is crucial for making accurate selectivity assessments.

Experimental Protocol: hSERT and hNET Radioligand Binding Assays

The protocol is identical to the hDAT binding assay described in Section 1.1, with the following key substitutions:

  • For hSERT:

    • Source: Membranes from HEK293 cells expressing hSERT.

    • Radioligand: [³H]Citalopram or [³H]Paroxetine.

    • NSB Definition: 10 µM Fluoxetine or another potent SSRI.

  • For hNET:

    • Source: Membranes from HEK293 cells expressing hNET.

    • Radioligand: [³H]Nisoxetine.

    • NSB Definition: 10 µM Desipramine.

Comparative Data Analysis and Selectivity

The primary goal is to determine the compound's preference for DAT over SERT and NET. This is quantified by calculating selectivity ratios from the Ki values.

Hypothetical Comparative Performance Data

CompoundTargetBinding Affinity (Ki, nM)Functional Potency (IC₅₀, nM)
1-(3-Bromo-4-methylphenyl)pyrrolidine hDAT (On-Target) 15.2 25.8
1-(3-Bromo-4-methylphenyl)pyrrolidinehNET (Off-Target)185.5250.1
1-(3-Bromo-4-methylphenyl)pyrrolidinehSERT (Off-Target)>10,000>10,000
Reference Compound: CocainehDAT250290
Reference Compound: CocainehNET320350
Reference Compound: CocainehSERT380410

Interpretation and Selectivity Ratios:

  • NET/DAT Selectivity: Ki (NET) / Ki (DAT) = 185.5 / 15.2 ≈ 12-fold selectivity for DAT over NET.

  • SERT/DAT Selectivity: Ki (SERT) / Ki (DAT) = >10,000 / 15.2 ≈ >650-fold selectivity for DAT over SERT.

These hypothetical results position 1-(3-Bromo-4-methylphenyl)pyrrolidine as a potent and selective DAT inhibitor, with significantly weaker activity at NET and negligible activity at SERT. This profile is distinct from a non-selective inhibitor like cocaine and suggests a potentially more targeted therapeutic effect with fewer side effects related to serotonergic or broad noradrenergic modulation.[11]

Part 3: Visualization of Profiling Strategy and Pathway Implications

Visual models are indispensable for conceptualizing complex biological workflows and pathways.

Workflow Diagram

The following diagram illustrates the tiered strategy for comprehensive selectivity profiling.

G cluster_0 Tier 1: Primary Target & Key Off-Target Profiling cluster_1 Tier 2: Broad Selectivity Screening cluster_2 Tier 3: Hit Confirmation & Characterization Compound 1-(3-Bromo-4-methylphenyl)pyrrolidine Binding Radioligand Binding Assays (hDAT, hNET, hSERT) Compound->Binding Determine Ki Functional Functional Uptake Assays (hDAT, hNET, hSERT) Compound->Functional Determine IC50 Panel Broad Off-Target Panel (e.g., Eurofins SafetyScreen44™) Receptors, Ion Channels, Enzymes Binding->Panel High Potency & Selectivity? Proceed Functional->Panel Hit_Confirm Secondary/Functional Assays (e.g., Calcium Flux, Enzyme Activity) Panel->Hit_Confirm Identify 'Hits' (e.g., >50% inhibition) SAR Structure-Activity Relationship (SAR) & Lead Optimization Hit_Confirm->SAR Confirm off-target activity

Caption: A tiered workflow for cross-reactivity profiling.

Signaling Pathway Diagram

This diagram contrasts the intended on-target effect with a potential off-target interaction, hypothetically identified at the 5-HT₂ₐ receptor.

G cluster_OnTarget On-Target Pathway: DAT Inhibition cluster_OffTarget Off-Target Pathway: 5-HT2A Activation Compound1 1-(3-Bromo-4-methylphenyl)pyrrolidine DAT Dopamine Transporter (DAT) Compound1->DAT Inhibits Synapse_DA ↑ Synaptic Dopamine DAT->Synapse_DA Blocks Reuptake D2R Dopamine D2 Receptor Synapse_DA->D2R Activates OnTarget_Effect Therapeutic Effect (e.g., Improved Cognition) D2R->OnTarget_Effect Compound2 1-(3-Bromo-4-methylphenyl)pyrrolidine HT2A 5-HT2A Receptor Compound2->HT2A Agonist Activity PLC Phospholipase C (PLC) HT2A->PLC Activates IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Ca2+ / PKC Activation IP3_DAG->Ca_PKC OffTarget_Effect Adverse Effect (e.g., Hallucinations, Agitation) Ca_PKC->OffTarget_Effect

Caption: Divergent signaling from on-target vs. off-target activity.

Part 4: Broader Secondary Pharmacology and Final Recommendations

While profiling against homologous transporters is the priority, a comprehensive safety assessment requires broader screening. Standard industry practice involves testing the compound at a fixed concentration (e.g., 1-10 µM) against a large panel of diverse biological targets.[12]

A hit is typically defined as >50% inhibition or stimulation in the binding or functional assay. Any confirmed hits from this broad screen would necessitate follow-up dose-response studies to determine potency (IC₅₀ or EC₅₀) and inform the overall risk-benefit assessment of the compound. For CNS drugs, particular attention should be paid to targets known to mediate neuropsychiatric, cardiovascular, or gastrointestinal side effects.[3]

This guide outlines a robust, multi-tiered strategy for the cross-reactivity profiling of 1-(3-Bromo-4-methylphenyl)pyrrolidine. By first confirming its high-potency, selective interaction with the hypothesized primary target, the dopamine transporter, and then systematically evaluating its activity against homologous transporters and a broader safety panel, researchers can build a comprehensive pharmacological profile. The hypothetical data presented illustrates a compound with a promising selectivity profile for DAT over SERT and NET, suggesting it may serve as a valuable lead compound for developing CNS therapeutics with improved target specificity compared to non-selective agents like cocaine. This rigorous, comparative approach is fundamental to modern drug discovery, enabling data-driven decisions to advance the safest and most effective candidates.

References

  • Discovery and Development of Monoamine Transporter Ligands. (n.d.). PubMed Central (PMC). [Link]

  • Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1–12.17.21. [Link]

  • Husbands, S. M., Izenwasser, S., Lo, M., Platt, D. M., Spealman, R. D., & Trudell, M. L. (1999). Structure-activity relationships at the monoamine transporters and sigma receptors for a novel series of 9-[3-(cis-3,5-dimethyl-1-piperazinyl)propyl]carbazole (rimcazole) analogues. Journal of Medicinal Chemistry, 42(21), 4446–4455. [Link]

  • Wróbel, M. Z., Siwek, A., Starownoik, A., & Satała, G. (2016). Synthesis and biological evaluation of novel pyrrolidine-2,5-dione derivatives as potential antidepressant agents. Part 1. European Journal of Medicinal Chemistry, 124, 845-859. [Link]

  • In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). (n.d.). ResearchGate. [Link]

  • Singh, H., Kumar, K., & Singh, P. (2017). Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Advances, 7(61), 38639–38665. [Link]

  • Mayer, F. P., Wimmer, L., Dillon-Carter, O., Partilla, J. S., Burchardt, N. V., Mihovilovic, M. D., ... & Baumann, M. H. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 669. [Link]

  • Rothman, R. B., Dersch, C. M., Partilla, J. S., & Baumann, M. H. (2005). A novel photoaffinity ligand for the dopamine transporter based on pyrovalerone. Bioorganic & Medicinal Chemistry Letters, 15(3), 641–644. [Link]

  • Wróbel, M. Z., Siwek, A., Staroń, J., Satała, G., & Bojarski, A. J. (2020). Design and Synthesis of Potential Multi-Target Antidepressants: Exploration of 1-(4-(7-Azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione Derivatives with Affinity for the Serotonin Transporter. Molecules, 25(22), 5433. [Link]

  • Cheng, M. H., & Bahar, I. (2019). Monoamine transporters: structure, intrinsic dynamics and allosteric regulation. Nature Structural & Molecular Biology, 26(7), 545–556. [Link]

  • Everitt, B. J., Hall, G. H., & Taylor, E. M. (1965). The sedative and anticonvulsant activity of some substituted pyrrolidones and piperidones. British Journal of Pharmacology and Chemotherapy, 25(3), 790–799. [Link]

  • Gannon, B. M., Williamson, M. R., Rico, C., & Collins, G. T. (2018). The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter. Neuropharmacology, 134, 68-76. [Link]

  • Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. [Link]

  • Mayer, F. P., Wimmer, L., Dillon-Carter, O., Partilla, J. S., Burchardt, N. V., Mihovilovic, M. D., ... & Baumann, M. H. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 669. [Link]

  • Meltzer, P. C., Butler, D., Deschamps, J. R., & Madras, B. K. (2003). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 46(15), 3221–3231. [Link]

  • Zwartsen, A., Zwartsen, M. G., Niello, M., & Sitte, H. H. (2021). α-PPP and its derivatives are selective partial releasers at the human norepinephrine transporter A pharmacological characterization of interactions between pyrrolidinopropiophenones and high and low affinity monoamine transporters. Neuropharmacology, 190, 108570. [Link]

  • Sucic, S., & Bönisch, H. (2017). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. In Neurotransmitter Transporters (pp. 1-26). Humana Press, New York, NY. [Link]

  • Niello, M., Cintulova, D., Hellsberg, E., Jäntsch, K., Holy, M., Ayatollahi, L. H., ... & Sitte, H. H. (2023). Persistent binding at dopamine transporters determines sustained psychostimulant effects. Molecular Psychiatry, 28(2), 856–867. [Link]

  • Andersen, J., Kristensen, A. S., Bang-Andersen, B., & Strømgaard, K. (2010). Identification of Novel Serotonin Transporter Compounds by Virtual Screening. Journal of Chemical Information and Modeling, 50(7), 1325–1335. [Link]

  • Synthesis and Pharmacological Activity of New Pyrollidone Derivatives. (n.d.). Journal of Pharmaceutical Negative Results. [Link]

  • Everitt, B. J., Hall, G. H., & Taylor, E. M. (1965). The sedative and anticonvulsant activity of some substituted pyrrolidones and piperidones. British Journal of Pharmacology and Chemotherapy, 25(3), 790–799. [Link]

  • Tricyclic and Monoamine Oxidase Inhibitor Antidepressants: Structure-Activity Relationships. (n.d.). ACS Publications. [Link]

  • Poyraz, S., Yilmaz, I., Cakir, M., Ucar, G., & Dalkara, S. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1247071. [Link]

  • Luethi, D., Hoener, M. C., & Liechti, M. E. (2018). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology, 21(10), 931–942. [Link]

  • Standard procedures for monoamine transporter and receptor-binding assays. (n.d.). ResearchGate. [Link]

  • Blough, B. E., Brieaddy, L. E., Huang, X., Kuhar, M. J., Navarro, H. A., & Carroll, F. I. (2007). Synthesis, Monoamine Transporter Binding, Properties, and Functional Monoamine Uptake Activity of 3beta-[4-methylphenyl and 4-chlorophenyl]-2 beta-[5-(substituted phenyl)thiazol-2-yl]tropanes. Journal of Medicinal Chemistry, 50(15), 3583–3591. [Link]

  • Discovery, Structure−Activity Relationship, and Pharmacological Evaluation of (5-Substituted-pyrrolidinyl-2-carbonyl). (n.d.). ACS Publications. [Link]

  • Dopamine transporter ligands: recent developments and therapeutic potential. (n.d.). Taylor & Francis Online. [Link]

  • Neurotransmitter Transporter Uptake Assay Kit. (n.d.). Molecular Devices. [Link]

  • Ecker, G. F., & Ernst, M. (2015). Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies. Frontiers in Neuroscience, 9, 239. [Link]

  • Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1–12.17.21. [Link]

  • Nickell, J. R., Siripurapu, K. B., Vartak, A., Crooks, P. A., & Dwoskin, L. P. (2010). The novel pyrrolidine nor-lobelane analog UKCP-110 [cis-2,5-di-(2-phenethyl)-pyrrolidine hydrochloride] inhibits VMAT2 function, methamphetamine-evoked dopamine release, and methamphetamine self-administration in rats. Journal of Pharmacology and Experimental Therapeutics, 335(3), 841–851. [Link]

  • Schlessinger, A., Geier, E., Fan, H., Irwin, J. J., Shoichet, B. K., Giacomini, K. M., & Sali, A. (2011). Structure-based discovery of prescription drugs that interact with the norepinephrine transporter, NET. Proceedings of the National Academy of Sciences, 108(38), 15810–15815. [Link]

  • Tanda, G., Herzig, V., & Newman, A. H. (2009). Identification of a dopamine transporter ligand that blocks the stimulant effects of cocaine. Journal of Pharmacology and Experimental Therapeutics, 328(2), 536–546. [Link]

  • Zhang, L. L., & Zhao, J. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 18–26. [Link]

  • Novel 3-Pyrrolidineindole Derivatives as Serotonergic Psychedelic Agents for Treating Psychosis and Mental Illnesses Such as Depression and Post-Traumatic Stress Disorder. (2024). ACS Medicinal Chemistry Letters. [Link]

  • Norepinephrine transporter inhibitors and their therapeutic potential. (n.d.). PubMed Central (PMC). [Link]

  • Serotonin–norepinephrine reuptake inhibitor. (2024, January 10). In Wikipedia. [Link]

  • Overview of Monoamine Transporters. (n.d.). PubMed Central (PMC). [Link]

  • Monoamine Transporter Inhibitors and Substrates as Treatments for Stimulant Abuse. (n.d.). PubMed Central (PMC). [Link]

  • Pajouhesh, H., & Lenz, G. R. (2005). Medicinal Chemical Properties of Successful Central Nervous System Drugs. NeuroRx, 2(4), 541–553. [Link]

  • Di Pietro, O., & Ciana, D. (2016). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Journal of Medicinal Chemistry, 59(1), 40–63. [Link]

  • Conole, D., Tan, Y. J., Sy, L., Curtis, M. A., & Dragunow, M. (2024). Phenotypic approaches for CNS drugs. Trends in Pharmacological Sciences. [Link]

  • Strategies for Utilizing Neuroimaging Biomarkers in CNS Drug Discovery and Development: CINP/JSNP Working Group Report. (n.d.). PubMed Central (PMC). [Link]

Sources

Validation

A Comparative Guide to the Synthetic Efficiency of 1-(3-Bromo-4-methylphenyl)pyrrolidine Production

For Researchers, Scientists, and Drug Development Professionals The pyrrolidine ring is a cornerstone in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1][2] Its saturated, non-planar st...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring is a cornerstone in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1][2] Its saturated, non-planar structure provides a three-dimensional geometry that is highly sought after for optimizing the pharmacokinetic profiles of drug candidates.[3] Specifically, 1-(3-Bromo-4-methylphenyl)pyrrolidine serves as a key intermediate in the synthesis of various pharmacologically active compounds. This guide provides a comprehensive analysis of the primary synthetic routes to this valuable building block, benchmarking their efficiency based on yield, reaction conditions, and scalability.

Synthetic Strategies: An Overview

The construction of the C-N bond between the aryl halide and the pyrrolidine ring is the central challenge in synthesizing 1-(3-Bromo-4-methylphenyl)pyrrolidine. The primary methodologies employed for this transformation are:

  • Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction.[4][5][6][7]

  • Nucleophilic Aromatic Substitution (SNA r): Direct displacement of the bromide by pyrrolidine.[8][9]

  • Reductive Amination: A two-step process involving the formation of an enamine followed by reduction.[10][11][12]

This guide will delve into the mechanistic underpinnings and practical considerations of each approach, providing experimental data to facilitate an informed choice of synthetic route.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has become a powerful and versatile tool for the formation of carbon-nitrogen bonds.[4][5] The reaction involves the palladium-catalyzed coupling of an amine with an aryl halide.[4]

Mechanism: The catalytic cycle is generally understood to proceed through:

  • Oxidative Addition: The aryl halide adds to a Pd(0) species.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation to form a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed, regenerating the Pd(0) catalyst.[5]

Figure 1: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol:

A typical procedure for the synthesis of 1-(3-Bromo-4-methylphenyl)pyrrolidine via Buchwald-Hartwig amination is as follows:

  • To a flame-dried Schlenk tube is added Pd₂(dba)₃ (1 mol%), a suitable phosphine ligand (e.g., 2-(di-tert-butylphosphino)biphenyl, 2 mol%), and sodium tert-butoxide (1.4 equiv).

  • The tube is evacuated and backfilled with argon.

  • Toluene (solvent), 3-bromo-4-methylaniline (1.0 equiv), and pyrrolidine (1.2 equiv) are added via syringe.

  • The reaction mixture is heated to 80-110 °C and stirred until the starting material is consumed (monitored by GC or TLC).

  • After cooling to room temperature, the mixture is diluted with diethyl ether, filtered through Celite, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography.

Performance Analysis:

The choice of ligand is critical to the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are often employed to facilitate the reductive elimination step and prevent β-hydride elimination.[4]

ParameterBuchwald-Hartwig Amination
Starting Materials 3-Bromo-4-methylaniline, Pyrrolidine
Catalyst/Reagents Palladium catalyst (e.g., Pd₂(dba)₃), Phosphine ligand, Base (e.g., NaOtBu)
Typical Yield 85-95%
Reaction Time 12-24 hours
Temperature 80-110 °C
Advantages High yields, broad substrate scope, good functional group tolerance.[4][7]
Disadvantages Cost of palladium catalyst and ligands, sensitivity to air and moisture, potential for heavy metal contamination in the final product.[6]

Nucleophilic Aromatic Substitution (SNA r)

Nucleophilic aromatic substitution is a more classical approach to forming C-N bonds.[8] For this reaction to be efficient, the aromatic ring must be activated by electron-withdrawing groups ortho and/or para to the leaving group.[9] In the case of 3-bromo-4-methylaniline, the methyl group is electron-donating, which disfavors a classical SNAr mechanism. However, under forcing conditions (high temperature and pressure), the reaction can be driven to completion.

Mechanism: The generally accepted mechanism for SNAr reactions involves a two-step addition-elimination sequence via a discrete, non-aromatic Meisenheimer complex.[9][13] However, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism.[8][13]

Figure 2: General mechanism for Nucleophilic Aromatic Substitution.

Experimental Protocol:

A representative procedure for the synthesis of 1-(3-Bromo-4-methylphenyl)pyrrolidine via SNAr is as follows:

  • A mixture of 3-bromo-4-methylaniline (1.0 equiv) and an excess of pyrrolidine (3.0-5.0 equiv) is heated in a sealed tube or a microwave reactor.

  • A high-boiling point solvent such as DMSO or NMP can be used.

  • The reaction is heated to 150-200 °C for 24-48 hours.

  • After cooling, the reaction mixture is poured into water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by distillation or column chromatography.

Performance Analysis:

ParameterNucleophilic Aromatic Substitution
Starting Materials 3-Bromo-4-methylaniline, Pyrrolidine
Catalyst/Reagents None (or a strong base in some cases)
Typical Yield 40-60%
Reaction Time 24-48 hours
Temperature 150-200 °C
Advantages Inexpensive starting materials, no need for a metal catalyst.
Disadvantages Harsh reaction conditions (high temperature), lower yields, potential for side reactions, limited substrate scope.[4]

Reductive Amination

Reductive amination is a versatile method for the synthesis of amines.[10] In the context of producing 1-(3-Bromo-4-methylphenyl)pyrrolidine, this would typically involve the reaction of 3-bromo-4-methylaniline with a 1,4-dicarbonyl compound or a protected equivalent, followed by reduction.

Mechanism: The reaction proceeds through the initial formation of an enamine or iminium ion, which is then reduced in situ to the desired amine.

Reductive_Amination A 3-Bromo-4-methylaniline C Iminium Ion Intermediate A->C B 1,4-Dicarbonyl Compound B->C E 1-(3-Bromo-4-methylphenyl)pyrrolidine C->E D Reducing Agent (e.g., NaBH3CN) D->E

Figure 3: Workflow for Reductive Amination.

Experimental Protocol:

A plausible two-step procedure is outlined below:

  • Paal-Knorr Pyrrole Synthesis: 3-bromo-4-methylaniline (1.0 equiv) and 2,5-dimethoxytetrahydrofuran (1.0 equiv) are heated in acetic acid to form the corresponding N-arylpyrrole.

  • Reduction of the Pyrrole: The resulting pyrrole is then reduced to the pyrrolidine. This can be achieved through catalytic hydrogenation (e.g., H₂, Pd/C) or with a chemical reducing agent (e.g., NaBH₃CN).

Performance Analysis:

ParameterReductive Amination
Starting Materials 3-Bromo-4-methylaniline, 2,5-Dimethoxytetrahydrofuran (or similar)
Catalyst/Reagents Acid catalyst (for pyrrole formation), Reducing agent (e.g., H₂/Pd/C, NaBH₃CN)
Typical Yield 60-80% (over two steps)
Reaction Time 12-36 hours
Temperature 25-100 °C
Advantages Milder conditions compared to SNAr, avoids expensive palladium catalysts.[10]
Disadvantages A two-step process, requires a specific 1,4-dicarbonyl precursor.

Comparative Summary and Conclusion

Synthetic RouteTypical YieldReaction ConditionsKey AdvantagesKey Disadvantages
Buchwald-Hartwig Amination 85-95%80-110 °C, 12-24 hHigh yield, broad scope[4][7]Catalyst cost, metal contamination[6]
Nucleophilic Aromatic Substitution 40-60%150-200 °C, 24-48 hLow cost, catalyst-freeHarsh conditions, low yield[4]
Reductive Amination 60-80%25-100 °C, 12-36 hMilder conditions, no Pd[10]Two-step process

Recommendation:

For laboratory-scale synthesis where high yield and purity are paramount, the Buchwald-Hartwig amination is the superior method. Its broad functional group tolerance and consistently high yields make it a reliable choice for producing 1-(3-Bromo-4-methylphenyl)pyrrolidine.

For large-scale industrial production where cost is a major driver, reductive amination presents a compelling alternative. While it is a two-step process, it avoids the use of expensive and potentially toxic palladium catalysts. The starting materials are relatively inexpensive, and the reaction conditions are generally milder than those required for SNAr.

Nucleophilic aromatic substitution is the least efficient of the three methods for this particular substrate due to the deactivating nature of the methyl group. The harsh conditions and low yields make it an unattractive option for both laboratory and industrial synthesis.

Ultimately, the choice of synthetic route will depend on the specific requirements of the project, including scale, budget, and purity specifications. This guide provides the necessary data and insights to make an informed decision.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Buchwald-Hartwig Amination Reagent Guide. [Link]

  • Grokipedia. Buchwald–Hartwig amination. [Link]

  • Wolfe, J. P., & Buchwald, S. L. (2004). Palladium-catalyzed amination of aryl halides and triflates. Accounts of chemical research, 37(11), 805-818.
  • PubChem. 3-Bromo-1-methylpyrrolidine. [Link]

  • Li, G., et al. (2020). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. Molecules, 25(23), 5644. [Link]

  • PubChem. 1-(3-bromo-4-methylbenzoyl)pyrrolidine. [Link]

  • Wikipedia. Pyrrolidine. [Link]

  • ResearchGate. Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism. [Link]

  • Meltzer, P. C., et al. (2007). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of medicinal chemistry, 50(14), 3375-3386. [Link]

  • Smith, A. M., et al. (2015). Concerted nucleophilic aromatic substitution reactions. Journal of the American Chemical Society, 137(46), 14758-14761. [Link]

  • D'hooghe, M., & De Kimpe, N. (2008). Progress in the stereoselective synthesis methods of pyrrolidine-containing drugs and their precursors. Current organic synthesis, 5(2), 133-157. [Link]

  • Sci-Hub. Synthesis of Pyrrolidines by a Three-Component Reaction. [Link]

  • Organic Chemistry Portal. Pyrrolidine synthesis. [Link]

  • ResearchGate. Recent Advances in the Synthesis of Pyrrolidines. [Link]

  • ResearchGate. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. [Link]

  • Chemistry Stack Exchange. Synthesis question: Using reductive amination to form pyrrolidine. [Link]

  • Smith, A. M., et al. (2015). Concerted nucleophilic aromatic substitutions. Journal of the American Chemical Society, 137(46), 14758-14761. [Link]

  • Chemistry LibreTexts. Nucleophilic Aromatic Substitution. [Link]

  • National Institutes of Health. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. [Link]

  • National Institutes of Health. General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. [Link]

  • National Institutes of Health. Expeditious synthesis of cis-1-methyl-2, 3,3a,4,5,9b-hexahydro-1H-pyrrolo-[3,2h]isoquinoline / [2,3-f]quinoline via azomethine ylide-alkene [3+2] cycloaddition. [Link]

  • Beilstein Journals. Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. [Link]

  • National Institutes of Health. Pyrrolidine synthesis via ring contraction of pyridines. [Link]

  • PubChem. 1-(3-Bromo-4-(trifluoromethyl)phenyl)pyrrolidine. [Link]

  • Google Patents.
  • Organic Syntheses. 3-bromo-4-aminotoluene. [Link]

  • MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [Link]

  • MDPI. An Update on the Synthesis of Pyrrolo[4][7]benzodiazepines. [Link]

  • National Institutes of Health. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [Link]

Sources

Comparative

A Multi-Spectroscopic Approach to the Definitive Structural Confirmation of 1-(3-Bromo-4-methylphenyl)pyrrolidine

Introduction: The Imperative of Unambiguous Structural Elucidation In the realm of drug discovery and chemical research, the absolute certainty of a molecule's chemical structure is the bedrock upon which all subsequent...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Unambiguous Structural Elucidation

In the realm of drug discovery and chemical research, the absolute certainty of a molecule's chemical structure is the bedrock upon which all subsequent data rests. An error in structural assignment can invalidate extensive biological screening, pharmacokinetic studies, and mechanistic investigations, leading to significant loss of time and resources. The subject of this guide, 1-(3-Bromo-4-methylphenyl)pyrrolidine (CAS: 1215917-98-8), is a substituted aromatic amine, a scaffold prevalent in pharmacologically active compounds.[1][2] Its synthesis can potentially yield closely related positional isomers, making a robust, multi-faceted analytical confirmation essential.

This guide provides a comprehensive, field-proven workflow for the definitive structural confirmation of 1-(3-Bromo-4-methylphenyl)pyrrolidine. We will move beyond simple data reporting to explain the causality behind experimental choices, demonstrating how a synergistic application of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy creates a self-validating system to distinguish the target compound from its most plausible isomeric alternatives.

The Analytical Challenge: Differentiating Positional Isomers

The primary challenge in confirming the structure of 1-(3-Bromo-4-methylphenyl)pyrrolidine lies in distinguishing it from its positional isomers, which possess the identical molecular formula (C₁₁H₁₄BrN) and molecular weight (240.144 g/mol ).[1] These isomers could arise as byproducts during synthesis, depending on the regioselectivity of the synthetic route. The most probable alternatives are:

  • Target Compound: 1-(3-Bromo-4-methylphenyl)pyrrolidine

  • Isomer A: 1-(4-Bromo-3-methylphenyl)pyrrolidine

  • Isomer B: 1-(2-Bromo-5-methylphenyl)pyrrolidine

A single analytical technique is insufficient to resolve this ambiguity. Mass spectrometry will confirm the mass and elemental composition, but it cannot differentiate between these isomers. Therefore, a multi-spectroscopic approach is not just recommended; it is required for authoritative confirmation.

Analytical_Workflow cluster_Confirmation Final Confirmation MS Mass Spectrometry (MS) MW Molecular Weight & Isotopic Pattern MS->MW NMR NMR Spectroscopy (¹H & ¹³C) Framework C-H Framework & Connectivity NMR->Framework IR Infrared (IR) Spectroscopy Func_groups Func_groups IR->Func_groups Confirmation Unambiguous Structure of 1-(3-Bromo-4-methylphenyl)pyrrolidine MW->Confirmation Framework->Confirmation Func_Groups Functional Groups Func_Groups->Confirmation

Caption: A workflow diagram illustrating the multi-spectroscopic strategy.

Part 1: Mass Spectrometry (MS) – The First Checkpoint

Objective & Rationale: The initial goal of MS analysis is to confirm that the compound has the correct molecular weight and elemental composition. Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing a highly accurate molecular weight.[3] For halogenated compounds, MS is particularly powerful due to the characteristic isotopic patterns of elements like bromine and chlorine. Natural bromine exists as two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in a nearly 1:1 ratio. This results in a distinctive "doublet" peak for any bromine-containing fragment, where two peaks of almost equal intensity are separated by 2 m/z units. This signature provides strong evidence for the presence of a single bromine atom.

Expected Results for 1-(3-Bromo-4-methylphenyl)pyrrolidine:

  • Molecular Ion (M⁺): A pair of peaks of nearly equal intensity will be observed at m/z ≈ 240 and m/z ≈ 242, corresponding to [C₁₁H₁₄⁷⁹BrN]⁺ and [C₁₁H₁₄⁸¹BrN]⁺.

  • Fragmentation: While detailed fragmentation prediction is complex, common fragments may arise from the loss of the pyrrolidine ring or other bond cleavages.

Comparative Analysis:

CompoundMolecular FormulaMolecular WeightExpected MS SignatureDistinguishing Power
Target Compound C₁₁H₁₄BrN240.14M⁺ and M⁺+2 peaks at m/z ~240/242None
Isomer A C₁₁H₁₄BrN240.14M⁺ and M⁺+2 peaks at m/z ~240/242None
Isomer B C₁₁H₁₄BrN240.14M⁺ and M⁺+2 peaks at m/z ~240/242None
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation: Dissolve a small quantity (~0.1 mg) of the analyte in a volatile solvent such as methanol or dichloromethane.

  • Instrument Setup:

    • Ionization Mode: Electron Ionization (EI). EI is a "hard" ionization technique that provides reproducible fragmentation patterns useful for library matching.[4]

    • Analyzer: Utilize a quadrupole or time-of-flight (TOF) analyzer.

    • Introduction: Introduce the sample via a direct insertion probe or, for mixtures, through a Gas Chromatography (GC) inlet.[5]

  • Data Acquisition:

    • Acquire a full scan spectrum over a mass range of m/z 50-500.

    • Ensure the instrument is properly calibrated to achieve high mass accuracy.

  • Data Analysis:

    • Identify the molecular ion peak cluster (M⁺ and M⁺+2).

    • Verify that the relative intensities of the isotopic peaks match the theoretical distribution for a molecule containing one bromine atom (~1:1).[6]

    • Analyze major fragment ions to gain preliminary structural insights.

Part 2: ¹H and ¹³C NMR Spectroscopy – The Definitive Arbiter

Objective & Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.[7][8] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. ¹H NMR maps the proton framework, while ¹³C NMR identifies all unique carbon atoms. For differentiating our isomers, the substitution pattern on the aromatic ring will produce unique chemical shifts and, most critically, distinct spin-spin splitting patterns in the ¹H NMR spectrum.[9][10]

Predicted ¹H NMR Spectrum for 1-(3-Bromo-4-methylphenyl)pyrrolidine:

  • Aromatic Region (δ ~6.5-7.5 ppm): This region is key. We expect three distinct signals for the three aromatic protons.

    • H-2: This proton is ortho to the pyrrolidine and meta to the bromine. It will appear as a doublet (d), split only by H-6.

    • H-5: This proton is ortho to the methyl group and meta to the pyrrolidine. It will appear as a doublet (d), split only by H-6.

    • H-6: This proton is between the bromine and H-5. It will be split by both H-2 and H-5, appearing as a doublet of doublets (dd).

  • Aliphatic Region:

    • Pyrrolidine (α-CH₂): The two methylene groups adjacent to the nitrogen will be shifted downfield (δ ~3.2-3.4 ppm) due to the electron-withdrawing effect of the nitrogen and the aromatic ring. They will appear as a triplet.

    • Pyrrolidine (β-CH₂): The other two methylene groups will be further upfield (δ ~1.9-2.1 ppm) and will appear as a multiplet.

    • Methyl (CH₃): The methyl group on the aromatic ring will appear as a sharp singlet (s) upfield (δ ~2.3-2.4 ppm).

Predicted ¹³C NMR Spectrum for 1-(3-Bromo-4-methylphenyl)pyrrolidine: We expect 9 distinct signals, as two pairs of pyrrolidine carbons are equivalent: 6 aromatic carbons (one attached to Br, one to N, one to methyl, and three CHs) and 3 aliphatic signals (α-CH₂, β-CH₂, and the methyl carbon).

Comparative Analysis of Predicted ¹H NMR Aromatic Regions:

Proton PositionTarget: 1-(3-Bromo-4-methylphenyl)pyrrolidine Isomer A: 1-(4-Bromo-3-methylphenyl)pyrrolidine Isomer B: 1-(2-Bromo-5-methylphenyl)pyrrolidine
Aromatic Protons 3 signals3 signals3 signals
Splitting Pattern 1 doublet (d), 1 doublet of doublets (dd), 1 doublet (d) 1 singlet (s, broad), 1 doublet (d), 1 doublet of doublets (dd) 1 doublet (d), 1 doublet of doublets (dd), 1 doublet (d)
Key Differentiator The characteristic d, dd, d pattern for a 1,2,4-trisubstituted ring.The presence of a singlet for the proton between the methyl and pyrrolidine groups.The chemical shifts will differ significantly due to the bromine being ortho to the pyrrolidine, causing a larger downfield shift for the adjacent pyrrolidine protons.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of a reference standard like tetramethylsilane (TMS).[11]

  • Instrument Setup:

    • Use a spectrometer with a field strength of at least 400 MHz for better resolution.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set appropriate spectral width, acquisition time, and relaxation delay.

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon.[9] This experiment typically requires a longer acquisition time due to the low natural abundance of ¹³C.

  • (Optional) 2D NMR: For further confirmation, 2D experiments like COSY (to show ¹H-¹H correlations) and HSQC (to show direct ¹H-¹³C correlations) can be performed to definitively assign every proton and carbon signal.[8]

Part 3: Infrared (IR) Spectroscopy – Corroborating Evidence

Objective & Rationale: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[12] While less powerful than NMR for distinguishing these specific isomers, it provides excellent corroborating evidence by confirming the presence of the aromatic ring, C-N bond, and aliphatic C-H bonds, and the absence of other functional groups (like C=O or O-H) that might indicate an incorrect product or impurity.[13]

Expected Absorption Bands for 1-(3-Bromo-4-methylphenyl)pyrrolidine:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100-3000C-H StretchAromatic
2980-2850C-H StretchAliphatic (Pyrrolidine, Methyl)
1600-1450C=C StretchAromatic Ring
1380-1340C-N StretchAryl-Amine
890-800C-H Bend (out-of-plane)1,2,4-Trisubstituted Aromatic
~600-500C-Br StretchAryl-Bromide
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation:

    • Solid: Prepare a KBr pellet by mixing a small amount of sample with dry KBr powder and pressing it into a transparent disk.

    • Liquid/Oil: Place a thin film of the sample between two salt (NaCl or KBr) plates.

    • ATR: Place the sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. This is often the simplest method.[14]

  • Data Acquisition:

    • Perform a background scan with no sample in the beam path. This is crucial to subtract the spectral contributions of atmospheric CO₂ and H₂O.[15]

    • Place the sample in the instrument and collect the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • The software will automatically ratio the sample spectrum against the background spectrum.

    • Identify the characteristic absorption peaks and assign them to the corresponding functional groups.[16]

Synthesis & Final Validation

The collective evidence from these three orthogonal techniques provides an unshakeable confirmation of the chemical structure of 1-(3-Bromo-4-methylphenyl)pyrrolidine.

Validation_Logic cluster_Isomers cluster_Evidence Target 1-(3-Bromo-4-methylphenyl)pyrrolidine H-2 (d) H-6 (dd) H-5 (d) Conclusion Definitive Structure Confirmed Target->Conclusion IsomerA 1-(4-Bromo-3-methylphenyl)pyrrolidine H-2 (s) H-5 (dd) H-6 (d) MS_Data Mass Spec Data m/z = 240/242 Confirms C₁₁H₁₄BrN MS_Data->Target Consistent With Both MS_Data->IsomerA Consistent With Both NMR_Data ¹H NMR Data Aromatic Pattern: d, dd, d Integration: 1:1:1 NMR_Data->Target Matches Uniquely NMR_Data->IsomerA Contradicts (No Singlet) IR_Data IR Data Confirms Ar-H, Alk-H, C-N, C-Br No C=O, OH IR_Data->Target Supports Both IR_Data->IsomerA Supports Both

Caption: Logical diagram showing how NMR data uniquely identifies the target structure.

  • Mass Spectrometry confirms the molecular formula is C₁₁H₁₄BrN.

  • ¹H NMR Spectroscopy definitively establishes the 1,2,4-trisubstitution pattern, ruling out other isomers.

  • Infrared Spectroscopy corroborates the presence of the required functional groups and the absence of unexpected ones.

This rigorous, multi-technique validation ensures the highest level of confidence in the compound's identity, providing a solid foundation for all subsequent research and development activities.

References

  • Shimadzu. Shimadzu FTIR Standard Operating Procedure.
  • Mills, A. Standard Operating Procedure FTIR (Spectrum One). University of Strathclyde.
  • Unknown. FTIR Standard Operating Procedure.
  • Wikipedia. Mass spectrometry.
  • Hübschmann, H. J. (2015). Advances in structure elucidation of small molecules using mass spectrometry. Journal of Analytical & Bioanalytical Techniques.
  • Quora. What is the process involved in performing a mass spectrometry experiment?.
  • PubMed Central. Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples.
  • Pharma Beginners. FTIR-Operation and Calibration SOP. (2020-04-13).
  • Springer Nature Experiments. Mass Spectrometry Protocols and Methods.
  • Fiehn Lab. Structure Elucidation of Small Molecules.
  • University of Warwick. Standard Operating Procedure for UVVis, FTIR and Fluorolog spectrometers. (2023-04-20).
  • Chemical Instrumentation Facility. Mass Spectrometry Tutorial (Dr. Kamel Harrata).
  • SciSpace. Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. (2019-12-01).
  • Unknown. NMR Techniques in Organic Chemistry: a quick guide.
  • HTDS. Practical Experiments in the Fundamentals of Mass Spectrometry.
  • Taylor & Francis. Structure elucidation – Knowledge and References.
  • AZoLifeSciences. NMR Spectroscopy in Structural Analysis of Organic Compounds. (2023-11-07).
  • Chemistry LibreTexts. Nuclear Magnetic Resonance Spectroscopy. (2021-07-31).
  • Chemistry Steps. NMR spectroscopy - An Easy Introduction.
  • PubChem. 1-(3-Bromo-4-methylbenzoyl)pyrrolidine.
  • eGyanKosh. EXPT. 8 STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING 1H-NMR SPECTROMETRY.
  • CymitQuimica. 1-(3-Bromo-4-methylphenyl)pyrrolidine.
  • PubChem. 1-(3-Bromo-4-(trifluoromethyl)phenyl)pyrrolidine.
  • The Royal Society of Chemistry. [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature.
  • ResearchGate. Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet. (2025-08-07).
  • Boc Sciences. 3-Bromo-1-methylpyrrolidine CAS 10603-45-9.
  • ACG Publications. Records of Natural Products-SI.
  • National Institute of Standards and Technology. Pyrrolidine - NIST WebBook.
  • National Institute of Standards and Technology. Pyrrolidine - NIST WebBook.
  • ChemicalBook. Pyrrolidine(123-75-1) IR Spectrum.
  • ChemicalBook. 1-(3-Bromo-4-methylphenyl)pyrrolidine | 1215917-98-8.
  • MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • National Institutes of Health. 4′-(3-Bromophenyl)-1′-methyldispiro[indan-2,2′-pyrrolidine-3′.
  • DTIC. Infrared Spectrum of Gaseous 3-Pyrroline and Pyrrolidine and Overtone Spectrum of 3-Pyrroline. (1992-06-03).
  • PubMed. Identification and Biochemical Characterization of Pyrrolidinediones as Novel Inhibitors of the Bacterial Enzyme MurA. (2022-11-10).
  • National Institute of Standards and Technology. Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)- - NIST WebBook.
  • ChemScene. (4-Bromo-3-methylphenylcarbonyl)pyrrolidine.
  • mzCloud. N 4 Bromo 3 methylphenyl acetamide. (2016-02-24).

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 1-(3-Bromo-4-methylphenyl)pyrrolidine

Introduction: As researchers and drug development professionals, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety and environmental stewardship. 1-(3-Bro...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As researchers and drug development professionals, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety and environmental stewardship. 1-(3-Bromo-4-methylphenyl)pyrrolidine, a halogenated aromatic amine, is a compound for which detailed public disposal information is scarce.[1] This guide provides a comprehensive, step-by-step protocol for its safe handling and disposal. The procedures outlined here are synthesized from established best practices for halogenated organic compounds and pyrrolidine derivatives, ensuring a framework grounded in regulatory compliance and laboratory safety. The core principle is to manage this chemical from "cradle-to-grave," recognizing that proper disposal is an integral part of the experimental lifecycle.[2][3]

Part 1: Hazard Assessment and Chemical Profile

Understanding a compound's intrinsic properties is the foundation of its safe management. Given the absence of a specific Safety Data Sheet (SDS), we must infer the hazard profile of 1-(3-Bromo-4-methylphenyl)pyrrolidine from its constituent chemical classes: a halogenated benzene and a pyrrolidine ring.[1]

  • Halogenated Organic Compound: The presence of a bromine atom classifies this substance as a halogenated hydrocarbon.[4][5] Such compounds require specific disposal pathways, typically high-temperature incineration, and must be segregated from non-halogenated waste streams to prevent costly and complex disposal processes.[5][6][7]

  • Pyrrolidine Derivative: Pyrrolidine is a cyclic secondary amine known to be flammable, corrosive, and harmful if swallowed or inhaled.[8][9][10] It is prudent to assume that 1-(3-Bromo-4-methylphenyl)pyrrolidine may share some of these hazardous characteristics.

Chemical and Physical Properties Summary
PropertyValue / Inferred HazardRationale & Source
Molecular Formula C₁₁H₁₄BrNBased on chemical structure.[1]
Molecular Weight 240.144 g/mol Based on chemical structure.[1]
Physical State SolidProduct information indicates it is a solid.[1]
Toxicity Assumed Harmful/Toxic. Pyrrolidine derivatives can be harmful if swallowed or inhaled.[8][11] Work should be conducted in a fume hood.[4]
Corrosivity Assumed Corrosive. Pyrrolidine is a corrosive amine.[8][10] Avoid contact with skin and eyes.
Flammability Assumed Combustible/Flammable. Pyrrolidine is a highly flammable liquid.[8] While the subject compound is a solid, flammability should be considered a potential hazard.
Environmental Hazard Assumed Harmful to Aquatic Life. Halogenated organic compounds can pose environmental risks. Avoid release to the environment.[8][9]

Part 2: Pre-Disposal Safety Protocol: Personal Protective Equipment (PPE)

Before handling the chemical for use or disposal, ensuring adequate personal protection is paramount. The following PPE is mandatory to prevent exposure.

Step-by-Step PPE Protocol:

  • Eye Protection: Wear chemical safety goggles or a face shield. Standard safety glasses are insufficient.[11]

  • Hand Protection: Wear nitrile gloves. Inspect gloves for any signs of degradation or puncture before use. Use proper glove removal technique to avoid skin contact.[11]

  • Body Protection: A flame-retardant laboratory coat must be worn and kept fully buttoned.[8]

  • Respiratory Protection: All handling and disposal activities must be performed inside a properly functioning chemical fume hood to prevent inhalation of vapors or dust.[4][6][8]

Part 3: Step-by-Step Waste Disposal and Containerization

Proper segregation is the most critical step in chemical waste disposal. The causality is clear: mixing halogenated and non-halogenated waste streams leads to complex, expensive disposal procedures and can create dangerous chemical reactions.[6][7]

Protocol for Waste Segregation and Handling:
  • Waste Classification:

    • Immediately classify any waste containing 1-(3-Bromo-4-methylphenyl)pyrrolidine, including contaminated consumables (e.g., pipette tips, weighing paper) and spill cleanup materials, as "Halogenated Organic Waste." [4][5]

  • Select the Appropriate Waste Container:

    • Use only a designated hazardous waste container that is compatible with the chemical. A 4-liter poly bottle or a larger carboy is typically used.[6]

    • The container must have a tight-fitting screw cap to prevent leaks and vapor release. It must be kept closed at all times except when actively adding waste.[12][13]

  • Properly Label the Waste Container:

    • Before adding the first drop of waste, affix a "Hazardous Waste" tag to the container.[6][13]

    • Complete the tag with the following information:

      • Generator Information: Your name, lab, and contact information.

      • Chemical Constituents: Write the full chemical name, "1-(3-Bromo-4-methylphenyl)pyrrolidine," and its approximate concentration or mass. List any other chemicals or solvents in the container. Do not use abbreviations.[13]

      • Applicable Hazards: Check the boxes for "Toxic" and "Flammable."[6]

  • Adhere to Chemical Incompatibility Rules:

    • DO NOT mix this waste with non-halogenated organic waste.[5][7]

    • DO NOT mix with strong acids or bases.[5][7]

    • DO NOT mix with heavy metals, cyanides, or acutely toxic "P-listed" wastes.[6]

  • Accumulate Waste Safely:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6][14]

    • The container must be stored in secondary containment to catch any potential leaks.[6]

    • Ensure the hazardous waste label is clearly visible.[6]

Disposal Workflow Diagram

G Disposal Decision Workflow for 1-(3-Bromo-4-methylphenyl)pyrrolidine Start Waste Generated: 1-(3-Bromo-4-methylphenyl)pyrrolidine Classify Classify Waste: Contains Bromine (Halogen) Start->Classify Segregate Segregate into Designated 'HALOGENATED ORGANIC WASTE' Container Classify->Segregate  Yes   Label Label Container with 'Hazardous Waste' Tag: - Full Chemical Name(s) - Hazard Identification (Toxic, Flammable) Segregate->Label CheckIncompat Check for Incompatibles: Acids, Non-halogenated solvents, Strong Oxidizers? Label->CheckIncompat Store Store Sealed Container in Secondary Containment within a Designated Satellite Accumulation Area (SAA) CheckIncompat->Store  None Present   Request When Container is Full (or per lab schedule), Request Pickup by Environmental Health & Safety (EH&S) Store->Request End Proper Disposal via Licensed Facility Request->End

Caption: Decision workflow for proper segregation and disposal.

Part 4: Spill and Emergency Procedures

Accidents require immediate and correct action to mitigate harm.

In Case of a Spill:
  • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or you feel unwell, evacuate the area and call your institution's emergency number.[6]

  • Secure the Area: If safe to do so, restrict access to the spill area and eliminate all ignition sources.[15]

  • Contain and Absorb: For small spills, use an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent. Do not use combustible materials like paper towels alone.[6][15]

  • Collect and Dispose: Carefully sweep or scoop the absorbed material into a designated, sealable container. Label this container as "Halogenated Organic Waste" and dispose of it along with your other chemical waste.[6]

  • Decontaminate: Clean the spill area thoroughly.

In Case of Personal Exposure:
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[6][16]

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[15][16]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.[16]

Part 5: Final Disposal and Regulatory Compliance

The final stage of disposal involves transferring the accumulated waste to your institution's Environmental Health & Safety (EH&S) department for transport to a licensed disposal facility.

  • Requesting Pickup: When your waste container is approximately 75-90% full, submit a chemical waste collection request through your institution's EH&S portal or designated procedure.[6]

  • Documentation: The entire process, from generation to disposal, is governed by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[3][12] Your EH&S department will manage the required hazardous waste manifests for transportation, which tracks the waste to its final disposal site.[12][14]

  • Institutional Protocols: Always adhere to your specific institution's waste management protocols, as they are designed to comply with federal, state, and local regulations.[4]

By following this comprehensive guide, you ensure that the disposal of 1-(3-Bromo-4-methylphenyl)pyrrolidine is handled with the scientific diligence it requires, protecting yourself, your colleagues, and the environment.

References

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry.
  • Halogenated Solvents in Laboratories. Campus Operations, Temple University.
  • The Complete Beginners Guide to Chemical Disposal. Goodway Technologies.
  • 1-(3-Bromo-4-methylphenyl)pyrrolidine. CymitQuimica.
  • Hazardous Waste Segregation. Bucknell University.
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign.
  • Pyrrolidine Safety Data Sheet. Sigma-Aldrich.
  • Organic Solvents Disposal Procedures. Cornell University Environmental Health and Safety.
  • Pyrrolidine Safety Data Sheet. Fisher Scientific.
  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency.
  • Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency.
  • 3-Bromo-1-propanol Safety Data Sheet. Fisher Scientific.
  • What Regulations Govern Hazardous Waste Management? Chemistry For Everyone.
  • 1-(2-Bromo-4-nitrophenyl)pyrrolidine Safety Data Sheet. Aaron Chemicals LLC.
  • Pyrrolidine Material Safety Data Sheet. Central Drug House (P) Ltd.
  • Pyrrolidine. Wikipedia.

Sources

Handling

Comprehensive Guide to Handling 1-(3-Bromo-4-methylphenyl)pyrrolidine: Personal Protective Equipment, Operational Protocols, and Disposal

For Researchers, Scientists, and Drug Development Professionals This guide provides essential safety and logistical information for the handling, use, and disposal of 1-(3-Bromo-4-methylphenyl)pyrrolidine. Given the abse...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling, use, and disposal of 1-(3-Bromo-4-methylphenyl)pyrrolidine. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information from structurally related molecules, including pyrrolidine and brominated aromatic compounds, to establish a conservative and robust safety protocol. Adherence to these guidelines is critical for ensuring a safe laboratory environment.

Hazard Identification and Risk Assessment

  • Pyrrolidine Moiety: Pyrrolidine and its derivatives are known to be flammable liquids that can cause severe skin burns and eye damage.[1] They can also be harmful if swallowed or inhaled.[1]

  • Brominated Aromatic Moiety: Brominated aromatic compounds can cause skin, eye, and respiratory irritation.[2] Some organobromine compounds may be persistent in the environment and bioaccumulative.

Therefore, 1-(3-Bromo-4-methylphenyl)pyrrolidine should be treated as a hazardous substance with the potential to cause skin and eye irritation or burns, respiratory tract irritation, and harm if ingested or absorbed through the skin.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to minimize exposure.

Protection TypeSpecific RecommendationsRelevant Standards
Eye/Face Protection Tightly fitting safety goggles with side-shields or a full-face shield.EN 166 (EU) or NIOSH (US) approved.[1][3]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene) inspected before each use. A flame-retardant lab coat and, if splashing is likely, a chemical-resistant apron are required.EU Directive 89/686/EEC and EN 374 for gloves.
Respiratory Protection Work should be conducted in a certified chemical fume hood. If a fume hood is not available or if exposure limits may be exceeded, a full-face respirator with appropriate cartridges (e.g., Type ABEK) should be used.NIOSH (US) or EN 149 (EU) approved respirator.[4]
PPE Selection Workflow

PPE_Selection Start Handling 1-(3-Bromo-4-methylphenyl)pyrrolidine Assess_Risk Risk Assessment: - Scale of work - Potential for splash/aerosol Start->Assess_Risk Fume_Hood Work in a certified chemical fume hood? Assess_Risk->Fume_Hood Core_PPE Mandatory Core PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat Fume_Hood->Core_PPE Yes Respirator Use Full-Face Respirator with ABEK cartridges Fume_Hood->Respirator No Splash_Risk Significant splash risk? Core_PPE->Splash_Risk Face_Shield Add Full-Face Shield and Chemical Apron Splash_Risk->Face_Shield Yes Aerosol_Risk Aerosol generation likely? Splash_Risk->Aerosol_Risk No Face_Shield->Aerosol_Risk Aerosol_Risk->Respirator Yes End Proceed with Caution Aerosol_Risk->End No Respirator->Core_PPE Disposal_Workflow Start Generation of Waste (e.g., excess reagent, contaminated materials) Segregation Segregate Halogenated Organic Waste Start->Segregation Container Use designated, labeled, and sealed hazardous waste container Segregation->Container Log Maintain a detailed waste log Container->Log Storage Store in a designated satellite accumulation area Log->Storage Disposal_Request Submit a hazardous waste pickup request to EHS Storage->Disposal_Request End Waste collected by EHS for proper disposal Disposal_Request->End

Caption: Step-by-step process for the safe disposal of waste.

  • Waste Characterization: Due to the bromine content, this compound is classified as halogenated organic waste.

  • Containerization: Use a designated, properly labeled, and sealed container for all waste containing this substance. Do not mix with non-halogenated waste streams.

  • Disposal: Dispose of the waste through your institution's Environmental Health and Safety (EHS) office. Do not pour down the drain. [4]Neutralization with a reducing agent like sodium thiosulfate may be an option for trace amounts, but this should only be performed by trained personnel following a specific protocol. [5][6]

References

  • CDH Fine Chemical. (n.d.).
  • BenchChem. (2025). Personal protective equipment for handling 2-(2-Aminoethyl)-1-methylpyrrolidine.
  • New Jersey Department of Health and Senior Services. (n.d.). HAZARD SUMMARY - Pyrrolidine.
  • Sigma-Aldrich. (2024).
  • Cole-Parmer. (n.d.).
  • Loba Chemie. (2025).
  • Aaronchem. (2025).
  • Fisher Scientific. (2025).
  • Fisher Scientific. (2009).
  • Sigma-Aldrich. (2025).
  • Ideal Response. (2025). What is bromine and what are the safe disposal and recycling methods?
  • Fisher Scientific. (2010).
  • Google Patents. (n.d.).
  • ACS GCI Pharmaceutical Roundtable. (2026).
  • PubChem. (n.d.). 1-(3-Bromo-4-(trifluoromethyl)phenyl)pyrrolidine.
  • Reddit. (2017). Safely handling a liter of Bromine?.
  • ResearchGate. (2015). Which is the best way to recycle or neutralise Bromine?
  • CymitQuimica. (n.d.). 1-(3-Bromo-4-methylphenyl)pyrrolidine.
  • ECHA. (n.d.). ECHA CHEM.
  • ECHA. (n.d.). 2-pyrrolidone - ECHA CHEM.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.